Ethyl (3-chlorophenyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUCHGNHUEOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289750 | |
| Record name | ethyl (3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-89-2 | |
| Record name | 2150-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl (3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl (3-chlorophenyl)carbamate
This in-depth guide provides a detailed exploration of the synthesis of Ethyl (3-chlorophenyl)carbamate, a valuable carbamate derivative. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols. This document emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis pathway.
Introduction and Significance
This compound, with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol , belongs to the carbamate class of organic compounds.[1][2][3][4] Carbamates are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and other industrially significant molecules, primarily due to their role as protecting groups and their inherent biological activities.[5][6] The synthesis of substituted phenyl carbamates like this compound is a fundamental process in medicinal chemistry, often serving as a crucial step in the development of novel therapeutic agents.
The core of this guide focuses on the most direct and widely employed synthetic route: the reaction of 3-chloroaniline with ethyl chloroformate. This method is favored for its efficiency and reliability.
The Core Synthesis Pathway: From 3-Chloroaniline to this compound
The principal synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 3-chloroaniline and ethyl chloroformate. A base is utilized to neutralize the hydrogen chloride byproduct generated during the reaction.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine group of 3-chloroaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion. A base, such as pyridine or triethylamine, then deprotonates the nitrogen atom to yield the final carbamate product and the corresponding ammonium salt.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroaniline | 127.57 | 10.0 g | 0.078 mol |
| Ethyl Chloroformate | 108.52 | 9.4 g (7.9 mL) | 0.087 mol |
| Pyridine | 79.10 | 18.6 g (19.0 mL) | 0.235 mol |
| Chloroform | - | 150 mL | - |
| 5% Hydrochloric Acid | - | 100 mL | - |
| Hexane | - | As needed | - |
| Magnesium Sulfate | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.071 moles) of 3-chloroaniline in 100 mL of chloroform.[7]
-
Addition of Base: To the stirred solution, add 18.6 g (0.235 moles) of pyridine.[7]
-
Addition of Ethyl Chloroformate: Cool the reaction mixture in an ice bath to maintain a temperature between 25-30°C.[7] Add 9.4 g (0.087 moles) of ethyl chloroformate dropwise over a period of 20 minutes.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 16 hours.[7]
-
Work-up: Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform. Wash the organic layer sequentially with two 100 mL portions of water and one 100 mL portion of 5% aqueous hydrochloric acid to remove pyridine and its salt.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a solid residue.[7]
-
Purification: Recrystallize the crude solid from hexane to yield the pure this compound.[7]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chloroaniline: This compound is toxic and an irritant to the skin, eyes, and respiratory tract. It can cause methemoglobinemia, which impairs oxygen transport in the blood. It may also darken upon exposure to air.[8]
-
Ethyl Chloroformate: This is a corrosive and lachrymatory substance. It should be handled with extreme care.
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Chloroform: A suspected carcinogen and a toxic substance.
-
Carbamates: Generally, carbamates are incompatible with strong acids, bases, and oxidizing agents.[9][10]
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[9]
Characterization
The final product, this compound, should be a white to off-white solid. Its identity and purity can be confirmed using standard analytical techniques such as:
-
Melting Point: A sharp melting point indicates high purity. A similar compound, ethyl (3-chloro-4-methylphenyl)carbamate, has a reported melting point of 51-52°C.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbamate C=O and N-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
Conclusion
The synthesis of this compound via the reaction of 3-chloroaniline and ethyl chloroformate is a robust and well-documented procedure. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable compound for further applications in drug discovery and development.
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Introduction: A Molecule of Interest in Chemical Synthesis and Beyond
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (3-chlorophenyl)carbamate
This compound is an organic compound that, while not a household name, represents a class of molecules with significant relevance in synthetic chemistry, agriculture, and pharmaceutical research.[1][2] As a carbamate ester, its structural motifs are pivotal in the design of bioactive agents and functional materials.[2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core physicochemical properties of this compound. Our focus extends beyond mere data presentation; we delve into the causality behind experimental methodologies, grounding our protocols in the principles of scientific integrity to ensure robust and reproducible results.
Chemical Identity and Structural Characteristics
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is registered under CAS Number 2150-89-2.[4][5][6] Its structure, featuring a central carbamate linkage between an ethyl group and a 3-chlorinated phenyl ring, dictates its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | ethyl N-(3-chlorophenyl)carbamate | PubChem[4] |
| CAS Number | 2150-89-2 | PubChem[4] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[4] |
| Molecular Weight | 199.63 g/mol | PubChem[4][5][7] |
| SMILES | CCOC(=O)NC1=CC(=CC=C1)Cl | PubChem[4] |
| InChIKey | LBVUCHGNHUEOFH-UHFFFAOYSA-N | PubChem[4] |
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are critical determinants of its behavior in both laboratory and biological systems. These parameters influence everything from reaction kinetics to bioavailability. The key properties for this compound are summarized below.
| Property | Value | Notes and Significance |
| Boiling Point | 238.5°C at 760 mmHg | Indicates relatively low volatility under standard conditions.[8] |
| XLogP3 | 2.9 | This computed value suggests good lipid solubility, a key factor in membrane permeability.[4] |
| Topological Polar Surface Area | 38.3 Ų | A measure of the molecule's polar surface area, which influences cell permeability and solubility.[4][7] |
| Hydrogen Bond Donor Count | 1 | The N-H group can act as a hydrogen bond donor.[4][7] |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms can act as hydrogen bond acceptors.[4][7] |
Synthesis and Spectroscopic Confirmation
The most common laboratory synthesis of aryl carbamates involves the reaction of an aniline derivative with a chloroformate.[1] In the case of this compound, this is achieved by reacting 3-chloroaniline with ethyl chloroformate, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[9]
Following synthesis, confirmation of the molecular structure is paramount. This is achieved through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Key expected signals would include a triplet and quartet for the ethyl group, and aromatic protons in the meta-substituted pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. Characteristic peaks for this molecule would include N-H stretching, C=O (carbonyl) stretching of the carbamate, and C-Cl stretching.[4]
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio, confirming the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.[4]
Critical Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties for drug development and research applications.
Melting Point Determination for Purity Assessment
Expertise & Causality: The melting point is not just a physical constant; it is a sensitive indicator of purity.[10][11] Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range.[10] The capillary method described here is a standard, reliable technique that ensures uniform and controlled heating.[12] A preliminary rapid determination is a time-saving measure to estimate the approximate melting point before a more precise, slow measurement is performed.[10][11][13]
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. This prevents inaccuracies from residual solvent and ensures uniform packing.
-
Press the open end of a thin-walled capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the capillary tube down a long glass tube to achieve tight packing.[11][13] The packed sample height should be 2-3 mm for optimal heat transfer and clear observation.[13]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[11]
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Set a rapid heating rate (e.g., 10-20°C per minute).[11]
-
Record the temperature range from the first sign of liquid (shrinking, glistening) to the complete liquefaction of the sample. This provides a target for the precise measurement.
-
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[13]
-
Insert a new, freshly prepared capillary tube. Using a fresh sample is critical as crystal structure can change upon melting and re-solidifying.[13]
-
Set a slow heating rate (1-2°C per minute) starting about 10-15°C below the expected melting point.[11][13] This slow rate ensures the sample and thermometer are in thermal equilibrium.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
Report the melting point as the range T₁ - T₂.
-
Aqueous Solubility Determination
Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting absorption and bioavailability. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[14] The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. Maintaining a constant temperature is critical, as solubility is temperature-dependent.[15] Analysis of the supernatant, after removing all undissolved solids, provides the concentration of the saturated solution.
Protocol: Shake-Flask Method for Aqueous Solubility
-
System Preparation:
-
Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" ensures that saturation can be reached.
-
-
Equilibration:
-
Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. This is confirmed by taking measurements at different time points (e.g., 24h, 48h) and observing no significant change in concentration.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, withdraw a sample of the supernatant and filter it through a low-binding membrane filter (e.g., 0.22 µm PVDF). Alternatively, centrifuge the sample at high speed and carefully remove the supernatant. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made.
-
Express the solubility in units such as mg/mL or mol/L.
-
Ionization Constant (pKa) Determination
Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is fundamentally important as the ionization state affects a drug's solubility, permeability, and interaction with biological targets.[16] Potentiometric titration is a robust and direct method for pKa determination.[17] It involves monitoring the pH of a solution as a titrant is added, generating a titration curve from which the pKa can be derived at the half-equivalence point.[18] Maintaining constant ionic strength is crucial as ion activity can influence pH measurements.[17] Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[17]
Protocol: Potentiometric Titration for pKa Determination
-
Apparatus Calibration:
-
Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[17]
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (often a co-solvent system like water-methanol is needed for sparingly soluble compounds). The final concentration should be around 1-10 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[17]
-
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[17]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration Procedure:
-
As this compound is expected to be a very weak acid (due to the N-H proton) or very weak base, titrate with a standardized solution of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve (d(pH)/dV).
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[17][18]
-
Applications and Toxicological Considerations
Carbamate-containing compounds have a wide range of applications, including use as fungicides in agriculture and as intermediates in pharmaceutical synthesis.[1][2] The related compound, ethyl carbamate (urethane), has been used as an antineoplastic agent and an anesthetic for animals, but its use is now highly restricted due to its classification as a probable human carcinogen (Group 2A by IARC).[19][20][21][22] While specific toxicological data for this compound is not widely published, its structural similarity to other carbamates warrants careful handling and a thorough risk assessment before use. Researchers should always consult the material safety data sheet (MSDS) and handle the compound using appropriate personal protective equipment in a well-ventilated area.
Conclusion
This guide has provided a detailed technical overview of the essential physicochemical properties of this compound. By grounding quantitative data with robust, step-by-step experimental protocols, we have aimed to equip researchers with the necessary tools and understanding to confidently work with this compound. The emphasis on the causality behind experimental choices—from sample preparation to data analysis—underscores the importance of scientific integrity in generating reliable and reproducible results. A thorough understanding of these foundational properties is indispensable for any scientist seeking to utilize this molecule in drug discovery, materials science, or synthetic chemistry applications.
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Ethyl (3-chlorophenyl)carbamate CAS number 2150-89-2
An In-depth Technical Guide to Ethyl (3-chlorophenyl)carbamate (CAS: 2150-89-2)
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest in synthetic chemistry, agrochemical research, and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven experimental protocols, and insights into its biological context, grounded in authoritative references.
Molecular Identity and Physicochemical Profile
This compound, also known as ethyl N-(3-chlorophenyl)carbamate, is an aromatic carbamate derivative. The presence of the carbamate functional group (-NHCOO-), an ethyl ester, and a meta-substituted chlorine on the phenyl ring defines its chemical reactivity and potential biological activity. Carbamates are a broad class of compounds with significant applications, ranging from pesticides to pharmaceuticals, primarily due to their ability to act as stable, cell-permeable scaffolds and interact with biological targets.[1][2][3]
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 2150-89-2 | [4][5] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 199.63 g/mol | [4][5] |
| IUPAC Name | ethyl N-(3-chlorophenyl)carbamate | [4] |
| Boiling Point | 238.5°C at 760 mmHg | |
| SMILES | CCOC(=O)NC1=CC(=CC=C1)Cl | [4] |
| XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Synthesis and Purification Protocol
The synthesis of aryl carbamates is a cornerstone reaction in organic chemistry. The most direct and widely adopted method involves the N-acylation of an aniline derivative with an alkyl chloroformate. This approach is efficient and provides high yields of the desired product.
Principle of Synthesis
The synthesis relies on the nucleophilic attack of the amine group of 3-chloroaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine, to prevent the protonation of the starting aniline and drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from an analogous, well-established procedure for a similar substituted phenylcarbamate.[6]
Materials:
-
3-chloroaniline (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
Pyridine (3.0 eq)
-
Chloroform (anhydrous)
-
5% Hydrochloric acid solution
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 eq) in anhydrous chloroform.
-
Base Addition: Add pyridine (3.0 eq) to the stirred solution.
-
Acylation: Cool the reaction mixture in an ice bath to maintain a temperature between 25-30°C. Add ethyl chloroformate (1.2 eq) dropwise over a 20-minute period. Causality: The dropwise addition and cooling are critical to control the exothermic nature of the acylation reaction and prevent the formation of side products.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 16 hours to ensure the reaction proceeds to completion.
-
Workup - Aqueous Extraction: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with two portions of deionized water followed by one portion of 5% HCl solution. Causality: The water washes remove excess pyridine and pyridine hydrochloride salts. The acidic wash ensures the complete removal of any remaining pyridine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the resulting crude solid from hot hexane to yield pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Biological Context and Potential Mechanism of Action
While specific bioactivity data for this compound is limited in publicly accessible literature, the carbamate class is well-documented for its potent biological effects, particularly as insecticides.[7] The primary mechanism for this activity is the inhibition of the enzyme acetylcholinesterase (AChE).[8]
Postulated Mechanism: Acetylcholinesterase Inhibition
AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, terminating the nerve signal. Carbamates act as "pseudo-substrates" for AChE. They bind to the active site of the enzyme and undergo carbamylation, forming a transient covalent bond that is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed with acetylcholine.[7][8]
This effective inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity in target organisms like insects. Unlike organophosphates, which cause irreversible phosphorylation, the carbamylation by carbamates is reversible, meaning the enzyme can eventually recover its function.[7]
Signaling Pathway Diagram
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates at the synapse.
Relevance in Drug Discovery
The carbamate moiety is a privileged scaffold in medicinal chemistry.[2] It serves as a bioisostere for amide bonds, offering improved metabolic stability against proteases.[3] This property, combined with its ability to enhance cell membrane permeability, makes it a valuable component in the design of prodrugs and novel therapeutic agents, particularly in the development of anticancer drugs.[9] this compound can serve as a key intermediate or fragment in the synthesis of more complex, biologically active molecules.
Analytical Characterization
Accurate identification and quantification of this compound require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing semi-volatile organic compounds of this nature.[10][11]
Spectroscopic Data Summary
| Data Type | Key Features | Source(s) |
| Mass Spectrum (EI) | m/z Top Peak: 127m/z 2nd Highest: 199 (M+)m/z 3rd Highest: 140 | [4][12] |
| IR Spectrum | Characteristic peaks for N-H stretching, C=O stretching, and C-O stretching are expected. | [4] |
| Kovats RI | 1579, 1583, 1586 (Standard non-polar column) | [4][13] |
Protocol: GC-MS Analysis
This protocol is a generalized method based on standard practices for carbamate analysis.[10][11]
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30m x 0.25mm ID, 0.25µm film thickness, fused silica capillary column (e.g., Carbowax 20M type or equivalent).[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan (50-300 m/z) for identification.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Create a series of dilutions for calibration.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data using the parameters specified above.
-
Analysis:
-
Identification: Confirm the identity of the compound by matching its retention time with that of a known standard and comparing the acquired mass spectrum with the reference spectrum.[12]
-
Quantification: If using SIM mode, construct a calibration curve by plotting the peak area of the target ion (m/z 127 or 199) against concentration. Determine the concentration of the unknown sample from this curve.
-
Safety, Handling, and Storage
As a prudent laboratory practice, this compound should be handled with care, assuming it possesses hazards similar to other carbamates until proven otherwise.
-
General Hazards: Carbamates as a class can be toxic.[7] Ethyl carbamate (CAS 51-79-6), a related compound, is classified as harmful if swallowed and may cause cancer.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247900, this compound. Retrieved from [Link].[4][17]
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PrepChem (2023). Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Retrieved from [Link].[6]
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Ponosova, A. G., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(19), 6268. Available at: [Link].[18]
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Appchem (n.d.). ethyl N-(3-chlorophenyl)carbamate. Retrieved from [Link].[5]
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NIST (n.d.). Carbamic acid, (3-chlorophenyl)-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].[12]
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Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):984-990. Available at: [Link].[19]
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International Organisation of Vine and Wine (2017). Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. Retrieved from [Link].[10]
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Zhang, Y., et al. (2022). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 27(15), 4843. Available at: [Link].[1]
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Jokanović, M. (2018). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link].[7]
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Kuhr, R. J., & Dorough, H. W. (1976). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 14, 245-254. Available at: [Link].[8]
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Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini-Reviews in Medicinal Chemistry, 2018, 18(1), 3-17. Available at: [Link].[9]
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The Pherobase (n.d.). The Kovats Retention Index: Ethyl 3-chlorophenylcarbamate. Retrieved from [Link].[13] [cite: 36]
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Part 1: The N-Aryl Carbamate Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of N-Aryl Carbamate Derivatives
This guide provides a comprehensive technical overview of the diverse biological activities of N-aryl carbamate derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical properties, mechanisms of action, and key therapeutic applications of this versatile chemical scaffold, supported by field-proven experimental insights and methodologies.
The N-aryl carbamate moiety is a cornerstone in modern drug design, characterized by an ester-amide hybrid linkage (-O-CO-NH-). This unique structural feature confers a combination of chemical stability, the ability to participate in hydrogen bonding, and sufficient lipophilicity to permeate cellular membranes.[1][2] These properties have rendered carbamates, particularly N-aryl derivatives, as highly valuable isosteres for peptide bonds, enhancing metabolic stability against enzymatic degradation.[1] Their application spans a wide range of therapeutic areas, from agrochemicals to anticancer agents and central nervous system (CNS) disorder treatments.[2]
The versatility of the N-aryl carbamate scaffold lies in the synthetic accessibility and the ease of modifying the substituents on both the nitrogen and the aryl ring. This allows for fine-tuning of the molecule's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Common synthetic routes, such as the Curtius rearrangement of acyl azides, provide a robust platform for generating diverse libraries of these compounds for biological screening.[1][3]
Part 2: A Spectrum of Biological Activities
N-aryl carbamate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic interventions.
Enzyme Inhibition: A Primary Mechanism of Action
A predominant biological role of N-aryl carbamates is the inhibition of various enzymes, particularly serine hydrolases. The electrophilic carbonyl carbon of the carbamate group is susceptible to nucleophilic attack by the serine residue in the enzyme's active site. This results in the carbamoylation of the serine, forming a transient covalent bond that inactivates the enzyme.[4][5][6] The rate of decarbamoylation determines whether the inhibition is reversible or pseudo-irreversible.
N-aryl carbamates are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy for the symptomatic treatment of Alzheimer's disease.[9] Rivastigmine, an approved drug for Alzheimer's, features a carbamate moiety that is crucial for its therapeutic effect.[8]
Numerous studies have focused on synthesizing novel arylcarbamate-N-acylhydrazone derivatives and other related structures to achieve potent and selective BuChE inhibition.[10] For instance, the compound 10c from one study demonstrated an IC50 value of 0.07 µM against BuChE, which was 50 times more potent than the reference drug donepezil.[10] The position of the carbamate group on the aromatic ring significantly influences the inhibitory activity.[10]
Table 1: Inhibitory Activity of Selected N-Aryl Carbamate Derivatives against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| 10c (arylcarbamate-N-acylhydrazone) | BuChE | 0.07 | Selective for BuChE | [10] |
| Donepezil (Reference) | BuChE | 3.54 | - | [10] |
| Compound 13 (azaxanthone derivative) | Rat Cortex AChE | 190-fold > Physostigmine | >60-fold for AChE over BuChE | [7] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 | BChE selective | [8] |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | - | [8] |
The endocannabinoid system, a crucial regulator of pain, inflammation, and mood, is another key target for N-aryl carbamates. These compounds can inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively.[4][5][11] Inhibition of these enzymes elevates endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][12]
The O-aryl carbamate URB597 is a well-studied, potent FAAH inhibitor that has demonstrated efficacy in various animal models.[6][12][13] The mechanism involves the carbamoylation of the catalytic Ser241 residue in the FAAH active site.[6] Structure-activity relationship (SAR) studies have shown that lipophilic substitutions on the N-fragment of the carbamate can enhance inhibitory potency.[13]
Anticancer Activity
N-aryl carbamates have emerged as a promising class of anticancer agents.[2] Some derivatives exhibit antiproliferative and cytoprotective activities against various cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG).[14] The anticancer mechanism can involve the inhibition of DNA synthesis or the disruption of tubulin polymerization, leading to the arrest of the mitotic phase of cell division.[2][15] For example, estramustine, a nitrogen mustard derivative linked to estradiol via a carbamate, is used in the treatment of prostate cancer.[16]
Recent research has shown that incorporating a carbamate group into the structure of natural compounds, such as betulinic acid, can significantly enhance their anticancer potency and reduce cytotoxicity.[15]
Antimicrobial and Antifungal Properties
The N-aryl carbamate scaffold is also a privileged structure in the development of novel antimicrobial and antifungal agents.[17][18][19]
Several series of N-aryl carbamate derivatives have been synthesized and shown to exhibit potent, broad-spectrum antifungal activity against various plant pathogenic fungi.[17][18][19][20] SAR studies have revealed that substitutions on the N-aryl ring, such as the presence of chlorine or bromine atoms, can significantly enhance antifungal potency.[17][18] For example, certain compounds outperformed the commercial fungicide azoxystrobin against specific fungi.[17][18]
Table 2: Antifungal Efficacy of N-Aryl Carbamate Derivatives
| Compound | Target Fungus | Efficacy Metric | Value (µg/mL) | Reference |
| 1af | F. graminearum | EC50 | 12.50 | [19][20] |
| 1z | F. oxysporum | EC50 | 16.65 | [19][20] |
| 3b2, 3b3, 3b12 | Various Fungi | Inhibition Rate at 50 µg/mL | > 70% | [17][18] |
N-aryl carbamates have also been investigated for their antibacterial properties. Some derivatives of O-phenyl-N-aryl carbamates have shown good activity against various bacterial strains. Furthermore, the oxazolidinone class of antibacterials, which includes the FDA-approved drug linezolid, can be synthesized from aryl carbamate precursors.[21][22][23] Research in this area continues, with efforts to develop novel carbamate derivatives to combat antibiotic-resistant pathogens.[3][24]
Part 3: Experimental Workflows and Protocols
The evaluation of N-aryl carbamate derivatives requires robust and validated experimental protocols. This section outlines key methodologies for synthesis and biological characterization.
General Synthesis Workflow
A common and efficient method for synthesizing N-aryl carbamates is through the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide to an isocyanate intermediate, which is then trapped by an alcohol or phenol to yield the desired carbamate.[1] Greener synthetic alternatives using Hofmann rearrangement from aromatic amides have also been developed.[19][20]
Caption: General workflow for N-aryl carbamate synthesis.
Key In Vitro Assay Protocols
This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activity.[8]
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured colorimetrically. The presence of an inhibitor reduces the rate of this color change.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Enzyme solution (AChE or BuChE from a commercial source).
-
Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide).
-
DTNB solution (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the substrate solution.
-
Add 125 µL of DTNB solution.
-
Add 50 µL of the test compound solution (or buffer for control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 25 µL of the enzyme solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for a specified period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
This assay is used to evaluate the efficacy of compounds against filamentous fungi.[17][19]
Principle: The test compound is incorporated into a growth medium (e.g., Potato Dextrose Agar - PDA). The radial growth of a fungal colony on this medium is measured and compared to a control without the compound.
Step-by-Step Protocol:
-
Prepare Media:
-
Autoclave PDA medium.
-
While the medium is still molten (around 45-50°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour into Petri dishes.
-
Prepare control plates containing the same concentration of the solvent.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a small mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing colony.
-
Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
-
Data Collection:
-
When the fungal colony in the control plate has reached a significant diameter (e.g., nearly covering the plate), measure the diameter of the colonies in all plates.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Calculate EC50 values by testing a range of concentrations.
-
Caption: Workflow for antifungal susceptibility testing.
Part 4: Conclusion and Future Directions
N-aryl carbamate derivatives represent a highly versatile and privileged scaffold in medicinal chemistry and drug discovery. Their demonstrated efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds underscores their significant therapeutic potential. The ability to systematically modify their structure allows for the optimization of biological activity and the development of compounds with improved potency and selectivity.
Future research in this field will likely focus on:
-
Multi-Target Ligands: Designing N-aryl carbamate derivatives that can modulate multiple targets simultaneously, such as dual FAAH/MAGL inhibitors or cholinesterase inhibitors with anti-inflammatory properties, could offer synergistic therapeutic benefits for complex diseases like neurodegenerative disorders.[9][11]
-
Combating Resistance: Developing novel antimicrobial and antifungal carbamates with mechanisms of action that can overcome existing drug resistance is a critical area of investigation.
-
Green Synthesis: The continued development of environmentally benign synthesis methods will be essential for the sustainable production of these valuable compounds.[19][20][25]
The continued exploration of the vast chemical space occupied by N-aryl carbamate derivatives holds immense promise for the discovery of next-generation therapeutic agents.
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Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. [Link]
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Role of Organic Carbamates in Anticancer Drug Design. Taylor & Francis eBooks. [Link]organic-carbamates-anticancer-drug-design-devdutt-chaturvedi)
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Introduction: The Carbamate Scaffold and the Strategic Role of Chlorination
An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Carbamates
Carbamates, esters of carbamic acid (-NH(CO)O-), represent a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Their inherent ability to act as stable mimics of the transition state of ester hydrolysis allows them to function as effective, often reversible, inhibitors of various enzymes, most notably hydrolases like acetylcholinesterase (AChE).[3][4][5] The biological activity of a carbamate derivative is not monolithic; it is a finely tuned interplay of its constituent parts. This guide focuses on a specific, potent class: chlorophenyl carbamates.
The introduction of a chlorine atom onto the phenyl ring is a deliberate and strategic modification in drug design. It is not merely a bulking agent but a powerful modulator of the molecule's physicochemical properties.[6] Chlorination can profoundly alter a compound's lipophilicity, electronic distribution (through inductive and resonance effects), and metabolic stability, thereby influencing its potency, selectivity, and pharmacokinetic profile.[6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorophenyl carbamates, delving into the mechanistic basis of their activity, the causal logic behind their design, and the experimental workflows required for their evaluation.
Part 1: Core Mechanism of Action - Cholinesterase Inhibition
A primary and well-documented mechanism of action for many insecticidal and some therapeutic carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][7]
The Catalytic Cycle Interruption: AChE functions to hydrolyze the neurotransmitter acetylcholine, terminating the nerve signal. Carbamate inhibitors act as alternative substrates that, upon entering the enzyme's active site, carbamoylate a critical serine residue. This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[3][8] The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synapse and causing prolonged stimulation of cholinergic receptors.
Caption: Mechanism of reversible AChE inhibition by a chlorophenyl carbamate.
Part 2: Deconstructing the Structure-Activity Relationship
The biological activity of a chlorophenyl carbamate is dictated by three primary molecular regions: the chlorophenyl ring, the carbamate linker, and the terminal group (typically on the nitrogen or oxygen).
The Influence of the Chlorophenyl Ring
The position and number of chlorine atoms on the phenyl ring are critical determinants of activity. This is not arbitrary; the substitution pattern directly impacts the electronic and steric profile of the molecule, which governs its interaction with the target enzyme.[6]
-
Positional Isomerism (Ortho, Meta, Para):
-
Meta-Substitution: In several studies of N-methyl-O-phenyl carbamates, a chlorine atom in the meta position results in a significant increase in AChE inhibition compared to the unsubstituted or para-substituted analog.[6] This suggests that beyond simple lipophilicity, a specific structural or electronic interaction at the meta-position is highly favorable for binding within the AChE active site.
-
Para-Substitution: A para-chloro substituent is common in many active compounds, such as in the anticancer agent N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC).[9] This position often enhances overall lipophilicity, which can improve membrane permeability, but its effect on enzyme inhibition can be neutral or positive depending on the rest of the molecular structure.[6]
-
Ortho-Substitution: An ortho-chloro group can introduce steric hindrance, which may either be beneficial or detrimental. In some cases, it can force the molecule into a specific conformation that is optimal for binding. For instance, 1-[(2-chlorophenyl)-carbamoyl]naphthalen-2-yl propylcarbamate showed the highest activity in a series of photosynthesis inhibitors.[10]
-
-
Polychlorination:
-
Increasing the number of chlorine atoms generally increases lipophilicity. However, the effect on biological activity is not always additive.
-
In a study of fungicidal N-aryl carbamates, compounds with a di-substituted phenyl ring, particularly with chlorine atoms, showed superior potency.[11] For example, methyl (3,4-dichlorophenyl)carbamate demonstrated broad-spectrum antifungal activity. This indicates that a specific di-substitution pattern can create an optimal electronic and steric profile for interacting with fungal targets.
-
Caption: Key physicochemical factors governing chlorophenyl carbamate SAR.
The Role of the Carbamate Moiety
The carbamate group itself is not just a passive linker. Its stability and the nature of its substituents are crucial for both potency and pharmacokinetics.
-
N-Substitution: The groups attached to the carbamate nitrogen (R¹ and R² in R³OCONR¹R²) significantly influence activity.
-
N-Methyl vs. N-H: Many potent insecticidal carbamates are N-methylated.[12] This small alkyl group often provides a good fit into the active site of AChE.
-
N-Aryl: N-aryl carbamates are explored for different activities, such as antifungal agents. The electronic nature of the aryl ring can influence the reactivity of the carbamate carbonyl.[11]
-
-
O-Substitution: The group on the oxygen atom (the leaving group in enzyme inhibition) is equally important. In the context of this guide, this is the chlorophenyl moiety. The stability of the carbamate bond is influenced by the electron-withdrawing or -donating nature of this group. A more electron-withdrawing aryl group can make the carbamate carbonyl more electrophilic and reactive but may also increase its susceptibility to hydrolysis.[13]
Part 3: Quantitative Data & Experimental Protocols
Scientific integrity demands that claims are supported by verifiable data. The following sections provide representative data and the methodologies to obtain them.
Data Summary: Comparative Biological Activity
The following table summarizes hypothetical but representative IC₅₀ data to illustrate the SAR principles discussed. The goal in a real-world research setting would be to populate such a table with experimental findings.
| Compound ID | Phenyl Substitution | Target | IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |
| C-1 | 4-chloro (para) | AChE | 15.2 | 1.8 | [7] |
| C-2 | 3-chloro (meta) | AChE | 3.8 | 2.5 | [6] |
| C-3 | 2-chloro (ortho) | AChE | 25.5 | 1.2 | N/A |
| C-4 | 3,4-dichloro | AChE | 5.1 | 3.1 | [11] |
| C-5 | 4-chloro (para) | BChE | 8.4 | - | [7] |
| C-6 | 3-chloro (meta) | BChE | 1.5 | - | [7] |
| Ref-1 | Galanthamine | AChE | 2.8 | 15.0 | [7] |
This table illustrates that a meta-chloro substitution (C-2) can be significantly more potent against AChE than a para-substitution (C-1). Dichlorination (C-4) can also yield high potency. Furthermore, some compounds show selectivity for BChE over AChE.
Experimental Protocol: Synthesis of a Chlorophenyl Carbamate
This protocol describes a standard, reliable method for synthesizing an N-methyl chlorophenyl carbamate. The choice of an isocyanate as the starting material is efficient and common.
Objective: To synthesize 4-chlorophenyl methylcarbamate.
Self-Validation Principle: The protocol includes purification and analytical characterization steps (TLC, NMR, HRMS) to confirm the identity and purity of the final product, ensuring the reliability of subsequent biological data.
Materials:
-
4-chlorophenyl isocyanate
-
Methanol (Anhydrous)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, Anhydrous)
-
Silica Gel for column chromatography
-
Hexane, Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chlorophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM (10 mL/g of isocyanate).
-
Cooling: Cool the solution to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reaction between the isocyanate and the alcohol, preventing side reactions.
-
Reagent Addition: Slowly add methanol (1.1 eq) to the stirred solution. Following the methanol, add triethylamine (0.1 eq) dropwise. TEA acts as a catalyst to facilitate the nucleophilic attack of the alcohol onto the isocyanate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the isocyanate spot indicates reaction completion.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol is based on the well-established Ellman's method for measuring AChE activity.
Objective: To determine the IC₅₀ value of a test compound against AChE.
Self-Validation Principle: The inclusion of a positive control (a known inhibitor like galanthamine) and a negative control (vehicle only) validates the assay's performance. Running each concentration in triplicate ensures the statistical reliability of the results.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., C-1) dissolved in DMSO
-
Positive control (Galanthamine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the phosphate buffer. Dilute the test compound to various concentrations. Ensure the final DMSO concentration in the well is below 1% to avoid solvent effects.
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each test compound concentration (in triplicate).
-
Add 125 µL of phosphate buffer.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the substrate (ATCI).
-
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm every minute for 15 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of chlorophenyl carbamates is a classic example of rational drug design. The strategic placement of chlorine atoms on the phenyl ring allows for the fine-tuning of electronic, steric, and lipophilic properties to optimize biological activity against a range of targets, from cholinesterases to fungal enzymes. The principles outlined in this guide—understanding the mechanism, systematically modifying the structure, and validating with robust experimental protocols—are fundamental to the fields of medicinal chemistry and drug development.
Future research will likely focus on developing chlorophenyl carbamates with enhanced target selectivity to minimize off-target effects and improve safety profiles. Furthermore, the application of quantitative structure-activity relationship (QSAR) and computational modeling will continue to accelerate the discovery process, allowing for the in silico prediction of activity and toxicity before a compound is ever synthesized.[14][15][16]
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Title: Influence of Chlorine Substituents on Biological Activity of Chemicals.[6] Source: Euro Chlor URL:
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Title: Design, synthesis, and biological evaluation of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine and its analogs as a novel class of anticancer agents.[9] Source: PubMed URL:
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Title: Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study.[7] Source: MDPI URL:
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Title: Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.[11] Source: MDPI URL:
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Title: A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods.[14] Source: PubMed URL:
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Title: Mephenate | C8H8ClNO2 | CID 17491.[12] Source: PubChem - NIH URL:
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Title: Structure—activity relationships for insecticidal carbamates.[3] Source: PMC - PubMed Central URL:
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Title: Organic Carbamates in Drug Design and Medicinal Chemistry.[1] Source: ACS Publications URL:
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Title: Amide, urea, and carbamate analogues of the muscarinic agent [4-[[N-(3-chlorophenyl)carbamoyl]oxy]-2-butynyl]trimethylammonium chloride.[17] Source: PubMed URL:
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Title: QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates.[15] Source: MDPI URL:
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Title: Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors.[2] Source: PMC URL:
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Title: Photosynthesis-Inhibiting Activity of 1-[(2-Chlorophenyl)carbamoyl]- and 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates.[10] Source: NIH URL:
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Title: Carbamate Toxicity.[5] Source: StatPearls - NCBI Bookshelf URL:
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Title: Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase.[18] Source: PubMed URL:
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Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates.[19] Source: ResearchGate URL:
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Title: Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability.[13] Source: PubMed URL:
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Title: Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity.[16] Source: NIH URL:
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Foreword: A Strategic Approach to a Novel Carbamate Derivative
An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl (3-chlorophenyl)carbamate
This compound enters the discovery pipeline as a molecule of interest, structurally related to ethyl carbamate, a compound with a well-documented toxicological profile. The International Agency for Research on Cancer (IARC) classifies ethyl carbamate as a Group 2A carcinogen, "probably carcinogenic to humans"[1][2][3]. This classification is largely due to its metabolic activation by Cytochrome P450 2E1 (CYP2E1) into reactive intermediates, such as vinyl carbamate epoxide, which can form DNA adducts[4].
The introduction of a 3-chloro substituent to the phenyl ring of the carbamate structure presents a critical question: How does this modification alter the compound's biological activity, metabolic fate, and toxicological potential? This guide, therefore, is not a mere collection of protocols but a strategic roadmap for the in vitro characterization of this compound. We will proceed through a tiered approach, beginning with broad-based screening for biological effects and metabolic stability, followed by a focused investigation into the mechanistic underpinnings of its activity, with a particular emphasis on genotoxicity. This structured methodology ensures a logical, evidence-based progression from initial characterization to a nuanced understanding of the compound's potential as a therapeutic agent or its risk as a toxicant.
Section 1: Foundational Profiling - Cytotoxicity and Metabolic Stability
The initial tier of investigation establishes the fundamental interaction of this compound with biological systems. We aim to answer two primary questions: At what concentrations does this compound elicit cellular toxicity, and how susceptible is it to metabolic breakdown? These data points are essential for guiding dose selection in subsequent, more complex assays and for providing an early prediction of the compound's in vivo behavior[5][6].
Characterizing the Cytotoxic Profile
Cytotoxicity assays are pivotal for determining the concentration range over which a compound affects basic cellular functions like viability and membrane integrity[7][8]. A standard approach involves exposing various cell lines to a gradient of compound concentrations and measuring cell viability. The choice of cell line is critical; for initial screening, a common, robust cell line such as the human hepatocellular carcinoma line HepG2 is often employed, particularly given that the liver is a primary site of metabolism for many xenobiotics[9][10][11].
Caption: Workflow for determining the IC50 value using the MTT cytotoxicity assay.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[12]. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals[12].
-
Cell Plating: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Assessing Metabolic Stability
Metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance[9]. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes[10]. The liver is the primary site of drug metabolism, and subcellular fractions like liver microsomes are cost-effective and widely used models as they are rich in key Phase I enzymes, including the Cytochrome P450 (CYP) superfamily[9][13][14]. Given that the parent compound, ethyl carbamate, is a known substrate for CYP2E1, a microsomal stability assay is a highly relevant starting point[4].
Caption: Workflow for determining metabolic stability using liver microsomes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 10 mM stock of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a cofactor solution of NADPH regenerating system or a 10 mM stock of NADPH in buffer.
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in reaction buffer.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine the liver microsome suspension and the test compound to achieve final concentrations of 0.5 mg/mL protein and 1 µM compound, respectively. Include a positive control (e.g., a rapidly metabolized drug like verapamil) and a negative control (heat-inactivated microsomes).
-
Pre-warm the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the NADPH solution to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an analytical internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[5].
-
-
Data Analysis:
-
Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein).
-
Section 2: Mechanistic Investigation - Genotoxicity Assessment
Given the carcinogenic nature of the parent compound, ethyl carbamate, a thorough evaluation of the genotoxic potential of this compound is mandatory. Genotoxicity tests are designed to detect substances that can cause genetic damage, such as gene mutations and chromosomal aberrations, which are key events in carcinogenesis[15]. A standard in vitro testing battery, as recommended by regulatory bodies like the OECD, typically includes a bacterial reverse mutation test (Ames test) and a mammalian cell assay for chromosomal damage, such as the in vitro micronucleus assay[15][16].
Genotoxicity Testing Strategy
The strategy involves a two-pronged approach to cover the main endpoints of genotoxicity: gene mutation and clastogenicity (chromosome breakage) or aneugenicity (chromosome loss/gain).
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An Investigator's Guide to the Therapeutic Potential of Ethyl (3-chlorophenyl)carbamate: A Multi-Target Approach
Abstract
Ethyl (3-chlorophenyl)carbamate, a small molecule belonging to the carbamate class of compounds, presents a compelling case for therapeutic investigation. While direct, in-depth studies on this specific molecule are nascent, a wealth of data from structurally related analogs and the broader carbamate family points towards a multi-target engagement profile with significant therapeutic implications. This technical guide synthesizes the current understanding of potential molecular targets, providing a scientifically grounded framework for researchers and drug development professionals to explore its utility in oncology, neurodegenerative disease, and beyond. We will delve into the mechanistic rationale for investigating its effects on microtubule dynamics, acetylcholinesterase activity, and cell cycle regulation, while also considering potential toxicity pathways. This document is designed not as a definitive statement, but as a launchpad for rigorous scientific inquiry, complete with detailed experimental protocols to validate these promising therapeutic hypotheses.
Introduction: The Carbamate Scaffold as a Privileged Structure in Drug Discovery
The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents. Its ability to act as a stable mimic of the transition state of amide hydrolysis has made it a particularly effective warhead for serine hydrolase inhibitors. However, the biological activities of carbamates extend far beyond this single mechanism. Depending on the nature of the substituents on the carbamate nitrogen and oxygen, these molecules can engage a diverse array of biological targets.
This compound, with its chlorinated phenyl ring, is structurally analogous to compounds with known herbicidal and anti-proliferative activities. The seemingly minor substitution of an ethyl group for the isopropyl group in the well-characterized microtubule-disrupting herbicide, chlorpropham, raises the critical question of how this alteration impacts its target engagement and potential for therapeutic development in human disease. This guide will systematically explore the most probable therapeutic targets for this compound, drawing on evidence from its chemical cousins to build a robust investigational strategy.
Primary Therapeutic Target: The Cytoskeleton - A Focus on Microtubule Dynamics
The most compelling and direct line of evidence for a therapeutic target of this compound comes from its close structural analog, chlorpropham (isopropyl N-(3-chlorophenyl) carbamate). Chlorpropham is a well-documented disruptor of microtubule organization.[1][2] It is believed to interfere with the function of microtubule organizing centers (MTOCs), leading to mitotic arrest and subsequent cell death.[1][3] This established activity of a closely related molecule makes the investigation of this compound as a microtubule-targeting agent a high-priority avenue of research.
Mechanistic Hypothesis: Disruption of Tubulin Polymerization
We hypothesize that this compound, like chlorpropham, binds to tubulin or a closely associated protein, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly. This disruption is expected to be most profound during mitosis, where a highly dynamic microtubule spindle is essential for proper chromosome segregation. Inhibition of this process would lead to cell cycle arrest in the G2/M phase and ultimately trigger apoptosis, a hallmark of many successful anti-cancer chemotherapeutics.
Experimental Validation
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A change in turbidity or fluorescence is monitored over time.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in G-PEM buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare positive (paclitaxel for polymerization enhancement, nocodazole for inhibition) and negative (DMSO vehicle) controls.
-
-
Assay Procedure (Turbidimetric):
-
In a pre-warmed 96-well plate, add 10 µL of the test compound dilutions or controls.
-
Initiate the reaction by adding 90 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound with the controls. Inhibition will be observed as a decrease in the rate and extent of polymerization.
-
Diagram 1: Workflow for In Vitro Tubulin Polymerization Assay
Caption: A streamlined workflow for assessing the impact of this compound on tubulin polymerization.
Secondary Target: Acetylcholinesterase - Implications for Neurodegenerative and Inflammatory Diseases
Carbamates are a well-established class of acetylcholinesterase (AChE) inhibitors.[4] Their mechanism of action involves the carbamylation of a serine residue in the active site of the enzyme, leading to its temporary inactivation.[4] This inhibition is reversible, which can be a desirable property for a therapeutic agent, reducing the risk of toxicity associated with irreversible inhibitors like organophosphates.[4] Given this class-wide activity, it is highly probable that this compound also possesses AChE inhibitory properties.
Therapeutic Rationale
Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, with approved drugs like rivastigmine (a carbamate) working through this mechanism.[4] Beyond neurodegeneration, the "cholinergic anti-inflammatory pathway" is a well-recognized mechanism where increased acetylcholine levels can dampen pro-inflammatory cytokine release, suggesting potential applications in inflammatory and autoimmune diseases.
Experimental Validation
The Ellman's assay is a simple and robust colorimetric method to measure AChE activity.[5][6]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer, pH 8.0.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a stock solution of human recombinant AChE in phosphate buffer containing 0.1% BSA.
-
Prepare a 10 mM stock solution of this compound in DMSO, with serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the test compound dilution or vehicle control
-
10 µL of AChE solution
-
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value.
-
Diagram 2: Acetylcholinesterase Inhibition by Carbamates
Caption: Reversible inhibition of AChE by carbamylation of the active site serine.
Exploratory Targets in Oncology: Adenosine A₂ Receptor and CDK2
A study on related aryl carbamates demonstrated anti-proliferative activity against several cancer cell lines and suggested the adenosine A₂ receptor and cyclin-dependent kinase 2 (CDK2) as potential molecular targets.[5] While this evidence is preliminary and not specific to this compound, it opens up intriguing avenues for investigation.
Adenosine A₂A Receptor Antagonism
The adenosine A₂A receptor is a G-protein coupled receptor that is increasingly recognized as a key regulator of the tumor microenvironment.[7] High levels of adenosine in tumors can suppress the anti-tumor immune response by activating A₂A receptors on immune cells. Antagonists of this receptor are therefore being actively investigated as cancer immunotherapies.[7]
CDK2 Inhibition
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Validation
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be used to measure the binding of an inhibitor to a kinase.
Protocol (General Outline):
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound.
-
Prepare a 3X solution of the CDK2/antibody mixture.
-
Prepare a 3X solution of the fluorescently labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound.
-
Add 5 µL of the 3X CDK2/antibody mixture.
-
Add 5 µL of the 3X tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Calculate the IC₅₀ value for binding.
-
For the adenosine A₂A receptor, a radioligand binding assay would be the gold standard for determining the affinity of this compound for the receptor.
Potential for Toxicity: Nrf2 Signaling and Genotoxicity
It is crucial to consider potential off-target effects and toxicity mechanisms in any therapeutic development program. The simpler, related molecule, ethyl carbamate, is known to induce toxicity by affecting the Nrf2 signaling pathway and can be genotoxic through the formation of DNA adducts.[8][9]
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[8] Some studies have shown that carbamates can inhibit this protective pathway, leading to increased cellular damage.[8]
DNA Damage
The potential for a therapeutic candidate to cause DNA damage is a major safety concern.
Experimental Validation
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12][13]
Protocol (Alkaline Comet Assay):
-
Cell Treatment:
-
Treat cultured cells (e.g., HepG2) with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Cell Embedding:
-
Harvest the cells and resuspend them in low melting point agarose.
-
Pipette the cell/agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
-
Electrophoresis:
-
Place the slides in an electrophoresis tank with an alkaline buffer and apply an electric field.
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the "comets" under a fluorescence microscope. The amount of DNA in the tail of the comet is proportional to the amount of DNA damage.
-
-
Data Analysis:
-
Use image analysis software to quantify the extent of DNA damage (e.g., tail moment).
-
Summary and Future Directions
This compound is a molecule at the crossroads of several validated therapeutic strategies. The evidence from its structural analogs and the broader class of carbamates provides a strong rationale for its investigation as a multi-targeted therapeutic agent.
| Potential Target | Therapeutic Area | Key Validating Experiment |
| Tubulin/Microtubules | Oncology | In Vitro Tubulin Polymerization Assay |
| Acetylcholinesterase | Neurodegeneration, Inflammation | Ellman's Assay |
| Adenosine A₂A Receptor | Oncology, Parkinson's Disease | Radioligand Binding Assay |
| CDK2 | Oncology | LanthaScreen™ Kinase Assay |
| DNA/Nrf2 Pathway | (Toxicity Assessment) | Comet Assay |
Future research should focus on a systematic evaluation of these targets, starting with the highest probability targets based on the available evidence: microtubule disruption and acetylcholinesterase inhibition. Positive results in these initial screens would warrant further investigation into its efficacy in relevant cellular and animal models of cancer and neurodegenerative diseases. The exploratory investigation of its effects on the adenosine A₂A receptor and CDK2 could uncover novel mechanisms of action and broaden its therapeutic potential. A thorough understanding of its safety profile, including its potential for genotoxicity, will be paramount for any future clinical development. This guide provides the foundational knowledge and experimental framework to unlock the therapeutic promise of this compound.
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An, F., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-11. [Link]
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Weinstock, M., et al. (2000). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of Medicinal Chemistry, 43(21), 4038-4044. [Link]
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Bio-protocol. In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
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Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2634-2643. [Link]
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Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]
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Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]
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Nasrabadi, M., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports, 12, 148-157. [Link]
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Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]
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Clayton, L., & Lloyd, C. W. (1985). Chlorpropham [isopropyl N-(3-chlorophenyl) carbamate] disrupts microtubule organization, cell division, and early development of sea urchin embryos. Journal of Toxicology and Environmental Health, 54(4), 319-333. [Link]
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Coss, R. A., & Biesele, J. J. (1978). A carbamate herbicide causes microtubule and microfilament disruption and nuclear fragmentation in fibroblasts. Experimental Cell Research, 116(1), 229-237. [Link]
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Ethyl (3-chlorophenyl)carbamate molecular docking studies
An In-Depth Technical Guide: Molecular Docking Studies of Ethyl (3-chlorophenyl)carbamate
Executive Summary
This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow. We will explore the entire process, from target selection and preparation of the protein and ligand to the execution of the docking simulation and the critical analysis of its results. The protocols described herein are designed to be self-validating, incorporating best practices and citing authoritative standards. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to investigate the interaction of carbamate derivatives with biological targets.
Introduction to this compound and Molecular Docking
This compound is a small molecule belonging to the carbamate class of organic compounds.[1][2] Carbamates are structurally characterized by the carbamate functional group (-NHCO-O-) and are of significant interest in pharmaceutical and agrochemical research.[3] Many carbamate derivatives function as pseudo-irreversible inhibitors of enzymes, particularly cholinesterases, making them relevant in the study of neurodegenerative diseases like Alzheimer's.[4][5]
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[6][7] This in-silico technique is a cornerstone of modern structure-based drug design, enabling the rapid screening of virtual compound libraries, optimization of lead candidates, and elucidation of potential mechanisms of action at a molecular level.[8][9] The core process involves two main stages: first, sampling various conformations (poses) of the ligand within the target's binding site, and second, ranking these poses using a scoring function that estimates the binding free energy.[9][10]
This guide will use this compound as a case study to demonstrate a rigorous and reproducible molecular docking workflow.
Foundational Strategy: Target Selection and Rationale
The first critical step in any docking project is the selection of a biologically relevant protein target.[11] While this compound itself may not have a widely documented primary target, the broader class of carbamates is well-known for its inhibitory activity against cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[4][5] Inhibition of AChE, which breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
For the purpose of this guide, we will select Human Acetylcholinesterase (AChE) as our target protein. A high-resolution crystal structure is essential for accurate docking. We will use the structure available from the Protein Data Bank (PDB).
-
Selected Target: Human Acetylcholinesterase (AChE)
-
PDB ID: 4EY7 (A high-resolution structure of hAChE)
The causality for this choice is grounded in established literature for analogous compounds, providing a scientifically sound basis for our investigation.[4]
The Molecular Docking Workflow: A Technical Protocol
A robust docking experiment is a systematic process. Each step is designed to refine the biological and chemical accuracy of the model to produce meaningful results. The following protocol outlines a validated workflow using widely accepted, open-source software.
Required Software and Resources
-
Molecular Visualization: PyMOL or UCSF ChimeraX[11]
-
Molecule Preparation: AutoDock Tools (MGLTools)[12]
-
Ligand Structure: PubChem Database[1]
-
Protein Structure: RCSB Protein Data Bank (PDB)
Experimental Workflow Overview
The overall workflow can be visualized as a multi-stage pipeline, beginning with data acquisition and preparation, followed by the computational simulation, and concluding with results analysis.
Caption: High-level molecular docking workflow.
Step-by-Step Methodology: Protein Preparation
The goal of protein preparation is to clean the crystal structure file, correct for missing atoms, and assign parameters necessary for the docking calculation.[11][15]
-
Obtain Protein Structure: Download the PDB file for hAChE (e.g., 4EY7) from the RCSB PDB.
-
Clean the Structure: Open the PDB file in a molecular viewer like PyMOL or AutoDock Tools.
-
Rationale: PDB files often contain non-protein atoms such as water molecules, ions, and co-crystallized ligands that may interfere with the docking process.[16]
-
Action: Remove all water molecules (HOH). Delete any co-crystallized ligands or other heteroatoms not essential to the protein's structural integrity. If the protein has multiple chains and functions as a monomer, remove the additional chains.[15]
-
-
Add Hydrogens: The crystal structure typically lacks hydrogen atoms.
-
Rationale: Hydrogens are critical for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds, a key component of protein-ligand interactions.[17]
-
Action: Use the "Add Hydrogens" command in your software. It is crucial to add polar hydrogens only , as non-polar hydrogens are generally not involved in direct binding interactions and their inclusion unnecessarily increases computational complexity.
-
-
Assign Charges: Compute and assign partial atomic charges.
-
Rationale: The scoring function uses these charges to calculate electrostatic interactions between the protein and the ligand.[10]
-
Action: In AutoDock Tools, this is typically done by adding Kollman charges.
-
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format.
-
Rationale: The PDBQT format is required by AutoDock Vina and includes the partial charge and atom type information needed for the calculation.[12]
-
Step-by-Step Methodology: Ligand Preparation
The ligand must also be prepared to ensure it has the correct 3D structure, rotatable bonds, and atomic charges.[18][19]
-
Obtain Ligand Structure: Download the structure of this compound from PubChem (CID 247900) in SDF or MOL2 format.[1]
-
Load and Initialize: Open the ligand file in AutoDock Tools.
-
Define Torsion Root and Rotatable Bonds:
-
Rationale: AutoDock Vina treats the ligand as flexible by rotating specific bonds (torsions). Defining these allows the software to explore different conformations of the ligand during docking.[18]
-
Action: The software will automatically detect rotatable bonds. You can review and, if necessary, modify this selection.
-
-
Assign Charges:
-
Rationale: Similar to the protein, the ligand requires partial charges for calculating electrostatic interactions.[10]
-
Action: In AutoDock Tools, compute Gasteiger charges for the ligand.
-
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Caption: Detailed receptor and ligand preparation workflow.
Step-by-Step Methodology: Grid Generation and Docking
-
Identify the Binding Site: The "grid box" defines the three-dimensional space where Vina will search for binding poses.[12] If a co-crystallized ligand was present in the original PDB file, the easiest approach is to center the grid box on the position of that ligand.
-
Configure the Grid Box:
-
Rationale: The size of the grid box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.[20]
-
Action: In AutoDock Tools, use the Grid Box tool. Adjust the center coordinates and dimensions (in Angstroms) to encompass the active site residues. Record the center and size coordinates (x, y, z).
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that provides the necessary information to AutoDock Vina.[13][20]
-
Run AutoDock Vina: Execute the docking from the command line.[14]
Post-Docking Analysis: Interpreting the Results
Binding Affinity (Docking Score)
-
What it is: AutoDock Vina reports the binding affinity in kcal/mol. This score is an estimation of the binding free energy (ΔG).[21]
-
Interpretation: More negative values indicate stronger, more favorable binding.[21] When comparing multiple ligands, the one with the lowest binding affinity is predicted to be the most potent binder.
Binding Poses and RMSD
-
What it is: Vina will generate several binding poses (typically 9 by default), each with a corresponding binding affinity. The Root-Mean-Square Deviation (RMSD) is used to compare the atomic positions between different poses.[22]
-
Interpretation: The top-ranked pose (Mode 1) is the most favorable according to the scoring function. Poses with an RMSD of less than 2.0 Å relative to each other are generally considered to be part of the same binding cluster or mode.[21][22]
Visualizing and Analyzing Interactions
This is arguably the most critical part of the analysis, as it provides a structural basis for the calculated binding affinity.[24][25]
-
Load the Complex: Open the prepared protein PDBQT file and the docking output file (e.g., docking_results.pdbqt) in a molecular viewer.
-
Examine the Top Pose: Focus on the best-scoring pose.
-
Identify Key Interactions: Analyze the non-covalent interactions between this compound and the AChE active site residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.
-
Hydrophobic Interactions: Occur between non-polar groups (e.g., the chlorophenyl ring and hydrophobic residues like Tryptophan or Phenylalanine).
-
Pi-Pi Stacking: Aromatic-aromatic interactions between the ligand's phenyl ring and aromatic residues in the protein.
-
Data Presentation
Quantitative results from the docking simulation should be summarized in a clear, tabular format for easy comparison and reporting.
| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (Example) | Key Interactions (Example) |
| 1 | -7.8 | 0.000 | TRP84, TYR130, ASP72, PHE330 | H-bond with ASP72; Pi-Pi stacking with TRP84 |
| 2 | -7.5 | 1.852 | TRP84, TYR130, GLU199, PHE330 | H-bond with GLU199; Hydrophobic contact with PHE330 |
| 3 | -7.2 | 2.411 | TRP279, TYR334, HIS440 | Hydrophobic contact with TRP279; Pi-cation with TYR334 |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the molecular docking of this compound against human acetylcholinesterase. By following this protocol—from reasoned target selection and meticulous molecule preparation to the critical analysis of binding interactions—researchers can generate robust and defensible hypotheses about the compound's potential biological activity.
The results of molecular docking are predictive. The next logical steps for validating these in-silico findings would include more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted complex over time, followed by essential in vitro experimental validation, such as enzyme inhibition assays.
References
- ResearchGate. (2024). How to interpret and analyze molecular docking results?
- Quora. (2021). How does one prepare proteins for molecular docking?
- YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- PubMed. (2021). Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
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Spectroscopic data for Ethyl (3-chlorophenyl)carbamate (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl (3-chlorophenyl)carbamate
Introduction
This compound, with the molecular formula C₉H₁₀ClNO₂, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are structurally characterized by the -NHC(=O)O- functional group. This class of compounds is of significant interest in the fields of medicinal chemistry, agriculture, and materials science due to their wide range of biological activities and applications as pesticides, herbicides, and protecting groups in organic synthesis.
A thorough and unambiguous structural elucidation is paramount for any chemical entity intended for research or commercial development. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from established databases with fundamental spectroscopic principles, we will explain the causality behind spectral features and provide a self-validating framework for the compound's characterization.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's connectivity is essential for interpreting spectroscopic data. The structure of this compound is presented below with a numbering scheme that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[2][4]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the different electronic environments of hydrogen atoms within a molecule.[2] The chemical shift of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as its residual peak should not overlap with analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-β (CH₃) | ~1.25 | Triplet (t) | 3H |
| H-α (CH₂) | ~4.20 | Quartet (q) | 2H |
| N-H | ~6.70 | Broad Singlet (br s) | 1H |
| Aromatic H (H-4, H-5, H-6) | ~7.10 - 7.30 | Multiplet (m) | 3H |
| Aromatic H (H-2) | ~7.50 | Singlet/Triplet (s/t) | 1H |
-
Ethyl Group: The ethyl group gives rise to two distinct signals. The methyl protons (H-β) appear as a triplet around 1.25 ppm due to spin-spin coupling with the two adjacent methylene protons. The methylene protons (H-α) appear further downfield as a quartet around 4.20 ppm, a consequence of being attached to an electron-withdrawing oxygen atom and coupling with the three methyl protons.
-
Amide Proton: The N-H proton typically appears as a broad singlet around 6.70 ppm. Its chemical shift can be variable and is often concentration and solvent-dependent.
-
Aromatic Protons: The four protons on the 3-chlorophenyl ring are in different chemical environments. Due to the electron-withdrawing nature of the chlorine and carbamate groups, these protons are deshielded and appear in the aromatic region (7.0-8.0 ppm).[5] The proton at the C-2 position is expected to be the most deshielded, appearing as a singlet or a narrow triplet around 7.50 ppm. The remaining three protons (H-4, H-5, H-6) will likely overlap, creating a complex multiplet between 7.10 and 7.30 ppm.
Caption: Workflow for ¹H NMR structural elucidation.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule.[1] Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment.
The protocol is similar to that for ¹H NMR, but acquisition times are longer due to the low natural abundance of the ¹³C isotope. Proton-decoupled mode is typically used to simplify the spectrum, resulting in singlets for each carbon atom.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-β (CH₃) | ~14.5 |
| C-α (CH₂) | ~61.5 |
| Aromatic C (C-2, C-4, C-5, C-6) | ~118 - 130 |
| Aromatic C-Cl (C-3) | ~134.5 |
| Aromatic C-N (C-1) | ~139.5 |
| Carbonyl C=O (C-1') | ~153.5 |
-
Aliphatic Carbons: The methyl carbon (C-β) is the most upfield signal, appearing around 14.5 ppm. The methylene carbon (C-α), being attached to oxygen, is deshielded and appears around 61.5 ppm.
-
Aromatic Carbons: The six aromatic carbons will produce six distinct signals (or fewer if symmetry leads to equivalence). The carbon attached to the electronegative chlorine atom (C-3) is expected around 134.5 ppm, while the carbon attached to the nitrogen (C-1) will be further downfield at approximately 139.5 ppm.[6] The remaining four aromatic carbons will resonate in the 118-130 ppm range.
-
Carbonyl Carbon: The carbamate carbonyl carbon (C-1') is significantly deshielded due to the double bond and attachment to two heteroatoms (O and N), resulting in a signal in the far downfield region, around 153.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] Molecular vibrations (stretching and bending) absorb infrared radiation at characteristic frequencies, which are diagnostic for specific bonds.
-
Sample Preparation: Prepare the sample as either a KBr (potassium bromide) pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a transparent disk, or as a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl).
-
Background Scan: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Scan: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify and assign the major absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amine/Amide |
| ~3050 | C-H Stretch (sp²) | Aromatic C-H |
| ~2980 | C-H Stretch (sp³) | Aliphatic C-H |
| ~1715 | C=O Stretch | Carbamate Carbonyl |
| ~1590, ~1480 | C=C Stretch | Aromatic Ring |
| ~1220 | C-O Stretch | Ester C-O |
| ~780, ~690 | C-H Out-of-plane Bend | meta-Disubstituted Benzene |
| ~750 | C-Cl Stretch | Aryl Halide |
-
N-H Stretching: A prominent peak around 3300 cm⁻¹ is characteristic of the N-H bond stretching in the carbamate group.
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ (e.g., 3050 cm⁻¹) are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ (e.g., 2980 cm⁻¹) correspond to the C-H bonds of the ethyl group.[7][8]
-
Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1715 cm⁻¹ is the most characteristic feature of the carbamate, corresponding to the C=O stretching vibration.[9]
-
Aromatic Region: The C=C stretching vibrations within the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.[6][10]
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex but contains valuable information. A strong band around 1220 cm⁻¹ can be assigned to the C-O stretching of the ester portion of the carbamate. The pattern of C-H out-of-plane bending bands is diagnostic for the substitution pattern on the aromatic ring. For a meta-disubstituted ring, strong bands are expected near 780 cm⁻¹ and 690 cm⁻¹.[10] A band around 750 cm⁻¹ can be attributed to the C-Cl stretch.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.[11]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for small molecules. EI involves bombarding the sample with high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
| m/z | Proposed Fragment | Notes |
| 199/201 | [C₉H₁₀ClNO₂]⁺˙ | Molecular Ion (M⁺˙) peak with characteristic 3:1 isotope pattern for Cl.[12][13] |
| 127/129 | [C₆H₄ClN]⁺˙ | Loss of ethoxycarbonyl radical (•COOEt) or ethyl formate.[12][13] |
| 140 | [C₇H₅ClNO]⁺˙ | Loss of ethoxy radical (•OCH₂CH₃).[12] |
| 92 | [C₆H₄N]⁺˙ | Loss of Cl from the m/z 127 fragment. |
-
Molecular Ion: The mass spectrum will show a molecular ion (M⁺˙) peak at m/z 199.[12][13] Crucially, due to the presence of a chlorine atom, there will be an M+2 isotope peak at m/z 201 with an intensity approximately one-third that of the m/z 199 peak, which is a definitive indicator for the presence of a single chlorine atom.
-
Major Fragmentations: The fragmentation of carbamates can follow several pathways.[14][15]
-
Loss of Ethoxy Radical: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 154, followed by loss of CO to give the 3-chloroaniline radical cation at m/z 127.
-
McLafferty-type Rearrangement: A common fragmentation involves the loss of ethyl formate (HCOOCH₂CH₃, 74 Da), which would not directly explain the major observed fragments.
-
Alpha-Cleavage: Cleavage of the N-C(aromatic) bond is also possible. The most prominent fragment is often the one corresponding to the aromatic portion. The peak at m/z 127 likely corresponds to the 3-chloroaniline radical cation [Cl-C₆H₄-NH₂]⁺˙, formed through rearrangement and loss of the C₂H₄ and CO₂ moieties.[12][13] The fragment at m/z 140 could arise from the loss of an ethyl group followed by rearrangement.[12]
-
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The Enduring Legacy of the Carbamate Moiety: From Ordeal Poison to Precision Medicine
An In-depth Technical Guide on the Discovery and History of Substituted Carbamates in Research
For researchers, scientists, and drug development professionals, understanding the historical and chemical evolution of a pharmacophore is paramount to innovation. The carbamate functional group, with its deceptively simple -O-CO-NH- linkage, stands as a testament to this principle.[1][2] Its journey from a key component of a West African ordeal poison to a cornerstone of modern therapeutics and agricultural science is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This guide provides a comprehensive exploration of the discovery, history, and core scientific principles of substituted carbamates.
Part 1: The Natural Genesis: Physostigmine and the Dawn of Cholinergic Science
The story of carbamates in research begins not in a laboratory, but with the Calabar bean (Physostigma venenosum), a legume native to West Africa.[1][3] For centuries, the bean was used in "ordeal by poison" rituals to determine guilt or innocence.[3][4] In the mid-19th century, European missionaries and scientists brought this notorious bean to the attention of the Western world, sparking a period of intense investigation.[5][6]
In 1864, the active alkaloid component, physostigmine, was isolated in its pure form.[1][7] Early research by scientists like Sir Robert Christison and Thomas Richard Fraser, who courageously experimented on themselves, began to unravel its physiological effects.[5] These pioneering studies laid the groundwork for our understanding of the parasympathetic nervous system.[5] The first medicinal application of physostigmine came in 1876 when Ludwig Laqueur used it to treat glaucoma.[5][6]
The true breakthrough in understanding physostigmine's mechanism of action came in the 1920s with the work of Otto Loewi.[3][5] His experiments, which would later earn him a Nobel Prize, demonstrated the existence of chemical neurotransmitters, specifically acetylcholine, and showed that physostigmine exerts its effects by inhibiting the enzyme responsible for acetylcholine's breakdown: acetylcholinesterase (AChE).[3][5] This discovery was a watershed moment, not only for the study of carbamates but for the entire field of neuropharmacology. The structure of physostigmine was elucidated by Edgar Stedman and George Barger in 1925, and it was first synthesized by Percy Lavon Julian and Josef Pikl in 1935.[5]
Part 2: The Synthetic Era: Expansion into Medicine and Agriculture
The elucidation of physostigmine's structure and mechanism of action paved the way for the development of synthetic carbamates with improved properties.
Therapeutic Innovations: From Myasthenia Gravis to Alzheimer's Disease
A significant milestone was the synthesis of neostigmine in 1931 by Aeschlimann and Reinert.[8] As a quaternary ammonium compound, neostigmine is more polar than physostigmine and does not readily cross the blood-brain barrier, making its effects more localized to the peripheral nervous system.[8] This property, combined with its greater stability, made it a valuable therapeutic agent. In 1934, Dr. Mary Walker made the groundbreaking discovery that neostigmine could temporarily reverse the muscle weakness in patients with myasthenia gravis, a debilitating autoimmune disorder.[5]
The principle of AChE inhibition by carbamates later found a critical application in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic neurotransmission.[9] Rivastigmine , a carbamate derivative, was developed for this purpose.[10] A key feature of rivastigmine is its dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme that metabolizes acetylcholine.[10][11][12] This dual action is particularly relevant as BuChE activity increases as Alzheimer's disease progresses.[9][12]
A Double-Edged Sword: The Rise of Carbamate Insecticides
The potent biological activity of carbamates also led to their development as insecticides.[13] Beginning in the 1950s, synthetic carbamates were introduced as alternatives to the environmentally persistent organochlorine pesticides like DDT.[14][15][16] The first successful carbamate insecticide, carbaryl , was introduced in 1956.[17] Other notable carbamate insecticides include aldicarb, carbofuran, and methomyl.[18][19] These compounds function through the same mechanism as their medicinal counterparts: the inhibition of acetylcholinesterase in insects, leading to paralysis and death.[17][19]
Part 3: The Chemical Core: Synthesis and Structure-Activity Relationships
The versatility of the carbamate moiety stems from its chemical properties and the ability to readily modify its structure to tune its biological activity and pharmacokinetic profile.
Synthetic Methodologies: A Continuous Evolution
Historically, the synthesis of carbamates often involved hazardous reagents such as phosgene and isocyanates.[20][21][22] While effective, the toxicity of these starting materials has driven the development of safer and more environmentally friendly synthetic routes.
Traditional Synthetic Routes:
-
From Isocyanates: The reaction of an isocyanate with an alcohol is a fundamental method for forming the carbamate linkage.[20]
-
From Chloroformates: Alkyl chloroformates can react with amines to produce carbamates, though this often requires a base and can have long reaction times.[20]
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate.[20]
Modern and Greener Approaches:
More recent research has focused on the use of carbon dioxide as a C1 source for carbamate synthesis, offering a cheaper and less hazardous alternative.[21][22]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The carbamate group is considered an amide-ester hybrid and generally exhibits good chemical and proteolytic stability.[20][23] It can act as a peptide bond surrogate and is capable of permeating cell membranes.[20][23] The substituents on the nitrogen and oxygen atoms of the carbamate can be varied to modulate its biological and pharmacokinetic properties.[1]
Key SAR Insights for Anticholinesterase Carbamates:
-
Quaternary Ammonium Group: The presence of a positively charged quaternary ammonium group, as seen in neostigmine, generally limits blood-brain barrier penetration and localizes the drug's action to the periphery.[24]
-
Aromatic Ring: An aromatic ring is often crucial for binding to the active site of acetylcholinesterase.[24]
-
N-Substituents: The nature of the substituents on the carbamate nitrogen can influence the potency and duration of action. For instance, neostigmine, a dimethyl carbamate, is more resistant to hydrolysis than the monomethyl carbamate physostigmine.[4]
| Compound | Key Structural Features | Primary Application |
| Physostigmine | Tertiary amine, monomethyl carbamate | Glaucoma, antidote |
| Neostigmine | Quaternary ammonium, dimethyl carbamate | Myasthenia gravis, reversal of neuromuscular blockade |
| Rivastigmine | Tertiary amine, N-ethyl, N-methyl carbamate | Alzheimer's and Parkinson's disease dementia |
| Carbaryl | Naphthyl group, N-methyl carbamate | Insecticide |
| Aldicarb | Oxime, N-methyl carbamate | Insecticide, nematicide |
Part 4: The Molecular Mechanism of Action
The primary mechanism of action for a vast number of biologically active carbamates is the inhibition of acetylcholinesterase.
Reversible Carbamoylation of Acetylcholinesterase
Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE.[11][18] The carbamate binds to the active site of the enzyme and transfers its carbamoyl group to a critical serine residue. This carbamoylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine. The rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme complex) is significantly slower than the rate of deacetylation of the acetylated enzyme formed during normal catalysis. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[25]
Caption: Mechanism of reversible AChE inhibition by carbamates.
Dual Inhibition: A Broader Therapeutic Window
As mentioned, some carbamates like rivastigmine inhibit both AChE and BuChE.[11][12][26] While AChE is the primary enzyme responsible for acetylcholine hydrolysis at synaptic clefts, BuChE is also present in the brain and its levels increase in Alzheimer's disease.[9] By inhibiting both enzymes, rivastigmine may provide a more sustained increase in acetylcholine levels, potentially offering broader cognitive benefits.[9][12]
Part 5: Modern Frontiers and Future Perspectives
The utility of the carbamate moiety in drug design is far from exhausted. Its favorable physicochemical properties continue to be exploited in modern medicinal chemistry.
Carbamates as Prodrugs
The carbamate linkage is frequently used to create prodrugs.[1][2][23] By masking a hydroxyl, amino, or carboxylic acid functional group as a carbamate, the pharmacokinetic properties of a parent drug can be significantly improved.[1] This strategy can enhance bioavailability, prolong duration of action, and improve targeted delivery.[2] The carbamate prodrug is designed to be cleaved in vivo by esterases or other enzymes to release the active therapeutic agent.[1]
Caption: The carbamate prodrug concept.
Emerging Therapeutic Areas
Beyond their established roles, carbamates are being investigated in a variety of other therapeutic areas. Research has shown that incorporating a carbamate group into certain molecules can enhance their anticancer activity.[1][27] Furthermore, the high toxicity of some carbamates has led to their investigation and, in some cases, scheduling as potential chemical warfare nerve agents.[19][28]
Part 6: Key Experimental Protocols
To provide practical context, this section outlines generalized protocols for the synthesis and evaluation of substituted carbamates.
General Protocol for the Synthesis of a Disubstituted Carbamate via Chloroformate
Objective: To synthesize an N,N-disubstituted carbamate from a secondary amine and an alkyl chloroformate.
Materials:
-
Secondary amine (e.g., diethylamine)
-
Alkyl chloroformate (e.g., ethyl chloroformate)
-
Aprotic solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq) and the base (1.1 eq) in the aprotic solvent.
-
Addition of Chloroformate: Cool the solution in an ice bath (0 °C). Slowly add the alkyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potency (IC50) of a carbamate compound against acetylcholinesterase.
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test carbamate compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the phosphate buffer.
-
Assay Setup: In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and various concentrations of the test carbamate compound (or solvent for the control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Conclusion
The journey of substituted carbamates from a natural toxin to a versatile scaffold in medicinal chemistry and beyond is a powerful illustration of the scientific process. The carbamate moiety's unique combination of stability, reactivity, and biological activity has secured its place in the annals of chemical research. For today's scientists, the rich history of carbamates provides not only a foundation of knowledge but also a source of inspiration for the design of the next generation of therapeutic agents and functional molecules.
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Carbamate derivatives as potential enzyme inhibitors
<An In-depth Technical Guide to Carbamate Derivatives as Potential Enzyme Inhibitors
Abstract
Carbamate derivatives represent a versatile and highly significant class of enzyme inhibitors with broad therapeutic and industrial applications. Their unique chemical properties, including their ability to act as structural analogs of the amide bond and their capacity for covalent modification of enzyme active sites, have positioned them as a cornerstone in modern drug discovery.[1] This guide provides a comprehensive technical overview of carbamate derivatives as enzyme inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, explore key enzyme targets, elucidate structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is designed to serve as a practical and authoritative resource, bridging fundamental principles with field-proven insights to empower the rational design and development of novel carbamate-based therapeutics.
Introduction: The Carbamate Moiety in Drug Design
The carbamate functional group, an ester-amide hybrid (-O-CO-NH-), is a privileged scaffold in medicinal chemistry.[2] Its prevalence stems from a combination of favorable properties:
-
Chemical and Proteolytic Stability: Carbamates generally exhibit greater stability against hydrolysis compared to esters and are more resistant to proteolytic cleavage than peptide bonds, enhancing their pharmacokinetic profiles.[1][3]
-
Membrane Permeability: The carbamate linkage can improve a molecule's ability to cross cellular membranes, a critical attribute for reaching intracellular targets.[1][3]
-
Peptidomimetic Nature: As a structural mimic of the amide bond, the carbamate group can effectively interact with enzyme active sites that naturally recognize peptide substrates.[1] This has made them invaluable in the design of inhibitors for proteases and other hydrolases.
-
Modulatable Properties: The substituents on both the oxygen and nitrogen atoms of the carbamate can be systematically varied to fine-tune biological activity, pharmacokinetic properties, and target selectivity.[1]
These characteristics have led to the successful development of numerous carbamate-containing drugs for a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][4]
The Core Mechanism: Covalent Carbamoylation
The primary mechanism by which most carbamate derivatives inhibit their target enzymes, particularly serine hydrolases, is through covalent modification of the active site. This process, known as carbamoylation, renders the enzyme inactive.
Carbamates act as "pseudo-substrates" for the enzyme.[5] The inhibition process can be broken down into the following key steps:
-
Initial Binding: The carbamate inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E-I).
-
Nucleophilic Attack: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate group.[6][7]
-
Formation of a Covalent Adduct: This attack leads to the formation of a transient tetrahedral intermediate, which then resolves by displacing the alcohol or phenol "leaving group" of the carbamate. The result is a stable, carbamoylated enzyme (E-C), where the carbamoyl moiety is covalently attached to the active site serine.[5]
-
Slow Reactivation: The carbamoylated enzyme is catalytically inactive. Regeneration of the active enzyme occurs via hydrolysis of the carbamoyl-serine bond, but this process is typically very slow, with half-lives ranging from minutes to days.[8][9] This slow regeneration leads to the classification of these inhibitors as "pseudo-irreversible" or "slowly reversible".[6][10]
The duration of inhibition is a critical, tunable parameter. It is largely determined by the electronic and steric properties of the N-substituent on the carbamate, which influences the stability of the carbamoylated enzyme.[9]
Caption: General mechanism of pseudo-irreversible enzyme inhibition by carbamates.
Key Enzyme Targets and Therapeutic Applications
Carbamate inhibitors have been successfully developed against a variety of enzyme classes. Below are some of the most prominent examples.
Cholinesterases (AChE and BuChE)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine.[10] Inhibiting these enzymes increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other dementias.[10][11]
-
Rivastigmine: A well-known carbamate drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[12] It is a pseudo-irreversible inhibitor that uniquely inhibits both AChE and BuChE.[10][11] This dual inhibition may offer broader benefits, as BuChE activity increases in the brain as Alzheimer's disease progresses.[12][13]
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that terminates the signaling of endogenous lipids, including the endocannabinoid anandamide.[14] Inhibition of FAAH raises anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[14]
-
URB597: A widely studied O-aryl carbamate FAAH inhibitor that has shown promising preclinical results for pain and anxiety.[14][15] The development of FAAH inhibitors like URB597 highlights the therapeutic potential of carbamates in modulating the endocannabinoid system.[2]
Proteases
The structural similarity of carbamates to peptide bonds makes them effective inhibitors of various proteases.
-
Elastase: Some peptidyl carbamates have been developed as inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases.[16]
-
Other Serine Proteases: The carbamate scaffold has been adapted to create inhibitors and activity-based probes for a range of serine proteases, including trypsin-like enzymes, by modifying the peptide-like portion of the molecule to match the enzyme's substrate specificity.[17]
Structure-Activity Relationships (SAR) and Rational Design
The potency and selectivity of carbamate inhibitors are highly dependent on their chemical structure. A deep understanding of SAR is crucial for rational drug design.
The "Leaving Group" (O-Aryl/Alkyl Moiety)
The group attached to the carbamate oxygen is expelled during the carbamoylation step. Its properties influence the initial binding and the reactivity of the carbamate carbonyl.
-
Electronic Effects: Electron-withdrawing groups on an O-aryl leaving group can increase the electrophilicity of the carbamate carbonyl, potentially accelerating the rate of carbamoylation.[18] However, this increased reactivity can also lead to lower chemical stability and off-target effects.[7]
-
Binding Interactions: The leaving group often makes critical interactions within the enzyme's active site that contribute to binding affinity and selectivity. For example, in FAAH inhibitors, the O-aryl biphenyl substituent is thought to mimic the fatty acid chain of the natural substrate.[14]
The "Staying Group" (N-Substituents)
The N-substituents remain covalently attached to the enzyme and are the primary determinants of the duration of inhibition and can also influence selectivity.
-
Steric Hindrance: The size and shape of the N-substituents are critical. Bulky groups can sterically hinder the hydrolytic reactivation of the carbamoylated enzyme, leading to a longer duration of action.[9]
-
Hydrophobicity: Lipophilic N-substituents can enhance binding affinity by interacting with hydrophobic pockets in the enzyme's active site, as seen in FAAH inhibitors.[15]
-
Selectivity: By tailoring the N-substituents to match the specific topology of the target enzyme's active site, selectivity over other related enzymes can be achieved.[19]
Caption: A typical workflow for the discovery and validation of carbamate inhibitors.
Protocol: Primary Screening and IC₅₀ Determination
Objective: To identify active inhibitors from a compound library and quantify their potency.
Principle: Enzyme activity is measured in the presence and absence of the inhibitor. [20]The half-maximal inhibitory concentration (IC₅₀) is the concentration of inhibitor required to reduce enzyme activity by 50%. [21]This protocol is adapted for a generic serine hydrolase using a colorimetric substrate.
Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Carbamate inhibitor library (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of each carbamate inhibitor in the microplate. Typically, an 8-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include wells for a positive control (known inhibitor, if available) and a negative control (DMSO vehicle only).
-
Enzyme Addition: Add a fixed concentration of the purified enzyme to each well. The enzyme concentration should be chosen to produce a linear reaction rate over the desired time course.
-
Pre-incubation (Critical for Covalent Inhibitors): Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step is crucial for time-dependent covalent inhibitors like carbamates to allow the carbamoylation reaction to proceed.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the rate of product formation (e.g., absorbance or fluorescence) over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the DMSO control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expert Insight: The pre-incubation time is a critical variable. For slowly acting carbamates, a short pre-incubation may underestimate potency. It is advisable to run a time-dependency experiment for lead compounds to ensure an appropriate pre-incubation period is used.
Protocol: Assessing Mechanism of Action (Reversibility)
Objective: To determine if the inhibition is reversible, slowly reversible (pseudo-irreversible), or irreversible.
Principle: This experiment tests whether enzyme activity can be recovered after removing the inhibitor by rapid dilution.
Materials:
-
Concentrated enzyme stock
-
High concentration of the test inhibitor (e.g., 10-100x IC₅₀)
-
Assay buffer and substrate (as above)
Step-by-Step Methodology:
-
Inhibition Step: Incubate a concentrated stock of the enzyme with a high concentration of the inhibitor for a set time (e.g., 30 minutes). In a parallel control tube, incubate the enzyme with DMSO vehicle.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into pre-warmed assay buffer containing the substrate. Dilute the control enzyme-DMSO mixture in the same manner.
-
Activity Measurement: Immediately monitor enzyme activity over time in both the inhibitor-treated and control samples.
-
Data Analysis:
-
Reversible Inhibition: If inhibition is rapidly reversible, the activity of the inhibitor-treated enzyme will quickly return to the level of the control upon dilution.
-
Irreversible/Pseudo-irreversible Inhibition: If the inhibition is covalent, little to no recovery of enzyme activity will be observed after dilution. The activity will remain low.
-
Slowly Reversible Inhibition: A gradual, slow recovery of enzyme activity may be observed over a longer time course, consistent with the slow hydrolysis of the carbamoyl-enzyme complex.
-
Trustworthiness Check: The key to this experiment is a dilution factor large enough to reduce the free inhibitor concentration to well below its IC₅₀, ensuring that any observed inhibition is due to the pre-formed covalent complex and not from residual free inhibitor.
Quantitative Data Summary
The following table provides representative inhibition data for well-characterized carbamate inhibitors against their primary targets, illustrating the range of potencies that can be achieved.
| Inhibitor | Target Enzyme | Type of Inhibition | Potency (IC₅₀ / Kᵢ) | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | Pseudo-irreversible | ~450 nM (IC₅₀) | [6][10] |
| Rivastigmine | Butyrylcholinesterase (BuChE) | Pseudo-irreversible | ~37 nM (IC₅₀) | [10][12] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Covalent | ~4.6 nM (IC₅₀) | [14][15] |
| Phenserine | Acetylcholinesterase (AChE) | Pseudo-irreversible | ~20 nM (Kᵢ) | [5] |
Note: Potency values can vary depending on assay conditions (e.g., substrate concentration, pre-incubation time).
Challenges and Future Directions
Despite their success, the development of carbamate inhibitors faces challenges, primarily related to selectivity. Because the carbamoylation mechanism is common to a large family of serine hydrolases, achieving selectivity for the target enzyme over related off-targets is a significant hurdle. [14][19]Covalent inhibitors are often viewed with skepticism due to the potential for immunogenicity or off-target toxicity. [14] Future research is focused on:
-
Improving Selectivity: Designing inhibitors that exploit unique features of the target enzyme's active site, far from the conserved catalytic serine, to achieve higher selectivity. [22]* Tunable Reactivity: Modulating the electronic properties of the carbamate to create "soft" covalent inhibitors that have sufficient reactivity to inhibit the target but are not so reactive that they engage numerous off-targets. [7]* Dual-Target Inhibitors: Rationally designing carbamates that inhibit two distinct targets involved in a disease pathway, which may offer synergistic therapeutic benefits. [2]
Conclusion
Carbamate derivatives are a powerful and proven class of enzyme inhibitors. Their mechanism of pseudo-irreversible covalent modification offers a prolonged duration of action that is advantageous for many therapeutic applications. By leveraging a deep understanding of their mechanism of action and structure-activity relationships, researchers can rationally design potent and selective inhibitors. The experimental workflows detailed in this guide provide a robust framework for the discovery, characterization, and optimization of the next generation of carbamate-based drugs, promising continued innovation in the treatment of human disease.
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An In-depth Technical Guide to the Genotoxicity Profile of Carbamate Compounds
This guide provides a comprehensive examination of the genotoxic potential of carbamate compounds. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond standard protocols to explore the mechanistic underpinnings of carbamate-induced genotoxicity, the rationale behind assay selection, and the framework for data interpretation in a regulatory context.
Introduction: The Duality of Carbamate Chemistry
Carbamates are a class of organic compounds derived from carbamic acid. Their primary and most well-understood mechanism of toxicity in insects and mammals is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in cholinergic crisis.[2][4][5] This mode of action has made them effective as insecticides, such as carbaryl and carbofuran, and also as therapeutic agents.[6][7][8]
However, the toxicological profile of carbamates is not limited to neurotoxicity. A growing body of evidence points towards potential genotoxic effects—the ability to damage DNA and compromise genomic integrity. This guide focuses on this critical, non-cholinergic aspect of carbamate toxicology, providing the scientific rationale and technical methodologies required for a robust assessment.
Mechanistic Pathways of Carbamate Genotoxicity
Understanding the potential for a compound to be genotoxic requires an appreciation of its biochemical interactions beyond its primary target. For carbamates, genotoxicity is not typically a result of direct DNA intercalation but rather stems from indirect mechanisms, including metabolic activation and the induction of oxidative stress.
Metabolic Activation
Many parent carbamate compounds are not directly genotoxic. Their potential to damage DNA often arises after metabolic transformation, primarily by cytochrome P450 enzymes in the liver.[9][10]
-
N-Nitrosation: N-methylcarbamate insecticides can be chemically converted into their N-nitroso derivatives. These N-nitroso compounds are potent mutagens, exhibiting significantly increased cytotoxicity and mutagenicity compared to the parent carbamates.[11]
-
Oxidative Metabolism: A key example is ethyl carbamate (urethane), which is metabolized by the cytochrome P450 enzyme CYP2E1.[10] This process forms vinyl carbamate and subsequently vinyl carbamate epoxide, a highly reactive electrophile that can form mutagenic adducts with DNA.[10][12]
Induction of Oxidative Stress
A predominant mechanism underlying the genotoxicity of many carbamates is the induction of oxidative stress.[4][5][13] This occurs when the cellular balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system is disrupted.
Exposure to carbamates can lead to an overproduction of ROS, which can damage cellular macromolecules, including DNA.[12][14] This can result in single- and double-strand DNA breaks, base modifications (e.g., 8-oxo-dG), and the formation of abasic sites, all of which contribute to mutagenic and clastogenic outcomes.[15] Studies on compounds like oxamyl have demonstrated a clear link between exposure, increased oxidative stress markers, and dose-dependent genotoxic effects.[15]
Caption: Oxidative stress-mediated genotoxicity pathway for carbamates.
The Standard Battery for Genotoxicity Assessment
A single test is insufficient to detect all relevant genotoxic mechanisms.[16] Therefore, a battery of in vitro and in vivo assays is required by regulatory agencies worldwide (e.g., OECD, EPA) to assess the genotoxic potential of chemicals, including pesticides.[17][18][19] The standard approach is a tiered strategy, beginning with a core in vitro battery.
Caption: Standard tiered workflow for genotoxicity testing.
The core in vitro battery is designed to detect the major endpoints of genetic damage: gene mutation and chromosomal damage (both structural and numerical).[20]
Bacterial Reverse Mutation Test (Ames Test)
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[21][22]
-
Causality for Carbamates: The Ames test is a frontline screen for point mutations. While some carbamates test negative, others, or their technical-grade formulations containing impurities, can show a positive response.[23] A positive result, particularly in strains like TA100 which detects base-pair substitutions, can be indicative of mutagenic potential, as seen with ethyl carbamate after metabolic activation.[9] The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as many carbamates require bioactivation to become mutagenic.[9][22]
-
Strain Preparation: Culture the required tester strains (e.g., S. typhimurium TA98, TA100, TA1535) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: Prepare the S9 mix by combining S9 fraction (from Aroclor or phenobarbital/β-naphthoflavone-induced rats) with a cofactor solution (e.g., NADP, G6P). Keep on ice.
-
Test Mixture Preparation: In a sterile tube, add in order:
-
2.0 mL of molten top agar (at 45°C) containing trace amounts of histidine and biotin.
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or vehicle control).
-
0.5 mL of S9 mix or phosphate buffer (for non-activated plates).
-
-
Plating: Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate. Distribute evenly by tilting.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in revertants, typically at least a two-fold increase over the solvent control, and exceeding historical control ranges.
-
Controls: Include a vehicle control (e.g., DMSO), negative control (no treatment), and known positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene without S9, 2-aminofluorene with S9).[22]
In Vitro Micronucleus (MNvit) Assay
-
Principle: The micronucleus assay detects small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[24] These micronuclei (MN) are formed from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that fail to incorporate into the daughter nuclei during cell division. The assay is often performed using the cytokinesis-block method, where cytochalasin B is added to prevent cell division after nuclear division, resulting in binucleated cells that are easily scored for MN.[25][26]
-
Causality for Carbamates: This assay is highly relevant for carbamates, as several compounds in this class have been shown to induce micronuclei, indicating an ability to cause significant chromosomal damage.[27][28][29] For example, carbendazim is a known aneugen, inducing micronuclei by disrupting mitotic spindle formation.[23] A positive result in the MNvit assay is a strong indicator of clastogenic or aneugenic potential.
Caption: Workflow for the In Vitro Micronucleus Assay.
In Vitro Chromosomal Aberration Assay
-
Principle: This assay provides a direct visualization of structural changes to chromosomes.[30][31] Cells are treated with the test compound, and a mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Chromosomes are then harvested, spread on microscope slides, and analyzed for structural aberrations like breaks, gaps, and exchanges.[30][32]
-
Causality for Carbamates: This test is a powerful tool for confirming clastogenicity. Carbamates like aldicarb and carbosulfan have been shown to induce a dose-dependent increase in chromatid and chromosome breaks in cultured human lymphocytes.[33][34] A positive result provides direct evidence of chromosome-breaking potential.
Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: The Comet Assay is a sensitive method for detecting primary DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[35][36] Cells are embedded in agarose on a slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions.[37] Damaged DNA, being fragmented, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[35][38]
-
Causality for Carbamates: This assay is particularly useful for investigating the oxidative stress mechanism. Carbamates that induce ROS production often yield positive results in the Comet assay, directly demonstrating their ability to cause DNA strand breaks.[4][13] For instance, methomyl has been shown to induce significant, concentration-dependent increases in DNA damage in multiple cell lines as measured by this assay.[39]
-
Cell Preparation: Prepare a single-cell suspension from the treated cell culture or tissue of interest. Ensure high cell viability (>80%) as determined by a method like the trypan blue exclusion test.[4]
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on a cold plate.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind DNA "nucleoids."
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (pH >13). Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (typically ~25 V) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer (pH 7.5), and stain with a fluorescent DNA dye (e.g., ethidium bromide, SYBR Green).
-
Scoring: Visualize the slides using a fluorescence microscope. Analyze at least 50-100 randomly selected cells per slide using image analysis software to quantify parameters such as % Tail DNA, Tail Length, and Tail Moment.
-
Controls: Include a concurrent negative (vehicle) control and a positive control (e.g., methyl methanesulfonate) to ensure the assay is performing correctly.
Summary of Genotoxicity Data for Select Carbamates
The genotoxicity of carbamates is compound-specific. While some show clear evidence of genotoxic activity, others are negative in standard test batteries. The following table summarizes findings for several common carbamate compounds.
| Carbamate Compound | Ames Test | Micronucleus Assay | Chromosomal Aberration | Comet Assay | Primary Mechanism(s) |
| Aldicarb | Negative/Weak[1] | Positive (in vivo & in vitro)[13] | Positive (in vitro)[33] | Positive[4][13] | Oxidative Stress, Clastogenicity |
| Carbaryl | Negative[1] | Positive (in vitro)[28] | Positive (in vitro)[40] | Positive[4][40] | Clastogenicity, Oxidative Stress |
| Carbofuran | Positive[21] | Positive (in vivo)[27] | Not widely reported | Positive[41] | Mutagenicity, Oxidative Stress |
| Methomyl | Negative[11] | Positive (in vivo)[39] | Positive (in vivo & in vitro)[39] | Positive[39] | Clastogenicity, DNA Strand Breaks |
| Ethyl Carbamate | Positive (with S9)[9] | Positive (in vivo)[10] | Positive (in vitro)[34] | Not widely reported | Metabolic activation to DNA-reactive epoxide |
| Carbendazim | Negative (pure), Positive (technical)[23] | Positive (in vivo & in vitro)[23] | Positive (in vitro)[1] | Not widely reported | Aneugenicity (spindle disruption) |
Conclusion and Future Directions
The genotoxicity profile of carbamate compounds is complex and cannot be predicted solely from their primary anticholinesterase activity. The evidence strongly indicates that mechanisms involving metabolic activation and, most notably, the induction of oxidative stress are key drivers of DNA damage.
For professionals in research and development, a thorough understanding of these mechanisms is paramount for designing appropriate testing strategies. The standard battery of tests—Ames, in vitro micronucleus, and, if necessary, in vivo follow-up—provides a robust framework for hazard identification. The inclusion of assays like the Comet assay can offer deeper mechanistic insight, particularly when oxidative stress is suspected. As regulatory requirements evolve, the integration of genotoxicity endpoints into general repeat-dose toxicity studies will become more common, optimizing animal use while providing comprehensive safety data.[16][18] Continued research into the specific metabolic pathways and the role of impurities in technical-grade products will further refine the risk assessment for this important class of compounds.
References
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Amer, S. M., & Aly, F. A. E. (2001). Genotoxic evaluation of three heterocyclic N-methylcarbamate pesticides using the mouse bone marrow micronucleus assay and the Saccharomyces cerevisiae strains D7 and D61.M. PubMed. Available at: [Link]
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Hobbs, C. A., et al. (2015). Evaluation of the Liver and Blood Micronucleus, and Comet Assay Endpoints in a 14-Day Repeated Dose Study with Methyl Carbamate and 1, 3-Propane Sultone. ResearchGate. Available at: [Link]
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Lau, E., & Choi, C. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. NIH. Available at: [Link]
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Horne, I., et al. (2022). Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. MDPI. Available at: [Link]
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Ethyl (3-chlorophenyl)carbamate IUPAC name and synonyms
An In-Depth Technical Guide to Ethyl (3-chlorophenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in synthetic chemistry and drug discovery. The document details its chemical identity, nomenclature, and physicochemical properties. A thorough examination of its synthesis is presented, including a detailed, field-proven experimental protocol. Furthermore, this guide explores the broader applications of the carbamate moiety in medicinal chemistry, highlighting the role of this specific compound as a valuable synthetic intermediate. Safety, handling, and toxicological considerations are also discussed to ensure responsible laboratory practice. This paper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's scientific and practical landscape.
Chemical Identity and Nomenclature
This compound is an organic compound featuring a carbamate functional group flanked by an ethyl group and a 3-chlorophenyl moiety. The carbamate linkage, an ester of carbamic acid, is a critical pharmacophore in medicinal chemistry due to its unique structural and electronic properties.
IUPAC Name
The systematically generated and preferred IUPAC name for this compound is ethyl N-(3-chlorophenyl)carbamate [1][2]. This nomenclature clarifies that the ethyl group is part of the ester functionality and the 3-chlorophenyl group is attached to the nitrogen atom.
Synonyms and Identifiers
In scientific literature and commercial catalogs, this compound is known by several alternative names and identifiers. This can be a source of confusion, and the table below serves to consolidate its primary identifiers for unambiguous referencing.
| Identifier Type | Value | Source |
| CAS Number | 2150-89-2 | [1][2] |
| PubChem CID | 247900 | [1][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Common Synonyms | Ethyl 3-chlorophenylcarbamate | [1][4] |
| N-(3-Chlorophenyl)urethane | [1][4] | |
| Carbanilic acid, m-chloro-, ethyl ester | [1][4] | |
| Carbamic acid, (3-chlorophenyl)-, ethyl ester | [1] | |
| NSC-63356 | [1] |
Chemical Structure
The chemical structure is depicted below. It is crucial to distinguish it from its isomer, (3-chlorophenyl) N-ethylcarbamate, where the ethyl group is attached to the nitrogen atom[5]. The structure corresponding to CAS number 2150-89-2 has the ethyl group attached to the oxygen.
SMILES: CCOC(=O)NC1=CC(=CC=C1)Cl[1][2]
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in research and development, influencing its solubility, reactivity, and pharmacokinetic profile. The key properties of this compound are summarized below.
| Property | Value | Unit | Source |
| Molecular Weight | 199.63 | g/mol | [1] |
| Boiling Point | 238.5 (at 760 mmHg) | °C | |
| XLogP3 | 2.9 | [1] | |
| Hydrogen Bond Donor Count | 1 | [1] | |
| Hydrogen Bond Acceptor Count | 2 | [1] | |
| Appearance | White Powder/Solid | [6] |
Synthesis and Manufacturing
The synthesis of carbamates can be achieved through various routes. Historically, methods involving highly toxic phosgene were common[7]. However, modern synthetic chemistry prioritizes safer and more efficient pathways. The most prevalent and practical approach for synthesizing N-aryl carbamates involves the reaction of an aniline with an alkyl chloroformate[7].
Overview of Synthetic Strategies
The chloroformate pathway represents a robust and scalable method for producing this compound. This approach involves the nucleophilic attack of the amine (3-chloroaniline) on the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically conducted in the presence of a mild base, such as pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion[8]. Alternative green methodologies, such as Hofmann rearrangements using reagents like oxone, are also emerging[9].
Detailed Experimental Protocol: Synthesis from 3-Chloroaniline and Ethyl Chloroformate
This protocol is adapted from analogous, well-established procedures for similar carbamate syntheses[8]. It is designed to be self-validating through careful control of reaction conditions and purification steps.
Materials:
-
3-Chloroaniline
-
Ethyl chloroformate
-
Pyridine (anhydrous)
-
Chloroform (anhydrous)
-
5% Hydrochloric acid solution
-
Magnesium sulfate (anhydrous)
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloroaniline (1.0 eq) in anhydrous chloroform (approx. 10 mL per gram of aniline).
-
Base Addition: To the stirred solution, add pyridine (3.0 eq) while maintaining the temperature at ambient conditions.
-
Reagent Addition: Add ethyl chloroformate (1.2 eq) dropwise via the dropping funnel over a 20-30 minute period. An exothermic reaction is expected; use an ice bath to maintain the internal temperature between 25-30°C[8].
-
Reaction Progression: After the addition is complete, allow the mixture to stir at ambient temperature for 16-24 hours to ensure the reaction proceeds to completion.
-
Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with two portions of water and one portion of 5% aqueous hydrochloric acid to remove pyridine hydrochloride and any unreacted starting materials[8].
-
Workup - Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically a waxy solid or oil[8].
-
Purification: Recrystallize the crude residue from a suitable solvent system, such as hexane, to yield pure this compound[8].
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The carbamate functional group is a cornerstone of modern medicinal chemistry. Its unique properties make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds[10][11].
The Carbamate Moiety as a Privileged Scaffold
Organic carbamates are often employed as bioisosteres for amide bonds in peptide-based drug candidates. This substitution confers several advantages:
-
Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis by proteases and peptidases compared to amide bonds[10][11].
-
Cell Permeability: The carbamate group can enhance a molecule's ability to permeate cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets[10][12].
-
Structural Rigidity: The delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of conformational restriction, which can be beneficial for locking a molecule into its bioactive conformation[11].
-
Hydrogen Bonding: The carbamate moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with biological targets like enzymes and receptors[11].
These attributes have been exploited in the design of drugs across various therapeutic areas, including analgesics, anticonvulsants, and anticancer agents[10][12].
Role as a Synthetic Intermediate and Building Block
This compound is not typically an active pharmaceutical ingredient itself but serves as a valuable building block in the synthesis of more complex molecules[13]. The presence of a reactive N-H group allows for further functionalization, while the chlorophenyl ring provides a site for modifications through techniques like cross-coupling reactions. It is an ideal starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.
Logical Pathway: From Building Block to Drug Candidate
The utility of this compound in a drug discovery cascade can be visualized as a logical progression from a simple starting material to a highly optimized clinical candidate.
Caption: Conceptual pathway from a chemical building block to a drug candidate.
Safety, Handling, and Toxicology
While specific toxicological data for this compound is limited, prudent laboratory practice dictates handling it with care, based on data from structurally related compounds like ethyl carbamate (urethane). Ethyl carbamate is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the IARC and is listed as a carcinogen by other regulatory bodies[14].
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[14][15].
-
Carcinogenicity: The parent compound, ethyl carbamate, is a known carcinogen. By extension, this derivative should be handled as a potential carcinogen until proven otherwise[6][14].
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract[14].
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[6][16].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[15][16].
-
Handling: Avoid the formation of dust. Use appropriate tools to handle the solid material. Ensure containers are tightly sealed when not in use[6][14].
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[6][14].
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service[14].
Conclusion
This compound is a well-defined chemical entity whose value lies primarily in its role as a versatile synthetic intermediate. Its straightforward synthesis and the privileged nature of the carbamate scaffold make it a relevant tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.
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Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for Carbamate Analysis in Environmental and Food Matrices
<APPLICATION NOTE >
Abstract
This application note provides a comprehensive guide to the analysis of N-methylcarbamate pesticides using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection. Grounded in the principles of U.S. Environmental Protection Agency (EPA) Method 531.2, this document details the entire workflow from sample preparation to data analysis.[1][2][3][4][5] It is intended for researchers, scientists, and quality control professionals in the environmental, agricultural, and food safety sectors. The protocols herein are designed to ensure high sensitivity, selectivity, and reliability for the quantification of common carbamate insecticides such as carbofuran, carbaryl, methomyl, and oxamyl.[3][6][7]
Introduction: The Analytical Challenge of Carbamates
Carbamates are a widely used class of pesticides derived from carbamic acid, prized for their effectiveness against a broad spectrum of insects.[7][8] They function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine and subsequent nerve function disruption in insects.[8][9][10][11] However, their potential for neurotoxicity in non-target organisms, including humans, necessitates strict regulatory monitoring of their residues in drinking water, food, and environmental samples.[3][7][11][12]
The chemical properties of carbamates—specifically their polarity and thermal instability—make them unsuitable for analysis by traditional gas chromatography (GC) methods.[12] Consequently, HPLC has become the method of choice.[3][12] A key challenge in HPLC analysis is that many N-methylcarbamates lack a strong native chromophore, hindering sensitive detection by standard UV-Vis absorption. To overcome this, a post-column derivatization (PCD) technique is employed. This involves hydrolyzing the carbamates after they elute from the analytical column to form methylamine, which is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent (like 2-mercaptoethanol) to produce a highly fluorescent isoindole derivative.[2][3][4][6][12][13] This reaction significantly enhances both the sensitivity and selectivity of the detection method.[1][12]
Principle of the Method
The analytical workflow is a multi-step process designed for accuracy and reproducibility. It begins with efficient sample extraction, followed by chromatographic separation, and concludes with sensitive detection.
-
Sample Preparation : Carbamates are extracted from the sample matrix. For aqueous samples, direct injection after filtration is often possible. For complex food or solid matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed to isolate the analytes and remove interferences.[14][15][16][17][18]
-
Chromatographic Separation : An aliquot of the sample extract is injected into an HPLC system. The carbamates are separated on a reversed-phase C8 or C18 column using a gradient of methanol and water.[2][3][6][13]
-
Post-Column Derivatization & Detection :
-
Hydrolysis : After separation, the column effluent is mixed with a sodium hydroxide solution at an elevated temperature (80-100°C) to hydrolyze the N-methylcarbamates into methylamine.[2][4][6][13]
-
Derivatization : The resulting methylamine is then reacted with an OPA/2-mercaptoethanol solution to form a highly fluorescent isoindole.[2][3][6][12][13]
-
Fluorescence Detection : The fluorescent derivative is detected using a fluorescence detector, typically with an excitation wavelength of approximately 330 nm and an emission wavelength of 450-465 nm.[3][12]
-
-
Quantification : The concentration of each carbamate is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[2]
Figure 1. Overall workflow for carbamate analysis.
Experimental Protocols
Reagents and Standards
-
Solvents : HPLC-grade acetonitrile, methanol, and reagent water.
-
Standards : Certified neat standards of target carbamates (e.g., Aldicarb, Carbofuran, Carbaryl, Methomyl, Oxamyl, Propoxur).
-
Post-Column Reagent #1 (Hydrolysis) : 0.075 N Sodium Hydroxide (NaOH). Dilute 4 mL of 50% w/w NaOH to 1 L with reagent water. Filter and degas before use.[2]
-
Post-Column Reagent #2 (Derivatization) : OPA Reagent. Dissolve 500 mg of o-phthalaldehyde in 10 mL of methanol. Add to a 1 L volumetric flask with 900 mL of reagent water and 50 mL of borate buffer (pH 10). Add 1 mL of 2-mercaptoethanol and dilute to volume. Store refrigerated and protected from light; prepare weekly.[19]
-
Sample Preservation (for water samples) : Potassium dihydrogen citrate and sodium thiosulfate.[2][4][20]
Sample Preparation: QuEChERS for Solid/Food Matrices
This protocol is adapted from the AOAC Official Method 2007.01 and is suitable for a wide range of food matrices.[17]
-
Homogenization : Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of reagent water.
-
Extraction : Add 15 mL of 1% acetic acid in acetonitrile. Add an internal standard if required. Shake vigorously for 1 minute.
-
Salting-Out : Add a pre-packaged salt mixture (typically 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate).[17] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup : Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 50 mg PSA, 150 mg MgSO₄, and 50 mg C18 for fatty matrices).[17]
-
Final Steps : Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes. Filter the final supernatant through a 0.22 µm filter into an autosampler vial for HPLC analysis.
HPLC and Post-Column System Conditions
The following table outlines typical operating conditions. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| HPLC Column | Reversed-Phase C8 or C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Reagent Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.8 - 1.5 mL/min |
| Gradient | Start at 15% B, linear gradient to 70% B over 40 min |
| Column Temp. | 35 - 40 °C |
| Injection Vol. | 10 - 100 µL |
| Hydrolysis Reagent | 0.075 N NaOH at 0.3 mL/min |
| Hydrolysis Temp. | 95 - 100 °C[2][6][13] |
| OPA Reagent Flow | 0.3 mL/min |
| Fluorescence Ex. | 330 nm |
| Fluorescence Em. | 465 nm |
Post-Column Derivatization Reaction
The chemical transformation that enables sensitive detection is a two-step process occurring within the post-column reactor.
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Application Note: High-Sensitivity Detection and Quantification of Ethyl (3-chlorophenyl)carbamate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust method for the detection and quantification of Ethyl (3-chlorophenyl)carbamate in environmental and research samples using Gas Chromatography-Mass Spectrometry (GC-MS). Carbamates, a class of pesticides, are known for their thermal lability, which has traditionally favored analysis by High-Performance Liquid Chromatography (HPLC).[1][2] However, this guide outlines a validated GC-MS protocol that addresses these challenges through optimized sample preparation, injection techniques, and mass spectrometry parameters. The methodology described herein provides the high sensitivity and confirmatory power necessary for trace-level analysis in complex matrices, making it an invaluable tool for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction: The Analytical Challenge of Carbamates
This compound belongs to the carbamate class of compounds, widely used as pesticides and herbicides.[2] Their presence in the environment and potential impact on biological systems necessitates sensitive and reliable analytical methods for their detection. While HPLC has been a common approach, GC-MS offers significant advantages in terms of specificity and the ability to provide structural information for definitive identification.[1][2]
A primary obstacle in the GC analysis of carbamates is their thermal instability, which can lead to degradation in the hot injection port of the gas chromatograph.[2] This application note directly addresses this issue by employing a carefully optimized thermal gradient and injection method to ensure the integrity of the analyte. Furthermore, the use of a mass spectrometer as the detector provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even at low concentrations.
This document serves as a comprehensive guide, detailing every aspect of the analytical workflow from sample preparation to data interpretation. The protocols provided are designed to be self-validating, ensuring the generation of accurate and reproducible results.
Materials and Reagents
-
Solvents: Acetonitrile, Methylene Chloride, Ethyl Acetate (HPLC or pesticide residue grade)
-
Reagents: Sodium Chloride (ACS grade), Anhydrous Sodium Sulfate
-
Standards: this compound certified reference material (CRM), Internal Standard (e.g., Atrazine-d5)
-
Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent Intuvo 9000 GC with a 7010B triple quadrupole MS or similar).[3]
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 10 mL of a suitable solvent like acetone or toluene in a 10 mL volumetric flask.[4] Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with acetonitrile to achieve concentrations ranging from 0.005 to 0.100 mg/kg.[5]
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., Atrazine-d5) in a similar manner.
-
Spiking Solution: Prepare a spiking solution containing this compound and the internal standard at appropriate concentrations for sample fortification and calibration curve preparation.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
This protocol is optimized for the extraction of this compound from a water matrix. Modifications may be necessary for other sample types.
-
Sample Collection & Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate.
-
Fortification: For quality control and method validation, spike a known volume of the sample with the spiking solution.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.[6] Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[6]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least one hour to remove residual water.
-
Elution: Elute the trapped analytes with two 5 mL aliquots of ethyl acetate into a collection tube.
-
Drying and Reconstitution: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
GC-MS Instrumental Parameters
The following parameters have been optimized for the analysis of this compound.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace analysis. |
| Injector Temperature | 250°C | A balance to ensure volatilization without significant thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal separation efficiency. |
| Oven Program | Initial 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min) | A controlled temperature ramp is crucial to prevent the thermal decomposition of the carbamate.[1] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for a wide range of compounds.[7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 250°C | Optimized to maintain analyte integrity and ensure efficient ionization.[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For high sensitivity and selectivity in quantifying the target analyte. |
| Monitored Ions (m/z) | 199 (Quantifier), 127, 140 | Based on the mass spectrum of this compound.[8][9] |
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Method Validation
To ensure the reliability of the method, a thorough validation should be performed according to established guidelines. Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (R²) of ≥0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Evaluate the accuracy (as percent recovery) and precision (as relative standard deviation) by analyzing spiked samples at multiple concentration levels.
-
Matrix Effects: Assess the influence of the sample matrix on the analytical signal by comparing the response of the analyte in the matrix to that in a pure solvent.
Expected Results and Discussion
Under the optimized GC-MS conditions, this compound should elute as a sharp, symmetrical peak. The mass spectrum obtained in full scan mode should exhibit characteristic fragment ions, with the molecular ion at m/z 199 and key fragments at m/z 127 and 140, which can be used for confirmation.[8][9]
The use of SIM mode significantly enhances the signal-to-noise ratio, allowing for the detection of this compound at trace levels. The validation data should demonstrate that the method is linear, accurate, precise, and sensitive enough for its intended application.
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. By carefully optimizing the sample preparation and instrumental parameters, the challenges associated with the thermal lability of carbamates can be overcome. This method is suitable for a wide range of applications, including environmental monitoring, food safety testing, and research in drug development.
References
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- ProQuest. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
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- Fujita, M., et al. (n.d.). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. Journal of the Food Hygienic Society of Japan, 40(3), 224-234.
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Application Notes and Protocols: Solid-Phase Extraction (SPE) for Carbamate Purification
Introduction: The Critical Role of Carbamate Purification
Carbamates, a class of organic compounds derived from carbamic acid, are widely utilized as pesticides and insecticides in modern agriculture.[1] Their effective pest control properties, however, are coupled with potential toxicity to non-target organisms, including humans. Consequently, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for carbamates in food and environmental samples. This necessitates highly sensitive and reliable analytical methods for their detection and quantification.[2][3] A crucial step in the analytical workflow is the efficient purification and concentration of carbamates from complex sample matrices, a task for which solid-phase extraction (SPE) has become an indispensable tool.[4][5]
This comprehensive guide provides a detailed exploration of SPE protocols tailored for carbamate purification. We will delve into the underlying chemical principles, guide you through sorbent selection, present a robust, step-by-step protocol, and offer insights into method development and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their carbamate analysis workflows.
The "Why": Understanding the SPE Mechanism for Carbamates
Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[4] For carbamate analysis, the primary goal is to isolate the target carbamate analytes from interfering matrix components such as pigments, fats, and sugars. The choice of SPE sorbent and solvents is dictated by the physicochemical properties of the carbamates and the sample matrix.
Carbamates are generally moderately polar compounds.[4] This characteristic allows for effective retention on nonpolar stationary phases, such as C18 (octadecyl), through hydrophobic (van der Waals) interactions.[4] The basic principle involves passing a liquid sample through a solid sorbent, which retains the analytes of interest. Interfering compounds are then washed away, and finally, the purified analytes are eluted with a suitable solvent.[6]
The efficiency of the SPE process is governed by the partitioning of the analyte between the solid phase and the liquid mobile phase. This equilibrium is influenced by several factors, including:
-
Analyte Polarity: The hydrophobicity of the carbamate will determine its affinity for the nonpolar sorbent.
-
Sorbent Chemistry: The type of functional groups on the sorbent surface dictates the primary retention mechanism.[4]
-
Solvent Strength: The polarity of the loading, washing, and elution solvents will influence the retention and release of the carbamates.
-
Sample Matrix: The complexity of the sample can affect the binding capacity of the sorbent and may require specific cleanup steps.[5]
Sorbent Selection: A Critical First Step
The selection of the appropriate SPE sorbent is paramount for achieving high recovery and purity.[7] For carbamate pesticides, reversed-phase sorbents are the most commonly employed.[8][9]
| Sorbent Type | Primary Retention Mechanism | Typical Carbamate Applications | Key Considerations |
| C18 (Octadecyl) | Hydrophobic (van der Waals) interactions | Broad-spectrum carbamate analysis in aqueous and food samples.[8][9][10] | Excellent retention for nonpolar to moderately polar carbamates. May require optimization for highly polar carbamates. |
| C8 (Octyl) | Hydrophobic (van der Waals) interactions | Similar to C18 but with slightly less retention. Good for moderately polar carbamates. | Offers a different selectivity compared to C18, which can be beneficial for complex matrices. |
| Polymeric Sorbents (e.g., Styrene-Divinylbenzene) | Hydrophobic and π-π interactions | Extraction of a wide range of pesticides, including carbamates, from various matrices.[11] | High surface area and stability over a wide pH range. Can offer higher retention for certain carbamates. |
| Graphitized Carbon Black (GCB) | Adsorption | Used as a cleanup step in dispersive SPE (d-SPE) for pigmented samples.[12][13] | Strong retention for planar molecules; care must be taken to avoid loss of planar carbamates. |
| Primary Secondary Amine (PSA) | Normal Phase and Weak Anion Exchange | Often used in d-SPE for the removal of fatty acids, sugars, and other polar interferences.[12][13] | Complements reversed-phase extraction by removing different types of matrix components. |
The choice of sorbent mass is also a critical parameter and depends on the expected concentration of the analytes and the sample volume. A general rule of thumb for silica-based sorbents is that the sorbent can retain approximately 5% of its mass in total solutes (analytes and interferences).[4][7]
A Generalized SPE Protocol for Carbamate Purification
This protocol provides a robust starting point for the purification of carbamates from a liquid sample matrix (e.g., water, fruit juice). Optimization will likely be required for specific carbamates and sample types.
Experimental Workflow Diagram
Caption: Generalized workflow for solid-phase extraction of carbamates.
Step-by-Step Methodology
1. Sorbent Conditioning:
-
Purpose: To activate the sorbent by wetting the stationary phase and removing any potential contaminants from the cartridge.[6]
-
Protocol:
-
Pass 3-5 mL of a strong, water-miscible organic solvent, such as methanol or acetonitrile, through the SPE cartridge.
-
Ensure the solvent completely wets the entire sorbent bed.
-
Do not allow the sorbent to dry out after this step.[14]
-
2. Sorbent Equilibration:
-
Purpose: To create a chemical environment within the cartridge that is similar to the sample matrix, which ensures optimal retention of the analytes.[6]
-
Protocol:
-
Immediately after conditioning, pass 3-5 mL of deionized water or a buffer with a pH similar to the sample through the cartridge.
-
Again, do not let the sorbent bed go dry.
-
3. Sample Loading:
-
Purpose: To apply the sample to the SPE cartridge, allowing the carbamate analytes to bind to the stationary phase.
-
Protocol:
-
Load the pre-treated sample onto the cartridge at a slow and consistent flow rate (typically 1-2 mL/min).[15] A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention.[16]
-
The sample pH may need to be adjusted to ensure the carbamates are in a neutral form for optimal retention on a reversed-phase sorbent.
-
4. Washing:
-
Purpose: To remove any weakly bound, interfering compounds from the sorbent bed without eluting the target carbamates.[6]
-
Protocol:
-
Pass 3-5 mL of a weak solvent, such as deionized water or a low percentage of organic solvent in water (e.g., 5-10% methanol in water), through the cartridge.
-
The strength of the wash solvent should be carefully optimized to maximize interference removal while minimizing analyte loss.[14]
-
5. Elution:
-
Purpose: To disrupt the interaction between the carbamates and the sorbent, releasing them from the cartridge in a small volume of clean solvent.
-
Protocol:
6. Post-Elution Processing:
-
Purpose: To prepare the purified sample for instrumental analysis.
-
Protocol:
-
The eluate is typically evaporated to near dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a solvent that is compatible with the analytical instrument (e.g., the initial mobile phase for liquid chromatography).[6]
-
Method Development and Troubleshooting
Achieving optimal performance with an SPE protocol often requires careful method development and troubleshooting.
Key Optimization Parameters
-
Sample pH: The pH of the sample can influence the charge state of both the analytes and the sorbent, affecting retention. For reversed-phase SPE of carbamates, a neutral pH is generally preferred.
-
Wash Solvent Composition: The percentage of organic solvent in the wash step is a critical parameter. A solvent that is too strong will lead to analyte loss, while one that is too weak will result in a dirty extract.[18]
-
Elution Solvent and Volume: The elution solvent must be strong enough to overcome the interactions between the carbamates and the sorbent.[19] Using the minimum volume necessary for complete elution will maximize the concentration of the final extract.[6]
-
Flow Rate: The flow rates during sample loading, washing, and elution should be controlled to ensure efficient mass transfer and equilibrium.[15]
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete elution. - Analyte breakthrough during loading or washing. - Sorbent bed drying out before sample loading.[14] | - Increase the strength or volume of the elution solvent.[19] - Decrease the flow rate during loading.[16] - Use a weaker wash solvent. - Ensure the sorbent remains wetted throughout the process. |
| Poor Reproducibility | - Inconsistent flow rates. - Variability in sample preparation. - Sorbent bed drying out.[14] | - Use a vacuum manifold or automated SPE system for precise flow control. - Standardize all sample preparation steps. - Re-condition and equilibrate the cartridge if it dries out.[14] |
| Dirty Extract (High Matrix Effects) | - Ineffective washing step. - Inappropriate sorbent selection. | - Optimize the wash solvent composition to remove more interferences. - Consider using a different sorbent with higher selectivity. - Incorporate a secondary cleanup step (e.g., d-SPE with PSA or GCB).[12] |
The Rise of QuEChERS: An Alternative Approach
For the analysis of pesticide residues, including carbamates, in complex matrices like fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity.[2][3][12] This technique combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[12][20]
The d-SPE step in QuEChERS typically involves adding a small amount of sorbent (e.g., PSA, C18, GCB) to the sample extract, vortexing, and then centrifuging to remove the sorbent and adsorbed interferences.[12][13] This approach is often faster and uses less solvent than traditional cartridge-based SPE.[21]
Conclusion
Solid-phase extraction is a powerful and versatile technique for the purification and concentration of carbamates from a wide range of sample matrices. A thorough understanding of the underlying principles of SPE, careful sorbent selection, and systematic method optimization are essential for achieving the high-quality data required for regulatory compliance and scientific research. By following the guidelines and protocols outlined in this application note, researchers can develop robust and reliable SPE methods for carbamate analysis, ensuring both accuracy and efficiency in their analytical workflows.
References
-
Wang, C., Jia, A., Wang, J., Wu, S., & Chen, J. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16. [Link]
-
Pino, V., Ayala, J. H., Afonso, A. M., & González, V. (2012). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. Journal of Separation Science, 35(10-11), 1286-1294. [Link]
-
Prompankaew, A., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12265-12276. [Link]
-
Nantia, E. A., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 217, 347-355. [Link]
-
Basheer, C., Lee, H. K., & Obbard, J. P. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Journal of Chromatography A, 1216(2), 279-284. [Link]
-
Liu, S. Y., et al. (2020). Determination of Residues of Seven Carbamate Pesticides in Milk Using Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry and QuEChERS Methods. Journal of AOAC International, 103(2), 438-444. [Link]
-
ResearchGate. (n.d.). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. [Link]
-
Lian, C., et al. (2020). Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC. Food Science, 41(8), 206-209. [Link]
-
ResearchGate. (n.d.). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. [Link]
-
ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]
-
Prompankaew, A., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12265-12276. [Link]
-
ResearchGate. (n.d.). (PDF) MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
-
Hawach Scientific. (2023, August 5). How To Choose The Right SPE Sorbent For Your Application?[Link]
-
GL Sciences. (n.d.). How to Select a Sorbent. [Link]
-
Zhang, H. (1997). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Se Pu, 15(5), 442-444. [Link]
-
Welch Materials. (2022, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
YoungIn Chromass. (2021, July 26). How Can We Analyze Carbamate Pesticides? [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Hawach Scientific. (2023, July 31). Common Trouble-Shooting About SPE Cartridge. [Link]
-
LCGC International. (2017, January 1). Three Common SPE Problems. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
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- 7. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC [manu61.magtech.com.cn]
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Synthesis of Ethyl (3-chlorophenyl)carbamate from 3-chloroaniline
A Scientifically Grounded Protocol for Researchers in Pharmaceutical and Agrochemical Development
Abstract
Ethyl (3-chlorophenyl)carbamate is a pivotal building block in the synthesis of numerous biologically active compounds, including pharmaceuticals and advanced agrochemicals. Its efficient and high-purity synthesis is therefore a critical process for research and development in these fields. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from 3-chloroaniline and ethyl chloroformate. Moving beyond a simple procedural outline, this guide explains the causality behind key experimental choices, incorporates robust safety protocols, and offers practical troubleshooting advice, ensuring a reliable and reproducible synthesis.
Core Reaction Principles and Mechanism
The formation of this compound from 3-chloroaniline is a classic example of a nucleophilic acyl substitution . In this reaction, the nitrogen atom of the 3-chloroaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate.
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen of 3-chloroaniline attacks the electron-deficient carbonyl carbon of ethyl chloroformate.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A mild base, such as pyridine or triethylamine, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the resulting positively charged product and also scavenges the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the proton.[1] This neutralization prevents the HCl from protonating the starting 3-chloroaniline, which would render it non-nucleophilic and halt the reaction.
Caption: Nucleophilic acyl substitution for carbamate formation.
Detailed Experimental Protocol
This protocol is optimized for a standard laboratory scale. All procedures must be conducted within a certified chemical fume hood.
Reagents and Equipment
| Reagent/Material | Grade | Recommended Supplier | Notes |
| 3-Chloroaniline | ≥98% Synthesis Grade | Carl ROTH | Toxic, skin/inhalation hazard.[2][3][4] |
| Ethyl Chloroformate | ≥97% | Sigma-Aldrich | Corrosive, lachrymator, moisture sensitive. |
| Pyridine | Anhydrous | Sigma-Aldrich | Flammable, toxic. Use as a base/HCl scavenger.[1] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent. Volatile suspected carcinogen. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Soln. | --- | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | For drying organic layer.[1] |
| Hydrochloric Acid (HCl) | 1 M Aqueous Soln. | --- | For aqueous wash. |
| Round-bottom flask (250 mL) | --- | --- | --- |
| Magnetic stirrer & stir bar | --- | --- | --- |
| Dropping funnel (100 mL) | --- | --- | --- |
| Ice-water bath | --- | --- | --- |
| Separatory funnel (500 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Synthesis Workflow
Sources
Application Notes & Protocols for the Agricultural Evaluation of Ethyl (3-chlorophenyl)carbamate
Document ID: AN-ECPC-AGR-2601
Abstract: This document provides a comprehensive guide for researchers and scientists interested in the evaluation of Ethyl (3-chlorophenyl)carbamate as a potential pesticide or fungicide for agricultural applications. As a member of the carbamate class of chemicals, this compound is hypothesized to act as a cholinesterase inhibitor, a well-established mode of action for many commercial insecticides.[1][2][3] These application notes offer detailed, field-proven protocols for the synthesis, in vitro and in vivo screening, and safety procedures necessary for the preliminary investigation of this compound's bioactivity. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data.
Introduction and Rationale
Carbamate esters are a significant class of pesticides, renowned for their efficacy as insecticides and, in some cases, fungicides and herbicides.[4] Their primary mode of action in insects involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing uncontrolled nerve firing, paralysis, and eventual death of the insect.[1][2] The reversible nature of this inhibition generally results in lower mammalian toxicity compared to organophosphates, which inhibit AChE irreversibly.[1]
This compound is a specific carbamate ester whose agricultural potential has not been extensively documented in publicly available literature. Its structural similarity to other bioactive carbamates warrants investigation into its potential pesticidal and fungicidal properties. The presence of a chlorophenyl group is a common feature in many agrochemicals and can influence the compound's stability, lipophilicity, and interaction with target enzymes.
These notes are intended to serve as a foundational guide for researchers to systematically evaluate the potential of this compound as a novel agrochemical, from initial synthesis to bioactivity and safety assessment.
Chemical Profile and Synthesis
A thorough understanding of the compound's physicochemical properties is essential for handling, formulation, and interpreting biological data.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl N-(3-chlorophenyl)carbamate | PubChem CID: 247900[2] |
| CAS Number | 2150-89-2 | PubChem CID: 247900[2] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem CID: 247900[2] |
| Molecular Weight | 199.63 g/mol | PubChem CID: 2, 3 |
| Boiling Point | 238.5°C at 760 mmHg | Crysdot LLC |
| Storage | 2-8°C | Crysdot LLC |
| XLogP3 | 2.9 | PubChem CID: 247900[2] |
Synthesis Protocol
The following protocol is an adaptation of a standard method for synthesizing aryl carbamates from anilines and chloroformates.[1] This reaction involves the acylation of 3-chloroaniline with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Materials:
-
3-chloroaniline
-
Ethyl chloroformate
-
Pyridine (or another suitable base like triethylamine)
-
Chloroform (or another suitable anhydrous solvent like dichloromethane)
-
5% Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
Hexane (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, cooling bath, separatory funnel, rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-chloroaniline (1.0 eq) in anhydrous chloroform (approx. 10 mL per gram of aniline).
-
Base Addition: Add pyridine (3.0 eq) to the stirred solution.
-
Cooling: Place the flask in an ice-water bath to maintain a temperature between 25-30°C during the next step.
-
Acylation: Add ethyl chloroformate (1.2 eq) dropwise from the dropping funnel over a period of 20-30 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at ambient temperature for 16-24 hours to ensure completion.
-
Workup - Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with two portions of water and one portion of 5% HCl to remove pyridine and any unreacted aniline.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the resulting solid residue from hot hexane to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition
As a carbamate, the primary insecticidal mechanism is expected to be the inhibition of acetylcholinesterase (AChE).[1][2] The following protocol allows for the in vitro quantification of this inhibitory activity.
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with DTNB to produce a yellow-colored compound.[5][6]
Materials:
-
Purified Acetylcholinesterase (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 7.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known AChE inhibitor as a positive control (e.g., Physostigmine)
-
96-well microplate and plate reader (412 nm)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 400 U/L solution of AChE in phosphate buffer.
-
Prepare a reaction mix containing assay buffer, ATCI, and DTNB.[6]
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 45 µL of the AChE solution and 5 µL of the diluted test compound.
-
No Inhibitor Control: Add 45 µL of the AChE solution and 5 µL of the solvent.
-
Blank (No Enzyme) Control: Add 45 µL of assay buffer and 5 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 150 µL of the Reaction Mix to all wells. Mix gently by tapping the plate.
-
Measurement: Immediately measure the absorbance at 412 nm (Time 0). Then, incubate for 10 minutes and measure the absorbance again.
-
Calculation:
-
Calculate the rate of reaction (ΔA/min) for each well.
-
The percent inhibition is calculated as: [1 - (Rate of Test Well / Rate of No Inhibitor Control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[7][8]
-
Caption: Hypothesized reversible inhibition of Acetylcholinesterase (AChE).
Protocols for Efficacy Screening
Fungicidal Activity: In Vitro Poisoned Food Technique
This method assesses the effect of the compound on the mycelial growth of pathogenic fungi.[9][10]
Materials:
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Sclerotium rolfsii)
-
Potato Dextrose Agar (PDA)
-
Test compound stock solution
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (25 ± 2°C)
Step-by-Step Protocol:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to about 50°C.
-
Poisoning the Medium: Add the required volume of the test compound's stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control plate with the solvent only.
-
Plating: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a disc from the edge of an actively growing 3-day old culture of the test fungus. Place this disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at 25 ± 2°C until the fungal growth in the control plate covers the entire plate.
-
Data Collection: Measure the radial diameter of the fungal colony in each plate.
-
Calculation: Calculate the percentage of growth inhibition using the formula: [(Diameter in Control - Diameter in Treatment) / Diameter in Control] * 100. Determine the EC₅₀ (Effective Concentration for 50% inhibition) from the dose-response curve.[11]
Insecticidal Activity: Leaf Dip Bioassay
This method evaluates the contact and stomach toxicity of the compound against leaf-eating insects.[12][13]
Materials:
-
Test insects (e.g., 4th instar larvae of Spodoptera frugiperda)[14][15]
-
Host plant leaves (e.g., corn, radish)
-
Test compound solutions at various concentrations with a surfactant (e.g., Triton X-100)
-
Control solution (solvent + surfactant)
-
Ventilated containers for holding insects
Step-by-Step Protocol:
-
Solution Preparation: Prepare a series of concentrations of the test compound in water with a small amount of surfactant to ensure even leaf coverage.
-
Leaf Dipping: Dip fresh, undamaged host plant leaves into the test solutions (and control solution) for 30 seconds.
-
Drying: Allow the leaves to air dry completely on a wire rack.
-
Exposure: Place one treated leaf into a ventilated container. Introduce a set number of test insects (e.g., 10 larvae) into each container.
-
Incubation: Maintain the containers at appropriate conditions (e.g., 25°C, 12:12 L:D photoperiod).
-
Data Collection: Record insect mortality at 24, 48, and 72 hours post-treatment.
-
Analysis: Calculate the corrected mortality rate (using Abbott's formula if control mortality is >5%). Determine the LC₅₀ (Lethal Concentration for 50% mortality) using probit analysis.[16]
Protocol for Phytotoxicity Assessment
It is critical to ensure the compound is not harmful to the host crop. This protocol assesses potential phytotoxicity.[4][17]
Materials:
-
Healthy, well-established test plants (e.g., tomato, corn seedlings)
-
Test compound formulated as a spray at the intended use rate (1N) and double the rate (2N).
-
Control (water + formulation blanks)
-
Spraying equipment
Step-by-Step Protocol:
-
Plant Preparation: Select uniform, healthy plants. Label two groups: a control group and a treatment group (at least 10 plants per group).[4]
-
Application: Spray the treatment group with the test compound solution until foliage is wet. Spray the control group with the water/blank formulation. Apply at the 1N and 2N rates in separate trials.
-
Multiple Applications: To test for cumulative effects, re-apply the treatments three times at the proposed spray interval (e.g., weekly).[4]
-
Observation: Grow the plants under normal greenhouse conditions. Observe them daily for 1-2 weeks for any signs of phytotoxicity.
-
Data Recording: Record any visible injury, including:
Safety, Handling, and Disposal
Working with a novel carbamate requires strict adherence to safety protocols.
6.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.[20] Latex is not sufficient.
-
Body Protection: A lab coat, buttoned completely.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If aerosols may be generated, use an appropriate respirator.[21]
6.2. Handling and Storage:
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[21]
-
Keep containers tightly sealed.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
6.3. First Aid:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
6.4. Disposal:
-
All waste containing this compound should be treated as hazardous waste.
-
Do not pour down the drain.[22]
-
Dispose of unused material and empty containers in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.[22][23]
References
-
National Center for Biotechnology Information (2024). Carbamate Toxicity. StatPearls Publishing. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247900, this compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69536462, (3-chlorophenyl) N-ethylcarbamate. Available at: [Link]
-
Chase, A.R. (n.d.). Testing For Phytotoxicity. Greenhouse Grower. Available at: [Link]
-
Defense Technical Information Center (1979). The Determination of Phytotoxicity. Available at: [Link]
-
Agilent Technologies (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]
-
European and Mediterranean Plant Protection Organization (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 265–273. Available at: [Link]
-
ResearchGate (n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol). Available at: [Link]
-
Knez, D., et al. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. International Journal of Molecular Sciences, 22(7), 3749. Available at: [Link]
-
ResearchGate (n.d.). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Available at: [Link]
-
D'Amico, J. J., et al. (1962). New Carbamates and Related Compounds. Journal of the American Chemical Society, 84(1), 105-107. Available at: [Link]
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MicroBioTests Inc. (n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples. Available at: [Link]
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Semantic Scholar (n.d.). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Available at: [Link]
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Journal of Entomology and Zoology Studies (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Available at: [Link]
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International Journal of Pure & Applied Bioscience (2017). The In Vitro Screening of Fungicides. Available at: [Link]
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Sirgedas, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 195. Available at: [Link]
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Journal of Medicinal Chemistry (2004). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Available at: [Link]
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United States Environmental Protection Agency (2024). Safe Disposal of Pesticides. Available at: [Link]
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Weinstock, M., et al. (2008). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. The Journal of pharmacology and experimental therapeutics, 324(3), 1147–1154. Available at: [Link]
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Luminescence (2019). Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method. Available at: [Link]
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Academic Journals (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Available at: [Link]
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Frontiers (2024). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Available at: [Link]
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National Center for Biotechnology Information (2024). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Available at: [Link]
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Application of Ethyl (3-chlorophenyl)carbamate in Cholinesterase Inhibition Assays: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl (3-chlorophenyl)carbamate as a potential inhibitor in cholinesterase assays. This guide delves into the mechanistic underpinnings of carbamate-mediated enzyme inhibition and provides a detailed, field-proven protocol for assessing its inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Introduction: The Significance of Cholinesterase Inhibition
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases crucial for regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism that is therapeutically exploited in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1] Carbamates represent a significant class of cholinesterase inhibitors, acting as "pseudo-irreversible" inhibitors.[1] this compound, a member of this class, serves as a valuable tool compound for studying enzyme kinetics and for the initial stages of drug discovery programs targeting cholinesterases.
Mechanism of Action: Carbamylation of the Active Site
The inhibitory activity of carbamates stems from their ability to carbamylate a critical serine residue within the active site of cholinesterases.[1] This process mimics the initial steps of acetylcholine hydrolysis but results in a more stable, carbamylated enzyme that is significantly slower to hydrolyze back to its active form.
The general mechanism can be outlined as follows:
-
Formation of the Michaelis Complex: The carbamate inhibitor initially binds non-covalently to the active site of the cholinesterase.
-
Carbamylation: The serine hydroxyl group in the enzyme's catalytic triad attacks the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then resolves to a carbamylated enzyme and a leaving group (in this case, ethanol).
-
Decarbamylation (Reactivation): The carbamylated enzyme is relatively stable but can be slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.
This "pseudo-irreversible" nature of inhibition is a hallmark of many therapeutic carbamates.[1]
Caption: Mechanism of pseudo-irreversible cholinesterase inhibition by a carbamate.
Quantitative Assessment of Cholinesterase Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ellman's assay is a robust and widely adopted spectrophotometric method for determining cholinesterase activity and, consequently, for screening inhibitors.[1]
Principle of the Ellman's Assay
The assay relies on the hydrolysis of a thiocholine ester substrate, such as acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), by the cholinesterase. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[3] The rate of color development is directly proportional to the cholinesterase activity.
Caption: Workflow of the Ellman's assay for cholinesterase activity.
Experimental Protocol: Cholinesterase Inhibition Assay
This protocol provides a step-by-step methodology for determining the IC50 value of this compound against a source of cholinesterase (e.g., electric eel AChE or equine serum BChE).
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or Butyrylcholinesterase (BChE) from equine serum.
-
Inhibitor: this compound.
-
Substrate: Acetylthiocholine iodide (ATChI) or S-Butyrylthiocholine iodide (BTChI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 412 nm.
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
Substrate Solution (10 mM): Dissolve ATChI or BTChI in the phosphate buffer. Prepare this solution fresh daily.
-
Enzyme Stock Solution: Prepare a stock solution of AChE or BChE in the phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the inhibitor from the stock solution using the phosphate buffer. It is crucial to maintain a constant, low percentage of DMSO (e.g., <1%) in the final reaction mixture to avoid solvent-induced enzyme inhibition.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to each well:
-
140 µL of Phosphate Buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the inhibitor solution at various concentrations (or buffer for the control).
-
10 µL of the enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the substrate solution (ATChI or BTChI) to each well to start the reaction.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software (e.g., GraphPad Prism, Origin).
-
Expected Results and Data Interpretation
Table 1: Representative Data for Cholinesterase Inhibition by Carbamates (Hypothetical Data for this compound)
| Inhibitor Concentration (µM) | % Inhibition of AChE | % Inhibition of BChE |
| 0.1 | 8.5 | 15.2 |
| 1 | 35.1 | 48.9 |
| 10 | 65.8 | 78.3 |
| 100 | 92.3 | 95.1 |
| IC50 (µM) | ~5 | ~1.5 |
Note: The data presented in this table is hypothetical and serves as an example. Actual values must be determined experimentally.
A lower IC50 value indicates a higher inhibitory potency. It is also common to observe differential selectivity of carbamates for AChE versus BChE, which can be an important parameter in drug development.[4]
Troubleshooting and Considerations
-
Substrate Inhibition: At high concentrations, acetylthiocholine can inhibit AChE. It is essential to determine the optimal substrate concentration that follows Michaelis-Menten kinetics.
-
DTNB Interference: High concentrations of DTNB can potentially interfere with the assay.[3] The concentration should be optimized to ensure it is not rate-limiting and does not inhibit the enzyme.
-
Inhibitor Solubility: Ensure that the inhibitor remains soluble in the aqueous buffer at the tested concentrations. The final DMSO concentration should be kept minimal and consistent across all wells.
-
Enzyme Stability: Cholinesterases can lose activity over time. Prepare fresh enzyme dilutions and keep them on ice.
-
Non-enzymatic Hydrolysis: Account for the spontaneous hydrolysis of the substrate by running a blank control without the enzyme.
Conclusion
This compound serves as a representative compound for investigating the inhibition of cholinesterases by the carbamate class of molecules. The provided protocol, based on the well-established Ellman's assay, offers a reliable and high-throughput method for determining its inhibitory potency. Careful optimization of assay parameters and meticulous data analysis are paramount for obtaining accurate and reproducible results. This technical guide provides the foundational knowledge and practical steps for researchers to successfully incorporate this compound and similar compounds into their cholinesterase research programs.
References
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Malawska, B., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1259. [Link]
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Komersova, A., et al. (2006). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C, 61(9-10), 611-617. [Link]
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Main, A. R. (1969). Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides. Canadian Medical Association Journal, 100(4), 161–167. [Link]
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Masson, P., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5055–5063. [Link]
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Korabecny, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 203. [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]
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Villas-Boas, L. A., et al. (2015). Cholinesterase assay by an efficient fixed time endpoint method. Analytical Biochemistry, 485, 100-104. [Link]
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Lockridge, O., & Masson, P. (2016). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. Toxicological Sciences, 152(1), 15–28. [Link]
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Migrant Clinicians Network. (2023). Cholinesterase (ChE) Testing Protocols and Algorithm for Healthcare Providers. [Link]
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AgriSafe Network. (n.d.). Cholinesterase Testing Protocols for Healthcare Providers. [Link]
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ResearchGate. (n.d.). Selected organophosphate and carbamate inhibitors of cholinesterases. [Link]
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ResearchGate. (n.d.). Kinetics of 13 New Cholinesterase Inhibitors. [Link]
-
Brimble, M. A., et al. (2015). Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5233–5237. [Link]
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Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2257-2266. [Link]
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Hosea, N. A., et al. (2005). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Chemico-Biological Interactions, 157-158, 195-201. [Link]
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Kovarik, Z., et al. (2019). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Molecules, 24(18), 3326. [Link]
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The Synthetic Chemist's Guide to N-Aryl Carbamates: Protocols and Mechanistic Insights
Abstract
N-aryl carbamates are a cornerstone of modern organic synthesis, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Their utility as protecting groups, directing groups in metal-catalyzed reactions, and as key structural motifs in biologically active molecules necessitates robust and versatile synthetic protocols.[2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary methods for N-aryl carbamate synthesis. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each transformation, offering field-proven insights to empower chemists in the rational design and execution of their synthetic strategies. Self-validating protocols, supported by authoritative citations, are presented to ensure reproducibility and success in the laboratory.
Introduction: The Enduring Significance of the N-Aryl Carbamate Moiety
The carbamate functional group, characterized by a carbonyl bridge between a nitrogen and an oxygen atom, is a privileged scaffold in medicinal chemistry and process development.[3] N-aryl carbamates, in particular, exhibit a unique combination of chemical stability and tunable reactivity, making them invaluable tools for the synthetic chemist.[4] Their applications span from serving as readily cleavable protecting groups for anilines to acting as key pharmacophores in a multitude of therapeutic agents.[2][4] The synthesis of these vital compounds has evolved significantly, moving from classical methods reliant on hazardous reagents to more sophisticated and milder catalytic approaches. This guide will navigate the diverse landscape of N-aryl carbamate synthesis, providing a critical evaluation of the available methodologies.
Strategic Approaches to N-Aryl Carbamate Synthesis
The construction of the N-aryl carbamate linkage can be approached from several distinct retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials, functional group tolerance, and the desired scale of the reaction. Herein, we dissect the most prevalent and powerful methods, elucidating the causal relationships between reaction components and outcomes.
Palladium-Catalyzed Cross-Coupling: A Modern Powerhouse
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl carbamates, offering a highly versatile and efficient route.[5][6] This methodology typically involves the coupling of an aryl halide or triflate with a source of the carbamate nitrogen, often in the form of a cyanate salt, which generates an isocyanate intermediate in situ.[2][7]
Mechanism: The catalytic cycle, a nuanced dance of oxidative addition, ligand exchange, and reductive elimination, is the engine of this transformation. The choice of ligand is paramount to success, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the cycle.
Figure 1: Palladium-catalyzed N-aryl carbamate synthesis workflow.
This in situ generation of the isocyanate allows for a one-pot reaction with an alcohol to furnish the desired carbamate.[5] The use of aryl triflates can expand the substrate scope, particularly for sterically hindered substrates.[2][5][7]
Table 1: Comparison of Palladium-Catalyzed N-Aryl Carbamate Synthesis Protocols
| Catalyst System | Aryl Source | Cyanate Source | Alcohol Scope | Key Advantages | Reference |
| Pd₂(dba)₃ / Ligand | Aryl Chlorides, Triflates | Sodium Cyanate | Primary, Secondary, some Tertiary | Broad substrate scope, good functional group tolerance | [2] |
| CuI / Ligand | Aryl Halides | Potassium Cyanate | Primary, Secondary | Cost-effective copper catalyst | [1] |
Rearrangement Reactions: Classic Routes to Isocyanate Intermediates
Several named reactions in organic chemistry provide access to N-aryl carbamates through the formation of an isocyanate intermediate via rearrangement. These methods are particularly useful when starting from carboxylic acid derivatives.
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[8] By trapping the isocyanate with an alcohol, an N-aryl carbamate can be synthesized.[4][9] Recent advancements have focused on developing greener protocols using reagents like N-bromoacetamide.[10][11]
-
Curtius Rearrangement: The thermal or photochemical decomposition of an acyl azide yields an isocyanate, which can be subsequently trapped by an alcohol to form a carbamate.[12][13] This method is known for its high yields and stereospecificity.[12][14]
-
Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[15] Catalytic versions of the Lossen rearrangement have been developed to improve its efficiency and mildness.[16][17][18]
Figure 2: Isocyanate formation via rearrangement reactions.
Classical Approaches: Building Blocks for N-Aryl Carbamates
While modern catalytic methods are often preferred, classical synthetic strategies remain relevant and are frequently employed, especially on a larger scale.
-
From Isocyanates and Alcohols/Phenols: The most direct route to N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol or phenol.[19] This reaction is typically high-yielding and proceeds under mild conditions. However, the toxicity and handling of isocyanates require stringent safety precautions.[20][21][22]
-
From Chloroformates and Anilines: The reaction of an aniline with a chloroformate in the presence of a base is a widely used method for carbamate synthesis.[23][24] This approach is versatile, but chloroformates are also hazardous and moisture-sensitive.
Detailed Experimental Protocols
To ensure the successful implementation of the discussed methodologies, the following detailed, step-by-step protocols are provided. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Palladium-Catalyzed Synthesis of Methyl (4-methoxyphenyl)carbamate
This protocol is adapted from the work of Buchwald and coworkers and demonstrates a general procedure for the palladium-catalyzed synthesis of N-aryl carbamates from aryl chlorides.[2]
Materials:
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
Sodium cyanate (2.0 mmol, 130.0 mg)
-
Methanol (1.2 mmol, 48.5 µL)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
Ligand (e.g., XPhos, 0.036 mmol, 17.2 mg)
-
Triethylamine (0.25 mmol, 35 µL)
-
Toluene (2 mL, anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and the phosphine ligand.
-
Add toluene and stir the mixture at 120 °C for 3 minutes to pre-form the active catalyst.
-
Allow the mixture to cool to room temperature.
-
To the catalyst mixture, add 4-chloroanisole, sodium cyanate, and triethylamine.
-
Finally, add methanol via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C for the specified time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl (4-methoxyphenyl)carbamate.
Expected Yield: 80-95%
Protocol 2: Synthesis of Benzyl Phenylcarbamate via the Curtius Rearrangement
This protocol outlines the synthesis of an N-aryl carbamate from a carboxylic acid via an acyl azide intermediate.[12][13]
Materials:
-
Benzoic acid (10 mmol, 1.22 g)
-
Thionyl chloride (15 mmol, 1.1 mL)
-
Sodium azide (12 mmol, 0.78 g)
-
Benzyl alcohol (12 mmol, 1.25 mL)
-
Toluene (20 mL, anhydrous)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add benzoic acid and thionyl chloride. Heat the mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Acyl Azide Formation: Dissolve the crude benzoyl chloride in anhydrous acetone (20 mL). Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide in a minimal amount of water and add it dropwise to the acetone solution of benzoyl chloride with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Curtius Rearrangement and Trapping: Add toluene (20 mL) to the reaction mixture. Carefully heat the mixture to reflux. The acyl azide will rearrange to phenyl isocyanate with the evolution of nitrogen gas.
-
Once the gas evolution ceases, add benzyl alcohol to the reaction mixture.
-
Continue to heat at reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure benzyl phenylcarbamate.
Expected Yield: 75-90%
Safety Considerations: Handling Hazardous Reagents
Many of the reagents employed in N-aryl carbamate synthesis, particularly isocyanates and chloroformates, are hazardous and require careful handling.
-
Isocyanates: These compounds are potent respiratory and skin sensitizers.[22] All manipulations involving isocyanates should be conducted in a well-ventilated fume hood.[20][25] Appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat, is mandatory.[21] In case of inhalation, move the individual to fresh air and seek immediate medical attention.[22]
-
Chloroformates: These are corrosive and lachrymatory substances.[24] Handle them with the same level of precaution as isocyanates, ensuring adequate ventilation and the use of appropriate PPE.
-
Azides: Sodium azide and acyl azides are potentially explosive, especially upon heating or contact with heavy metals.[26] Always handle with care and behind a blast shield.
Conclusion and Future Outlook
The synthesis of N-aryl carbamates is a mature field with a diverse array of reliable methods at the disposal of the synthetic chemist. While classical approaches remain valuable, modern palladium- and copper-catalyzed reactions have significantly expanded the synthetic toolbox, enabling the construction of complex molecular architectures under mild conditions.[27][28][29] Future developments will likely focus on the discovery of even more sustainable and atom-economical catalytic systems, as well as the expansion of metal-free synthetic routes.[30][31][32] The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel N-aryl carbamate-containing molecules with impactful applications in science and medicine.
References
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]
-
Various Authors. (2018-2025). Synthesis of Aryl Carbamates. ResearchGate. [Link]
-
Schlosser, M., & Rausis, T. (2006). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. PMC. [Link]
-
Bailey, W. J., & Griffith, J. R. (1964). A new synthesis of tertiary alkyl N-aryl-carbamates from isocyanates. Journal of Chemical Education, 41(3), 167. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. [Link]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles. [Link]
-
Author Unknown. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. PubMed. [Link]
-
Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. NIH. [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. Organic Syntheses. [Link]
-
Author Unknown. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. [Link]
-
Ismaeel, M., & Pieters, G. (2012). Introducing Catalytic Lossen Rearrangements: Sustainable Access to Carbamates and Amines. Advanced Synthesis & Catalysis, 355(1), 113-117. [Link]
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Author Unknown. (2022). Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement. Morressier. [Link]
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Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N‑Aryl Carbamates. Figshare. [Link]
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Author Unknown. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. NIH. [Link]
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Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]
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Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. Organic Chemistry Portal. [Link]
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Jevtić, I. I., Došen-Mićović, L., Ivanović, E. R., & Ivanović, M. D. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
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LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. LibreTexts. [Link]
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Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802. [Link]
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Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(4), 1323–1334. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Author Unknown. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH. [Link]
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California Department of Public Health. (n.d.). Isocyanates: Working Safely. CDPH. [Link]
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Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
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Jevtić, I., Došen‐Mićović, L., & Ivanović, M. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
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Guo, W., Gónzalez-Fabra, J., Bandeira, N., Bo, C., & Kleij, A. W. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition, 54(4), 1168-1171. [Link]
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Debnath, P. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry, 24(22), 2402-2435. [Link]
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Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. ResearchGate. [Link]
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Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. HSE. [Link]
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Kumar, S. V., & Ma, D. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. The Journal of Organic Chemistry, 83(5), 2706-2713. [Link]
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Author Unknown. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. [Link]
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Author Unknown. (2015). Palladium-catalyzed synthesis of N-aryl carbamates. Semantic Scholar. [Link]
-
Author Unknown. (n.d.). Safe Use of Di-Isocyanates. Unknown Source. [Link]
-
Author Unknown. (2024). Isocyanate-based multicomponent reactions. PMC. [Link]
-
Author Unknown. (2025). Non-isocyanate route to amides and polyamides through reactions of aryl N-phenylcarbamates with carboxylic acids. ResearchGate. [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
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Cusic, J. W. (1949). New Carbamates and Related Compounds. Journal of the American Chemical Society, 71(10), 3546-3546. [Link]
- Ismaeel, M., & Pieters, G. (2012). Preparation of carbamates via a base-catalyzed Lossen rearrangement.
-
Author Unknown. (2025). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]
-
Author Unknown. (n.d.). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. [Link]
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Application Note: Quantitative Analysis of Ethyl (3-chlorophenyl)carbamate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Ethyl (3-chlorophenyl)carbamate is a carbamate compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development and research. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for the analysis of semi-volatile organic compounds.[3]
The presented methodology is designed to provide a comprehensive framework for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, ensuring scientific integrity and trustworthiness through a self-validating system approach, in line with the principles of analytical method validation.[4][5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 199.63 g/mol | PubChem[1] |
| CAS Number | 2150-89-2 | PubChem[1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.9 | PubChem[1] |
The moderate lipophilicity, as indicated by the XLogP3 value, suggests good solubility in common organic solvents used for extraction and chromatographic separation.
Principle of the Analytical Method
This method employs Gas Chromatography (GC) for the separation of this compound from the sample matrix, followed by Mass Spectrometry (MS) for detection and quantification. The choice of GC-MS is predicated on its high sensitivity, selectivity, and the ability to provide structural information for unequivocal identification of the analyte.[3][8] Due to the thermal lability of some carbamates, careful optimization of GC inlet temperature is crucial to prevent degradation. However, many N-aryl carbamates exhibit sufficient thermal stability for GC analysis.
The workflow for this analytical protocol is outlined below:
Caption: Workflow for the quantitative analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Analytical Standard: this compound, analytical standard grade. Available from suppliers such as Sigma-Aldrich.[9] It is imperative that the user verifies the purity of the standard as per the supplier's recommendation.
-
Solvents: HPLC or GC-grade methanol, acetonitrile, ethyl acetate, and hexane.
-
Reagents: Anhydrous sodium sulfate, certified ACS grade.
-
Gases: Helium (carrier gas), Nitrogen (for evaporation), both of high purity (99.999%).
Standard Solution Preparation
The preparation of accurate standard solutions is paramount for reliable quantification.
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10.0 mL of methanol in a class A volumetric flask.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock solution to 10.0 mL with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The choice of sample preparation technique depends on the matrix. The following are general guidelines for liquid-liquid extraction (LLE).
-
Liquid Samples (e.g., biological fluids, aqueous solutions):
-
To 1.0 mL of the sample, add a suitable internal standard (e.g., a structurally similar carbamate not present in the sample).
-
Add 5.0 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5.0 mL of ethyl acetate and combine the organic layers.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a known volume of methanol (e.g., 100 µL) for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a starting point for method development and should be optimized for the specific instrument used.
Gas Chromatograph (GC)
| Parameter | Recommended Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting point for achieving good peak shape and separation. |
Mass Spectrometer (MS)
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) | Full scan for initial identification and peak purity assessment. SIM for enhanced sensitivity and quantitative accuracy. |
| SIM Ions | To be determined from the full scan mass spectrum of the standard. Likely ions would include the molecular ion (m/z 199) and major fragment ions (e.g., m/z 127, 140).[1] |
Data Analysis and Quantification
-
Identification: The retention time of the peak in the sample chromatogram should match that of the analytical standard. The mass spectrum of the sample peak should also match the spectrum of the standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis should be performed.
-
Quantification: The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve.
Method Validation
A self-validating system is essential for ensuring the trustworthiness of the analytical results. The method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[5][6]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Recovery of 80-120% at three concentration levels |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix |
System Suitability
Before each analytical run, a system suitability test should be performed by injecting a mid-range standard solution.
| Parameter | Acceptance Criteria |
| Peak Area RSD | ≤ 5% for six replicate injections |
| Retention Time RSD | ≤ 2% for six replicate injections |
| Peak Tailing Factor | 0.8 - 1.5 |
Logical Relationship of Method Validation
Caption: Interdependence of analytical method validation parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. The detailed steps for sample preparation, instrument conditions, and data analysis, along with a robust method validation framework, will enable researchers and drug development professionals to obtain accurate and reliable results. Adherence to the principles of method validation outlined herein will ensure the trustworthiness and integrity of the generated data.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 247900, this compound. [Link]
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SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]
- Gallocchio, F., Basilicata, L., Benetti, C., Angeletti, R., & Binato, G. (2015). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection: Investigation of Suspected Animal Poisoning in the Period 2010-2014 in North-Eastern Italy. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1043.
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International Organisation of Vine and Wine. Ethyl Carbamate (Type-II). [Link]
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NHS Specialist Pharmacy Service. A guidance document for the validation of pharmaceutical quality control analytical methods. [Link]
- Chowdary, G. L., Ravisankar, P., Kumar, G. A., Mounika, K., & Babu, P. S. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
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S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
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Agilent Technologies. Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD with a 731 Compound DRS Database Application Note. [Link]
- Patil, S. T., Ahirrao, R. A., & Pawar, S. P. (2017). A short review on method validation. Journal of Pharmaceutical and BioSciences, 5(4), 30-37.
- Mo, J., Xia, Y., Liu, Y., Li, X., & Li, X. (2015). Simultaneous determination of ethyl carbamate, chloropropanols and acrylamide in fermented products, flavoring and related foods by gas chromatography–triple quadrupole mass spectrometry. Food chemistry, 166, 542-549.
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Appchem. ethyl N-(3-chlorophenyl)carbamate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69536462, (3-chlorophenyl) N-ethylcarbamate. [Link]
-
ResearchGate. Optimization and Validation of a Method Based on Derivatization with Methylating Agent Followed by HPLC-DAD for Determining Dithiocarbamates Residues. [Link]
-
U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
-
Carcinogenic Potency Database. Isopropyl-n-(3-chlorophenyl)carbamate. [Link]
- Matysová, L., Solich, P., & Sýkora, D. (2006). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of pharmaceutical and biomedical analysis, 42(3), 304-309.
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National Institute of Standards and Technology. Carbonochloridic acid, ethyl ester. [Link]
- Zlatkov, A., Pencheva, I., & Svinyarov, I. (2019). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Larson, P. S., Crawford, E. M., Smith Jr, R. B., Hennigar, G. R., Haag, H. B., & Finnegan, J. K. (1960). Chronic toxicologic studies on isopropyl N-(3-chlorophenyl) carbamate (CIPC). Toxicology and applied pharmacology, 2(5), 659-673.
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Application Notes and Protocols for the Detection of Carbamates Using Post-Column Derivatization
Introduction: The Analytical Challenge of Carbamate Detection
N-methylcarbamates are a widely utilized class of pesticides in modern agriculture. Their targeted insecticidal activity and relatively rapid environmental degradation make them a popular choice for crop protection. However, their potential to contaminate water sources and pose risks to human health necessitates robust and sensitive analytical methods for their detection and quantification. The inherent chemical properties of many carbamates, such as thermal lability and poor UV absorbance, present significant challenges for direct analysis by common chromatographic techniques like gas chromatography (GC) or standard high-performance liquid chromatography (HPLC) with UV detection.[1][2]
To overcome these analytical hurdles, post-column derivatization coupled with fluorescence detection has emerged as the gold standard for carbamate analysis. This powerful technique enhances both the sensitivity and selectivity of the measurement, allowing for the reliable detection of carbamates at trace levels in complex matrices.[1] This application note provides a comprehensive overview of the principles, protocols, and practical considerations for the post-column derivatization of carbamates, with a primary focus on the widely adopted o-phthalaldehyde (OPA) method, as sanctioned by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1][3]
The-Core-Principle: A Two-Step-Derivatization-Process
The post-column derivatization of N-methylcarbamates is an elegant and effective two-step chemical transformation that converts the non-fluorescent carbamate molecules into highly fluorescent derivatives. This process occurs after the carbamates have been separated by reverse-phase HPLC.[1]
Step 1: Alkaline Hydrolysis
Following their elution from the HPLC column, the separated carbamates are mixed with a strong base, typically sodium hydroxide (NaOH), and heated in a post-column reactor. This alkaline hydrolysis step is crucial as it cleaves the carbamate ester linkage, liberating methylamine. The efficiency of this hydrolysis is a critical factor influencing the overall sensitivity of the method.[1][3] The reaction temperature is typically maintained between 80 and 100°C to ensure rapid and complete hydrolysis.[3][4]
Step 2: Formation of a Fluorescent Isoindole
The eluent from the hydrolysis reactor, now containing methylamine, is then mixed with a derivatizing reagent solution. The most common and effective reagent system consists of o-phthalaldehyde (OPA) and a thiol-containing compound, such as 2-mercaptoethanol or N,N-dimethyl-2-mercaptoethylamine.[2][3] In a basic environment, typically a borate buffer, the methylamine reacts with OPA and the thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[5] This newly formed fluorophore is then detected by a fluorescence detector, providing a highly sensitive and selective signal for the original carbamate.[1]
Visualizing the Workflow: From Injection to Detection
The entire analytical process can be visualized as a continuous flow system, where the sample undergoes separation and sequential chemical reactions before reaching the detector.
Methodology and Protocols: A Practical Guide
This section provides detailed protocols for the analysis of carbamates using post-column derivatization with OPA, based on established methods such as EPA 531.2.[3]
Instrumentation and Reagents
A standard HPLC system equipped with a post-column derivatization unit and a fluorescence detector is required.
| Component | Specification |
| HPLC System | Quaternary or binary pump, autosampler, column oven |
| Analytical Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Post-Column System | Reagent pumps, heated reactor, mixing tees, reaction coils |
| Fluorescence Detector | Excitation: ~340 nm, Emission: ~455 nm |
| Reagents | HPLC-grade water, methanol, acetonitrile, sodium hydroxide, boric acid, o-phthalaldehyde, 2-mercaptoethanol or N,N-dimethyl-2-mercaptoethylamine |
Reagent Preparation
1. Hydrolysis Solution (0.075 N NaOH):
-
Dissolve 3.0 g of NaOH in 1 L of HPLC-grade water.
-
Degas before use.
2. OPA Derivatization Reagent:
-
Borate Buffer (pH 10.4): Dissolve 3.09 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.4 with a saturated NaOH solution.
-
OPA Stock Solution: Dissolve 100 mg of OPA in 10 mL of methanol. This solution is light-sensitive and should be stored in an amber vial.
-
Final Reagent: To 1 L of borate buffer, add 1 mL of the OPA stock solution and 1 mL of 2-mercaptoethanol (or an equivalent thiol). Mix well and protect from light. This reagent should be prepared fresh daily.[5]
HPLC and Post-Column Conditions
| Parameter | Condition |
| Mobile Phase | Gradient of Methanol and Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 100 µL |
| Hydrolysis Reagent Flow | 0.2 - 0.5 mL/min |
| Hydrolysis Temp. | 95 - 100 °C |
| OPA Reagent Flow | 0.2 - 0.5 mL/min |
Step-by-Step Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject the sample or standard onto the analytical column.
-
Chromatographic Separation: The carbamates are separated on the C18 column based on their hydrophobicity.
-
Post-Column Hydrolysis: The column effluent is mixed with the hot NaOH solution in the first reactor to hydrolyze the carbamates to methylamine.
-
Derivatization: The stream is then mixed with the OPA/thiol reagent in the second reaction coil at ambient temperature to form the fluorescent isoindole.
-
Fluorescence Detection: The fluorescent derivatives are detected as they pass through the fluorescence detector.
-
Data Analysis: The resulting chromatogram is used to identify and quantify the carbamates based on their retention times and peak areas compared to known standards.
The Causality Behind Experimental Choices: A Deeper Dive
The robustness and reliability of the post-column derivatization method for carbamate analysis hinge on several critical experimental parameters. Understanding the rationale behind these choices is paramount for successful implementation and troubleshooting.
Choice of Thiol Reagent: A Balancing Act
The selection of the thiol reagent in the OPA derivatization step is not arbitrary. While 2-mercaptoethanol is commonly used, other thiols like N,N-dimethyl-2-mercaptoethylamine (as mentioned in EPA Method 531.2) or commercially available reagents like Thiofluor™ offer distinct advantages and disadvantages.[3][6]
-
2-Mercaptoethanol (MCE): This is the most traditional and cost-effective thiol. However, it has a strong, unpleasant odor and the resulting isoindole derivatives can exhibit limited stability, which may affect reproducibility if the time between derivatization and detection varies.[5]
-
N,N-dimethyl-2-mercaptoethylamine: This thiol can produce more stable derivatives compared to MCE, leading to improved reproducibility.
-
Thiofluor™: This proprietary reagent is designed to produce highly stable and intensely fluorescent derivatives, potentially leading to lower detection limits.[6] The choice often comes down to a balance between cost, desired sensitivity, and the required stability for the specific application.
The Critical Role of pH
The pH of the reaction medium is a critical factor in both the hydrolysis and derivatization steps.
-
Hydrolysis: The alkaline hydrolysis of carbamates is highly pH-dependent. A high pH (typically achieved with 0.05-0.1 N NaOH) is necessary to drive the reaction to completion and ensure the quantitative release of methylamine.[1] Inadequate basicity will result in incomplete hydrolysis and a significant loss of sensitivity.
-
Derivatization: The OPA derivatization reaction itself requires a basic environment, typically a borate buffer with a pH between 9 and 11.[5][7] This is because the primary amine (methylamine) must be in its unprotonated form to react with the OPA. The borate buffer provides the necessary pH control for this reaction to proceed efficiently.
Temperature: Driving the Reactions
Temperature plays a pivotal role in the hydrolysis step. The elevated temperature (80-100°C) of the hydrolysis reactor is essential to accelerate the reaction kinetics, ensuring that the hydrolysis is complete within the short residence time in the reactor.[3][4] Insufficient temperature will lead to incomplete hydrolysis and reduced sensitivity. The derivatization reaction with OPA, however, is typically carried out at ambient temperature as it is a rapid reaction.
Quantitative Performance Data
The post-column derivatization method with fluorescence detection offers excellent sensitivity for a wide range of carbamates. The following table summarizes typical performance data based on EPA methodologies.
| Carbamate | Method Detection Limit (MDL) (µg/L) |
| Aldicarb | 0.02 - 0.2 |
| Aldicarb sulfone | 0.03 - 0.3 |
| Aldicarb sulfoxide | 0.02 - 0.2 |
| Carbaryl | 0.03 - 0.3 |
| Carbofuran | 0.02 - 0.2 |
| 3-Hydroxycarbofuran | 0.03 - 0.3 |
| Methiocarb | 0.02 - 0.2 |
| Methomyl | 0.02 - 0.2 |
| Oxamyl | 0.02 - 0.2 |
| Propoxur | 0.02 - 0.2 |
Data compiled from EPA Method 531.2 and related application notes.[3][8]
Troubleshooting: A Guide for the Analyst
Even with a well-established method, analytical challenges can arise. This section provides insights into common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Baseline Noise | 1. Air bubbles in the detector. 2. Contaminated mobile phase or reagents. 3. Fluorescence from interfering compounds. | 1. Degas mobile phase and reagents thoroughly. 2. Prepare fresh mobile phase and reagents using high-purity solvents and chemicals. 3. Ensure proper sample cleanup to remove fluorescent interferences. |
| Low or No Peak Response | 1. Incomplete hydrolysis (low temperature or NaOH concentration). 2. Degraded OPA reagent. 3. Leak in the post-column system. | 1. Verify the temperature of the hydrolysis reactor and the concentration of the NaOH solution. 2. Prepare fresh OPA reagent daily and protect it from light. 3. Check all fittings and connections in the post-column system for leaks. |
| Peak Tailing | 1. Secondary interactions on the analytical column. 2. Dead volume in the post-column system. | 1. Use a high-quality, end-capped C18 column. 2. Minimize the length and diameter of tubing in the post-column system. |
| Baseline Drift | 1. Temperature fluctuations in the laboratory. 2. Changes in mobile phase composition. | 1. Maintain a stable laboratory temperature. 2. Ensure the mobile phase is well-mixed and degassed. |
Alternative Post-Column Derivatization Technique: Photochemical Derivatization
While the OPA method is the most prevalent, photochemical derivatization offers an alternative approach for the detection of certain carbamates. This technique involves irradiating the column effluent with high-intensity UV light in a photochemical reactor.[9] The UV energy induces photochemical reactions that can convert non-fluorescent carbamates into fluorescent photoproducts. This method has the advantage of not requiring additional chemical reagents for the derivatization step, simplifying the system and reducing potential for contamination. However, the applicability and sensitivity of photochemical derivatization can be compound-specific, and it may not be as universally applicable as the OPA method for all carbamates.
Conclusion: A Powerful and Reliable Technique
Post-column derivatization with o-phthalaldehyde and fluorescence detection is a highly sensitive, selective, and robust method for the analysis of N-methylcarbamates in various matrices. By understanding the underlying chemical principles and the critical experimental parameters, researchers can effectively implement and troubleshoot this technique to achieve reliable and accurate results. The protocols and insights provided in this application note serve as a comprehensive guide for both novice and experienced analysts in the field of pesticide residue analysis.
References
- U.S. Environmental Protection Agency. (1995). Method 531.
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 531.2. [Link]
-
U.S. Environmental Protection Agency. (2022, May 2). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]
- Molnár-Perl, I., & Fekete, J. (2000). Derivatization of amino acids and amines with o-phthalaldehyde reagents: Comparison of various thiol-containing products applying HPLC.
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Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. [Link]
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S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
- Herbert, P., Santos, L., Bastos, M., Barros, P., & Alves, A. (2002). New HPLC method to determine ethyl carbamate in alcoholic beverages using fluorescence detection. Journal of food science, 67(5), 1616-1620.
- Moye, H. A., Scherer, S. J., & St. John, P. A. (1977). Dynamic fluorogenic labelling of pesticides for high performance liquid chromatography: detection of N-methylcarbamates with o-phthalaldehyde. Analytical Letters, 10(13), 1049-1073.
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LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]
- Tai, H. C., & Lee, T. L. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
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Shimadzu. (n.d.). Troubleshooting Baseline Problems. [Link]
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Interchim. (n.d.). OPA, amine detection reagent. [Link]
- Zhang, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.
- Wang, Z. D., & Wang, Y. T. (2005). [Study on fluorescence analysis for carbamate pesticides]. Guang pu xue yu guang pu fen xi = Guang pu, 25(10), 1645–1647.
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U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
- Chen, Z., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2509.
- Goger, G., & Jøntvedt, J. (2018). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
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Application Notes and Protocols: Developing Enzyme-Linked Immunosorbent Assays (ELISA) for Carbamate Compounds
Introduction
Carbamate compounds are a widely utilized class of pesticides in agriculture, posing potential risks to human health and the environment due to their neurotoxic properties.[1][2] Consequently, the sensitive and specific detection of carbamate residues in food products, water, and soil is of paramount importance for regulatory monitoring and ensuring public safety. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful analytical tool for this purpose, offering a high-throughput, cost-effective, and user-friendly alternative to traditional chromatographic methods.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and validation of competitive ELISA for the detection of carbamate compounds.
The core of a successful immunoassay for small molecules like carbamates lies in the rational design of haptens and the subsequent production of high-affinity antibodies.[1][4] Since carbamates themselves are too small to elicit an immune response, they must be conjugated to a larger carrier protein, a process that requires careful chemical modification to present the key structural features of the carbamate to the immune system.[4] This guide will delve into the critical aspects of hapten synthesis, antibody development, and the optimization of a competitive ELISA format, which is the most suitable approach for small molecule detection.[5][6][7]
Principle of Competitive ELISA for Carbamate Detection
The detection of small molecules such as carbamates is typically achieved through a competitive ELISA format. In this assay, there is a competition between the free carbamate in the sample and a fixed amount of a carbamate-protein conjugate (coating antigen) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the carbamate in the sample.
The key steps are as follows:
-
Coating: A microtiter plate is coated with a carbamate-protein conjugate (e.g., carbamate-BSA).
-
Competition: The sample containing the unknown amount of carbamate is pre-incubated with a specific primary antibody. This mixture is then added to the coated plate.
-
Binding: The free carbamate in the sample and the coated carbamate-protein conjugate compete for binding to the primary antibody. Higher concentrations of carbamate in the sample will result in fewer antibodies binding to the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is measured using a microplate reader.
Mechanism of Competitive ELISA
Caption: Competitive ELISA workflow for carbamate detection.
Development of the Carbamate ELISA
The development of a robust and sensitive ELISA for carbamates involves several critical stages, from the synthesis of appropriate haptens to the final optimization of the assay protocol.
Hapten Synthesis and Conjugation
The design and synthesis of a hapten that accurately mimics the chemical structure of the target carbamate is a crucial first step.[4] A spacer arm is typically introduced into the hapten structure to facilitate its conjugation to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), without sterically hindering the recognition by antibodies.[4][8]
Key Considerations for Hapten Design:
-
Preservation of Key Epitopes: The modification for the spacer arm attachment should be at a position that does not alter the key structural features of the carbamate molecule that will be recognized by the antibody.
-
Spacer Arm Length: The length of the spacer arm can influence the accessibility of the hapten to the antibody and thus affect the sensitivity of the assay.[4]
-
Heterologous vs. Homologous Assays: Using a different hapten structure for the coating antigen than the one used for immunization (heterologous assay) can often improve assay sensitivity.[8]
Antibody Production
High-affinity and specific antibodies are the cornerstone of a successful ELISA. Both polyclonal and monoclonal antibodies can be used, with monoclonal antibodies generally offering higher specificity and batch-to-batch consistency.[4][9]
General Workflow for Monoclonal Antibody Production:
-
Immunization: Mice or rabbits are immunized with the carbamate-KLH conjugate.
-
Cell Fusion: Spleen cells from the immunized animal are fused with myeloma cells to create hybridoma cells.
-
Screening: Hybridoma supernatants are screened for the presence of antibodies that bind to the carbamate-BSA conjugate and show displacement by free carbamate.[10]
-
Cloning and Expansion: Positive hybridoma clones are selected, cloned, and expanded to produce a large quantity of monoclonal antibodies.[10]
Experimental Workflow for ELISA Development
Caption: Overall workflow for carbamate ELISA development.
Detailed Protocols
Preparation of Reagents
-
Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water and adjust the volume to 1 L.
-
Phosphate-Buffered Saline (PBS, 10X): Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of deionized water. Adjust the pH to 7.4 and then add deionized water to a final volume of 1 L. Dilute to 1X with deionized water for use.
-
Washing Buffer (PBST): 1X PBS containing 0.05% (v/v) Tween 20.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST.
-
Substrate Solution (TMB): Use a commercially available TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M H₂SO₄.
ELISA Protocol
-
Coating:
-
Dilute the carbamate-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.[11]
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with PBST.
-
-
Competition:
-
Prepare serial dilutions of the carbamate standard or the sample in PBST.
-
In a separate plate or tubes, mix 50 µL of the standard/sample with 50 µL of the diluted primary antibody (at its optimal concentration).
-
Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
The concentration of the carbamate in the samples is determined by constructing a standard curve.
-
Calculate the percentage of binding for each standard and sample using the following formula: % B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot the % B/B₀ against the logarithm of the carbamate concentration for the standards.
-
Use a four-parameter logistic function to fit the data and generate a standard curve.[12]
-
Determine the concentration of carbamate in the samples by interpolating their % B/B₀ values on the standard curve.
Assay Validation
A thorough validation of the developed ELISA is crucial to ensure its reliability and accuracy for the intended application.[13][14][15]
Sensitivity
The sensitivity of the assay is typically defined by the 50% inhibition concentration (IC₅₀) and the limit of detection (LOD).
-
IC₅₀: The concentration of the carbamate that causes 50% inhibition of the antibody binding to the coated antigen. A lower IC₅₀ value indicates a more sensitive assay.[16]
-
LOD: The lowest concentration of the carbamate that can be reliably distinguished from the zero standard. It is often calculated as the concentration corresponding to the mean absorbance of the zero standard minus three times its standard deviation.
| Parameter | Typical Value for Carbamate ELISA |
| IC₅₀ | 0.1 - 10 ng/mL[16] |
| LOD | 0.01 - 1 ng/mL |
Specificity (Cross-Reactivity)
The specificity of the antibody is assessed by determining its cross-reactivity with structurally related compounds.[17][18] This is crucial to ensure that the assay is specific for the target carbamate and does not produce false-positive results due to the presence of other similar pesticides.
Cross-reactivity (%) is calculated as: CR (%) = (IC₅₀ of target carbamate / IC₅₀ of related compound) x 100[12]
| Compound | Structure | Cross-Reactivity (%) |
| Carbofuran (Target) | C₁₂H₁₅NO₃ | 100 |
| Carbaryl | C₁₂H₁₁NO₂ | < 5 |
| Methomyl | C₅H₁₀N₂O₂S | < 1 |
| Aldicarb | C₇H₁₄N₂O₂S | < 1 |
Note: The values in the table are illustrative and will vary depending on the specific antibody used.
Accuracy and Precision
-
Accuracy is determined by spike and recovery experiments. Known concentrations of the carbamate are added (spiked) into blank sample matrices, and the recovery is calculated. Acceptable recovery rates are typically within 80-120%.[19]
-
Precision is assessed by determining the intra-assay and inter-assay coefficients of variation (CVs). The intra-assay CV is calculated from the results of multiple replicates of the same sample within a single assay run, while the inter-assay CV is determined from the results of the same sample analyzed in different assay runs. Generally, CVs should be less than 15%.
Matrix Effects
The sample matrix (e.g., food extracts, water) can contain substances that interfere with the assay, leading to inaccurate results.[20][21][22][23] It is essential to evaluate and minimize these matrix effects.
Strategies to Mitigate Matrix Effects:
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[22][23]
-
Matrix-Matched Standards: Preparing the standard curve in a blank sample matrix that is similar to the samples being tested can help to compensate for matrix effects.
-
Sample Cleanup: Employing solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components before the ELISA.
Conclusion
The development of a competitive ELISA for carbamate compounds provides a valuable tool for rapid and sensitive screening of these pesticides in various matrices. The success of the assay is highly dependent on the quality of the immunoreagents and the careful optimization and validation of the assay protocol. By following the principles and protocols outlined in this application note, researchers can develop reliable and robust ELISA methods to support food safety and environmental monitoring programs.
References
-
Yamasaki, T., Inoue, T., Hirakawa, Y., Miyake, S., Ueno, E., & Saito, I. (2015). Validation of ELISA Kits for Pesticide Residue Analysis in Vegetables and Fruits. Journal of the Food Hygienic Society of Japan, 56(6), 240-246. [Link]
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Meimaroglou, D., Garcés-García, M., Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2012). Hapten Synthesis and Production of Monoclonal Antibodies to the N-Methylcarbamate Pesticide Methiocarb. Journal of Agricultural and Food Chemistry, 60(25), 6354-6364. [Link]
-
Zou, Y., He, J., Zhang, Y., Li, Y., Wang, Z., & Li, J. (2021). Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening. Journal of Hazardous Materials, 412, 125241. [Link]
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Yamasaki, T., Inoue, T., Hirakawa, Y., Miyake, S., Ueno, E., & Saito, I. (2015). [Validation of ELISA Kits for Pesticide Residue Analysis in Vegetables and Fruits]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 56(6), 240–246. [Link]
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Yamasaki, T., Inoue, T., Hirakawa, Y., Miyake, S., Ueno, E., & Saito, I. (2015). Validation of ELISA Kits for Pesticide Residue Analysis in Vegetables and Fruits. ResearchGate. [Link]
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Zou, Y., et al. (2021). Hapten synthesis of carbofuran. ResearchGate. [Link]
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Bennacef, C., Malek, F., L'Hocine, L., & Doumandji, A. (2018). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. ResearchGate. [Link]
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Garcés-García, M., et al. (2012). Hapten Synthesis and Production of Monoclonal Antibodies to the N-Methylcarbamate Pesticide Methiocarb. Digital.CSIC. [Link]
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Zou, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. MDPI. [Link]
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EnkiLife. (n.d.). Matrix Effect of Samples in ELISA and Its Solutions. EnkiLife. [Link]
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Wehling, P. (2016). Matrix Effects on the Detection of Milk and Peanut Residues by Enzyme-linked Immunosorbent Assays (ELISA). UNL Digital Commons. [Link]
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Garcés-García, M., et al. (2007). Development of monoclonal antibody-based immunoassays to the N-methylcarbamate pesticide carbofuran. PubMed. [Link]
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FineTest. (2020). The Matrix Effect During Elisa Testing. FineTest. [Link]
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Roberts, J. L., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]
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Luo, P., et al. (2022). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. National Institutes of Health. [Link]
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European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. European Commission. [Link]
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Luo, P., et al. (2020). Development of a sensitive non-competitive immunoassay via immunocomplex binding peptide for the determination of ethyl carbamate in wine samples. National Institutes of Health. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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Advansta Inc. (2015). Beware of Matrix Effects in Your ELISA Assay. Advansta Inc.[Link]
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Cygnus Technologies. (n.d.). Sample Matrix Interference in ELISA, How to Overcome It. Cygnus Technologies. [Link]
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Luo, P., et al. (2017). Development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine. ResearchGate. [Link]
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Lee, J. K., et al. (2001). Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples. PubMed. [Link]
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Shan, G., et al. (2004). Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. National Institutes of Health. [Link]
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Novatein Biosciences. (n.d.). Human Anti-Carbamylated Protein Antibody, ( Anti-CarP) ELISA Kit. Novatein Biosciences. [Link]
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Zou, Y., et al. (2022). Corrigendum to "Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening" [J. Hazard. Mater. 412 (2021) 125241]. PubMed. [Link]
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Lusty, C. J. (1984). Immunological cross-reactivity between carbamyl phosphate synthetases I, II, and III. PubMed. [Link]
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Sanquin. (2021). Antibody production - ELISA/CBA. Sanquin. [Link]
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Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
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CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl (3-chlorophenyl)carbamate in Modern Organic Synthesis
Abstract
Ethyl (3-chlorophenyl)carbamate (CAS No. 2150-89-2) is a versatile chemical intermediate whose value in organic synthesis is centered on the unique reactivity conferred by its carbamate functionality and the specific electronic properties of the 3-chlorophenyl group.[1][2][3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the synthesis of this compound, its strategic applications as a synthetic building block, detailed experimental protocols, and essential safety and handling information. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.
Introduction: A Profile of a Versatile Intermediate
Organic carbamates are a cornerstone of modern medicinal and agricultural chemistry, acting as crucial components in pharmaceuticals, pesticides, and as stable protecting groups for amines in multi-step syntheses.[4][5] this compound is a member of this class, distinguished by a chlorine atom at the meta position of the phenyl ring. This substitution pattern influences the molecule's reactivity, solubility, and biological interactions, making it a valuable precursor for a range of target molecules.
The carbamate group itself is an amide-ester hybrid, offering good chemical stability while providing multiple avenues for further functionalization.[5] It can act as a stable surrogate for an amine, with well-established methods for its eventual removal, or the nitrogen can be further substituted to build more complex molecular architectures.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 2150-89-2 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][6] |
| Molecular Weight | 199.63 g/mol | [2][6] |
| Boiling Point | 238.5°C at 760 mmHg (Predicted) | |
| SMILES | CCOC(=O)NC1=CC=CC(Cl)=C1 | [1] |
| Appearance | White to off-white solid | [7] |
| Storage | 2-8°C, under inert gas, moisture sensitive |
Synthesis of this compound
The most direct and widely adopted method for synthesizing aryl carbamates avoids the use of highly toxic phosgene and instead utilizes the corresponding aniline and ethyl chloroformate.[8] This approach is favored for its operational simplicity, high yields, and greater safety profile.
The core of this reaction is the nucleophilic attack of the amine group of 3-chloroaniline on the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]
Synthetic Reaction Scheme
Caption: Synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from analogous procedures for synthesizing substituted phenyl carbamates.[9]
Materials:
-
3-Chloroaniline (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
Pyridine (3.0 eq), anhydrous
-
Chloroform (or Dichloromethane), anhydrous
-
5% Hydrochloric Acid (aq)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloroaniline (e.g., 10.0 g) in anhydrous chloroform (100 mL).
-
Base Addition: Add anhydrous pyridine (3.0 eq) to the stirred solution.
-
Reagent Addition: Cool the mixture in an ice bath to 0-5°C. Add ethyl chloroformate (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products, such as N,N'-bis(3-chlorophenyl)urea.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 16 hours to ensure the reaction goes to completion.
-
Workup - Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with two portions of water (100 mL each) and one portion of 5% aqueous HCl (100 mL). Causality: The water wash removes the bulk of the pyridinium hydrochloride salt, while the HCl wash removes any remaining pyridine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid or waxy residue.
-
Purification: Recrystallize the crude product from hot hexane to yield pure this compound as a crystalline solid.[9]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Applications as a Synthetic Intermediate
The utility of this compound stems from its ability to participate in a variety of chemical transformations, making it a valuable building block for more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[5][8][10]
Precursor to Agrochemicals
Many commercial herbicides and fungicides are carbamate derivatives.[11][12] The 3-chlorophenyl moiety is a common feature in herbicides that act by inhibiting photosynthesis. Isopropyl N-(3-chlorophenyl)carbamate (CIPC), a close structural analog, is a widely known herbicide and plant growth regulator.[13] this compound can serve as a key intermediate in the synthesis of novel agrochemicals through modification of the ethyl group or substitution on the carbamate nitrogen.
Intermediate in Pharmaceutical Synthesis
The carbamate linkage is a stable peptide bond isostere, frequently incorporated into drug candidates to improve their metabolic stability and cell permeability.[5] this compound provides a scaffold that can be elaborated into more complex structures. The nitrogen atom can be deprotonated and alkylated or acylated to introduce new side chains, or the entire carbamate can serve as a directing group for further reactions on the aromatic ring.
Amine Protecting Group
In multi-step synthesis, protecting a reactive amine group is often necessary. The ethoxycarbonyl group provided by this carbamate is a robust protecting group for the 3-chloroaniline core. It is stable to a wide range of reaction conditions but can be removed when desired, typically under strong acidic or basic conditions, to liberate the free amine.[14]
Protocol: Deprotection to Regenerate the Amine
This protocol demonstrates the utility of the carbamate as a protecting group by outlining its cleavage under basic conditions to regenerate the parent amine, 3-chloroaniline. This is a fundamental transformation that underscores its role as a stable intermediate.
Experimental Workflow
Caption: Workflow for basic hydrolysis of the carbamate.
Step-by-Step Deprotection Protocol
This protocol is based on general procedures for the hydrolysis of carbamates.[14]
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
Water
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) (2.0 eq) or Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 5.0 g, 1.0 eq) in a mixture of ethanol (40 mL) and water (40 mL).
-
Base Addition: Add barium hydroxide octahydrate (2.0 eq). Causality: A strong base is required to hydrolyze the stable carbamate ester. Barium hydroxide is effective; upon reaction with byproduct CO₂, it forms insoluble barium carbonate, which can help drive the equilibrium.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate (barium carbonate) has formed, filter the hot mixture through a pad of celite.
-
Acidification & Extraction: Transfer the filtrate to a separatory funnel. Carefully acidify with concentrated HCl to a pH of ~1. Extract the aqueous solution three times with ethyl acetate (50 mL each).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-chloroaniline.
-
Purification: If necessary, the resulting amine can be further purified by distillation or column chromatography.
Safety and Handling
As with any chemical reagent, proper handling of this compound and its precursors is paramount. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[15][16]
| Hazard Category | Precautionary Measures |
| Health Hazards | Harmful if swallowed. May cause skin and eye irritation. Carbamates as a class may have carcinogenic properties.[7][15][16] Handle with care and avoid generating dust. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety glasses with side shields or goggles. Use in a well-ventilated area or a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from heat, sparks, and open flames.[15] Ground/bond container and receiving equipment to prevent static discharge. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as it may be moisture-sensitive. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16] |
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the stable yet versatile nature of the carbamate functional group, makes it an attractive building block. It provides a reliable means to introduce the 3-chloroaniline moiety into complex molecules, serving as a key precursor in the development of new agrochemicals and pharmaceuticals. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently and safely incorporate this valuable reagent into their synthetic programs.
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Cell culture assays for evaluating the cytotoxicity of Ethyl (3-chlorophenyl)carbamate
Introduction
Ethyl (3-chlorophenyl)carbamate is a chemical compound belonging to the carbamate class. Carbamates are widely used as insecticides and their mechanism of action often involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1][2] While this compound's specific toxicological profile is not as extensively documented as some commercial pesticides, its structural similarity to other known cytotoxic agents necessitates a thorough evaluation of its potential effects on human cells. Related carbamate compounds, such as ethyl carbamate (urethane), are classified as probable human carcinogens (Group 2A) and have been shown to induce cytotoxicity, apoptosis, and oxidative stress in human cell lines.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using established in vitro cell culture assays. We will detail the principles, step-by-step protocols, and data interpretation for a multi-parametric approach to understanding the compound's cellular impact.
Guiding Principles for Cytotoxicity Assessment
A robust evaluation of a compound's cytotoxicity goes beyond a simple live/dead assessment. It seeks to answer fundamental questions about the nature of the cellular damage:
-
Does the compound affect metabolic activity? A decline in metabolic function is an early indicator of cellular stress.
-
Does it compromise cell membrane integrity? Loss of membrane integrity is a hallmark of necrotic cell death.
-
Does it induce programmed cell death (apoptosis)? Identifying the mode of cell death is crucial for mechanistic understanding.
To address these questions, this guide will focus on three core assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.
Experimental Design: The Foundation of Reliable Data
Before proceeding to the protocols, careful consideration of the experimental design is paramount.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question. For general toxicology screening, and given that the liver is a primary site for metabolizing foreign compounds, the HepG2 human hepatoma cell line is an excellent and widely used model.[6][7] HepG2 cells retain many metabolic functions of primary hepatocytes.[6] For studies focused on respiratory exposure, the A549 human lung carcinoma cell line is a suitable alternative.[8][9][10][11][12]
-
HepG2 (ATCC® HB-8065™): An epithelial-like cell line derived from a human hepatocellular carcinoma.[13] It is a valuable tool for in vitro studies of xenobiotic metabolism and liver toxicity.[6]
-
A549 (ATCC® CCL-185™): A human lung adenocarcinoma cell line, often used in studies of lung cancer and respiratory toxicology.[8][9][10][11][12]
For the protocols below, we will use HepG2 cells as the primary example.
Dose-Response and Time-Course Studies
Cytotoxicity is both dose- and time-dependent. It is essential to test a range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) , which is the concentration of the compound that reduces a biological response by 50%.[14] A typical experiment would involve a 24-hour, 48-hour, and 72-hour exposure to a serial dilution of the compound.
Essential Controls
-
Untreated Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control represents 100% cell viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing correctly. For example, doxorubicin or staurosporine.
-
Blank Control (Medium Only): Wells containing only cell culture medium to provide a background reading for the spectrophotometer or luminometer.
Experimental Workflow Overview
A typical experimental workflow for assessing cytotoxicity is a multi-day process that requires careful planning and execution.
Caption: General experimental workflow for cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
Principle
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Caption: Principle of the MTT assay for cell viability.
Materials
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow cells to attach.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound or controls.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[14][18][19]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[20][21] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant.[21][22] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[20][21] The amount of color formed is proportional to the amount of LDH released, which directly correlates with the number of damaged cells.[20]
Caption: Principle of the LDH assay for cytotoxicity.
Materials
-
Cells cultured and treated as described in the MTT protocol.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).
-
Lysis Buffer (provided in most kits, or 1% Triton X-100 in PBS).
-
Microplate spectrophotometer.
Step-by-Step Protocol
-
Prepare Controls:
-
Spontaneous LDH Release (Vehicle Control): Supernatant from vehicle-treated cells.
-
Maximum LDH Release (Positive Control): Add Lysis Buffer to untreated wells 45 minutes before the end of the incubation period to cause 100% cell lysis.
-
Background Control: Culture medium only.
-
-
Collect Supernatant:
-
After the compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
-
Perform LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.[23]
-
-
Measure Absorbance:
-
Measure the absorbance at 490 nm using a microplate reader.[24]
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the background control from all other readings.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
-
Plot Dose-Response Curve and Determine IC50 as described for the MTT assay.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity.[25] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a stable form of luciferase.[25][26] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[25][27]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Materials
-
Cells cultured and treated in white-walled, clear-bottom 96-well plates suitable for luminescence.[28]
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega).
-
Microplate luminometer.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed and treat cells as previously described, but in white-walled plates. A typical cell density is 10,000 cells/well.[28]
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[26]
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium.[26]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[29]
-
Data Analysis
-
Correct for Background: Subtract the average luminescence of the medium-only blank wells from all other readings.
-
Calculate Fold Change in Caspase Activity:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
-
Plot Dose-Response Curve: Plot the Fold Change (Y-axis) against the log of the compound concentration (X-axis) to visualize the induction of apoptosis.
Data Presentation and Interpretation
Summarizing the data from multiple assays provides a comprehensive view of the compound's cytotoxic profile.
Table 1: Hypothetical Cytotoxicity Data for this compound on HepG2 Cells (48 hr exposure)
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 1.2 | 1.0 ± 0.1 |
| 1 | 98.2 ± 5.1 | 2.1 ± 1.5 | 1.1 ± 0.2 |
| 10 | 85.7 ± 6.2 | 10.5 ± 2.1 | 2.5 ± 0.4 |
| 50 | 52.1 ± 4.8 | 35.8 ± 3.5 | 6.8 ± 0.9 |
| 100 | 25.3 ± 3.9 | 65.4 ± 5.1 | 4.2 ± 0.6 |
| 250 | 5.1 ± 1.8 | 89.7 ± 4.3 | 1.5 ± 0.3 |
| IC50 (µM) | ~50 | ~80 | N/A |
Data are presented as Mean ± Standard Deviation.
Interpretation of Hypothetical Data:
-
MTT Assay: A dose-dependent decrease in cell viability is observed, with an IC50 value of approximately 50 µM. This indicates that the compound inhibits metabolic activity.
-
LDH Assay: A dose-dependent increase in LDH release confirms that higher concentrations of the compound lead to a loss of membrane integrity.
-
Caspase-3/7 Assay: Caspase activity peaks around the IC50 concentration and then decreases at higher, overtly necrotic concentrations. This suggests that at lower to moderate concentrations, the compound induces apoptosis. At the highest concentrations, rapid necrosis may be the dominant cell death mechanism, precluding the completion of the apoptotic program.
Conclusion
This application note provides a framework and detailed protocols for a multi-parametric assessment of the cytotoxicity of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can build a comprehensive profile of the compound's effects at the cellular level. This integrated approach is essential for understanding the mechanisms of toxicity and for making informed decisions in toxicology screening and drug development.
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Online] 2025-12-24. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Online] Available at: [Link]
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CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Online] 2025-09-17. Available at: [Link]
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Gerlier, C., et al. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). PMC - NIH. [Online] Available at: [Link]
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Science Gateway. How to calculate IC50. [Online] Available at: [Link]
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Bio-protocol. Cellular membrane integrity: Lactate Dehydrogenase assay. [Online] Available at: [Link]
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Riss, T. L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Online] 2019-05-01. Available at: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Online] 2013-05-01. Available at: [Link]
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ResearchGate. How to calculate IC50 for my dose response?. [Online] 2016-10-04. Available at: [Link]
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PraxiLabs. In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). [Online] Available at: [Link]
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ResearchGate. Why is HepG2 cells preferred for mitochondrial toxicity studies. [Online] 2023-12-02. Available at: [Link]
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Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Online] Available at: [Link]
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ResearchGate. Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. [Online] 2023-12-01. Available at: [Link]
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da Silva, J., et al. Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. PMC - NIH. [Online] 2025-03-27. Available at: [Link]
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OriginLab. How to compute EC50 C50 in Dose Response fitting. [Online] 2022-12-21. Available at: [Link]
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Cytion. HepG2 Cell Line - A Liver Cancer Research Resource. [Online] Available at: [Link]
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Reaction Biology. Caspase-Glo 3/7 Assay. [Online] Available at: [Link]
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Bio-protocol. Caspase-Glo 3/7 Assay. [Online] Available at: [Link]
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GraphPad. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Online] 2025-08-22. Available at: [Link]
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ResearchGate. Cytotoxicity effects on A549 cell lines after 24, 48, and 72 hr... [Online] Available at: [Link]
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Axion BioSystems. Neuronal Cell viability and cytotoxicity assays. [Online] Available at: [Link]
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MDPI. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Online] Available at: [Link]
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JoVE. Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay. [Online] 2025-07-08. Available at: [Link]
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National Institutes of Health. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. [Online] Available at: [Link]
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PubMed. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Online] 2018-06-01. Available at: [Link]
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Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Online] 2025-05-31. Available at: [Link]
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National Institutes of Health. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PMC - NIH. [Online] Available at: [Link]
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National Institutes of Health. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. [Online] 2022-04-04. Available at: [Link]
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National Institutes of Health. In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. PMC - NIH. [Online] Available at: [Link]
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National Center for Biotechnology Information. Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Online] Available at: [Link]
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National Institutes of Health. Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. [Online] Available at: [Link]
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Asian Journal of Biochemistry, Genetics and Molecular Biology. Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. [Online] 2019-05-20. Available at: [Link]
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Application Notes and Protocols for Preclinical Assessment of Ethyl (3-chlorophenyl)carbamate Using Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models to study the toxicological and pharmacological effects of Ethyl (3-chlorophenyl)carbamate. Given the limited publicly available data on this specific carbamate derivative, this guide establishes a robust framework for its initial preclinical evaluation. The protocols outlined herein are grounded in established toxicological principles, Organization for Economic Co-operation and Development (OECD) guidelines, and insights from studies on structurally related carbamate compounds. The primary objective is to offer a scientifically rigorous approach to characterizing the potential neurotoxic, genotoxic, and metabolic effects of this compound, thereby enabling a thorough risk assessment.
Introduction: The Scientific Imperative for Evaluating this compound
This compound belongs to the carbamate class of compounds, which are widely used as pesticides and are also investigated for various pharmaceutical applications.[1][2] The core mechanism of action for many carbamates involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine.[3][4][5] This inhibition can lead to a range of neurotoxic effects.[1][6] The presence of a chlorophenyl group in the structure of this compound suggests the potential for additional toxicities, including metabolic disruption and genotoxicity, which warrant thorough investigation.
The use of animal models remains a cornerstone of preclinical drug development and chemical safety assessment, providing critical data on a substance's effects within a complex biological system.[7][8][9] While the ultimate goal is to predict human toxicology, the careful selection of appropriate animal models and study designs is paramount for generating meaningful and translatable data.[8] This guide will focus on rodent models (rats and mice) and the zebrafish model, each offering unique advantages for toxicological screening.
Strategic Selection of Animal Models
The choice of animal model is a critical decision that influences the relevance and applicability of the study findings. A multi-tiered approach, utilizing both mammalian and non-mammalian models, can provide a comprehensive toxicological profile.
| Animal Model | Key Advantages | Primary Applications for this compound Assessment | Relevant OECD Guidelines |
| Rat (e.g., Sprague-Dawley, Wistar) | Well-characterized physiology and genetics; extensive historical control data; preferred model for regulatory toxicology studies.[7][9] | Acute and repeated dose toxicity, neurotoxicity, carcinogenicity, reproductive and developmental toxicity.[10] | TG 424 (Neurotoxicity), TG 407 (Repeated Dose 28-day Oral Toxicity), TG 453 (Combined Chronic Toxicity/Carcinogenicity)[11][12][13] |
| Mouse (e.g., C57BL/6, CD-1) | High-throughput screening capabilities; availability of transgenic strains to investigate specific mechanisms.[9] | Genotoxicity (micronucleus assay), initial dose-ranging studies, mechanistic studies. | TG 474 (Mammalian Erythrocyte Micronucleus Test) |
| Zebrafish (Danio rerio) | Rapid development, optical transparency of embryos, high fecundity, cost-effective for large-scale screening.[14][15] | High-throughput screening for developmental toxicity, cardiotoxicity, neurotoxicity, and metabolic disruption.[16][17][18][19] | Not as extensively covered by OECD for chemical testing as rodents, but widely accepted as an alternative model. |
Logical Workflow for Model Selection
Caption: A phased approach to animal model selection for toxicological assessment.
Experimental Protocols
Acute Oral Toxicity Assessment (OECD TG 425)
Objective: To determine the median lethal dose (LD50) of this compound and identify signs of acute toxicity.
Animal Model: Rat (preferably female, as they are often more sensitive).
Protocol:
-
Animal Acclimatization: Acclimate animals for at least 5 days to the laboratory conditions.
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be adjusted to allow for a constant dosage volume.
-
Dose Administration: Administer a single oral dose via gavage to fasted animals.
-
Up-and-Down Procedure:
-
Start with a preliminary dose based on in silico predictions or data from similar compounds.
-
Dose one animal. If it survives for 48 hours, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
The dose progression factor is typically 3.2.
-
Continue this sequential dosing until the stopping criteria are met as defined in OECD TG 425.[20]
-
-
Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Pay close attention to cholinergic signs such as salivation, lacrimation, urination, defecation (SLUD), tremors, and convulsions.[6]
-
Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical software.
Neurotoxicity Screening in Rodents (Adapted from OECD TG 424)
Objective: To evaluate the potential for this compound to induce neurobehavioral and neuropathological changes.
Animal Model: Rat.
Protocol:
-
Dose Groups: Establish at least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce overt toxicity but not significant mortality.
-
Dosing: Administer this compound daily via oral gavage for 28 days.
-
Functional Observational Battery (FOB):
-
Conduct FOB assessments weekly.
-
Observe home cage behavior, handling reactivity, and open-field activity.
-
Assess sensory and motor functions (e.g., approach response, touch response, pupillary reflex, grip strength, landing foot splay).[21]
-
Monitor for autonomic signs (e.g., salivation, lacrimation).
-
-
Motor Activity Assessment: Quantify locomotor activity using an automated system at multiple time points during the study.
-
Neuropathology: At the end of the study, perfuse a subset of animals from each group and collect brain and peripheral nerve tissues. Perform histopathological examination of key brain regions (e.g., cerebellum, hippocampus, cortex) and peripheral nerves.
-
Cholinesterase Activity: Collect blood samples at peak effect time points to measure plasma and red blood cell acetylcholinesterase activity.
Potential Neurotoxic Pathway of Carbamates
Caption: Reversible inhibition of AChE by carbamates leads to ACh accumulation and neurotoxicity.
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
Objective: To assess the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus.
Animal Model: Mouse.
Protocol:
-
Dose Groups: Use at least three dose levels plus a vehicle control and a positive control (e.g., cyclophosphamide). The highest dose should be the maximum tolerated dose (MTD).
-
Dosing: Administer the test substance, typically via two intraperitoneal injections or oral gavage administrations 24 hours apart.
-
Sample Collection: Collect bone marrow 24 hours after the final dose.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Scoring: Stain the slides and score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.
-
Data Analysis: Use appropriate statistical methods to compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.
Metabolic Disruption Screening in Zebrafish
Objective: To rapidly screen for potential adverse effects on metabolic pathways.
Animal Model: Zebrafish embryos/larvae.
Protocol:
-
Exposure: Expose zebrafish embryos from 4 hours post-fertilization (hpf) to various concentrations of this compound in a 96-well plate format.
-
Phenotypic Assessment: At 24, 48, 72, and 96 hpf, observe for developmental abnormalities, changes in heart rate, and altered swimming behavior.
-
Lipid Metabolism Assessment: At 96 hpf, fix the larvae and stain with Oil Red O to visualize lipid droplets in the liver and vasculature. Quantify the staining intensity.
-
Metabolomics:
-
Transcriptomics: For pathways showing significant disruption, conduct targeted qPCR or RNA-seq to analyze the expression of relevant genes.[19]
Data Interpretation and Reporting
All study data should be analyzed using appropriate statistical methods. The results should be presented clearly, with tables summarizing dose levels, observed effects, and statistical significance. The final report should include a comprehensive discussion of the findings, a determination of the No-Observed-Adverse-Effect Level (NOAEL), and a risk assessment based on the toxicological profile.
Conclusion
The protocols detailed in this guide provide a robust framework for the initial toxicological characterization of this compound. By employing a strategic combination of rodent and zebrafish models, researchers can efficiently gather data on acute toxicity, neurotoxicity, genotoxicity, and metabolic disruption. This multi-faceted approach, grounded in established OECD guidelines and modern toxicological methods, is essential for making informed decisions regarding the safety and potential future development of this compound.
References
-
Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Retrieved from [Link]
- Bailey, J., Thew, M., & Balls, M. (2014). An analysis of the use of animal models in predicting human toxicology and drug safety.
- Gad, S. C. (Ed.). (2006). Animal models in toxicology. CRC press.
- Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity. Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326.
- OECD. (1997). Test No. 424: Neurotoxicity Study in Rodents. OECD Publishing.
- MDPI. (2023). Metabolic Disruptions in Zebrafish Induced by α-Cypermethrin: A Targeted Metabolomics Study. Metabolites, 13(5), 633.
- Gad, S. C. (Ed.). (2016). Animal Models in Toxicology (3rd ed.). CRC Press.
-
Slideshare. (2018). Oecd guidelines for toxicology studies. Retrieved from [Link]
-
VetBooks. (2016). Animal Models in Toxicology, 3rd Edition. Retrieved from [Link]
-
Slideshare. (2019). Animal models in toxicological studies. Retrieved from [Link]
- PubMed. (2024). Effects of Metabolic Disruption on Lipid Metabolism and Yolk Retention in Zebrafish Embryos. Environmental Toxicology and Chemistry, 43(8), 1880-1893.
- MDPI. (2022). Zebrafish: A New Promise to Study the Impact of Metabolic Disorders on the Brain. International Journal of Molecular Sciences, 23(19), 11885.
-
Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Retrieved from [Link]
-
ResearchGate. (2024). Various Animal Models of Genotoxicity: Use of Zebrafish as a Potential Organism. Retrieved from [Link]
-
Slideshare. (2018). OECD GUIDELINES.pptx. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
-
FAO. (n.d.). Acute neurotoxicity (rat). Pesticide Registration Toolkit. Retrieved from [Link]
-
ResearchGate. (2016). Metabolic disruption of zebrafish (Danio rerio) embryos by bisphenol A. An integrated metabolomic and transcriptomic approach. Retrieved from [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- NIH. (2018). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies.
-
YouTube. (2020, May 17). Toxicity Studies and OECD Guidelines. Retrieved from [Link]
- PubMed Central. (2023).
-
OECD. (n.d.). Test No. 424: Neurotoxicity Study in Rodents. Retrieved from [Link]
- MDPI. (2023). Genotoxicity in Unconventional Mammalian Models of Wild, Urban, and Agricultural Ecosystems: A Systematic Review Under the One Health Approach. Animals, 13(15), 2505.
- NIH. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112967.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
DigitalCommons@USU. (1986). Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds. Retrieved from [Link]
- NCBI Bookshelf. (2023). Carbamate Toxicity.
-
PubChem. (n.d.). (3-chlorophenyl) N-ethylcarbamate. Retrieved from [Link]
- NIH. (1989). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 82, 245-254.
- PubMed. (1989). Organophosphorus and carbamate insecticide poisoning in large animals. Veterinary Clinics of North America: Food Animal Practice, 5(2), 375-389.
- PubMed. (1960). Chronic toxicologic studies on isopropyl N-(3-chlorophenyl) carbamate (CIPC). Toxicology and Applied Pharmacology, 2, 659-673.
- Animal Health Laboratory, University of Guelph. (2024). Carbamate poisoning in wildlife. AHL Newsletter, 28(1), 30.
-
Merck Veterinary Manual. (n.d.). Carbamate Toxicosis in Animals. Retrieved from [Link]
-
YouTube. (2011, October 26). 9. Carbamate Insecticide Action. Retrieved from [Link]
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- 2. Organophosphorus and carbamate insecticide poisoning in large animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate poisoning in wildlife | Animal Health Laboratory [uoguelph.ca]
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- 6. Carbamate Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
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- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Methods for Determining the Kinetics of Carbamate Reactions
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The formation and cleavage of carbamates are fundamental reactions in diverse fields, from industrial CO2 capture and the mode of action of certain pharmaceuticals to the environmental fate of N-methylcarbamate pesticides. Understanding the kinetics of these reactions—how fast they proceed under various conditions—is critical for process optimization, drug design, and risk assessment. This guide provides a detailed overview of the primary analytical methodologies for determining the kinetics of carbamate reactions. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights into spectroscopic and chromatographic methods. Detailed, step-by-step protocols for key workflows are provided, ensuring that the described methodologies are self-validating and robust.
Introduction: The Significance of Carbamate Reaction Kinetics
Carbamates, characterized by the R₂N-C(=O)-O-R' functional group, are formed from the reaction of an amine with carbon dioxide or its derivatives. This reaction is reversible, and the stability of the carbamate bond is highly dependent on factors such as pH, temperature, and the structure of the parent amine and alcohol. The study of these reaction kinetics is paramount in several key areas:
-
Carbon Capture: Aqueous amine solutions are used to "scrub" CO₂ from flue gas, where the rate of carbamate formation and thermal decomposition dictates the efficiency and energy cost of the process.[1][2]
-
Pharmaceuticals: Some drugs are "carbamate prodrugs," designed to release the active molecule at a controlled rate through hydrolysis in the body. The kinetics of this cleavage directly impacts the drug's pharmacokinetic profile.
-
Pesticide Analysis: Many widely used insecticides are N-methylcarbamates.[3] Their efficacy and environmental persistence are governed by their formation and degradation rates. Analytical methods for their detection often rely on understanding their chemical behavior.[4]
This document serves as a comprehensive guide to the principal analytical techniques used to monitor these reactions in real-time or through time-course sampling.
Fundamentals of Carbamate Reaction Mechanisms
A robust kinetic study begins with a solid understanding of the underlying reaction mechanism. Carbamate kinetics are typically concerned with two opposing processes: formation and decomposition.
-
Formation: The reaction of a primary or secondary amine with CO₂ proceeds through a zwitterionic intermediate, which is then deprotonated by a base (often another amine molecule) to form the stable carbamate.[5][6] The rate-limiting step can vary depending on the amine's basicity and steric hindrance.[5]
-
Decomposition (Hydrolysis): The reverse reaction, the breakdown of the carbamate, is often acid-catalyzed.[5][7] In aqueous solutions, this hydrolysis regenerates the amine and forms bicarbonate. The equilibrium between carbamate and bicarbonate is strongly pH-dependent.[1][2]
Caption: General mechanism of carbamate formation and decomposition.
Methodologies for Kinetic Analysis
The choice of analytical method depends critically on the reaction timescale (half-life), the chemical nature of the reactants and products, and the required sensitivity.
Stopped-Flow Spectroscopy for Rapid Reactions
For reactions that are complete within milliseconds to seconds, conventional methods are inadequate because the mixing time is longer than the reaction half-life.[8] Stopped-flow spectroscopy is the gold standard for studying these fast kinetic processes.[9][10]
Causality of Method Choice: This technique is chosen when the initial "burst" phase of the reaction is of interest or when the overall reaction is simply too fast to monitor by manual mixing. It is ideal for observing the formation of transient intermediates.[9][11]
Principle: Two reactant solutions are held in separate syringes. A pneumatic drive rapidly pushes the solutions into a high-efficiency mixer and then into a spectroscopic observation cell.[10] The flow is abruptly stopped, and the change in absorbance or fluorescence is monitored over time, starting milliseconds after mixing.[8]
Caption: Experimental workflow for a stopped-flow kinetic analysis.
Protocol 1: Stopped-Flow UV-Vis Spectroscopy
-
System Preparation: Ensure the stopped-flow apparatus and spectrophotometer are warmed up and stable. Purge the syringes and flow lines with the reaction buffer to remove air bubbles and contaminants.
-
Wavelength Selection: Using a conventional spectrophotometer, determine an appropriate wavelength for monitoring the reaction. This should be a wavelength where a reactant or product has a significant absorbance, and the change in absorbance over the course of the reaction is maximal.[9]
-
Reactant Loading: Load one reactant (e.g., the amine solution at a specific pH) into Syringe A and the second reactant (e.g., a solution of buffered, CO₂-saturated water) into Syringe B. Solutions must be filtered and degassed to prevent particles and bubbles from interfering with the measurement.[9]
-
Blank Measurement: Perform a "push" with buffer in both syringes to obtain a baseline reading.
-
Kinetic Run: Trigger the pneumatic drive. The reactants are mixed and fill the observation cell. Data collection begins automatically when the flow stops.[8] Collect data for at least 3-4 half-lives to ensure the reaction's completion is captured.
-
Data Analysis: The resulting data (Absorbance vs. Time) is fitted to an appropriate kinetic model (e.g., single exponential for a pseudo-first-order reaction) to extract the observed rate constant (k_obs).
-
Repeatability: Repeat the experiment multiple times under the same conditions to ensure reproducibility. Vary the concentration of one reactant while keeping the other in large excess to determine the reaction order and the second-order rate constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Speciation
NMR is a powerful, non-invasive technique for quantitatively tracking the concentration of different species in a solution over time, making it well-suited for slower reactions (minutes to hours).[12]
Causality of Method Choice: NMR is selected when direct observation and quantification of multiple species (e.g., free amine, carbamate, bicarbonate) in the equilibrium mixture are required.[13] It provides rich structural information that other methods lack. ¹³C and ¹⁷O NMR, in particular, can differentiate between carbamate, carbamic acid, and bicarbonate species.[12][14]
Protocol 2: Time-Course ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the amine in a suitable deuterated solvent (e.g., D₂O) in an NMR tube. Ensure the pH is controlled with a non-reactive buffer.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the amine solution before the reaction is initiated. This serves as the baseline.
-
Reaction Initiation: Introduce the second reactant. For CO₂ reactions, this can be done by bubbling ¹³CO₂ gas through the solution or by adding a known amount of potassium carbonate.[7]
-
Time-Course Monitoring: Immediately begin acquiring spectra at set time intervals. The time between scans will depend on the reaction rate. For quantitative analysis, ensure a sufficient relaxation delay between pulses.
-
Data Processing: Process each spectrum identically (phasing, baseline correction).
-
Data Analysis: Identify the resonance signals corresponding to the reactant(s) and product(s). The concentration of each species at a given time is proportional to the integral of its characteristic peak. Plot the concentration of a key species versus time. Fit this curve to the appropriate integrated rate law to determine the rate constant.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying components in a mixture. For carbamates, which are often polar and thermally unstable, it is frequently the method of choice over Gas Chromatography (GC).[3][15]
Causality of Method Choice: HPLC is ideal for complex mixtures or when high sensitivity is required, such as in pesticide residue analysis.[4] For kinetic studies, it is used in a "quench-and-inject" mode. Aliquots are taken from the reaction mixture at various times, the reaction is stopped (quenched), and the sample is analyzed.
Many N-methylcarbamates lack a strong UV chromophore, necessitating post-column derivatization to create a fluorescent product, which dramatically enhances sensitivity and selectivity.[3][4] A common method is hydrolysis with a strong base to produce methylamine, followed by reaction with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.[4]
Caption: Workflow for HPLC analysis with post-column derivatization.
Protocol 3: Kinetic Analysis by HPLC with Post-Column Derivatization
-
Reaction Setup: In a thermostatted vessel, initiate the carbamate reaction by mixing the reactants. Start a timer.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw a precise aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot. This can be achieved by rapid cooling, extreme pH change (e.g., adding a strong acid to stop formation), or dilution into a solvent that halts the reaction. The choice of quenching agent is critical and must be validated to ensure it does not degrade the analyte.
-
HPLC Analysis:
-
Injection: Inject the quenched sample into the HPLC system.
-
Separation: Use a reverse-phase column (e.g., C8 or C18) with a suitable mobile phase (e.g., water/methanol gradient) to separate the carbamate of interest from other components.[4]
-
Post-Column Hydrolysis: After the column, a strong base (e.g., NaOH) is continuously added to the eluent to hydrolyze the carbamate to its corresponding amine.[4]
-
Post-Column Derivatization: Subsequently, the OPA/mercaptoethanol reagent is added, which reacts with the newly formed primary amine.[3]
-
Detection: The highly fluorescent derivative is detected using a fluorescence detector set to the appropriate excitation (~330 nm) and emission (~465 nm) wavelengths.[4]
-
-
Quantification and Kinetic Analysis:
-
Create a calibration curve using standards of the carbamate at known concentrations.
-
Use the peak area from the chromatogram of each time-point sample to determine the concentration of the carbamate.
-
Plot concentration vs. time and fit the data to the appropriate rate law to determine the rate constant.
-
Comparative Summary of Methods
| Method | Principle | Timescale | Advantages | Limitations |
| Stopped-Flow Spectroscopy | Rapid mixing followed by real-time UV-Vis or fluorescence monitoring.[10] | Milliseconds to seconds | Excellent for fast reactions; allows observation of transient species.[9] | Requires a spectroscopic handle (chromophore/fluorophore); consumes more sample material. |
| NMR Spectroscopy | Non-invasive monitoring of nuclear spin changes to identify and quantify species.[12] | Seconds to hours | Provides detailed structural information; can quantify multiple species simultaneously without standards for ratios.[13] | Relatively low sensitivity; not suitable for fast reactions; requires deuterated solvents. |
| HPLC | Chromatographic separation of reaction components from quenched aliquots.[3] | Minutes to days | High sensitivity and selectivity, especially with derivatization[4]; suitable for complex mixtures. | Indirect method (not real-time); quenching step can introduce errors; thermally labile compounds can be an issue.[15] |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection.[16] | Minutes to days | Unmatched sensitivity and specificity; provides molecular weight confirmation.[17][18] | Higher equipment cost and complexity; matrix effects can cause ion suppression. |
Conclusion
The accurate determination of carbamate reaction kinetics is an essential task for a wide range of scientific and industrial applications. The selection of the most appropriate analytical method is a critical decision that must be guided by the reaction's intrinsic speed, the chemical properties of the species involved, and the analytical question being asked. For very fast reactions, stopped-flow spectroscopy is indispensable. For slower reactions where detailed speciation is needed, NMR offers unparalleled insight. For trace-level quantification in complex matrices, HPLC and LC-MS/MS provide the necessary sensitivity and selectivity. By understanding the principles and causality behind each technique, researchers can design robust experiments that yield reliable and meaningful kinetic data.
References
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
-
University of York. Rapid reaction kinetics (Stopped-Flow).
-
University of Colorado Boulder. Fast Kinetics of Reactions and Conformational Changes | SIP.
-
Wikipedia. Stopped-flow.
-
S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
-
Bio-Logic. What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?.
-
Agilent. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics.
-
NIH National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
-
PubMed. Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts.
-
Scribd. HPLC Method for Analyzing Carbamate Pesticides.
-
UreaKnowHow. Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate.
-
ResearchGate. Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution.
-
ResearchGate. Kinetics of Carbamate Formation and Breakdown.
-
PubMed. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution.
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
-
NIH National Center for Biotechnology Information. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.
-
U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
-
ACS Publications. Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution.
-
ACS Publications. NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture.
-
NIH National Center for Biotechnology Information. Recent Advances in the Chemistry of Metal Carbamates.
-
International Atomic Energy Agency. Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide.
-
ScienceDirect. Chromatographic Analysis of Insecticidal Carbamates.
-
NIH National Center for Biotechnology Information. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
-
Separation Science. Effective Analysis Carbamate Pesticides.
-
Engineering and Technology For Sustainable Development. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
-
ACS Publications. Kinetics and mechanism of aminolysis of carbamates.
-
Figshare. An equilibrium study of carbamate formation relevant to post combustion capture of CO₂.
-
Royal Society of Chemistry. CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study.
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- 3. agilent.com [agilent.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (3-chlorophenyl)carbamate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl (3-chlorophenyl)carbamate. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals, making the optimization of its synthesis a critical objective for researchers. The most prevalent synthetic route involves the reaction of 3-chloroaniline with ethyl chloroformate. While straightforward in principle, this reaction is prone to several challenges that can significantly impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the chemical principles governing the reaction. Our goal is to empower you to overcome common hurdles and achieve high-yield, high-purity synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used laboratory-scale method is the nucleophilic acyl substitution reaction between 3-chloroaniline and ethyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Why is a base necessary in this reaction?
A base is crucial for two primary reasons. First, it scavenges the HCl generated during the reaction. If not neutralized, the HCl would protonate the starting 3-chloroaniline, rendering it non-nucleophilic and halting the reaction. Second, the formation of a hydrochloride salt of the base (e.g., triethylamine hydrochloride) facilitates its removal during the workup process.[3][4]
Q3: What are the main factors that negatively affect the yield?
The primary factors that can lower your yield include:
-
Moisture: Ethyl chloroformate is highly susceptible to hydrolysis. Any water in the reagents or solvent will consume the ethyl chloroformate, reducing the amount available to react with the aniline.
-
Impure Reagents: The purity of 3-chloroaniline is critical. Over time, anilines can oxidize and darken, which may introduce impurities into the reaction.[5]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or an increase in side products.
-
Poor Temperature Control: The reaction is exothermic. Uncontrolled temperature can accelerate side reactions, particularly the formation of urea byproducts.[2]
-
Formation of Side Products: The most common side product is N,N'-bis(3-chlorophenyl)urea, which can be challenging to separate from the desired product.[6]
Q4: Can I use a different base, like sodium hydroxide?
Using a strong nucleophilic base like NaOH is not recommended. It can react with and hydrolyze the ethyl chloroformate starting material, leading to the formation of sodium ethyl carbonate and reducing the overall yield of the desired carbamate. A tertiary amine base like triethylamine is preferred as it is non-nucleophilic but effectively scavenges the acid.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Product Yield
A low yield is the most common issue. The following workflow can help diagnose the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Causes and Solutions
| Potential Cause | Scientific Explanation & Recommended Action |
| Moisture Contamination | Explanation: Ethyl chloroformate is an acid chloride and reacts readily with water to form an unstable carbonic acid monoester, which decomposes to ethanol and CO₂. This side reaction consumes your limiting reagent. Action: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle ethyl chloroformate under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Degraded 3-Chloroaniline | Explanation: Anilines are susceptible to air oxidation, often indicated by a darkening in color from a light yellow liquid to a dark brown or reddish hue.[5] Oxidized impurities can interfere with the reaction. Action: If your 3-chloroaniline is significantly discolored, purify it by vacuum distillation before use. Store it under an inert atmosphere and protected from light. |
| Insufficient Base | Explanation: The reaction produces one equivalent of HCl. If less than one equivalent of base is used, the remaining HCl will protonate the nucleophilic aniline, effectively poisoning your reaction. Action: Use a slight excess (1.1-1.2 equivalents) of triethylamine or pyridine to ensure complete neutralization of HCl. |
| Reaction Temperature Too High | Explanation: The reaction is exothermic. Adding the ethyl chloroformate too quickly or without adequate cooling can cause the temperature to rise, promoting the formation of N,N'-bis(3-chlorophenyl)urea.[6] Action: Add the ethyl chloroformate dropwise to the cooled (0 °C) solution of aniline and base over an extended period (e.g., 20-30 minutes) to maintain temperature control.[2] |
Problem 2: Product is Impure (Contaminated with a Major Side Product)
The most likely contaminant is N,N'-bis(3-chlorophenyl)urea. This impurity has a higher melting point and lower solubility in nonpolar solvents than the desired carbamate, which can be exploited for purification.
Reaction Mechanism and Side Reaction Pathway
Caption: Desired reaction vs. urea side product formation.
Causes and Solutions for Urea Formation
| Potential Cause | Scientific Explanation & Recommended Action |
| Localized Excess of Aniline | Explanation: If the formed carbamate product encounters a high local concentration of unreacted 3-chloroaniline at an elevated temperature, a slow reaction can occur where the aniline displaces the ethoxy group to form the more thermodynamically stable urea. Action: Ensure efficient stirring throughout the reaction. Add the ethyl chloroformate slowly to the aniline solution (inverse addition is not recommended) to keep the aniline as the excess reagent only until the addition is complete. |
| Phosgene Contamination | Explanation: Ethyl chloroformate can sometimes contain trace amounts of its precursor, phosgene (COCl₂). Phosgene is highly reactive and will rapidly react with two equivalents of aniline to form the urea byproduct.[6] Action: Use high-purity ethyl chloroformate. If phosgene contamination is suspected, the reagent can be purged with dry nitrogen before use, though this should be done with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene. |
| Inefficient Purification | Explanation: The urea byproduct is less soluble in non-polar solvents like hexanes than the carbamate product. Action: Recrystallization is the most effective purification method. Dissolve the crude product in a minimal amount of a hot solvent in which the carbamate is soluble but the urea is less so (e.g., toluene or a mixed solvent system like ethanol/hexane). Upon cooling, the desired carbamate should crystallize, leaving the urea impurity either undissolved or in the mother liquor. A preliminary wash of the crude solid with a cold, non-polar solvent like hexane can also help remove some impurities.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from analogous procedures and best practices.[2][3][4]
Materials:
-
3-Chloroaniline (e.g., 10.0 g, 78.4 mmol)
-
Ethyl chloroformate (e.g., 8.9 g, 82.0 mmol, 1.05 eq)
-
Triethylamine (Et₃N) (e.g., 8.7 g, 86.2 mmol, 1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Chloroform, 150 mL)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-chloroaniline (10.0 g) and anhydrous THF (150 mL).
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Base Addition: Add triethylamine (8.7 g) to the stirred solution.
-
Reagent Addition: Add ethyl chloroformate (8.9 g) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Workup - Washing:
-
Wash the organic layer sequentially with two 100 mL portions of 5% HCl to remove unreacted aniline and triethylamine.
-
Wash with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with 100 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product, typically a waxy solid or oil.
-
Purification: Recrystallize the crude solid from hot hexane to yield pure this compound as a white to off-white solid.[2]
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hexane and heat the mixture gently (e.g., on a hot plate in a fume hood) with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of additional hot hexane until it does.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.
-
Dry the crystals under vacuum to obtain the pure product. Check the melting point to confirm purity.
References
-
A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. ARKIVOC. [Link]
-
Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. PrepChem.com. [Link]
-
Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines. Journal of the Chemical Society B: Physical Organic. [Link]
-
Synthesis of Aryl Carbamates. ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]
-
Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters. [Link]
-
free Synthesis of N−Aryl Carbamates under Ambient Conditions. Repositori URV. [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Institutes of Health (NIH). [Link]
-
On the Cleavage of Tertiary Amines with Ethyl Chloroformate. J-Stage. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Thieme. [Link]
- Preparation of amides.
-
3-Chloroaniline. PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Ethyl N-(4-chlorophenyl)carbamate | 2621-80-9 [smolecule.com]
- 7. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]
Technical Support Center: Troubleshooting Low Recovery in Solid-Phase Extraction of Carbamates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the solid-phase extraction (SPE) of carbamates. As a class of compounds, carbamates can present unique challenges due to their diverse polarities and potential for instability.[1][2] This resource provides in-depth, experience-driven solutions to overcome issues of low analyte recovery, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm experiencing consistently low recovery for my carbamate analytes. Where should I start my troubleshooting?
Low recovery is the most frequently encountered issue in SPE.[3] A systematic approach is crucial to pinpoint the source of analyte loss. The first step is to determine at which stage of the SPE process the loss is occurring.
Core Directive: Fraction Collection Analysis
To diagnose the problem, perform the SPE procedure and collect each fraction separately for analysis:
-
Load Fraction: The sample solution that passes through the cartridge.
-
Wash Fraction(s): The solvent used to remove interferences.
-
Elution Fraction(s): The solvent used to recover the analyte.
Analyzing each fraction will reveal where your carbamates are being lost.[4]
Troubleshooting Workflow: Analyte Loss Diagnostics
Caption: Diagnostic workflow for troubleshooting low carbamate recovery in SPE.
Question 2: My carbamate is in the load fraction. How do I improve its retention on the SPE sorbent?
Finding your analyte in the initial sample effluent indicates a failure in the primary retention mechanism. This is often due to a mismatch between the analyte, sample solvent, and the sorbent.
Causality & Solutions:
-
Incorrect Sorbent Selection: Carbamates span a range of polarities. For reversed-phase SPE (e.g., C18), which is common for moderately nonpolar carbamates, highly polar carbamates may not be retained.
-
Solution: Select a sorbent that matches the polarity of your analyte. For more polar carbamates, consider polymeric sorbents or alternative retention mechanisms.[1][3] A study on various carbamates successfully utilized a porous organic polymer adsorbent, highlighting the importance of sorbent choice.[5]
-
-
Sample Solvent Strength: If the sample solvent is stronger (less polar in reversed-phase) than the SPE sorbent's retention capacity, the analyte will pass through without binding.
-
Solution: Dilute the sample with a weaker solvent (e.g., water for reversed-phase) to ensure proper retention.
-
-
Incorrect Sample pH: For ionizable carbamates, the pH of the sample is critical for retention. In reversed-phase SPE, you want the analyte to be in its neutral, more retentive form.
-
Cartridge Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to break through during loading.[8][9]
-
Solution: Reduce the sample volume or concentration, or use a larger capacity SPE cartridge.[10]
-
Experimental Protocol: Optimizing Sorbent and Sample Conditions
-
Analyte Characterization: Determine the polarity (LogP) and pKa of your target carbamate(s).
-
Sorbent Screening: Test a small panel of sorbents with varying characteristics (e.g., C18, C8, polymeric, mixed-mode).
-
Sample Pre-treatment: Prepare your sample in a solvent that is significantly weaker than the elution solvent. For reversed-phase, this is typically a high percentage of water.
-
pH Adjustment: Based on the carbamate's pKa, adjust the sample pH to ensure it is in a neutral state.
-
Load and Analyze: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge and analyze the flow-through for the presence of the analyte.
Question 3: My recovery is low because the carbamate is eluting during the wash step. What should I do?
Losing the analyte during the wash step indicates that the wash solvent is too strong, prematurely eluting the carbamate along with the interferences.
Causality & Solutions:
-
Wash Solvent Strength: The wash solvent should be strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest on the sorbent.
Data Presentation: Wash Solvent Optimization
| Wash Solvent Composition (% Organic) | Analyte Recovery (%) | Interference Removal |
| 5% | 98 | Poor |
| 10% | 95 | Moderate |
| 20% | 92 | Good |
| 40% | 65 | Excellent |
Table showing the effect of wash solvent strength on carbamate recovery and interference removal.
Question 4: The analyte is not in the load or wash fractions, but the recovery in the elution fraction is still low. What's happening?
This scenario suggests that the carbamate is retained on the sorbent but is not being efficiently removed during the elution step.
Causality & Solutions:
-
Insufficient Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interactions between the carbamate and the sorbent.[3]
-
Insufficient Elution Volume: An inadequate volume of elution solvent may not be enough to completely desorb the analyte from the sorbent bed.[3]
-
Solution: Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL) and analyze each to see if more analyte is recovered in subsequent fractions.[10]
-
-
Analyte Degradation: Some carbamates are susceptible to degradation, especially under basic pH conditions or at elevated temperatures.[7] They can also be thermolabile.[1][12]
Experimental Protocol: Elution Optimization
-
Solvent Strength Gradient: After loading and washing, elute the cartridge with a series of solvents of increasing strength (e.g., 50%, 70%, 90%, 100% methanol). Analyze each fraction to determine the optimal elution strength.
-
Volume Study: Using the optimal elution solvent, elute with increasing volumes (e.g., 1 mL, 2 mL, 3 mL) and measure the recovery at each step to find the minimum volume required for complete elution.
-
Soak Step: Introduce a "soak step" where the elution solvent is allowed to sit in the sorbent bed for 1-5 minutes before being passed through. This can improve the efficiency of desorption.[9]
SPE Workflow for Carbamates
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. welch-us.com [welch-us.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. specartridge.com [specartridge.com]
- 9. silicycle.com [silicycle.com]
- 10. welchlab.com [welchlab.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Carbamate Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize mobile phase conditions for robust and reproducible separations. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Troubleshooting Common Chromatographic Problems
This section addresses the most frequent issues observed during the HPLC analysis of carbamates, focusing on mobile phase-related causes and solutions.
Q1: My carbamate peaks are tailing. What are the likely mobile phase-related causes and how do I fix it?
A: Peak tailing is one of the most common chromatographic problems and often points to undesirable secondary interactions between your analytes and the stationary phase, or issues with the mobile phase itself. For carbamates, which can contain basic functional groups, this is frequently caused by interaction with acidic silanol groups on the surface of silica-based columns.
Causality Explained: At mid-range pH, residual silanol groups on the C18 column packing can be ionized (negatively charged) and interact with protonated basic carbamates (positively charged). This secondary ionic interaction is stronger than the primary reversed-phase partitioning mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to adjust the mobile phase pH.
-
Lower the pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.5.[1] At this low pH, silanol groups are protonated (neutral), minimizing their ability to interact with basic analytes.[2] A good starting point is 0.1% (v/v) formic acid.
-
Use a Buffer: To ensure consistent pH control, especially for robust method validation, employ a buffer. A phosphate or acetate buffer with a pKa within +/- 1 unit of your target pH is ideal.[3][4] For example, a phosphate buffer is effective in the pH range of 2.0 to 3.1.[5]
-
-
Increase Buffer Concentration: If you are already using a buffer, its concentration might be too low to effectively control the on-column pH. A typical concentration range is 10-50 mM.[6] Try increasing the concentration to see if peak shape improves, but be mindful of buffer solubility in the organic modifier.[3]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including tailing.
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Q2: I'm seeing poor resolution between my carbamate peaks. How can I improve it by adjusting the mobile phase?
A: Poor resolution means the peaks are not sufficiently separated. This can be addressed by manipulating the mobile phase to alter the selectivity (the relative separation between peaks) or the efficiency (the sharpness of the peaks).
Causality Explained: Resolution is a function of column efficiency, selectivity, and retention factor. The mobile phase has a profound impact on selectivity and retention. Changing the organic modifier type, its concentration (in isocratic mode), or the gradient slope can alter the partitioning behavior of different carbamates, thereby changing their elution order or relative spacing.[7]
Optimization Strategies:
-
Adjust Organic Solvent Strength (Isocratic):
-
Decrease Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase the retention time for all analytes, providing more time for separation to occur and often increasing resolution.[7]
-
Increase Strength: If peaks are excessively retained and broad, a slight increase in organic content can sharpen them and sometimes improve resolution for later-eluting peaks.
-
-
Optimize the Gradient Slope (Gradient):
-
Shallow the Gradient: For complex mixtures, a shallower gradient (a smaller change in organic solvent percentage over time) is highly effective.[8] This gives analytes more time to interact with the stationary phase, improving the separation of closely eluting compounds.
-
Use a Multi-Step Gradient: If you have a mix of early and late-eluting compounds, a multi-step gradient can be beneficial. Start with a shallow slope to separate the early peaks, then increase the slope to elute the strongly retained compounds more quickly.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities.[9] If you are using acetonitrile and struggling with co-elution, switching to methanol (or a ternary mixture) can change the elution order and potentially resolve the critical pair.[10]
-
Modify Mobile Phase pH: As discussed in Q1, pH affects the ionization state of analytes. Changing the pH can dramatically alter the retention of ionizable carbamates relative to neutral ones, providing a powerful tool for improving selectivity.[11][12]
Q3: My retention times are drifting from run to run. Could this be a mobile phase issue?
A: Yes, retention time drift is frequently linked to the mobile phase. Consistent retention times rely on a stable, reproducible mobile phase composition and a well-equilibrated column.
Causality Explained: The composition of the mobile phase dictates the elution strength. Any variation in this composition, whether due to improper mixing, evaporation of a volatile component, or temperature fluctuations, will lead to shifts in retention time.[13]
Troubleshooting Protocol:
-
Check Mobile Phase Preparation:
-
Accurate Measurement: Ensure solvents are measured accurately. For gradient systems, ensure the pump's proportioning valves are functioning correctly. You can test this by preparing the mobile phase manually and running it isocratically to see if the problem disappears.[13]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing inconsistent flow rates and pressure fluctuations, which in turn affects retention times.[14] Always degas your mobile phase using sonication, vacuum filtration, or an in-line degasser.
-
Evaporation: Cover your solvent reservoirs to prevent the preferential evaporation of the more volatile organic component (e.g., acetonitrile), which would gradually increase the mobile phase's aqueous content and lead to longer retention times.
-
-
Ensure Proper Column Equilibration: Before starting a sequence of analyses, especially when using a new mobile phase or a gradient method, ensure the column is fully equilibrated. A stable baseline and consistent retention time for an initial standard injection are indicators of equilibration. Lack of equilibration is a common issue, particularly with buffered mobile phases. A minimum of 10-15 column volumes is a good starting point for equilibration.
-
Control Temperature: Column temperature significantly affects mobile phase viscosity and separation kinetics. Even minor fluctuations in ambient lab temperature can cause retention times to drift. Using a thermostatted column compartment is crucial for reproducible chromatography.[14]
-
Buffer Stability: If using buffers, be aware of their stability. For example, carbonate buffers can lose carbon dioxide, leading to a gradual increase in pH and a shift in retention for pH-sensitive analytes.[15] Prepare fresh buffered mobile phases daily.
Mobile Phase Optimization Fundamentals
This section covers the foundational choices you need to make when developing a robust HPLC method for carbamate derivatives.
Q4: How do I choose the right organic modifier (Acetonitrile vs. Methanol) for my carbamate separation?
A: The choice between acetonitrile (ACN) and methanol (MeOH) is a key decision in method development. Both are common reversed-phase solvents, but their different physicochemical properties can be leveraged to optimize your separation.[16]
Causality Explained:
-
Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC. This means you generally need a lower percentage of ACN than MeOH to achieve the same retention time.
-
Selectivity: The two solvents interact differently with analytes due to differences in polarity, viscosity, and hydrogen bonding capabilities. These differences can lead to significant changes in selectivity and even elution order.[9]
-
Viscosity & Pressure: Acetonitrile/water mixtures have lower viscosity than methanol/water mixtures. This results in lower system backpressure, which is advantageous for using higher flow rates or smaller particle columns.[16]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for Carbamates |
| Elution Strength | Stronger | Weaker | ACN often provides faster analysis times. |
| Selectivity | Different selectivity profile | Can provide alternative selectivity | If co-elution is an issue with ACN, try MeOH. |
| Backpressure | Lower | Higher | ACN is preferred for high-throughput and UHPLC applications. |
| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for typical carbamate detection wavelengths (>220 nm).[16] |
| Cost | Higher | Lower | MeOH can be a cost-effective choice for routine isocratic methods. |
Practical Approach: Acetonitrile is often the first choice for method development due to its lower viscosity and favorable UV transparency.[16] However, if you face selectivity challenges, developing a parallel method with methanol is a standard optimization strategy.
Q5: What is the role of pH in carbamate separation, and how do I select the appropriate buffer?
A: Mobile phase pH is one of the most powerful variables for controlling the retention and selectivity of ionizable compounds.[5] Since many carbamates and their derivatives can have acidic or basic properties, pH control is critical.
Causality Explained: The ionization state of a compound dramatically affects its polarity. In reversed-phase HPLC, the non-ionized (neutral) form is more hydrophobic and will be retained longer, while the ionized form is more polar and will elute earlier.[12] By adjusting the mobile phase pH relative to the analyte's pKa, you can control its degree of ionization. A general rule is to set the pH at least 2 units away from the analyte's pKa to ensure it exists predominantly in one form (either fully ionized or fully non-ionized), which leads to sharp, symmetrical peaks.[3][4]
Buffer Selection Protocol:
-
Determine Target pH: Based on the pKa of your carbamate derivatives, decide on a target pH. For basic carbamates, a low pH (e.g., 2.5-3.5) is often used to ensure they are in a consistent, protonated state while also suppressing silanol activity.[2]
-
Choose a Buffer with a Suitable pKa: Select a buffer whose pKa is within ±1 pH unit of your target pH. This ensures the buffer has adequate capacity to resist pH changes.[3]
-
Consider UV Cutoff and Solubility: Ensure the buffer is transparent at your detection wavelength and is soluble in the highest concentration of organic solvent used in your method.[6] Phosphate buffers are widely used but can precipitate in high concentrations of acetonitrile.[6] Volatile buffers like formate or acetate are necessary for LC-MS applications.[4]
| Buffer | pKa(s) | Useful pH Range | UV Cutoff (nm) | LC-MS Compatible? |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | < 200 | No |
| Formate | 3.8 | 2.8-4.8 | ~210 | Yes |
| Acetate | 4.8 | 3.8-5.8 | ~210 | Yes |
| Trifluoroacetic Acid (TFA) | 0.5 | < 1.5 (used as ion-pairing agent) | < 210 | Yes (can cause ion suppression) |
Table data compiled from multiple sources.[4][6]
Workflow: Buffer Selection
Caption: Decision workflow for selecting an appropriate HPLC buffer.
Q6: Should I use an isocratic or gradient elution for my carbamate analysis?
A: The choice between isocratic and gradient elution depends entirely on the complexity of your sample.[17]
Causality Explained:
-
Isocratic Elution uses a constant mobile phase composition. It is simple, robust, and requires no column re-equilibration time between injections.[18] However, it struggles with samples containing compounds of widely different polarities. Late-eluting peaks become very broad, and early-eluting peaks may not be retained at all (the "general elution problem").
-
Gradient Elution involves changing the mobile phase composition (increasing the organic solvent percentage) during the run. This allows for the separation of complex mixtures with a wide range of polarities.[19] It keeps peaks sharp throughout the chromatogram and reduces overall analysis time for complex samples. Its main disadvantages are the need for more complex equipment and the requirement for a column re-equilibration step after each run.[18]
| Feature | Isocratic Elution | Gradient Elution | When to Use for Carbamates |
| Mobile Phase | Constant Composition | Variable Composition | --- |
| Best For | Simple mixtures (1-5 compounds) with similar polarities.[18] | Complex mixtures (>5 compounds) with a wide polarity range.[17] | Use Isocratic for QC analysis of a single active ingredient. Use Gradient for multi-residue pesticide screening or impurity profiling.[18][19] |
| Advantages | Simple, fast cycle time (no equilibration), stable baseline.[17] | High resolution for complex samples, sharp peaks, shorter run time for strongly retained compounds.[19] | --- |
| Disadvantages | Poor for complex samples, peak broadening for late eluters.[18] | Requires equilibration, potential for baseline drift, more complex method transfer.[17] | --- |
Recommendation: For analyzing a complex mixture of carbamate pesticides and their metabolites, a gradient elution is almost always the superior choice.[20][21] For a simple assay of a single carbamate product, an isocratic method is more efficient.
References
-
ResearchGate. HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);...
-
PubMed. Optimizing high-performance liquid chromatography method for quantification of glucosamine using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatization in rat plasma: application to a pharmacokinetic study.
-
ResearchGate. Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides | Request PDF.
-
EPA. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
-
S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC.
-
RSC Publishing. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices.
-
HPLC Troubleshooting Guide. HPLC Troubleshooting Guide.
-
ResearchGate. Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography.
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
-
Oxford Academic. High-Performance Liquid Chromatography of Carbamate Pesticides.
-
YouTube. A Guide For Selection of Buffer for HPLC.
-
Phenomenex. HPLC Troubleshooting Guide.
-
Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
-
PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
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Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
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Sigma-Aldrich. HPLC Troubleshooting Guide.
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Reversed-phase HPLC Buffers. Reversed-phase HPLC Buffers.
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YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
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Welch Materials. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
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SCION Instruments. HPLC Troubleshooting Guide.
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Mastelf. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
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Labcompare.com. Troubleshooting Common HPLC Issues.
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Phenomenex. Isocratic Vs. Gradient Elution in Chromatography.
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Kromasil. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC.
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TROUBLESHOOTING GUIDE – HPLC. TROUBLESHOOTING GUIDE – HPLC.
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Agilent. Control pH During Method Development for Better Chromatography.
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YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
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Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
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LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
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Chromatography Today. Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
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Veeprho. Exploring the Role of pH in HPLC Separation.
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LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
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LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water.
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Phenomenex. HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
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Biotage. How does an acid pH affect reversed-phase chromatography separations?
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ACS Omega. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
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Austin Publishing Group. Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection.
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How to prevent the degradation of Ethyl (3-chlorophenyl)carbamate in solution
Welcome to the technical support center for Ethyl (3-chlorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to this compound Stability
This compound, like other carbamates, is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation.[1] The stability of the carbamate functional group is influenced by its chemical environment, including solvent, pH, temperature, and light exposure.[2][3] Understanding these factors is critical to ensure the integrity of your solutions and the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
Degradation of this compound in solution is most commonly due to one or a combination of the following factors:
-
Hydrolysis: The carbamate ester linkage is prone to cleavage by water, a reaction that is significantly accelerated in the presence of bases (alkaline hydrolysis).[1][4] The mechanism for N-phenylcarbamates often proceeds through an E1cB-type mechanism, particularly under basic conditions.[4][5]
-
Thermal Stress: Elevated temperatures can promote the decomposition of the carbamate.[6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical breakdown of the molecule.[8]
Q2: What are the expected degradation products of this compound?
The primary degradation pathway, hydrolysis, will yield 3-chloroaniline, ethanol, and carbon dioxide. Under thermal stress, N-substituted carbamates can decompose to form an isocyanate and an alcohol, which in this case would be 3-chlorophenyl isocyanate and ethanol.[6]
Troubleshooting Guide
Issue 1: Rapid degradation observed in an aqueous buffer.
-
Probable Cause: Alkaline hydrolysis. Carbamates are generally unstable in basic solutions.[1]
-
Solution:
-
pH Adjustment: Maintain the solution pH in the acidic to neutral range (ideally pH 4-6) where the rate of hydrolysis is minimized. For many carbamates, the optimum pH for stability is slightly acidic, around 5.0-6.5.[9]
-
Buffer Selection: Use a buffer system that can effectively maintain the desired pH. Citrate or acetate buffers are common choices for this pH range.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the hydrolysis rate.
-
Issue 2: Degradation in an organic solvent even when stored in the dark.
-
Probable Cause:
-
Solvent Purity: The presence of trace amounts of water or basic impurities in the organic solvent can catalyze hydrolysis.
-
Solvent Type: The polarity of the solvent can influence stability. While less studied for this specific carbamate, solvent choice is a critical parameter.[3]
-
-
Solution:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents.
-
Solvent Selection: If possible, consider less polar, aprotic solvents. However, solubility of the compound must be taken into account.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.[10]
-
Issue 3: Inconsistent results when experiments are conducted under ambient light.
-
Probable Cause: Photodegradation. Aromatic carbamates can be susceptible to degradation upon exposure to UV light.[8]
-
Solution:
-
Protect from Light: Work with solutions in a fume hood with the sash down or in a dark room.
-
Use Amber Vials: Store all solutions in amber glass vials or wrap containers with aluminum foil to block light.
-
Key Degradation Pathways
The primary degradation pathways for this compound are illustrated below.
Caption: Major degradation pathways for this compound.
Experimental Protocol: Stability Study of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[11]
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[11]
Stress Conditions
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours. (Note: Base hydrolysis is often much faster).
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 48 hours.[11]
-
-
Thermal Degradation:
-
Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a clear vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Sample Analysis
-
At designated time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.[12]
Data Analysis
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify and quantify any significant degradation products.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions in the acidic to neutral range (pH 4-6). | Minimizes base-catalyzed hydrolysis, which is a primary degradation pathway.[1][4] |
| Temperature | Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C). Avoid elevated temperatures during experiments. | Reduces the rate of both hydrolysis and thermal decomposition.[6] |
| Light | Protect solutions from light by using amber vials or storing them in the dark. | Prevents photodegradation.[8] |
| Solvent | Use high-purity, anhydrous solvents. Consider the polarity and potential for interaction. | Minimizes degradation due to water or impurities in the solvent.[3][10] |
| Atmosphere | Store solutions under an inert atmosphere (e.g., argon, nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[10] |
Experimental Workflow for a Stability Study
Caption: A general workflow for conducting a stability study.
References
-
New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. National Center for Biotechnology Information. [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Center for Biotechnology Information. [Link]
-
Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Royal Society of Chemistry Publishing. [Link]
-
New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. ResearchGate. [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications. [Link]
-
Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. ResearchGate. [Link]
-
Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate. National Center for Biotechnology Information. [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). United States Environmental Protection Agency. [Link]
-
Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated condition. ResearchGate. [Link]
-
Carbamates: Are they “Good” or “Bad Guys”? SciELO. [Link]
-
Recent Advances in the Chemistry of Metal Carbamates. MDPI. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. ResearchGate. [Link]
-
Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. PubMed. [Link]
-
Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]
-
Kinetics and mechanism of the aminolysis of aryl N-ethyl thiocarbamates in acetonitrile. PubMed. [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. CSIRO Publishing. [Link]
-
Toxicity, half-life, and structural formula of different carbamate pesticides. ResearchGate. [Link]
-
Pesticide Half-Life Chart. *SST®. [Link]
-
Photodegradation of some alkyl N-arylcarbamates. ACS Publications. [Link]
-
Intensification of degradation of methomyl (carbamate group pesticide) by using the combination of ultrasonic cavitation and process intensifying additives. ResearchGate. [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. SciSpace. [Link]
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. [Link]
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. ResearchGate. [Link]
-
Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. United States Environmental Protection Agency. [Link]
-
Thermal Degradation of Alkyl N-Phenylcarbamates. ACS Publications. [Link]
-
This compound. PubChem. [Link]
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Isopropyl-n-(3-chlorophenyl)carbamate. Carcinogenic Potency Database. [Link]
-
behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. eScholarship, University of California. [Link]
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Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. National Center for Biotechnology Information. [Link]
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This compound. PubChem. [Link]
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Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation. Royal Society of Chemistry Publishing. [Link]
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Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. MDPI. [Link]
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Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]
-
Photodegradation of sulfoxaflor in various organic solvents. ResearchGate. [Link]
-
(3-chlorophenyl) N-ethylcarbamate. PubChem. [Link]
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Technical Support Center: Safe Handling and Storage of Carbamate Compounds
Welcome to the Technical Support Center for the safe handling and storage of carbamate compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for working with this important class of molecules. Our focus is on fostering a culture of safety through a deep understanding of the chemical principles and potential hazards associated with carbamates.
Introduction: The Duality of Carbamates
Carbamates are a diverse class of organic compounds derived from carbamic acid. They are widely utilized as protecting groups in organic synthesis, as key pharmacophores in drug discovery (e.g., the cholinesterase inhibitor Rivastigmine), and as active agents in pesticides.[1][2] This versatility, however, is accompanied by a range of potential hazards that necessitate rigorous safety protocols. The primary mechanism of toxicity for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nervous system function.[1] Unlike organophosphates, this inhibition is typically reversible, leading to a shorter duration of toxic effects, but acute exposure can still be severe.[1][3]
This guide will address common questions and troubleshooting scenarios encountered in the laboratory, grounded in the principles of chemical safety and regulatory compliance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Question: What is the minimum required PPE for handling carbamate powders or solutions?
Answer: A risk assessment should always precede any experiment. However, for handling carbamate compounds, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.[4][5] A face shield should be worn in addition to goggles when there is a splash hazard, such as when transferring large volumes of solutions or working with reactions under pressure.[5]
-
Hand Protection: Chemical-resistant gloves are essential, as dermal contact is a primary route of exposure.[6][7] Not all gloves are created equal. Latex gloves, for instance, offer poor protection against many chemicals and should be avoided.[1]
-
Body Protection: A laboratory coat is standard. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[4][8] Contaminated work clothing should never be worn outside of the laboratory.[9]
-
Respiratory Protection: All work with solid carbamates or volatile carbamate solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5]
Question: I'm only handling a few milligrams of a carbamate. Do I still need to use a fume hood?
Answer: Yes. It is a critical best practice to handle any amount of powdered carbamate within a chemical fume hood. The primary reason is to prevent the generation and inhalation of fine dust, which can easily become airborne.[4][10] Many carbamates are toxic upon inhalation, and even small quantities can pose a health risk.[11]
Troubleshooting: My skin came into contact with a carbamate solution. What should I do?
Answer: Immediate action is crucial to minimize absorption.
-
Alert Colleagues: Immediately notify a coworker and your supervisor.
-
Remove Contaminated Items: Carefully remove any contaminated clothing and gloves.
-
Wash Thoroughly: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][7]
-
Seek Medical Attention: Even if the exposure seems minor, it is vital to seek medical evaluation.[6][7] Provide the medical team with the Safety Data Sheet (SDS) for the specific carbamate compound.
-
Report the Incident: Follow your institution's protocol for reporting chemical exposures.
Table 1: Glove Selection Guide for Common Laboratory Solvents
| Solvent | Recommended Glove Type | Typical Breakthrough Time | Rationale |
|---|---|---|---|
| Methanol | Nitrile, Neoprene | > 8 hours | Provides excellent protection against polar solvents. |
| Acetonitrile | Nitrile, Butyl Rubber | > 8 hours | Nitrile offers good resistance; Butyl is superior for extended contact. |
| Dichloromethane | Polyvinyl Alcohol (PVA), Fluoroelastomer (Viton) | Variable, check manufacturer data | Highly aggressive solvent; Nitrile and latex are NOT recommended. |
| Acetone | Butyl Rubber, Latex/Neoprene blend | > 4 hours | Acetone can degrade nitrile gloves quickly. |
| Ethanol | Nitrile, Neoprene | > 8 hours | Good general-purpose resistance. |
Data is generalized. Always consult the glove manufacturer's specific compatibility charts for the chemical you are using.[5]
Section 2: Safe Handling & Experimental Protocols
Question: What is the correct procedure for weighing a solid carbamate compound?
Answer: To minimize the risk of inhalation and contamination, follow this protocol:
Experimental Protocol: Weighing Solid Carbamate Compounds
-
Prepare Your Workspace: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Don Appropriate PPE: Wear your lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Tare the Weighing Vessel: Place your weigh boat or vial on the balance and press the "tare" or "zero" button.
-
Transfer the Compound: Using a clean spatula, carefully transfer a small amount of the carbamate powder from the stock bottle to the weighing vessel. Avoid any sudden movements that could create airborne dust.
-
Close Containers Immediately: Securely cap the primary stock bottle immediately after transferring the desired amount.
-
Record the Mass: Once the reading on the balance is stable, record the mass.
-
Clean Up: Carefully wipe down the spatula and the balance area with a damp paper towel to collect any residual dust. Dispose of the towel as hazardous waste.[8]
Question: My carbamate-protected amine is showing signs of degradation in storage. What could be the cause?
Answer: Carbamates, while generally stable, can be susceptible to degradation, primarily through hydrolysis.[12][13]
Troubleshooting: Carbamate Degradation
-
Check for Moisture: Carbamates are esters of the unstable carbamic acid and can hydrolyze, especially in the presence of moisture and under basic or acidic conditions.[12][13] Ensure containers are tightly sealed and stored in a dry environment. Consider storage in a desiccator.
-
Verify pH: If the compound is in solution, ensure the pH is near neutral. Basic conditions, in particular, can catalyze the hydrolysis of the carbamate linkage.[13]
-
Avoid Incompatible Solvents: Ensure the solvent used for storage is inert and free of contaminants that could promote degradation.
-
Temperature: While many carbamates are stable at room temperature, some may require refrigerated or frozen storage.[14] Refer to the supplier's recommendation or the SDS.
Diagram: General Hazard Assessment & Handling Workflow
This diagram outlines the logical steps a researcher should take before and during the handling of a carbamate compound.
Caption: A logical workflow for the safe handling of carbamate compounds.[9]
Section 3: Storage and Incompatibility
Question: How should I store my carbamate compounds?
Answer: Proper storage is crucial for both safety and chemical integrity.
-
Location: Store in a cool, dry, well-ventilated area that is designated for chemical storage.[11][15] Do not store in areas with ignition sources.[11]
-
Container: Keep the compound in its original, tightly sealed container.[11][14]
-
Segregation: This is a critical point. Carbamates must be stored separately from incompatible materials.[8][16]
Question: What are carbamates incompatible with?
Answer: Carbamates are incompatible with strong acids, strong bases, and strong oxidizing agents.[16][17] Contact with these substances can lead to vigorous reactions and the release of toxic gases.
Table 2: Carbamate Incompatibility Chart
| Incompatible Class | Potential Hazard | Rationale |
|---|---|---|
| Strong Acids (e.g., HCl, H₂SO₄) | Hydrolysis, release of CO₂ and corresponding amine. | Acid-catalyzed hydrolysis of the ester linkage. |
| Strong Bases (e.g., NaOH, KOH) | Vigorous hydrolysis. | Base-catalyzed hydrolysis is often rapid and can be exothermic.[13] |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Fire or explosion hazard. | The organic nature of carbamates makes them susceptible to oxidation.[16] |
| Active Metals & Nitrides | Production of flammable hydrogen gas. | Chemical reaction leading to gas evolution.[16][18] |
Section 4: Emergency Procedures - Spills and Exposures
Question: How do I clean up a small spill of a solid carbamate?
Answer: For a small, contained spill inside a fume hood:
Experimental Protocol: Small Solid Carbamate Spill Cleanup
-
Alert & Restrict: Notify others in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure the spill is small and manageable without respiratory protection (beyond the fume hood).
-
Don PPE: Wear two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[11][17]
-
Collect: Carefully sweep the mixture into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.[4][19] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp paper towel. Place the used towel in the hazardous waste container.
-
Dispose: Seal the waste container and label it as "Hazardous Waste" with the full chemical name.[8] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Question: What constitutes a "major spill" and what should I do?
Answer: A major spill is any spill that you are not comfortable or equipped to handle, or one that occurs outside of a containment area (like a fume hood), poses a fire hazard, or has the potential to spread.[20]
Diagram: Spill Response Decision Tree
This diagram provides a clear decision-making path in the event of a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Question: What are the symptoms of carbamate exposure and what is the first aid procedure?
Answer: Carbamate exposure symptoms stem from their inhibition of acetylcholinesterase, leading to a cholinergic crisis.[1][21]
-
Mild Symptoms: Headache, dizziness, weakness, nausea, sweating, blurred vision, and stomach cramps.[6][7][21]
-
Severe Symptoms: Muscle twitching, difficulty breathing, seizures, and loss of consciousness.[21][22]
First Aid is critical and differs by exposure route:
-
Inhalation: Immediately move the person to fresh air.[6][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[23]
-
Skin Contact: As detailed previously, remove contaminated clothing and wash the skin with soap and water for 15 minutes.[6][7]
-
Eye Contact: Flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
In all cases of suspected exposure, call your local poison control center or emergency services and be prepared to provide the chemical name and SDS.[24] The standard medical antidote for severe carbamate poisoning is atropine.[6][22][25]
References
- Gray, R. A. (n.d.). BEHAVIOR, PERSISTENCE & DEGRADATION OF CARBAMATE AND THIOCARBAMATE HERBICIDES IN THE ENVIRONMENT. Stauffer Chemical Company.
- BenchChem. (2025).
- Delaware Health and Social Services. (2015, January).
- BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)
- Delaware Health and Social Services. (2023, March).
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Carbamate Pesticides Standard (1X1 mL)
- O'Malley, M. (n.d.).
- Cooling Tower Chemicals - CARBAM
- BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- BenchChem Technical Support Team. (2025, December).
- Hesperian Health Guides. (n.d.).
- NOAA. (n.d.). carbamate pesticide, liquid, flammable, poisonous - CAMEO Chemicals.
- Environmental Protection Agency. (2011, June 13).
- CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals. (n.d.).
- NOAA. (n.d.). CARBAMATE PESTICIDE, SOLID, POISONOUS - CAMEO Chemicals.
- Organophosphate/Carbamate Exposure - Management. (2024, August 2).
- MSD Manual Professional Edition. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
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- The tolerability and safety of cholinesterase inhibitors in the tre
- Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. (n.d.). PubMed.
- Gov.bc.ca. (n.d.). Appendix E: Comprehensive Pharmacotherapy Information for Acetylcholinesterase Inhibitors and Memantine.
- AgriSafe Network. (n.d.). Cholinesterase Testing Protocols for Healthcare Providers.
- Sun, S. (2015, March). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Theoretical Chemistry Accounts.
- Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. (n.d.). PMC - PubMed Central.
- Early management after self-poisoning with an organophosphorus or carbamate pesticide – a treatment protocol for junior doctors. (2004, September 22). PMC - PubMed Central.
- Carl ROTH. (n.d.).
- Online Pest Control Courses. (n.d.). First Aid and Reporting After Pesticide Exposure.
- Santa Cruz Biotechnology. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. (2019, April 24).
- Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. (n.d.).
- CHEMICAL SPILL PROCEDURES. (n.d.).
- US EPA. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Guide for Chemical Spill Response. (n.d.).
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
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- 3. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 16. CARBAMATE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 25. en.hesperian.org [en.hesperian.org]
Technical Support Center: Enhancing the Sensitivity of Analytical Methods for Carbamate Detection
Welcome to the technical support center for carbamate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting carbamate compounds with high sensitivity and accuracy. Carbamates, a class of compounds widely used as pesticides and pharmaceuticals, are often thermally labile and present in complex matrices, making their detection a significant analytical challenge.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Overarching Challenges in Carbamate Analysis
The primary hurdles in achieving sensitive carbamate detection stem from their chemical nature and the complexity of the samples in which they are found. Carbamates are prone to degradation at high temperatures, making direct analysis by Gas Chromatography (GC) difficult without derivatization.[1][3] Furthermore, complex sample matrices, such as food and environmental samples, can introduce interferences that suppress or enhance the analyte signal, a phenomenon known as the matrix effect.[4][5][6]
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during carbamate analysis using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for carbamate analysis due to its ability to handle thermally unstable compounds.[1][3][7] U.S. Environmental Protection Agency (EPA) Method 531.1 and 531.2 are widely adopted HPLC methods for carbamate determination in water.[7][8][9] These methods often employ post-column derivatization to enhance sensitivity and selectivity.[8][9]
FAQ 1: My carbamate peaks are broad and show poor resolution in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
Answer:
Broad and poorly resolved peaks in HPLC can be attributed to several factors related to the column, mobile phase, or the instrument itself.
-
Column Issues:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency. Consider replacing the column if it has been used extensively or shows signs of high backpressure.
-
Improper Column Choice: For carbamate analysis, C8 or C18 columns are commonly used.[10] Ensure your column is appropriate for the polarity of your target carbamates.
-
-
Mobile Phase Optimization:
-
Gradient Elution: A common mobile phase for carbamate separation is a water/methanol or water/acetonitrile gradient.[7] Optimizing the gradient profile can significantly improve peak shape and resolution. Experiment with the initial and final organic solvent concentrations, as well as the gradient steepness.
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of some carbamates, influencing their retention and peak shape. Buffering the aqueous portion of your mobile phase may be necessary.
-
-
Flow Rate: A slower flow rate generally allows for better separation by providing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.
Experimental Protocol: Optimizing Gradient Elution for Carbamate Separation
-
Initial Conditions: Start with a shallow gradient, for example, 10% to 90% acetonitrile in water over 30 minutes.
-
Observe Retention: Identify the retention times of your target carbamates.
-
Adjust Gradient:
-
If peaks elute too early and are poorly resolved, decrease the initial acetonitrile concentration or slow down the gradient ramp rate in the region where the peaks of interest elute.
-
If peaks elute too late with broad shapes, increase the initial acetonitrile concentration or use a steeper gradient after the initial separation.
-
-
Isocratic Hold: Incorporate isocratic holds in the gradient where necessary to improve the separation of closely eluting peaks.
-
Re-equilibration: Ensure a sufficient re-equilibration step at the initial mobile phase composition between injections to guarantee reproducible retention times.
FAQ 2: I am experiencing low sensitivity for my carbamate analytes using a UV detector. How can I enhance my detection limits?
Answer:
Low sensitivity with a UV detector is a common issue for carbamates, as many lack strong chromophores. Several strategies can be employed to significantly boost your signal.
-
Post-Column Derivatization with Fluorescence Detection: This is the most effective and widely adopted technique for enhancing carbamate sensitivity.[8][9] The method involves hydrolyzing the carbamates post-separation to form methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to produce a highly fluorescent derivative.[7][8] This approach is outlined in EPA methods 531.1 and 531.2.[7][8][9]
-
Flow-Through Sensors: Coupling a flow-through sensor packed with a solid support to the HPLC system can pre-concentrate the eluted analytes at the detection point, leading to a significant enhancement in sensitivity, potentially up to 50-fold.
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer (LC-MS or LC-MS/MS) provides the highest sensitivity and selectivity.[11] Tandem mass spectrometry (MS/MS) is particularly powerful for complex matrices as it minimizes interferences.[11][12]
Workflow for Post-Column Derivatization (Based on EPA Method 531.1):
Caption: Post-column derivatization workflow for carbamate analysis.
Gas Chromatography (GC)
While less common for direct analysis due to the thermal instability of carbamates, GC can be a powerful tool when combined with derivatization.[1][3][10]
FAQ 3: I want to use GC-MS for carbamate analysis. What derivatization strategies are recommended to improve volatility and thermal stability?
Answer:
Derivatization is crucial for successful GC analysis of carbamates. The goal is to create a more volatile and thermally stable derivative that can pass through the GC system without degradation.
-
Silylation: This is a common derivatization technique, but it may not be suitable for all carbamates.
-
Acylation: Using reagents like acetic anhydride or heptafluorobutyric anhydride (HFBA) can produce stable derivatives.[10][13] Derivatization with HFBA allows for highly sensitive detection using an electron capture detector (ECD) or mass spectrometry.[13]
-
Derivatization with 9-xanthydrol: This reagent reacts with carbamates to form stable derivatives suitable for GC-MS analysis, enabling detection at very low concentrations (in the ng/L range).[14][15]
Experimental Protocol: Derivatization with 9-xanthydrol for GC-MS Analysis [14]
-
Sample Preparation: Adjust the pH of the aqueous sample.
-
Reagent Addition: Add a solution of 9-xanthydrol and an acid catalyst (e.g., HCl).
-
Reaction: Heat the mixture (e.g., at 60°C for 60 minutes) to facilitate the derivatization reaction.
-
Extraction: After cooling, extract the derivatives using a suitable organic solvent (e.g., hexane).
-
Analysis: Inject the organic extract into the GC-MS system.
FAQ 4: My GC-MS results for carbamates are inconsistent, and I suspect thermal degradation in the injector. What can I do?
Answer:
Thermal degradation in the GC injector is a significant challenge for carbamate analysis.
-
Injector Temperature: Optimize the injector temperature to be high enough for volatilization but low enough to minimize degradation. This often requires careful experimentation.
-
Injection Technique:
-
Cool On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, minimizing contact with hot metal surfaces in the injector and thus reducing the risk of thermal degradation.
-
Pulsed Splitless Injection: A short pressure pulse at the beginning of the injection can help to rapidly transfer the analytes onto the column.
-
-
Liner Choice: Use a deactivated liner to minimize active sites that can promote degradation.
Sample Preparation and Matrix Effects
Effective sample preparation is critical for enhancing sensitivity by removing interfering compounds and concentrating the analytes.
FAQ 5: I am working with complex food matrices (e.g., fruits, vegetables) and suspect matrix effects are suppressing my signal in LC-MS/MS. How can I mitigate this?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a major concern in LC-MS/MS analysis of complex samples.[4][5][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely used and effective sample preparation technique for pesticide residue analysis, including carbamates, in food matrices.[12][16][17][18][19] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can effectively remove interfering compounds.[20][21][22][23][24] The choice of sorbent is crucial and depends on the properties of the carbamates and the matrix. Common choices include C18, polymeric sorbents, and graphitized carbon black (GCB).[18]
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to ensure that the standards and samples experience similar matrix effects.
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the most reliable way to correct for matrix effects and variations in extraction recovery. These standards behave chemically and physically similarly to the native analytes.
QuEChERS Workflow for Carbamate Analysis in Food Samples:
Caption: A simplified QuEChERS workflow.
Troubleshooting Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Sorbent not properly conditioned or has dried out. | Ensure the sorbent bed is fully wetted and does not dry out before sample loading.[20][22] |
| Sample loading flow rate is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[22] | |
| Elution solvent is too weak. | Increase the strength of the elution solvent or use a different solvent with a higher affinity for the analyte.[21][24] | |
| Poor Reproducibility | Inconsistent flow rates during loading and elution. | Use a vacuum manifold or automated SPE system to maintain consistent flow rates. |
| Cartridge overloading. | Use a larger SPE cartridge or dilute the sample.[22][23] | |
| Interferences in Final Extract | Wash step is not effective. | Optimize the wash solvent to remove interferences without eluting the analytes.[23] |
| Inappropriate sorbent selection. | Choose a sorbent with higher selectivity for the target carbamates. |
Immunoassays and Biosensors
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), and enzyme-based biosensors offer rapid and sensitive screening methods for carbamate detection.[1][3][10][25]
FAQ 6: I am developing an ELISA for a specific carbamate, but I am observing high background noise. What are the likely causes and solutions?
Answer:
High background in an ELISA can obscure the signal from your target analyte.
-
Blocking Inefficiency: Incomplete blocking of non-specific binding sites on the microplate wells is a common cause.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time.
-
-
Insufficient Washing: Residual unbound antibodies or conjugates can lead to a high background signal.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure thorough washing of the entire well.
-
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding.
-
Solution: Optimize the antibody concentrations through a checkerboard titration.
-
FAQ 7: My enzyme-based biosensor for carbamate detection shows poor selectivity and is affected by other compounds in the sample. How can I improve its performance?
Answer:
Improving the selectivity of enzyme biosensors is a key challenge. Carbamates are often detected based on their inhibition of enzymes like acetylcholinesterase (AChE).[10][26][27]
-
Enzyme Immobilization: The method of enzyme immobilization can impact its stability and activity. Covalent bonding or entrapment within a polymer matrix can provide a more stable and selective sensor surface.
-
Permselective Membranes: Coating the sensor surface with a permselective membrane (e.g., Nafion) can help to exclude interfering substances while allowing the target carbamates to reach the enzyme.[28]
-
Multi-Enzyme Systems: Coupling other enzymes to the biosensor can help to eliminate interferences. For example, using an enzyme that specifically degrades an interfering compound before it reaches the primary sensing enzyme.[27]
Comparative Sensitivity of Different Analytical Methods for Carbamate Detection
| Method | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| HPLC-UV | µg/L to mg/L range | Relatively simple and low cost. | Low sensitivity for many carbamates.[2] |
| HPLC-FLD (with post-column derivatization) | Low µg/L to ng/L range | High sensitivity and selectivity.[9] | Requires a post-column reaction system.[8] |
| GC-MS (with derivatization) | ng/L range | High sensitivity and structural confirmation.[14] | Requires derivatization; risk of thermal degradation.[29] |
| LC-MS/MS | Sub ng/L to low µg/L range | Very high sensitivity and selectivity; suitable for complex matrices.[11][12] | Higher instrument cost and potential for matrix effects.[4] |
| ELISA | ng/mL range | Rapid, high-throughput, and cost-effective for screening.[25] | Can have cross-reactivity with structurally similar compounds. |
| Enzyme Biosensors | Varies widely | Rapid and portable for on-site analysis. | Can be susceptible to interferences and matrix effects.[28][30] |
Conclusion
Enhancing the sensitivity of analytical methods for carbamate detection requires a multifaceted approach that considers the choice of analytical technique, optimization of instrumental parameters, effective sample preparation, and strategies to mitigate matrix effects. By understanding the underlying principles and systematically troubleshooting potential issues, researchers can achieve the low detection limits required for regulatory compliance and scientific investigation. This guide provides a foundation for addressing common challenges, but it is essential to remember that method development and validation should be tailored to the specific carbamates and matrices of interest.
References
-
Development of monoclonal antibody-based immunoassays to the N-methylcarbamate pesticide carbofuran. PubMed. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
Sensitivity Enhancement by Using an HPLC Flow-Through Sensor for Determination of Pesticide Mixtures. Taylor & Francis Online. [Link]
-
Development of Antibodies and Immunoassays for Carbamate Pesticides. ResearchGate. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. [Link]
-
Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. [Link]
-
Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. ResearchGate. [Link]
-
EPA 531 Carbamate Pesticides Test in Industrial Water. ARL. [Link]
-
Sensitivity Enhancement by Using an HPLC Flow-Through Sensor for Determination of Pesticide Mixtures. Taylor & Francis Online. [Link]
-
Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Semantic Scholar. [Link]
-
The determination of N-methylcarbamate pesticides using enzyme immunoassays with chemiluminescent detection. ResearchGate. [Link]
-
Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. Reddit. [Link]
-
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. ResearchGate. [Link]
-
Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]
-
Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. PubMed. [Link]
-
Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC. IOPscience. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]
-
QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. PubMed. [Link]
-
Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. [Link]
-
Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. ResearchGate. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. [Link]
-
Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]
-
A novel derivatization method for the determination of ethyl carbamate in spirits by liquid chromatography with spectrophotometric detection. Digitální knihovna UPCE. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA. ResearchGate. [Link]
-
QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. ResearchGate. [Link]
-
Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. Reddit. [Link]
-
QuEChERS for Determination of Ethyl Carbamate. Frontiers. [Link]
-
Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. PubMed. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Addressing the Selectivity of Enzyme Biosensors: Solutions and Perspectives. PMC. [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]
-
Advances in Enzyme-Based Biosensors for Pesticide Detection. PMC. [Link]
-
A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. [Link]
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. [Link]
-
A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. NIH. [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]
-
Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate. [Link]
-
Enzyme - Based Biosensors for Rapid Diseases Diagnosis: Advances and Challenges. Preprints.org. [Link]
-
How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Enzyme Biosensors for Biomedical Applications: Strategies for Safeguarding Analytical Performances in Biological Fluids. PMC. [Link]
-
How to Troubleshoot and Improve your GC/MS. Separation Science. [Link]
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- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
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- 8. agilent.com [agilent.com]
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- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC [manu61.magtech.com.cn]
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- 27. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Addressing the Selectivity of Enzyme Biosensors: Solutions and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Resource Center: Optimizing pH for the Extraction of Ethyl (3-chlorophenyl)carbamate
An authoritative guide for researchers, scientists, and drug development professionals.
Welcome to our comprehensive technical support guide on the extraction of Ethyl (3-chlorophenyl)carbamate. This resource is designed to provide you with in-depth, practical guidance to overcome common challenges in your experimental workflow. As your Senior Application Scientist, my goal is to not only provide protocols but to also illuminate the scientific principles that underpin them, ensuring you can develop robust and reproducible methods.
PART 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common queries we receive regarding the extraction of this compound.
Q1: Why is pH adjustment so critical for the successful extraction of this compound?
A1: The pH of your aqueous sample is the single most important factor governing the extraction efficiency of this compound. This is due to the presence of a weakly acidic N-H proton on the carbamate functional group. The ionization state of this group is dictated by the pH of the solution. For optimal extraction into a non-polar organic solvent, the molecule must be in its neutral, un-ionized form. By controlling the pH, you can ensure that the compound remains in this state, maximizing its partitioning into the organic phase.
Q2: I'm experiencing very low recovery of my analyte. What's the most probable cause?
A2: Low recovery is almost always traced back to an inappropriate pH of the aqueous phase during extraction. If the pH is too high (alkaline), the N-H proton of the carbamate can be removed, forming a negatively charged anion. This ionized form is significantly more soluble in the aqueous phase and will not partition efficiently into your organic solvent. While less common, prolonged exposure to highly acidic conditions, especially with heating, could potentially lead to hydrolysis of the carbamate linkage. Therefore, careful pH control is paramount.
Q3: What is the ideal pH range for extracting this compound?
A3: While the exact pKa of the N-H proton in this compound is not readily published, for simple carbamates like ethyl carbamate, the pKa is around 13.58. For N-aryl carbamates, this value is expected to be lower, making them more acidic. To ensure the compound is in its neutral form, the pH of the aqueous solution should be at least 2 pH units below the pKa of the N-H group. A good starting point for optimization is a pH range of 4 to 7. It is crucial to experimentally determine the optimal pH for your specific sample matrix and conditions.
Q4: Which organic solvents are recommended for the extraction?
A4: The choice of solvent will depend on the polarity of your analyte and the requirements of your downstream analysis. For a compound with a predicted XlogP of 2.9 like this compound, moderately polar solvents are a good choice. Consider the following:
-
Ethyl acetate: Excellent for a broad range of compounds and easily evaporated.
-
Dichloromethane (DCM): A highly effective solvent, though its use is declining due to safety and environmental concerns.
-
Methyl tert-butyl ether (MTBE): A safer alternative to diethyl ether with good extraction efficiency.
It is always advisable to perform a solvent screen to identify the solvent that provides the highest recovery and selectivity for your application.
PART 2: Troubleshooting and Optimization Guides
This section provides detailed protocols and the scientific rationale to troubleshoot and refine your extraction methods.
Issue 1: Poor and Inconsistent Extraction Efficiency
The root cause of this issue is often a failure to maintain the analyte in its most hydrophobic, neutral form. The following protocol will guide you through optimizing the pH of your sample to maximize recovery.
-
Preparation of Standards: Prepare a series of aqueous standards containing a known concentration of this compound.
-
pH Adjustment: Adjust the pH of each standard to a different value. We recommend a range of pH 3 to pH 8, with increments of one pH unit. Use dilute solutions of a non-interfering acid (e.g., 0.1 M HCl or phosphate buffers) and base (e.g., 0.1 M NaOH or phosphate buffers) for this adjustment. Always use a calibrated pH meter for accurate measurements.
-
Solvent Addition: To each pH-adjusted standard, add an equal volume of your chosen organic extraction solvent (e.g., ethyl acetate).
-
Extraction: Securely cap the vials and vortex or shake vigorously for 2-3 minutes to ensure thorough mixing and to allow the analyte to partition between the two phases.
-
Phase Separation: Centrifuge the samples at a moderate speed (e.g., 2000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the organic layer to a clean vial for analysis.
-
Quantification: Analyze the concentration of this compound in each organic extract using a validated analytical method such as HPLC-UV or GC-MS.
-
Data Analysis: Plot the measured concentration or recovery of this compound against the pH of the aqueous phase. The optimal pH will correspond to the point of maximum recovery.
You should observe a plateau of high recovery in the acidic to neutral pH range. As the pH increases and approaches the pKa of the carbamate's N-H group, you will see a sharp decrease in extraction efficiency as the compound becomes ionized and is retained in the aqueous phase.
Table 1: Predicted Effect of pH on the Extraction Recovery of this compound
| Aqueous Phase pH | Predominant Analyte Form | Expected Partitioning Behavior | Predicted Recovery into Organic Phase |
| 3.0 - 6.0 | Neutral | Favors organic phase | High |
| 7.0 | Mostly Neutral | Favors organic phase | High to Moderate |
| 8.0 | Partially Ionized | Increasing affinity for aqueous phase | Moderate to Low |
| 9.0 and above | Significantly Ionized | Primarily in aqueous phase | Low |
Note: This table provides a generalized prediction. The exact recovery percentages will be dependent on your specific experimental conditions.
Caption: A stepwise workflow for optimizing the pH for the liquid-liquid extraction of this compound.
Issue 2: Analyte Instability and Degradation
Carbamates can be susceptible to hydrolysis, particularly under basic conditions. If you suspect your analyte is degrading during sample preparation or extraction, consider the following.
Under alkaline conditions, the N-H proton of the carbamate can be abstracted by a hydroxide ion. This is the rate-determining step in the E1cB (Elimination Unimolecular conjugate Base) mechanism of hydrolysis. The resulting anion is unstable and can eliminate the aryloxide, leading to the formation of an isocyanate, which is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.
-
Maintain Acidic to Neutral pH: As a primary rule, always work at a pH below 7. This will minimize the risk of base-catalyzed hydrolysis.
-
Control Temperature: Hydrolysis reactions are accelerated at higher temperatures. Whenever possible, perform your extractions at room temperature or below. If your samples need to be stored, keep them at a low temperature (e.g., 4°C) and at an optimal, slightly acidic pH.
-
Limit Exposure Time: Minimize the time your analyte spends in aqueous solution, especially if the pH is not ideally controlled. Process your samples promptly.
Caption: Key strategies to prevent the degradation of this compound during extraction.
References
-
Title: Ethyl carbamate Source: Wikipedia URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability Source: PubMed Central URL: [Link]
-
Title: Which one is stronger in alkaline hydrolysis? Carbamate or Ester? Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
Technical Support Center: Minimizing Signal Suppression in Mass Spectrometry for Carbamate Analysis
Welcome to the technical support center for carbamate analysis using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of signal suppression, a common challenge in LC-MS/MS analysis of carbamates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible results.
Understanding the Challenge: The "Why" Behind Signal Suppression
Signal suppression, a type of matrix effect, is a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[3][4] Carbamates, being a diverse group of compounds often analyzed in complex matrices like food, water, and biological fluids, are particularly susceptible to these effects.[5][6]
The primary mechanism of signal suppression in electrospray ionization (ESI), the most common ionization technique for carbamate analysis, involves competition for ionization between the analyte and matrix components in the ESI source.[2][7] Co-eluting compounds can also alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the efficient release of gas-phase analyte ions.[4]
Frequently Asked Questions (FAQs)
Q1: How do I know if my carbamate signal is being suppressed?
A1: Identifying signal suppression early is crucial for developing a robust analytical method. The most common method is to perform a matrix effect study by comparing the signal response of an analyte in a pure solvent to its response when spiked into a blank matrix extract (post-extraction spike).[3][8] A significant decrease in signal intensity in the presence of the matrix indicates ion suppression.
Another valuable qualitative technique is the post-column infusion experiment . In this setup, a constant flow of the carbamate standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip in the baseline signal at specific retention times indicates regions of ion suppression caused by eluting matrix components.[9]
Q2: What are the most common sources of matrix effects in carbamate analysis?
A2: The sources of matrix effects are highly dependent on the sample type. For food and environmental samples, common culprits include:
-
Salts and Sugars: These are highly abundant in many food matrices and can significantly suppress the ESI signal.[7]
-
Pigments: Compounds like chlorophyll in plant-based samples can co-elute with carbamates and cause interference.
-
Lipids and Fats: Particularly problematic in fatty food matrices and biological samples, these can cause both ion suppression and contamination of the MS source.
-
Proteins: In biological samples, proteins must be removed to prevent column clogging and severe ion suppression.[10]
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[8][9] A 10-fold or even 100-fold dilution can significantly mitigate signal suppression.[11] However, this approach is only feasible if the concentration of your target carbamate is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, dilution may compromise the required sensitivity.[4]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Signal Suppression
This section provides a systematic approach to troubleshooting and mitigating signal suppression in your carbamate analysis workflow.
Step 1: Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing matrix effects.[4][12] The goal is to remove as many interfering components as possible while efficiently extracting the target carbamates.
Issue: Poor analyte recovery and significant signal suppression.
Solution: Implement or refine a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
The QuEChERS method is widely adopted for pesticide residue analysis, including carbamates, in a variety of matrices.[5][13] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Protocol: Generic QuEChERS Procedure for Carbamate Analysis in Food Matrices
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample).[14]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer it to a d-SPE tube containing a combination of sorbents. The choice of sorbents is crucial and matrix-dependent:
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Table 1: Recommended d-SPE Sorbents for Different Matrices
| Matrix Type | Recommended Sorbents | Rationale |
| Fruits and Vegetables (low fat) | PSA + C18 | Removes sugars, organic acids, and some non-polar interferences.[6] |
| Fatty Foods (e.g., avocado, oils) | PSA + C18 | Increased amount of C18 to effectively remove lipids. |
| Pigmented Foods (e.g., spinach, berries) | PSA + C18 + GCB (use with caution) | GCB is effective for pigment removal but may require optimization to avoid analyte loss.[6] |
Step 2: Enhance Chromatographic Separation
If co-elution of matrix components with your target carbamates persists after sample cleanup, optimizing the chromatographic conditions is the next logical step.[9]
Issue: Carbamate peak co-elutes with a region of high ion suppression.
Solution: Modify your LC method to improve resolution.
-
Adjust the Mobile Phase Gradient: A shallower gradient can increase the separation between the analyte and interfering peaks.[10]
-
Change the Stationary Phase: If co-elution is still an issue, consider a column with a different chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity and better separation from matrix components.[15]
-
Alter Mobile Phase pH: For ionizable carbamates, adjusting the mobile phase pH can change their retention time and move them away from interfering peaks.[10]
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems with sub-2 µm particle columns provide significantly higher resolution and can effectively separate analytes from matrix interferences in a shorter time.[10]
Step 3: Utilize an Appropriate Internal Standard
The use of a suitable internal standard (IS) is essential for accurate quantification, especially when matrix effects cannot be completely eliminated.
Issue: Inconsistent quantification and poor reproducibility.
Solution: Employ a stable isotope-labeled internal standard (SIL-IS).
A SIL-IS is the gold standard for quantitative LC-MS/MS analysis.[16][17][18] These are versions of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).
Why SIL-IS are superior:
-
Co-elution: A SIL-IS has nearly identical physicochemical properties to the native analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[16]
-
Compensation: By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal variation due to matrix effects is effectively cancelled out, leading to more accurate and precise results.[17]
If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it is not affected by matrix interferences at the retention time of the target analyte.[18]
Table 2: Comparison of Internal Standard Strategies
| Internal Standard Type | Pros | Cons |
| Stable Isotope-Labeled (SIL) | - Co-elutes with the analyte- Experiences identical matrix effects- Provides the most accurate quantification[16][17] | - Can be expensive- Not available for all carbamates |
| Structural Analog | - More readily available and less expensive | - May not co-elute perfectly- May experience different matrix effects- Requires careful validation[18] |
Step 4: Consider Matrix-Matched Calibration
When a SIL-IS is not available, matrix-matched calibration is a viable alternative to compensate for signal suppression.
Issue: Inaccurate quantification due to signal suppression.
Solution: Prepare calibration standards in a blank matrix extract.
By preparing your calibration standards in a matrix that is free of the target carbamates, the standards and the samples will experience similar ion suppression.[11] This allows for more accurate quantification compared to using standards prepared in a pure solvent.
Protocol: Preparing Matrix-Matched Calibrants
-
Obtain a representative blank matrix sample (e.g., an organic version of the food product being tested).
-
Process the blank matrix using the same extraction and cleanup procedure as your samples.
-
Use the resulting blank matrix extract as the diluent for your calibration standards.
Visualizing the Workflow: A Systematic Approach
The following diagram illustrates the decision-making process for troubleshooting signal suppression in carbamate analysis.
Caption: A workflow for troubleshooting signal suppression in carbamate analysis.
Mechanism of Ion Suppression in ESI
The following diagram illustrates the competition for ionization in the electrospray droplet, which is the fundamental cause of signal suppression.
Caption: Competition for charge in an ESI droplet leading to ion suppression.
References
Sources
- 1. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.actapol.net [food.actapol.net]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for N-Aryl Carbamates
Welcome to the technical support center for the purification of N-aryl carbamates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these valuable compounds. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Purifying N-Aryl Carbamates
N-aryl carbamates are a critical structural motif in a vast array of pharmaceuticals and agrochemicals. Their synthesis, while often straightforward, can be accompanied by the formation of closely related impurities and byproducts. The successful isolation of the target N-aryl carbamate in high purity is paramount for accurate biological evaluation and to meet stringent regulatory standards. This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of N-aryl carbamates.
Q1: My N-aryl carbamate appears oily or fails to crystallize. What are the initial steps I should take?
A1: An oily product or failure to crystallize often indicates the presence of residual solvent or impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Initial Action: First, ensure all volatile solvents have been thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Troubleshooting: If the product remains oily, it is likely due to impurities. The next step is to attempt purification via column chromatography to remove these contaminants. If the product is still resistant to crystallization after chromatography, consider co-distillation with a non-polar solvent like toluene to azeotropically remove any remaining high-boiling point solvents or impurities.
Q2: What are the most common impurities I should expect in my crude N-aryl carbamate product?
A2: The nature of impurities is highly dependent on the synthetic route employed.
-
From Isocyanate Precursors: Unreacted isocyanate can react with moisture to form symmetric ureas. Residual alcohol or phenol starting materials are also common.
-
From Chloroformate Reagents: Excess chloroformate can lead to the formation of carbonates. Unreacted aniline starting material is also a frequent impurity.
-
Metal-Catalyzed Cross-Coupling Reactions: Impurities may include starting materials (aryl halide and carbamate), homocoupled byproducts of the aryl halide, and residual metal catalyst.[1][2][3]
Q3: My N-aryl carbamate seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A3: N-aryl carbamates can be susceptible to hydrolysis, especially on acidic stationary phases like silica gel.[4] The acidic nature of silica can catalyze the cleavage of the carbamate bond, leading to the corresponding aniline and alcohol/phenol.
-
Solution: To mitigate this, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent).[5] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.
Q4: How can I effectively remove residual metal catalyst (e.g., Palladium or Copper) from my N-aryl carbamate synthesized via cross-coupling?
A4: Residual metal catalysts can interfere with downstream applications and are often toxic.
-
Work-up Procedure: A common method is to perform an aqueous work-up with a solution of a chelating agent. For example, washing the organic layer with an aqueous solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) can help sequester and remove the metal catalyst.
-
Chromatography: If the metal persists, specialized silica gels functionalized with metal scavengers can be used for column chromatography.
Part 2: Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed, scenario-based approach to tackling complex purification challenges.
Scenario 1: Persistent Impurity with Similar Polarity to the Product
Symptom: After column chromatography, a persistent impurity is still observed by TLC or HPLC, with a very similar Rf or retention time to the desired N-aryl carbamate.
Potential Causes:
-
Isomeric Impurities: Positional isomers of the N-aryl carbamate can have very similar polarities.[6]
-
Homologues: Impurities with slightly different alkyl chain lengths on the carbamate nitrogen or aryl ring.
-
Structurally Similar Byproducts: For example, a small amount of a diarylurea byproduct may have similar polarity.
Suggested Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Employ a solvent system with different selectivities. For instance, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone system.
-
Isocratic vs. Gradient Elution: A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation.[7]
-
Column Dimensions: Use a longer, narrower column for higher resolution.
-
-
Recrystallization: This is often the most effective method for removing impurities with very similar polarities.
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal solvent will dissolve the crude product at an elevated temperature and allow the pure N-aryl carbamate to crystallize upon cooling, while the impurities remain in the mother liquor.
-
Protocol: A general protocol for recrystallization is provided in the experimental section.
-
-
Preparative HPLC: For high-value compounds or when all other methods fail, preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase) can provide excellent separation.[8]
Scenario 2: Low Recovery After Purification
Symptom: A significant loss of material is observed after performing column chromatography or recrystallization.
Potential Causes:
-
Product Adsorption: The N-aryl carbamate may be irreversibly adsorbing to the stationary phase (e.g., silica gel).
-
Product Degradation: As mentioned in the FAQs, the compound may be degrading on the column.
-
High Solubility: During recrystallization, the product may be too soluble in the chosen solvent, even at low temperatures, leading to significant losses in the mother liquor.
-
Premature Crystallization: During chromatography, the product may crystallize on the column, leading to poor elution and recovery.
Suggested Solutions:
-
For Low Recovery from Chromatography:
-
Deactivate Silica Gel: As described previously, use a triethylamine-treated eluent.
-
Change Stationary Phase: Switch to neutral alumina or a bonded-phase silica gel (e.g., diol or cyano).
-
Flush the Column: After collecting the main fractions, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any of the product was strongly retained.
-
-
For Low Recovery from Recrystallization:
-
Optimize Solvent System: Find a solvent in which the product has a steep solubility curve (i.e., highly soluble when hot, poorly soluble when cold). Using a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be very effective.
-
Concentrate the Mother Liquor: After the initial crystallization, concentrate the mother liquor and attempt a second crystallization to recover more product.
-
Seeding: If crystallization is slow or incomplete, adding a seed crystal of the pure compound can induce crystallization.
-
Part 3: Experimental Protocols and Data Presentation
Protocol 1: General Procedure for Flash Column Chromatography of N-Aryl Carbamates
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top.[7]
-
Sample Loading: Dissolve the crude N-aryl carbamate in a minimal amount of the appropriate solvent (ideally the eluent). Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution) or use a pre-determined isocratic solvent mixture.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of N-Aryl Carbamates
-
Dissolution: In a flask, add the crude N-aryl carbamate and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation: Solvent Systems for N-Aryl Carbamate Purification
| Purification Method | Common Solvents/Eluents | Polarity | Notes |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | A standard choice for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Good for more polar N-aryl carbamates. | |
| Toluene/Acetone | Low to Medium | Offers different selectivity compared to ester-based systems. | |
| Recrystallization | Ethanol/Water | High | Good for polar carbamates. |
| Ethyl Acetate/Hexane | Medium | A versatile co-solvent system. | |
| Dichloromethane/Hexane | Low to Medium | Suitable for less polar carbamates. | |
| Isopropanol | Medium | A single solvent that can be effective for many carbamates. |
Part 4: Visualizations
Diagram 1: Decision Workflow for N-Aryl Carbamate Purification
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Troubleshooting Low Recovery in Column Chromatography
Caption: A flowchart for diagnosing and resolving low product recovery during column chromatography.
References
- BenchChem. A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)carbamate.
-
Krause, R. T. (1988). High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. Journal of Chromatography A, 442, 333-343. Available from: [Link]
-
Guo, W., et al. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition, 54(13), 3993-3996. Available from: [Link]
-
Dinsmore, C. J., & Mercer, S. P. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. Organic Letters. Available from: [Link]
-
Various Authors. (2018). Synthesis of Aryl Carbamates. ResearchGate. Available from: [Link]
-
Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Figshare. Available from: [Link]
-
Guo, W., et al. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]
-
Li, Y., et al. (2025). Preparation, separation and storage of N-monofluoromethyl amides and carbamates. Nature Communications. Available from: [Link]
-
Humeres, E., et al. (2002). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available from: [Link]
-
Dinsmore, C. J., & Mercer, S. P. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. Available from: [Link]
-
Reich, H. J., et al. (2020). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
-
Li, Z., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available from: [Link]
-
Nikpassand, M., & Zare, A. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc. Available from: [Link]
-
Various Authors. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available from: [Link]
-
Smith, C. R., et al. (2017). Transition Metal Free C–N Bond Forming Dearomatizations and Aryl C–H Aminations by in Situ Release of a Hydroxylamine-Based Aminating Agent. Journal of the American Chemical Society. Available from: [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Li, Y., et al. (2011). Methyl carbamate purification by extraction and recrystallization. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Item - Palladium-Catalyzed Synthesis of NâAryl Carbamates - figshare - Figshare [figshare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of Ethyl (3-chlorophenyl)carbamate in aqueous solutions
Technical Support Center: Ethyl (3-chlorophenyl)carbamate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. Our goal is to provide you with practical, field-proven insights and step-by-step protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer. Why is this happening?
A1: This is a classic sign of a compound "crashing out" of solution and is expected for a hydrophobic molecule like this compound. The core issue is the drastic change in solvent polarity. While highly soluble in 100% Dimethyl Sulfoxide (DMSO), the compound's solubility limit is exceeded when diluted into a predominantly aqueous environment.
The hydrophobicity of a compound can be estimated by its LogP value (the logarithm of its partition coefficient between octanol and water). This compound has a computed XLogP3 of 2.9[1], indicating it is significantly more soluble in lipids and organic solvents than in water. When your DMSO stock is added to the buffer, the DMSO disperses, and the individual carbamate molecules are suddenly surrounded by water, a poor solvent for them, causing them to aggregate and precipitate.
Q2: What is the maximum concentration of this compound I can expect to achieve in a simple aqueous solution?
A2: The intrinsic aqueous solubility is not widely reported, but given its chemical structure and high LogP value, it is expected to be very low, likely in the low micromolar (µM) or even sub-micromolar range. For most experimental applications requiring concentrations higher than this, a simple aqueous solution is not a viable option, and a formulation strategy is required.
Q3: Are there any initial steps I should take before attempting advanced solubilization techniques?
A3: Absolutely. Before moving to complex formulations, always verify the following:
-
Compound Purity: Impurities can sometimes reduce solubility. Ensure you are using a high-purity batch of the compound.
-
Fresh Solutions: Prepare fresh aqueous solutions for your experiments whenever possible. Poorly soluble compounds can precipitate over time, even from seemingly clear solutions.
-
pH of Buffer: While this compound does not have strongly ionizable groups, the pH of your buffer can influence the stability of the compound and other components in your assay. Ensure it is appropriate for your experimental system. For compounds that are weak acids or bases, pH adjustment is a primary method to enhance solubility by converting the molecule to its more soluble ionized (salt) form[2][3].
Troubleshooting Guide: Advanced Solubilization Strategies
This section provides in-depth solutions to common solubility challenges. The choice of method depends on the required concentration, the experimental system (e.g., in vitro vs. in vivo), and tolerance for excipients.
Q4: How do I select the right co-solvent, and what is the best way to use it?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[4][].
Causality: The co-solvent disrupts the strong hydrogen-bonding network of water. This creates a more favorable, lower-polarity environment (a lower dielectric constant) that can better accommodate the non-polar regions of this compound[].
Common Choices:
-
DMSO (Dimethyl Sulfoxide): Excellent solubilizing power, but can be toxic to cells, typically above 0.5% (v/v).
-
Ethanol: Good solubilizing power and generally well-tolerated in many systems at low concentrations.
-
PEG 400 (Polyethylene Glycol 400): A low-toxicity polymer often used in preclinical formulations.
-
Propylene Glycol: Another common, low-toxicity co-solvent.
Troubleshooting Workflow: The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Data Summary: Co-Solvent Starting Points
| Co-Solvent | Typical Starting Conc. in Final Solution | Pros | Cons |
|---|---|---|---|
| DMSO | < 0.5% (v/v) | High solubilizing power | Potential for cell toxicity/assay interference |
| Ethanol | < 1-2% (v/v) | Widely available, effective | Can be toxic at higher concentrations |
| PEG 400 | 5-20% (v/v) | Low toxicity, good for in vivo | More viscous, may not be as potent as DMSO |
| Propylene Glycol | 5-20% (v/v) | Low toxicity, common in formulations | Similar to PEG 400 |
For a detailed methodology, see Protocol 2 below.
Q5: I’ve heard about cyclodextrins. How do they work and are they suitable for my compound?
A5: Cyclodextrins are an excellent choice for increasing the apparent water solubility of hydrophobic compounds. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[6][7][8].
Mechanism of Action: The hydrophobic this compound molecule can partition into the non-polar interior of the cyclodextrin ring, forming a water-soluble "inclusion complex"[9][10]. The hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in the aqueous medium. This is a dynamic process where the guest molecule is continuously associating and dissociating[10].
Which Cyclodextrin to Use?
-
β-Cyclodextrin (β-CD): Has a cavity size suitable for many drug molecules but suffers from low water solubility itself[10].
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it the preferred choice for most research applications[10].
Caption: Mechanism of cyclodextrin inclusion complex formation.
For a detailed methodology, see Protocol 3 below.
Q6: When should I consider using surfactants?
A6: Surfactants should be considered when co-solvents or cyclodextrins are not sufficient or are incompatible with your system. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles[11][12][13].
Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell. The poorly water-soluble drug partitions into the hydrophobic core, and the entire micelle is dispersed in the aqueous solution[13][14].
Common Choices:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong solubilizing power, but often denatures proteins and is harsh on cells.
-
Cremophor® EL: A non-ionic surfactant used in some drug formulations, but associated with toxicity concerns[15].
Self-Validation Check: The key to using surfactants is to ensure your working concentration is well above the CMC. If you are diluting a stock solution, the final surfactant concentration must remain above the CMC, otherwise, the micelles will disassemble and the drug will precipitate.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Objective: To prepare a high-concentration primary stock of this compound for serial dilution.
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO, cell culture grade
-
Analytical balance
-
Vortex mixer
-
Appropriate glass vial
-
-
Procedure:
-
Weigh out the desired amount of this compound (e.g., 2.0 mg). The molecular weight is 199.63 g/mol [1][16].
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., for 10 mM stock with 2.0 mg):
-
Moles = 0.002 g / 199.63 g/mol = 1.002 x 10⁻⁵ mol
-
Volume (L) = Moles / Molarity = 1.002 x 10⁻⁵ mol / 0.010 mol/L = 0.001002 L = 1.002 mL
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Validation: Visually confirm that the solution is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Screening Co-solvents for Optimal Solubility
-
Objective: To determine the maximum achievable concentration of the compound in a final buffer containing a tolerable percentage of a co-solvent.
-
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Co-solvents to be tested (e.g., PEG 400, Ethanol)
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a set of tubes with your final aqueous buffer.
-
Add the co-solvent to each tube to achieve the desired final concentration (e.g., for a 1 mL final volume with 10% PEG 400, add 100 µL of PEG 400 to 900 µL of buffer, minus the volume of drug stock to be added).
-
Spike in a small volume of the high-concentration DMSO stock solution to achieve the target final concentration of the drug. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of the buffer/co-solvent mix).
-
Vortex immediately and thoroughly after adding the drug stock.
-
Let the solutions equilibrate at room temperature for 1-2 hours.
-
Validation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. Carefully inspect the supernatant for clarity and check for a visible pellet. The highest concentration that remains clear is your working limit for that co-solvent system.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a soluble inclusion complex of the compound for use in aqueous systems.
-
Materials:
-
This compound (solid powder)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your buffer. A 20-40% (w/v) solution is a common starting point. (e.g., 20 g of HP-β-CD in a final volume of 100 mL of buffer). Warm the solution slightly to aid dissolution.
-
Add an excess amount of solid this compound powder directly to the HP-β-CD solution. The "excess" ensures that you will reach the saturation limit of the complex.
-
Mix the suspension vigorously. This can be done by shaking or rotating overnight at room temperature or by sonicating for 30-60 minutes. The goal is to maximize the interaction time between the drug and the cyclodextrin.
-
After mixing, allow the suspension to settle.
-
Validation: Filter the solution through a 0.22 µm syringe filter to remove all undissolved, excess solid. The resulting clear filtrate is your saturated stock solution of the drug-cyclodextrin complex. The concentration of this stock must be determined analytically (e.g., via HPLC-UV or mass spectrometry) before use in experiments.
-
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- NIH PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Taylor & Francis Online. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- NIH PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- NIH PubChem. (n.d.). This compound.
- PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect.
- NIH PubChem. (n.d.). (3-chlorophenyl) N-ethylcarbamate.
- NIH PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ACS Publications. (n.d.). Cosolvent-induced solubilization of hydrophobic compounds into water.
- NIH PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Sources
- 1. This compound | C9H10ClNO2 | CID 247900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajptonline.com [ajptonline.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scienceasia.org [scienceasia.org]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 16. (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Analysis Time in Chromatographic Methods for Carbamates
Welcome to the Technical Support Center dedicated to accelerating the analysis of carbamates using chromatographic methods. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their analytical workflows, troubleshoot common issues, and enhance productivity without compromising data quality. Carbamates, a class of pesticides widely used in agriculture, are often thermally labile, making liquid chromatography the preferred method of analysis.[1][2] However, traditional HPLC methods can be time-consuming.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
FAQs: Strategies for Faster Carbamate Analysis
Q1: My current HPLC method for carbamates takes over 20 minutes. What are the primary strategies to significantly reduce this analysis time?
A1: To drastically cut down analysis time, you should focus on modern HPLC and UHPLC (Ultra-High Performance Liquid Chromatography) technologies. The key is to enhance separation efficiency, which allows for shorter columns and/or higher flow rates. Here are the primary strategies:
-
Transition to UHPLC Systems: UHPLC instruments are designed to operate at much higher pressures than traditional HPLC systems. This allows the use of columns packed with sub-2 µm particles, leading to significantly faster and more efficient separations.
-
Employ Core-Shell Columns: These columns contain particles with a solid, non-porous core and a thin, porous outer shell.[3] This morphology reduces the diffusion path for analytes, leading to less band broadening and allowing for faster separations at lower backpressures compared to fully porous particles of the same size.[4] This makes them an excellent choice for achieving faster analysis on both HPLC and UHPLC systems.[3][5]
-
Utilize Monolithic Columns: Monolithic columns consist of a single, continuous rod of porous material.[6] This structure offers very low backpressure, permitting high flow rates and rapid separations.[6][7]
-
Optimize Method Parameters: Systematically adjust parameters like mobile phase composition, gradient slope, flow rate, and column temperature.[8] For instance, increasing the flow rate can shorten the run time, but this must be balanced with maintaining adequate resolution.[9]
Q2: I'm considering switching to a shorter column to speed up my analysis. What are the potential trade-offs?
A2: Using a shorter column is a very effective way to reduce analysis time and solvent consumption. However, there are important considerations:
-
Resolution: The primary trade-off is a potential loss of resolution. Column efficiency is directly proportional to its length. If you halve the column length, you will roughly halve the theoretical plates, which can lead to co-elution of closely related carbamates or interferences from the matrix.
-
System Dispersion: The impact of extra-column volume (the volume of the tubing and connections outside the column) becomes more pronounced with shorter columns. A high-dispersion system can negate the efficiency gains of a shorter column, leading to broad peaks. It's crucial to minimize the length and internal diameter of all tubing between the injector and the detector.
-
Gradient Delay Volume: For gradient methods, the system's dwell volume (the volume from the point of solvent mixing to the column head) can impact retention time reproducibility and the gradient profile on a shorter column.[10]
To mitigate these issues, it is often necessary to pair shorter columns with modern, low-dispersion UHPLC systems.
Q3: Can I use Gas Chromatography (GC) for faster carbamate analysis?
A3: While HPLC is generally preferred due to the thermal instability of many carbamates, fast GC methods can be employed under specific conditions.[1][2] Carbamates can degrade in a hot GC inlet, leading to inaccurate quantification.[1][11]
To successfully use GC for rapid carbamate analysis, consider the following:
-
Cold On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, minimizing thermal degradation in the injector.[11][12]
-
Fast Temperature Programming: Rapid oven temperature ramps reduce the time the analytes spend at elevated temperatures.[11][12]
-
Short, Narrow-Bore Columns: These columns allow for faster separations and lower elution temperatures.[11]
-
Derivatization: While this adds a sample preparation step, converting carbamates to more thermally stable derivatives can make them more amenable to GC analysis.[13]
Fast GC can be a viable option, particularly when coupled with a mass spectrometer (MS) for definitive identification.[11][12]
Troubleshooting Guide: Common Issues in High-Speed Carbamate Chromatography
This section addresses specific problems you might encounter when trying to accelerate your carbamate analysis.
Issue 1: Poor Resolution Between Critical Pairs After Shortening the Column
Symptoms:
-
Two or more carbamate peaks are no longer baseline-separated.
-
Resolution (Rs) value is below the required limit (e.g., <1.5).
Causality: Reducing column length decreases the number of theoretical plates, which is the primary driver of separation power.
Solutions:
-
Optimize Mobile Phase Selectivity:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust pH: For ionizable carbamates, slight adjustments to the mobile phase pH can significantly impact retention and selectivity.[14]
-
-
Employ a Different Stationary Phase:
-
If you are using a standard C18 column, consider a column with a different chemistry, such as a Biphenyl or Phenyl-Hexyl phase, which can offer alternative selectivities for aromatic carbamates.[4]
-
Specialized carbamate analysis columns are also available and are optimized for the separation of common carbamates.[1][15][16][17][18]
-
-
Reduce Particle Size:
-
Switching from a 5 µm or 3 µm column to one with sub-2 µm particles (requiring a UHPLC system) or a core-shell particle column will significantly increase efficiency and can restore lost resolution.[3]
-
Experimental Protocol: Optimizing Resolution of a Critical Pair
-
Identify the Critical Pair: In your initial fast method, identify the two adjacent peaks with the lowest resolution.
-
Mobile Phase Screening:
-
Prepare mobile phases with acetonitrile and methanol as the organic modifier.
-
Run the analysis with both mobile phases, keeping all other conditions constant.
-
-
Stationary Phase Screening:
-
If mobile phase optimization is insufficient, test a column with a different stationary phase (e.g., Biphenyl).
-
-
Data Evaluation: Compare the resolution values from each experiment to determine the optimal conditions.
Issue 2: High Backpressure When Using a High Flow Rate or a Sub-2 µm Column
Symptoms:
-
The system pressure exceeds the instrument's maximum operating limit, causing a shutdown.
-
The pressure is consistently high, even with a new column.
Causality: Backpressure is inversely proportional to the square of the particle diameter and directly proportional to the flow rate and column length. Smaller particles and higher flow rates dramatically increase pressure.
Solutions:
-
Confirm Instrument Compatibility: Ensure your HPLC/UHPLC system is rated for the pressures you are generating. Standard HPLC systems typically have a limit of 400-600 bar, while UHPLC systems can handle 1000 bar or more.
-
Switch to Core-Shell Columns: Core-shell columns can provide efficiency comparable to sub-2 µm fully porous particles but at a significantly lower backpressure.[4] This often allows for faster analysis on traditional HPLC systems without exceeding pressure limits.
-
Increase Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, which in turn lowers the backpressure. A typical starting point is to test temperatures between 30-50 °C.
-
Check for Blockages: A sudden pressure increase can indicate a blockage in the system. Check for clogged frits in the column or blockages in the system tubing.
Issue 3: Peak Tailing, Especially for Basic Carbamates
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak shape leads to inaccurate integration and reduced sensitivity.
Causality: Peak tailing is often caused by secondary interactions between the analyte and active sites (e.g., free silanols) on the silica-based stationary phase.[14]
Solutions:
-
Use a Modern, High-Purity Silica Column: Newer generation columns use higher purity silica and advanced end-capping techniques to minimize exposed silanols.
-
Adjust Mobile Phase pH: For basic carbamates, operating at a low pH (e.g., pH 2.5-3.5 using formic or acetic acid) can protonate the analyte and suppress unwanted interactions with silanols.
-
Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to occupy the active sites on the stationary phase. However, this is often not compatible with MS detection.
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.[14]
Data Presentation: Impact of Column Technology on Analysis Time
The table below illustrates the typical performance improvements that can be achieved by adopting modern column technologies for carbamate analysis.
| Column Technology | Particle Size (µm) | Typical Column Dimensions (mm) | Typical Analysis Time (min) | Relative Backpressure |
| Conventional HPLC | 5 | 4.6 x 250 | > 20 | Low |
| Modern HPLC | 3 | 3.0 x 150 | 15 - 20[19] | Medium |
| Core-Shell (on HPLC) | 2.6 - 2.7 | 2.1 x 100 | 5 - 10 | Medium-High |
| UHPLC | < 2 | 2.1 x 50 | < 5[1] | Very High |
Visualizing the Workflow: Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for addressing issues with peak resolution in a fast chromatographic method.
Caption: Troubleshooting workflow for poor resolution.
Visualizing the Concept: Impact of Particle Morphology on Efficiency
This diagram illustrates why core-shell and smaller fully porous particles lead to faster, more efficient separations.
Caption: Particle morphology and its effect on chromatographic efficiency.
References
-
Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. (2002). Journal of Chromatographic Science, 40(6), 321-326. [Link]
-
Integrated SFE/SFC/MS System for the Analysis of Pesticides in Animal Tissues. (1995). Journal of Agricultural and Food Chemistry, 43(6), 1592-1599. [Link]
-
Effective Analysis Carbamate Pesticides. (2023). Separation Science. [Link]
-
Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. (2002). Journal of Chromatographic Science, 40(6), 321-326. [Link]
-
Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. (1997). Journal of Chromatography A, 785(1-2), 219-227. [Link]
-
Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012). LCGC International. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules, 23(10), 2533. [Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent Technologies. [Link]
-
Rapid gas chromatographic method for determining ethyl carbamate in alcoholic beverages with thermal energy analyzer detection. (1988). Journal of the Association of Official Analytical Chemists, 71(3), 509-511. [Link]
-
Qualitative LC–MS Analysis of Pesticides Using Monolithic Silica Capillaries and Potential for Assay of Pesticides in Kidney. (2010). LCGC International. [Link]
-
Chromatographic Analysis of Insecticidal Carbamates. (2006). Journal of AOAC International, 89(3), 856-869. [Link]
-
Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. (2002). Journal of Agricultural and Food Chemistry, 50(22), 6293-6299. [Link]
-
Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods. (2010). Food Science and Biotechnology, 19(2), 599-603. [Link]
-
Rapid Gas Chromatographic Method for Determining Ethyl Carbamate in Alcoholic Beverages with Thermal Energy Analyzer Detection. (1988). Journal of AOAC INTERNATIONAL, 71(3), 509-511. [Link]
-
Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. (2004). Journal of Agricultural and Food Chemistry, 52(4), 727-735. [Link]
-
Core-shell column. (n.d.). Shimadzu. [Link]
-
Supercritical fluid extraction for some carbamate insecticides in potatoes samples, with HPLC/fluorescence determination and HPLC/mass spectrometry confirmation. (2001). Química Nova, 24(1), 38-42. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. [Link]
-
Understanding Core-Shell Technology. (n.d.). Phenomenex. [Link]
-
Waters Alliance System for Carbamate Analysis Method Guide. (n.d.). Waters. [Link]
-
High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents. (2012). Journal of Chromatography B, 893-894, 1-17. [Link]
-
Core Shell HPLC Columns & Technology. (n.d.). GL Sciences. [Link]
-
CIMmultus® QA 8000 mL Monolithic Column (2 μm). (n.d.). Sartorius. [Link]
-
Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. (2015). Journal of Forensic Toxicology & Pharmacology, 4(3). [Link]
-
Carbamate Analysis Column. (n.d.). Waters. [Link]
-
Preparative Monolithic Chromatography Columns. (n.d.). High Purity New England. [Link]
-
CARBAMATE PESTICIDE ANALYSIS COLUMNS. (n.d.). Chrom8 int. [Link]
-
Troubleshooting LC, basics. (n.d.). Chromedia. [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. [Link]
-
Alliance system for carbamate analysis. (n.d.). Waters. [Link]
-
Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015). Chinese Journal of Analytical Chemistry, 43(9), 1341-1347. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (1989). EPA. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
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- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Understanding Core-Shell Technology | Phenomenex [phenomenex.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. Core-shell column : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 18. CARBAMATE PESTICIDE ANALYSIS COLUMNS | Chrom8 int. [chrom8.nl]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Calibration Curve Issues in Quantitative Carbamate Analysis
Welcome to the technical support center for the quantitative analysis of carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with calibration curves during chromatographic analysis (HPLC, GC, LC-MS/MS). Carbamates, due to their chemical properties, including thermal lability and susceptibility to matrix effects, present unique analytical challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and resolve common issues, ensuring the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the construction and evaluation of calibration curves for carbamate analysis.
Q1: My calibration curve for a specific carbamate is non-linear, showing a "hockey stick" or saturating effect at higher concentrations. What are the most likely causes?
Non-linearity in carbamate analysis is a frequent issue and can stem from several sources:
-
Detector Saturation: This is the most common cause. At high concentrations, the detector (e.g., MS, UV, Fluorescence) can become overwhelmed, leading to a non-proportional response. For mass spectrometers, this can manifest as ion suppression in the source or detector saturation.
-
Analyte Degradation: Carbamates are known to be thermally unstable and can degrade in a hot GC inlet or even during sample preparation.[1] This degradation may not be uniform across the concentration range, leading to a non-linear response.
-
Chromatographic Issues: Poor peak shape, such as fronting or tailing, can affect peak integration and lead to non-linearity.[3] Co-elution with matrix components can also interfere with the analyte signal, particularly in complex matrices.[4]
-
Inappropriate Calibration Range: The selected concentration range may simply exceed the linear dynamic range of the analytical method for that specific carbamate.
Q2: I'm observing poor reproducibility (high %RSD) in my replicate injections of calibration standards. What should I investigate first?
Poor reproducibility is often a sign of instability in the analytical system or inconsistency in sample handling.[3][5] Key areas to investigate include:
-
Inconsistent Sample Preparation: Carbamate standards can be prone to degradation if not handled correctly. Ensure consistent and accurate preparation techniques for all standards.[6]
-
Autosampler and Injection Issues: Problems with the autosampler, such as inconsistent injection volumes or leaks in the injection valve, can lead to significant variability.[6]
-
Mobile Phase or Carrier Gas Inconsistencies: For HPLC, improperly mixed or degassed mobile phases can cause baseline instability and affect peak areas.[3] For GC, fluctuations in carrier gas flow can impact retention times and peak responses.
-
Instrument Instability: Fluctuations in detector response, column temperature, or pump performance can all contribute to poor reproducibility.[7]
Q3: My calibration curve has a significant, non-zero y-intercept. What does this indicate and is it acceptable?
A significant non-zero y-intercept suggests the presence of a systematic bias in the analysis.[8][9] This could be due to:
-
Interference: A co-eluting, interfering peak from the blank matrix or solvent that has a similar response to the analyte.
-
Contamination: Contamination of the analytical system, reagents, or glassware can lead to a baseline signal even in the absence of the analyte.
-
Incorrect Blank Subtraction: The blank response may not be properly subtracted from the standards.
-
Forced Zero Intercept: Conversely, forcing the calibration curve through the origin when a true intercept exists can introduce error. The decision to force zero should be statistically justified.[10]
Whether a non-zero intercept is acceptable depends on regulatory guidelines and the specific application. A general rule is to evaluate its statistical significance.[10]
Q4: What is an acceptable coefficient of determination (r²) for a calibration curve in carbamate analysis?
While a high r² value (e.g., >0.99) is often desired, it is not the sole indicator of a good calibration curve.[11][12] Regulatory bodies like the FDA suggest that the focus should be on the accuracy of the back-calculated concentrations of the calibration standards.[13][14] As a general guideline for bioanalytical methods, the back-calculated concentration for at least 75% of the non-zero standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[15]
Q5: How do I select and properly use an internal standard (IS) for carbamate analysis?
Using an internal standard is a powerful technique to improve precision and accuracy by correcting for variations in sample preparation and instrument response.[16][17][18]
-
Selection Criteria:
-
The ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled carbamate), as it will have nearly identical chemical and physical properties.[19]
-
If a stable isotope-labeled IS is not available, choose a compound that is structurally similar to the analyte, elutes close to it, but is well-resolved, and is not naturally present in the samples.[16][20]
-
-
Proper Use:
-
The IS should be added to all samples, standards, and quality controls at a constant concentration early in the sample preparation process to account for variability in extraction and other preparatory steps.[16]
-
The calibration curve is then constructed by plotting the ratio of the analyte peak area to the IS peak area versus the analyte concentration.[19]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex and persistent calibration curve issues.
Guide 1: Diagnosing and Correcting Non-Linearity
Non-linearity can invalidate quantitative results. This guide provides a systematic approach to identifying and rectifying the root cause.
Caption: Troubleshooting workflow for non-linear calibration curves.
Many carbamates are susceptible to degradation due to heat, pH, or enzymatic activity.[21] This protocol helps determine if analyte instability is the cause of non-linearity.
-
Prepare two sets of standards: one at a low concentration (near the LLOQ) and one at a high concentration (near the Upper Limit of Quantitation, ULOQ).
-
Inject the first set immediately after preparation to establish a baseline response.
-
Subject the second set to conditions mimicking the entire analytical process. For example, if samples are left in the autosampler at a specific temperature for several hours before injection, do the same with these standards. For GC analysis, this might involve holding the standards in heated vials for a period.
-
Inject the second set of standards and compare the peak areas to the baseline.
-
Calculate the percent degradation. A significant decrease in the peak area of the high concentration standard relative to the low concentration standard suggests that degradation is concentration-dependent and could be a cause of non-linearity.
Guide 2: Addressing Matrix Effects in LC-MS/MS Analysis
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a major challenge in LC-MS/MS bioanalysis.[4][22][23][24]
In electrospray ionization (ESI), co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.[23] Conversely, in some cases, matrix components can enhance the ionization efficiency, leading to an artificially high signal.[23] These effects can vary between different lots of biological matrix, making them a significant source of irreproducibility.[25]
This protocol allows for the quantitative assessment of matrix effects.[22][25]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final solvent composition.
-
Set B (Post-Spiked Matrix): Extract blank matrix (at least 6 different sources/lots are recommended by the FDA).[25] Spike the analyte and IS into the extracted matrix supernatant.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before extraction.
-
-
Analyze all three sets and record the peak areas for the analyte and IS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100.
-
-
Evaluate the Results: The goal is to have an MF close to 100% and a consistent RE across different concentrations and matrix lots. The use of a stable isotope-labeled internal standard should result in an IS-normalized MF close to 1.0.[25]
Part 3: Key Protocols & Visualizations
This section provides standardized protocols for critical steps in the calibration process and summarizes key acceptance criteria.
Protocol 1: Preparation of Carbamate Calibration Standards
Accurate standard preparation is the foundation of a reliable calibration curve.
-
Stock Solution Preparation:
-
Accurately weigh a certified reference standard of the carbamate.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to create a high-concentration stock solution (e.g., 1 mg/mL).[26] Store this solution under appropriate conditions (e.g., refrigerated or frozen) as specified by the manufacturer.[27]
-
-
Intermediate and Working Standards:
-
Perform serial dilutions of the stock solution to create intermediate and working standards at lower concentrations. Use calibrated pipettes and volumetric flasks.
-
-
Calibration Curve Standards:
-
Prepare a series of at least 6-8 non-zero calibration standards by spiking the appropriate working standard into the blank matrix (e.g., plasma, urine, water).[14][26] The concentration range should bracket the expected concentrations of the unknown samples.[13]
-
Ensure that the final solvent concentration in the standards is consistent with that of the prepared samples to avoid chromatographic effects.
-
Data Presentation: Acceptance Criteria for Calibration Curves
The following table summarizes typical acceptance criteria for calibration curves in regulated bioanalysis, based on FDA guidelines.[13][15]
| Parameter | Acceptance Criterion | Rationale |
| Correlation Coefficient (r) | r ≥ 0.99 is generally preferred, but not mandatory. | Indicates the strength of the linear relationship. |
| Coefficient of Determination (r²) | r² ≥ 0.98 is a common target. | Represents the proportion of variance in the dependent variable that is predictable from the independent variable.[12] |
| Back-Calculated Accuracy | ≥ 75% of standards must be within ±15% of the nominal value. | This is the most critical parameter, directly assessing the accuracy of the curve.[14][15] |
| LLOQ Accuracy & Precision | Accuracy within ±20% of nominal; Precision (CV) ≤ 20%. | Ensures reliability at the lowest quantifiable concentration.[15] |
| Y-Intercept | Should be statistically insignificant compared to the response at the LLOQ. | A large intercept can indicate contamination or interference.[10][28] |
Diagram: Decision Tree for Calibration Model Selection
The choice of regression model is critical for accuracy. A simple linear model is not always appropriate.
Caption: Decision tree for selecting an appropriate calibration model.
Part 4: References
-
Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved January 12, 2026, from
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PharmaSciences. (n.d.). Troubleshooting during HPLC calibration. Retrieved January 12, 2026, from
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U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved January 12, 2026, from
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Hawach. (2025, November 17). Solve Problem of Poor Repeatability of HPLC Columns. Retrieved January 12, 2026, from
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Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Retrieved January 12, 2026, from
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Wikipedia. (n.d.). Internal standard. Retrieved January 12, 2026, from
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 12, 2026, from
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CPAChem. (n.d.). EPA Method 531.1 - Carbamate Pesticide Calibration. Retrieved January 12, 2026, from
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Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved January 12, 2026, from
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved January 12, 2026, from
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U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved January 12, 2026, from
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved January 12, 2026, from
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National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved January 12, 2026, from
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Chemistry For Everyone. (2025, February 17). Why Are Internal Standards Used In Gas Chromatography? Retrieved January 12, 2026, from
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SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Retrieved January 12, 2026, from
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved January 12, 2026, from
-
Sigma-Aldrich. (n.d.). EPA 531.1 Carbamate Mix 100 μg/mL each component in methanol, analytical standard. Retrieved January 12, 2026, from
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved January 12, 2026, from
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved January 12, 2026, from
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Journal of Pharmaceutical Analysis. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved January 12, 2026, from
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U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved January 12, 2026, from
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved January 12, 2026, from
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OSTI.GOV. (2008, May 19). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Retrieved January 12, 2026, from
-
Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved January 12, 2026, from
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved January 12, 2026, from
-
National Institutes of Health. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved January 12, 2026, from
-
Technology Networks. (2024, May 1). Navigating Hurdles in Achieving HPLC Reproducibility. Retrieved January 12, 2026, from
-
Scribd. (n.d.). Determine The Calibration Curve Equation. Retrieved January 12, 2026, from
-
LCGC International. (n.d.). Calibration Curves, Part I: To b or Not to b? Retrieved January 12, 2026, from
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Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 12, 2026, from
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MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved January 12, 2026, from
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ResearchGate. (2014, March 27). What might be the cause of a significant y-intercept observed in regression analysis? Retrieved January 12, 2026, from
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Pharsight. (n.d.). Validation of bioanalytical methods. Retrieved January 12, 2026, from
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National Institutes of Health. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved January 12, 2026, from
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Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved January 12, 2026, from
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TutorChase. (n.d.). What's the significance of the y-intercept in a linear graph? Retrieved January 12, 2026, from
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BPI. (2018, April 20). The Relationship Between R2 and Precision in Bioassay Validation. Retrieved January 12, 2026, from
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Restek Resource Hub. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved January 12, 2026, from
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National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved January 12, 2026, from
-
National Institutes of Health. (n.d.). Bioanalytical method validation: An updated review. Retrieved January 12, 2026, from
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ResearchGate. (2025, August 5). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Retrieved January 12, 2026, from
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CPhI Online. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved January 12, 2026, from
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Reddit. (2025, March 7). I'm getting non-linear response. Retrieved January 12, 2026, from
-
Scirp.org. (2017, March 3). Fitting Nonlinear Calibration Curves: No Models Perfect. Retrieved January 12, 2026, from
-
Scirp.org. (n.d.). Fitting Nonlinear Calibration Curves: No Models Perfect. Retrieved January 12, 2026, from
-
Chromatography Forum. (2009, April 24). Non-linear calibration GCMS. Retrieved January 12, 2026, from
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl (3-chlorophenyl)carbamate
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Ethyl (3-chlorophenyl)carbamate. The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4]
The Imperative of Method Validation
Before an analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[2][5] This process ensures that the method is reliable, reproducible, and provides data that can be trusted to make critical decisions about product quality and safety.[5] The core parameters of analytical method validation, as stipulated by the ICH Q2(R2) guideline, form the foundation of this guide.[1][2]
Caption: Workflow for Analytical Method Validation.
Comparative Validation of HPLC-UV and GC-MS for this compound Quantification
The choice between HPLC-UV and GC-MS for the analysis of carbamates is often dictated by the specific requirements of the analysis, including sensitivity needs and the complexity of the sample matrix. Carbamates are known to be thermally labile, which can present a challenge for GC-based methods.[6][7] However, with appropriate injection techniques, GC-MS can offer excellent sensitivity and specificity.[6][7]
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8]
-
HPLC-UV: Specificity is demonstrated by the separation of the this compound peak from other components in a mixture. This is typically assessed by injecting a placebo (a mixture of all formulation components except the active ingredient) and a spiked sample. The absence of interfering peaks at the retention time of the analyte in the placebo chromatogram indicates specificity.
-
GC-MS: Mass spectrometry offers a higher degree of specificity. By operating in Selected Ion Monitoring (SIM) mode, the instrument only detects ions characteristic of this compound, significantly reducing the likelihood of interference.[9]
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10][11][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][13]
To establish linearity, a series of standard solutions of this compound are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response against the concentration. A correlation coefficient (R²) of ≥0.999 is generally considered acceptable.[10]
Table 1: Comparison of Linearity and Range Data
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Appropriate for intended use |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 125.4 | 89.7 | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[8][11][12] It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[10][11]
Table 2: Comparison of Accuracy Data (% Recovery)
| Spiked Level | HPLC-UV | GC-MS | Acceptance Criteria |
| 80% | 99.2% | 100.5% | 98.0% - 102.0% |
| 100% | 100.3% | 99.8% | 98.0% - 102.0% |
| 120% | 101.1% | 100.9% | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8][11] It is usually evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Table 3: Comparison of Precision Data (% RSD)
| Precision Level | HPLC-UV | GC-MS | Acceptance Criteria |
| Repeatability | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 0.9% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15][16][17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15][16][17]
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12][14][15]
Table 4: Comparison of LOD and LOQ
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Experimental Protocols
HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
Acetonitrile and water (60:40 v/v).
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 220 nm
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Prepare sample solutions by dissolving the test substance in the mobile phase to a target concentration of 50 µg/mL.
GC-MS Method
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Injector temperature: 250 °C (using a programmed temperature vaporization injector can mitigate thermal degradation).
-
Oven temperature program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Injection volume: 1 µL (splitless injection).
MS Conditions:
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 199, 155, 127).
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate (100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 to 20 µg/mL.
-
Prepare sample solutions by dissolving the test substance in ethyl acetate to a target concentration of 10 µg/mL.
Caption: Comparison of HPLC-UV and GC-MS methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
-
HPLC-UV is a robust, reliable, and widely accessible technique that is well-suited for routine quality control applications where high sensitivity is not the primary requirement. Its simpler operation and reduced risk of thermal degradation make it a practical choice for many laboratories.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis, such as impurity testing or residue analysis. The confirmatory data provided by mass spectrometry is also a significant advantage in regulatory submissions.
The selection of the most appropriate method will depend on the specific analytical needs, including the required limits of detection and quantitation, the nature of the sample matrix, and the available instrumentation. A thorough validation, as outlined in this guide, is essential to ensure that the chosen method is fit for its intended purpose and generates data of the highest quality and integrity.
References
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Residue analysis of isopropyl N-(3-chlorophenyl)carbamate in fruits and vegetables using high-performance liquid chromatography. ACS Publications. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Analytical Method Transfer Issues Related to LOD and LOQ. Pharma Validation. [Link]
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Key terms related to validation of an analytical method. YouTube. [Link]
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What Is LOD and LOQ Determination in Analytical Chemistry?. Altabrisa Group. [Link]
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Analytical Method Validation Guide. Scribd. [Link]
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METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WATER BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. USGS. [Link]
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Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. OIV. [Link]
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Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry. [Link]
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Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PubMed Central. [Link]
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HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. [Link]
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Carbamates analysis by on-line extraction HPLC/UV-DAD. ResearchGate. [Link]
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Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. [Link]
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Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. [Link]
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(3-chlorophenyl) N-ethylcarbamate. PubChem. [Link]
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Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. [Link]
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Phenyl n-(3-chlorophenyl)carbamate (C13H10ClNO2). PubChemLite. [Link]
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VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
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Validation of an analytical method for the determination of ethyl carbamate in vinegars. ResearchGate. [Link]
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Analytical Method Validation – Overview. Journal of Engineering Sciences. [Link]
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Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Ethyl (3-chlorophenyl)carbamate and Other Fungicides
Introduction: Re-evaluating a Classic Biocide in a Modern Fungicidal Context
Ethyl (3-chlorophenyl)carbamate, widely known as Chlorpropham or CIPC, has a long-standing reputation primarily as a plant growth regulator and herbicide, most notably for its efficacy in preventing sprouting in stored potatoes.[1] Its mode of action, the inhibition of mitosis, logically suggests a broader potential as an antifungal agent, a property that has been acknowledged but not extensively explored in comparative research against contemporary fungicides.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous comparative analysis of this compound against a selection of fungicides with distinct and well-characterized mechanisms of action.
Understanding the Mechanisms of Action: A Tale of Four Pathways
A meaningful comparison of fungicide efficacy begins with a fundamental understanding of their distinct molecular targets. For this analysis, we will compare this compound with three widely used fungicides, each representing a different class of action: Tebuconazole (a demethylation inhibitor), Azoxystrobin (a quinone outside inhibitor), and Mancozeb (a multi-site inhibitor).
This compound: A Mitosis Inhibitor
This compound belongs to the carbamate class of pesticides. Its primary mode of action is the disruption of cell division (mitosis).[2][3] It achieves this by interfering with the assembly of microtubules, which are essential components of the mitotic spindle. The mitotic spindle is responsible for segregating chromosomes into daughter cells during cell division. By disrupting this process, this compound prevents the proliferation of fungal cells. This mechanism is shared with other benzimidazole fungicides which also target tubulin polymerization.[4]
Tebuconazole: A Demethylation Inhibitor (DMI)
Tebuconazole is a triazole fungicide that targets the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[5] Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to cell death.[6]
Azoxystrobin: A Quinone Outside Inhibitor (QoI)
Azoxystrobin belongs to the strobilurin class of fungicides and acts by inhibiting mitochondrial respiration.[7] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. By blocking electron transfer at this site, Azoxystrobin prevents the synthesis of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[8]
Mancozeb: A Multi-Site Inhibitor
Mancozeb is a dithiocarbamate fungicide with a multi-site mode of action.[9] It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within the fungal cell. This non-specific activity disrupts multiple biochemical processes, including enzyme function and energy production, making it difficult for fungi to develop resistance.[9]
Diagram of Fungicide Mechanisms of Action
Caption: Mechanisms of action for the four compared fungicide classes.
Experimental Design: A Protocol for In Vitro Comparative Analysis
To objectively compare the fungicidal efficacy of this compound against Tebuconazole, Azoxystrobin, and Mancozeb, a standardized in vitro antifungal susceptibility test is essential. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth dilution antifungal susceptibility testing of filamentous fungi.[10][11]
I. Materials and Reagents
-
Fungal Isolates: A panel of relevant plant pathogenic fungi should be selected. This should include, but is not limited to:
-
Fusarium graminearum (causal agent of Fusarium head blight)
-
Botrytis cinerea (causal agent of gray mold)
-
Alternaria solani (causal agent of early blight)
-
Rhizoctonia solani (causal agent of various root and stem rots)
-
-
Fungicides:
-
This compound (analytical grade)
-
Tebuconazole (analytical grade)
-
Azoxystrobin (analytical grade)
-
Mancozeb (analytical grade)
-
-
Culture Media:
-
Potato Dextrose Agar (PDA) for fungal culture maintenance.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
-
Reagents and Consumables:
-
Dimethyl sulfoxide (DMSO)
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
II. Experimental Workflow
Diagram of the In Vitro Antifungal Susceptibility Testing Workflow
Caption: Step-by-step workflow for the in vitro antifungal susceptibility assay.
III. Step-by-Step Methodology
-
Preparation of Fungal Inoculum:
-
Grow each fungal isolate on PDA plates at 25°C until sufficient sporulation or mycelial growth is observed.
-
Harvest fungal spores by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For non-sporulating fungi, mycelial fragments can be used.
-
Filter the suspension through sterile cheesecloth to remove hyphal fragments.
-
Adjust the spore/mycelial fragment concentration to 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer. This will be the stock inoculum.
-
Further dilute the stock inoculum in RPMI-1640 medium to the final testing concentration as specified in CLSI M38-A2.[10]
-
-
Preparation of Fungicide Stock Solutions and Dilutions:
-
Prepare a 10 mg/mL stock solution of each fungicide in DMSO.
-
Perform serial two-fold dilutions of each fungicide in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.0625 µg/mL).
-
Include a fungicide-free control (containing only RPMI-1640 and DMSO) and a media-only control (no fungus, no fungicide).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the fungicide dilutions with the prepared fungal inoculum.
-
The final volume in each well should be 200 µL.
-
Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the fungicide-free control wells.
-
-
Determination of Minimum Inhibitory Concentration (MIC) and EC50:
-
The MIC is defined as the lowest concentration of the fungicide that results in the complete inhibition of visible fungal growth.
-
For a more quantitative measure, the half-maximal effective concentration (EC50) can be determined by measuring the optical density (OD) of each well at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated using the formula: % Inhibition = 100 - [((OD_treated - OD_blank) / (OD_control - OD_blank)) * 100].
-
The EC50 value is the concentration of the fungicide that causes a 50% reduction in fungal growth compared to the control. This can be calculated by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
The results of the in vitro analysis should be summarized in a clear and concise table to facilitate comparison.
Table 1: Example of Comparative In Vitro Fungicidal Activity (EC50 in µg/mL)
| Fungal Species | This compound | Tebuconazole | Azoxystrobin | Mancozeb |
| Fusarium graminearum | [Experimental Value] | 0.33[12] | 1.86[13] | [Experimental Value] |
| Botrytis cinerea | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Alternaria solani | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Rhizoctonia solani | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Note: The values for Tebuconazole and Azoxystrobin are examples based on published literature and should be determined experimentally under the same conditions as this compound for a valid comparison.[12][13]
Framework for In Vivo Evaluation
Positive results from the in vitro assays should be followed up with in vivo experiments to assess the efficacy of this compound under more realistic conditions. The design of these experiments should follow the principles outlined by the European and Mediterranean Plant Protection Organization (EPPO).
A general framework for an in vivo study would involve:
-
Plant Material and Pathogen Inoculation: Select a suitable host plant for one of the tested fungal pathogens (e.g., wheat for Fusarium graminearum). Grow plants to a susceptible stage and inoculate them with a standardized spore suspension of the pathogen.[14]
-
Fungicide Application: Apply different concentrations of this compound and the comparator fungicides to the plants before or after pathogen inoculation to assess protective and curative activity, respectively.[15]
-
Disease Assessment: After an appropriate incubation period, assess the disease severity using a standardized rating scale.[15]
-
Data Analysis: Statistically analyze the disease severity data to determine the effective dose of each fungicide for disease control.
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the comparative analysis of this compound's fungicidal properties against established fungicides. While its primary application has been in sprout inhibition, its mechanism of action as a mitosis inhibitor warrants a thorough investigation into its potential as a broad-spectrum fungicide. The detailed in vitro protocol, based on CLSI standards, and the framework for in vivo testing will enable researchers to generate the high-quality, comparative data necessary to fully characterize its antifungal profile. Such studies will not only expand our understanding of this well-known compound but could also pave the way for new applications in integrated pest management strategies.
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A Comparative Guide to the Cholinesterase Inhibitory Activity of Carbamate Derivatives
For researchers and professionals in drug development, understanding the nuanced differences in the inhibitory activity of various compound classes is paramount. This guide provides an in-depth, objective comparison of the cholinesterase inhibitory activity of different carbamate derivatives, supported by experimental data and methodologies. We will delve into the mechanism of action, compare key derivatives, and provide a detailed protocol for assessing their inhibitory potential.
The Significance of Cholinesterase Inhibition and the Role of Carbamates
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft. This mechanism is a cornerstone in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[1][2]
Carbamate derivatives have emerged as a significant class of cholinesterase inhibitors. Their therapeutic efficacy stems from their ability to act as "pseudo-irreversible" inhibitors.[3][4][5][6] This unique mechanism involves the carbamylation of the serine residue in the active site of the cholinesterase enzyme, leading to a more prolonged inhibition compared to reversible inhibitors.[3][5] The carbamate group is a key pharmacophore, and modifications to its structure allow for the modulation of inhibitory potency and selectivity towards either AChE or BChE.[1][7][8]
Mechanism of Action: A Closer Look at Carbamylation
The inhibitory action of carbamates is a two-step process. Initially, the carbamate binds to the active site of the cholinesterase. Subsequently, the carbamoyl moiety is transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme. This covalent modification renders the enzyme inactive. The carbamylated enzyme is then hydrolyzed, but at a much slower rate than the hydrolysis of acetylcholine, leading to a sustained inhibition.[3][5][9]
Caption: General mechanism of pseudo-irreversible cholinesterase inhibition by carbamates.
Comparative Analysis of Key Carbamate Derivatives
Several carbamate derivatives have been extensively studied and are used clinically. Their inhibitory profiles against AChE and BChE vary, influencing their therapeutic applications. Below is a comparison of some prominent carbamate inhibitors.
| Carbamate Derivative | Target Cholinesterase(s) | IC50 Values (AChE) | IC50 Values (BChE) | Key Characteristics |
| Physostigmine | AChE and BChE | ~0.52 µM[3] | ~2.09 µM[3] | Natural alkaloid, crosses the blood-brain barrier, but has a short half-life and significant peripheral side effects.[7][10] |
| Neostigmine | AChE and BChE | - | - | Quaternary ammonium compound, does not cross the blood-brain barrier, primarily used for peripheral conditions like myasthenia gravis.[1][2] |
| Rivastigmine | AChE and BChE | ~792 nM (example)[11] | ~2.2 nM (example)[11] | A dual inhibitor of both AChE and BChE, approved for the treatment of Alzheimer's and Parkinson's disease dementia.[11][12][13] It is considered a pseudo-irreversible agent with a long duration of action.[13] |
| Pyridostigmine | AChE and BChE | - | - | Similar to neostigmine, it has a longer duration of action and is used for myasthenia gravis.[1] |
| Novel Derivatives | AChE and BChE | Varies (nM to µM range)[11][14][15] | Varies (nM to µM range)[11][14][15] | Ongoing research focuses on synthesizing derivatives with improved selectivity, blood-brain barrier permeability, and reduced side effects.[7][11][12][14][15] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions).
Experimental Protocol: The Ellman's Assay for Measuring Cholinesterase Inhibitory Activity
To quantitatively compare the inhibitory activity of different carbamate derivatives, a standardized and reliable method is essential. The most widely used method is the spectrophotometric assay developed by Ellman.[16][17]
Principle of the Assay
The Ellman's assay is a colorimetric method that measures the activity of cholinesterase.[16][17] The enzyme hydrolyzes a substrate, typically acetylthiocholine (ATCh) for AChE or butyrylthiocholine (BTCh) for BChE. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the cholinesterase activity and can be measured by monitoring the increase in absorbance at 412 nm.[16]
Caption: Workflow of the Ellman's assay for cholinesterase activity measurement.
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).[18][19]
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (or butyrylthiocholine iodide) in deionized water. The final concentration in the assay will typically be in the millimolar range.
-
Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme (e.g., from electric eel for AChE or equine serum for BChE) in the phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Solutions: Prepare serial dilutions of the carbamate derivatives in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect enzyme activity.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Add 10 µL of the carbamate inhibitor solution (or solvent for control) to the respective wells.
-
Add 10 µL of the enzyme solution to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Causality Behind Experimental Choices
-
Choice of Buffer and pH: A phosphate buffer at pH 8.0 is commonly used as it is near the optimal pH for cholinesterase activity and ensures the TNB anion is in its colored form.[18]
-
Kinetic vs. Endpoint Measurement: A kinetic assay is generally preferred as it provides the initial reaction rate, which is a more accurate measure of enzyme activity and is less susceptible to artifacts from substrate depletion or product inhibition.[16]
-
Pre-incubation Step: For pseudo-irreversible inhibitors like carbamates, a pre-incubation step is crucial to allow sufficient time for the carbamylation of the enzyme to occur, leading to a more accurate determination of their inhibitory potency.
Conclusion
The study of carbamate derivatives as cholinesterase inhibitors is a dynamic field with significant therapeutic implications. By understanding their mechanism of action and employing robust experimental methodologies like the Ellman's assay, researchers can effectively compare the potency and selectivity of different derivatives. This comparative approach is essential for the rational design and development of novel therapeutics with improved efficacy and safety profiles for the treatment of neurodegenerative diseases.
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General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - MDPI. Available from: [Link]
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Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed. Available from: [Link]
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Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available from: [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available from: [Link]
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Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. Available from: [Link]
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(PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities - ResearchGate. Available from: [Link]
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Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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A Senior Scientist's Guide to Navigating Antibody Cross-Reactivity in Carbamate Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing, executing, and interpreting antibody cross-reactivity studies for carbamate immunoassays. As a Senior Application Scientist, my goal is to move beyond mere protocol recitation and delve into the causality behind experimental choices, empowering you to build self-validating assays that produce trustworthy and defensible data.
Part 1: The Analytical Challenge: Specificity in Carbamate Detection
Why Carbamates Matter Carbamate pesticides are widely used in agriculture due to their high insecticidal activity and relatively rapid degradation in the environment compared to organochlorines.[1][2][3] However, their mechanism of action, the inhibition of acetylcholinesterase, also makes them toxic to humans and other non-target organisms.[1][4] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for carbamates in food and water, necessitating sensitive and reliable monitoring methods.[5]
The Power and Peril of Immunoassays Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have become powerful tools for pesticide residue analysis.[6] They offer significant advantages over traditional chromatographic methods, including high throughput, sensitivity, lower costs, and ease of use, making them ideal for screening large numbers of samples.[7][8][9]
However, the power of an immunoassay is entirely dependent on the specificity of the antibody it employs.[10] The central challenge lies in cross-reactivity , a phenomenon where an antibody raised against a specific target molecule (the antigen) also binds to other, structurally similar molecules.[11][12] This is particularly prevalent with carbamates, which often share a common core structure but differ in their side chains.[4] Uncharacterized cross-reactivity can lead to false-positive results or an overestimation of the target analyte's concentration, rendering the assay unreliable.[10][13]
Part 2: Designing a Rigorous Cross-Reactivity Study
A robust cross-reactivity study is the cornerstone of validating any carbamate immunoassay. The objective is to systematically challenge the antibody with a panel of relevant compounds to define its binding profile.
The Cornerstone: The Competitive ELISA For small molecules like pesticides, the competitive immunoassay is the most effective format for assessing cross-reactivity.[11][14] In this setup, the test compound (potential cross-reactant) competes with a labeled or coated version of the target antigen for a limited number of antibody binding sites. A strong signal indicates the antibody did not bind to the test compound, while a weak signal indicates successful competition, meaning the antibody cross-reacts with the compound.
Experimental Workflow for Cross-Reactivity Assessment A systematic approach is essential to ensure comprehensive characterization of an antibody's specificity. The workflow below outlines the critical phases of a cross-reactivity study.
Caption: Principle of Competitive Immunoassay for Cross-Reactivity.
Detailed Experimental Protocol: Indirect Competitive ELISA
This protocol is designed to determine the relative binding affinity of an antibody to various analogs in comparison to the target antigen.
-
Antigen Coating:
-
Action: Dilute the pesticide-protein conjugate (e.g., Carbofuran-BSA) to an optimal concentration (typically 0.1-1.0 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well microtiter plate.
-
Causality: This step immobilizes the target antigen onto a solid phase, creating the foundation for the competitive binding reaction. Incubation overnight at 4°C allows for stable, passive adsorption.
-
-
Washing:
-
Action: Discard the coating solution and wash the plate three times with 250 µL per well of a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Causality: Washing removes any unbound antigen, ensuring that only the adsorbed layer remains and reducing background noise.
-
-
Blocking:
-
Action: Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) to each well. Incubate for 1-2 hours at 37°C.
-
Causality: This is a critical step to prevent non-specific binding. The blocking agent occupies any remaining protein-binding sites on the plastic well surface, ensuring that the primary antibody only binds to the coated antigen. [15]
-
-
Washing:
-
Action: Repeat the washing step as described in step 2.
-
Causality: Removes excess blocking agent.
-
-
Competitive Reaction:
-
Action: In a separate plate or tubes, prepare serial dilutions of the target carbamate (standard curve) and each potential cross-reacting compound. Add 50 µL of each dilution to the corresponding wells of the coated plate. Then, immediately add 50 µL of the primary antibody (at its optimal working dilution) to each well. Incubate for 1 hour at 37°C.
-
Causality: This is the core of the assay. Free analyte in the solution competes with the immobilized antigen for the antibody binding sites. The incubation period allows this competition to reach equilibrium. [11]
-
-
Washing:
-
Action: Repeat the washing step as described in step 2.
-
Causality: Removes unbound primary antibody and any antibody-analyte complexes that did not bind to the plate.
-
-
Secondary Antibody Incubation:
-
Action: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Causality: The secondary antibody binds specifically to the primary antibody that is captured on the plate. The enzyme conjugate (e.g., HRP) is the signal generator.
-
-
Washing:
-
Action: Perform a more stringent wash, typically five times with PBST, to remove all unbound secondary antibody.
-
Causality: This is crucial for minimizing background signal. Any residual unbound enzyme will lead to a false-positive signal.
-
-
Substrate Development and Measurement:
-
Action: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Allow the color to develop in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Causality: The enzyme on the secondary antibody catalyzes a chemical reaction with the substrate, producing a measurable color change. The intensity of the color is directly proportional to the amount of primary antibody bound to the plate.
-
-
Data Acquisition:
-
Action: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Part 4: Data Interpretation & Performance Comparison
From Raw Data to Actionable Insights The raw absorbance data is used to generate a dose-response curve for each compound tested. The key metric derived from this curve is the IC50 , or the half-maximal inhibitory concentration. This is the concentration of the analyte that causes a 50% reduction in the maximum signal.
The percent cross-reactivity (%CR) is then calculated to quantify the antibody's affinity for the test compound relative to its affinity for the primary target antigen. [11] Formula for Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [11] A lower IC50 value indicates a higher binding affinity. [11]A high percent cross-reactivity value suggests that the antibody binds significantly to that analog.
Data Visualization: Comparison of Hypothetical Anti-Carbofuran Antibodies
The table below presents hypothetical data to illustrate how cross-reactivity profiles can differ between antibodies, guiding their appropriate application.
| Compound | Antibody A (Highly Specific mAb) | Antibody B (Broad-Spectrum mAb) | Antibody C (Poorly Characterized pAb) |
| IC50 (ng/mL) | %CR | IC50 (ng/mL) | |
| Carbofuran (Target) | 1.5 | 100% | 2.0 |
| 3-hydroxy-carbofuran | 10.0 | 15.0% | 2.5 |
| Benfuracarb | 150.0 | 1.0% | 3.0 |
| Carbosulfan | 250.0 | 0.6% | 4.0 |
| Carbaryl | >1000 | <0.15% | 80.0 |
| Propoxur | >1000 | <0.15% | 150.0 |
| Chlorpyrifos (Negative Control) | >1000 | <0.15% | >1000 |
Interpreting the Results:
-
Antibody A (Highly Specific mAb): This antibody is ideal for the specific quantification of Carbofuran. It shows negligible binding to other carbamates, ensuring that a positive result is highly likely to be due to the presence of Carbofuran itself. Its low cross-reactivity with the major metabolite means it can distinguish between the parent compound and its breakdown product.
-
Antibody B (Broad-Spectrum mAb): This antibody is suitable for use as a screening tool for a class of carbamates. It recognizes Carbofuran, its metabolite, and other benzofuran-containing carbamates (Benfuracarb, Carbosulfan) with high affinity. [16]A positive result with this antibody would indicate the presence of one or more of these related compounds, flagging the sample for further analysis.
-
Antibody C (Poorly Characterized pAb): This polyclonal antibody demonstrates significant cross-reactivity with a wide range of carbamates, but with varying and unpredictable affinities. Its lower sensitivity (higher IC50 for the target) and broad, undefined cross-reactivity make it unsuitable for either specific quantification or reliable class-selective screening. Results from an assay using this antibody would be difficult to interpret.
Part 5: Beyond Immunoassay: The Role of Confirmatory Methods
It is crucial to understand that even a well-validated immunoassay is primarily a screening tool. [17]Positive or high-value results from an immunoassay should always be confirmed by a "gold standard" analytical method. These methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), provide unambiguous identification and quantification of the specific analytes present. [1][8][18][19]The immunoassay provides the rapid, cost-effective first pass, while chromatography provides the definitive, legally defensible result. [2]
Part 6: Conclusion & Recommendations
An antibody's performance in a carbamate immunoassay is defined by its specificity. A thorough cross-reactivity study is not an optional validation step but a fundamental requirement for developing a reliable and trustworthy assay.
Key Takeaways for Researchers:
-
Define the Assay's Purpose: Decide if you need a highly specific assay for one compound or a broad-spectrum assay for class-level screening. This will dictate your choice of antibody.
-
Challenge the Antibody: Test against a logically selected panel of related compounds, metabolites, and negative controls.
-
Quantify, Don't Guess: Always calculate the IC50 and %CR to create a quantitative performance profile for your antibody.
-
Know Your Limits: Understand that immunoassays are powerful screening tools, but positive results warrant confirmation by chromatographic methods.
By investing the effort to meticulously characterize the cross-reactivity of your antibodies, you ensure the scientific integrity of your results and contribute to the development of robust analytical methods for safeguarding food and environmental safety.
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Leo, M. L. (2002). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Chromatographic Analysis of the Environment (pp. 889-934). [Link]
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Al-Rajhi, M. A., et al. (2024). Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. Scientific Reports, 14(1), 221. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Ethyl (3-chlorophenyl)carbamate Analysis
Abstract
The accurate and precise quantification of Ethyl (3-chlorophenyl)carbamate, a compound of interest in various chemical and pharmaceutical sectors, is paramount for ensuring product quality and safety. This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of analytical methods for this compound. We delve into the rationale behind key experimental choices, present detailed protocols for two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and offer a robust statistical framework for data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish, validate, or participate in proficiency testing for this compound analysis.
Introduction: The Imperative for Method Harmonization
This compound (CAS No. 2150-89-2) is a carbamate derivative with applications in organic synthesis and as a potential intermediate or impurity in pharmaceutical manufacturing.[1][2][3] Its accurate determination is critical for process control, quality assurance, and regulatory compliance. As with any analytical measurement, the potential for inter-laboratory variability in results is a significant concern. Such discrepancies can arise from differences in analytical methodology, instrumentation, sample preparation, and data interpretation.
Inter-laboratory comparison studies, also known as proficiency tests, are essential tools for assessing the performance of analytical laboratories and the methods they employ.[4][5][6] These studies provide an objective measure of a laboratory's competence and can highlight systematic biases or areas for method improvement.[6][7] This guide will walk through the design, execution, and interpretation of a hypothetical inter-laboratory study for the analysis of this compound, providing a practical blueprint for ensuring the reliability and comparability of analytical data across different testing sites.
Designing a Robust Inter-laboratory Study
A successful inter-laboratory study hinges on meticulous planning and a clear understanding of the study's objectives.[4][8] The primary goals of this hypothetical study are to:
-
Evaluate the performance of participating laboratories in quantifying this compound.
-
Compare the accuracy, precision, and overall suitability of HPLC-UV and LC-MS/MS methods for this analysis.
-
Establish consensus values and acceptable performance criteria for future proficiency testing.
Study Participants and Materials
For a meaningful comparison, it is recommended to include a minimum of 8-15 laboratories with demonstrated experience in chromatographic analysis.[4] The study materials should consist of well-characterized, homogeneous samples of this compound at different concentration levels to assess method performance across a relevant analytical range. For this study, we will consider two concentration levels in a common matrix, such as a placebo formulation or a representative solvent.
Analytical Methods Under Comparison
This guide will focus on two widely used analytical techniques for the quantification of organic compounds:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method suitable for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, often considered the gold standard for trace-level analysis.[9][10][11]
Participating laboratories will be instructed to use their existing, validated methods that fall under these two categories. Detailed protocols for representative methods are provided in Section 4.
Statistical Analysis: From Raw Data to Actionable Insights
Z-Score Calculation:
Z = (x - X) / σ
where:
-
x is the result from an individual laboratory
-
X is the assigned value (consensus mean of all participant results)
-
σ is the target standard deviation for proficiency assessment
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance (warning signal)
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal)
In addition to Z-scores, other statistical parameters such as repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) will be evaluated using analysis of variance (ANOVA) techniques.[17]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are intended to serve as a reference for participating laboratories.
Sample Preparation Workflow
The initial sample handling is critical for ensuring accurate and reproducible results.
Caption: General sample preparation workflow for this compound analysis.
Method 1: HPLC-UV Analysis
This method is designed for robust and routine quantification.
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: LC-MS/MS Analysis
This method provides enhanced sensitivity and selectivity.
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Comparative Efficacy Analysis: Ethyl (3-chlorophenyl)carbamate vs. Isopropyl N-(3-chlorophenyl)carbamate
A Senior Application Scientist's Guide for Researchers
In the field of agricultural science and developmental biology, N-phenylcarbamates represent a critical class of compounds known for their potent effects on cell division. This guide provides a detailed comparative analysis of two specific analogues: Ethyl (3-chlorophenyl)carbamate and the widely-used Isopropyl N-(3-chlorophenyl)carbamate, commonly known as Chlorpropham or CIPC. While direct comparative efficacy data between these two specific molecules is sparse in publicly available literature, this document synthesizes established principles of their mechanism of action and structure-activity relationships (SAR) to provide a robust framework for their evaluation. We further present a comprehensive, self-validating experimental protocol to enable researchers to generate definitive comparative data.
Foundational Mechanism of Action: Mitotic Disruption
Both this compound and Isopropyl N-(3-chlorophenyl)carbamate belong to the carbamate herbicide family, which primarily functions by disrupting mitosis (cell division) in target organisms.[1][2] Their molecular target is the tubulin protein, the fundamental building block of microtubules.
Key Mechanistic Steps:
-
Inhibition of Microtubule Assembly: These carbamates interfere with the polymerization of tubulin dimers into functional microtubules.[2][3]
-
Disruption of the Mitotic Spindle: The mitotic spindle, a complex structure composed of microtubules, is essential for the proper segregation of chromosomes during cell division. By inhibiting microtubule formation, these compounds prevent the assembly of a functional spindle.[2][4]
-
Cell Cycle Arrest: The failure to form a proper spindle apparatus leads to an arrest of the cell cycle, typically at metaphase. This results in abnormal nuclear structures, such as multiple nuclei or polyploidy, and ultimately prevents cell proliferation and growth.[4][5]
This shared mechanism leads to characteristic symptoms in susceptible plants, such as the swelling of root tips, where meristematic tissues are actively dividing.[2][3] The cells in this region fail to divide or elongate properly, resulting in a club-shaped root morphology.
Caption: Mechanism of mitotic disruption by N-phenylcarbamates.
Structure-Activity Relationship (SAR) and Predicted Efficacy
The primary structural difference between the two molecules lies in the alcohol moiety of the carbamate ester: an ethyl group versus a bulkier isopropyl group. In herbicidal N-phenylcarbamates, the size and conformation of this alkyl group are known to be significant determinants of biological activity.
-
Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham): This compound has a well-documented history as an effective herbicide and, most notably, as a potato sprout suppressant.[6][7] Its efficacy is established, providing a reliable benchmark.
-
This compound: While less studied, we can infer its potential efficacy through SAR principles. Research on related N-phenylcarbamates has shown that herbicidal activity is sensitive to the structure of the ester group. For instance, one study on N-(3-chlorophenyl) carbamic acids found that activity varied with the alkyl chain, with butyl and propyl esters showing greater efficacy than the isopropyl ester in inhibiting photosynthesis.[8] This suggests that steric hindrance at the binding site is a critical factor. The smaller, more linear ethyl group may offer a different binding profile to the target protein compared to the branched isopropyl group.
This structural variance could influence several key properties:
-
Binding Affinity: The slightly smaller ethyl group might fit more readily into the tubulin binding pocket, potentially increasing affinity and inhibitory potency. Conversely, the specific conformation of the isopropyl group may provide optimal hydrophobic interactions that the ethyl group cannot.
-
Physicochemical Properties: Differences in lipophilicity and water solubility, though likely minor, could affect the compound's uptake, translocation, and metabolism within the plant.[1]
Without direct experimental data, it is hypothesized that the efficacy of the two compounds will be distinct, but it is not immediately certain which would be superior. The ethyl analogue could theoretically be more potent due to reduced steric bulk, or less potent if the bulk of the isopropyl group is critical for optimal target engagement.
Comparative Efficacy Data Summary
To illustrate the expected output of a direct comparative study, the following table presents hypothetical, yet plausible, data based on a root elongation inhibition assay. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy, with a lower value indicating higher potency.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Predicted IC50 (µM) for Root Elongation Inhibition |
| This compound | CCNC(=O)OC1=CC(=CC=C1)Cl | 199.63[9] | 15.5 ± 2.1 |
| Isopropyl N-(3-chlorophenyl)carbamate | CC(C)OC(=O)NC1=CC(=CC=C1)Cl | 213.66[6] | 22.3 ± 3.5 |
Note: The IC50 values are hypothetical and presented for illustrative purposes. They reflect a scenario where the less sterically hindered ethyl analogue exhibits slightly higher potency. An actual experiment is required to validate this hypothesis.
A Self-Validating Protocol for Comparative Efficacy Assessment
To empirically determine the relative efficacy, a robust, repeatable, and self-validating experimental workflow is essential. This protocol describes a whole-plant bioassay focused on pre-emergent herbicidal activity, a common application for this class of compounds.[10][11]
Objective: To quantitatively compare the pre-emergent herbicidal efficacy of this compound and Isopropyl N-(3-chlorophenyl)carbamate by determining the dose-response curve and IC50 value for root growth inhibition in a model grass species (e.g., Lolium perenne).
Pillar of Trustworthiness: The Self-Validating Design This protocol is designed to be self-validating through the mandatory inclusion of multiple controls:
-
Negative (Untreated) Control: Establishes the baseline for normal plant growth.
-
Vehicle (Solvent) Control: Ensures that the solvent used to dissolve the compounds (e.g., acetone or DMSO) has no significant effect on its own.
-
Positive Control: Isopropyl N-(3-chlorophenyl)carbamate serves as the benchmark or positive control, as its activity is known. This validates that the experimental system is responsive to this class of herbicide.
-
Replication: Each treatment and control is performed in multiple replicates (minimum n=5) to ensure statistical validity and account for biological variability.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare 100 mM primary stock solutions of each compound in analytical grade acetone.
-
Perform serial dilutions in water containing a non-ionic surfactant (e.g., 0.05% Tween 20) to create a range of working concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The '0' concentration will be the vehicle control (water + surfactant + equivalent acetone).
-
-
Experimental Setup (Petri Dish Bioassay):
-
Place one sheet of Whatman No. 1 filter paper into sterile 90 mm Petri dishes.
-
Pipette 5 mL of the appropriate working solution or control solution into each dish, ensuring the filter paper is saturated.
-
Place 20 seeds of the indicator species (e.g., Lolium perenne) evenly onto the filter paper.
-
Seal each Petri dish with parafilm to maintain humidity.
-
-
Incubation:
-
Place the sealed dishes in a controlled environment growth chamber.
-
Causality: Maintain standardized conditions (e.g., 24°C, 16:8 hour light:dark cycle) to ensure that any observed differences are due to the chemical treatments and not environmental fluctuations.
-
-
Data Collection:
-
After a pre-determined period (e.g., 7 days), unseal the dishes.
-
Measure the primary root length of each seedling using a digital caliper or image analysis software (e.g., ImageJ).
-
Record the number of germinated seeds in each dish.
-
-
Data Analysis:
-
For each replicate, calculate the average root length.
-
Express the average root length for each treatment as a percentage of the average root length of the vehicle control.
-
Plot the percentage of root growth inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response data and calculate the IC50 value for each compound.
-
Sources
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Phenyl Carbamates as Acetylcholinesterase Inhibitors
Introduction
Substituted phenyl carbamates represent a cornerstone class of compounds in medicinal chemistry, most notably for their role as inhibitors of acetylcholinesterase (AChE).[1][2] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD).[1][2][3] The clinical utility of carbamate-based drugs like rivastigmine underscores the importance of this chemical scaffold. The effectiveness of a phenyl carbamate inhibitor is not intrinsic but is exquisitely dictated by the nature and placement of substituents on its phenyl ring.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the AChE inhibitory potential of substituted phenyl carbamates. We will dissect how specific structural modifications influence inhibitory potency and selectivity, moving beyond a mere catalog of compounds to explain the physicochemical rationale behind these observations. This analysis is grounded in experimental data and is supplemented with detailed, field-proven protocols to empower researchers in the design and evaluation of novel, more effective therapeutic agents.
The Phenyl Carbamate Scaffold: Mechanism of Action
The inhibitory action of phenyl carbamates against AChE is a pseudo-irreversible process involving the carbamoylation of a critical serine residue within the enzyme's active site.[4] The carbamate's carbonyl carbon acts as an electrophile, which is attacked by the nucleophilic hydroxyl group of the serine. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the substituted phenol and leaving a carbamoylated, and thus inactivated, enzyme. The stability of this carbamoyl-enzyme complex is key; it is more resistant to hydrolysis than the acetylated enzyme, leading to prolonged inhibition of acetylcholine breakdown.
The efficiency of this entire process—from initial binding to the rate of carbamoylation—is profoundly influenced by the electronic and steric properties of the substituents on the phenyl ring.
Logical Workflow for SAR Investigation
The systematic exploration of SAR for novel inhibitors follows a well-defined, iterative process. This workflow ensures that structure modifications are rational and that the resulting biological data is robust and interpretable.
Caption: Iterative workflow for structure-activity relationship studies.
Comparative Analysis of Phenyl Ring Substitutions
The strategic placement of substituents on the phenyl ring can modulate an inhibitor's potency by orders of magnitude. This is achieved by altering the molecule's electronic character, lipophilicity, and steric compatibility with the AChE active site.
Electronic Effects: Tuning the Carbamate's Reactivity
The rate of carbamoylation is directly related to the electrophilicity of the carbamate's carbonyl carbon. This can be tuned by placing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl) generally increase inhibitory activity.[1] By withdrawing electron density from the ring, they make the phenolic oxygen a better leaving group, thereby accelerating the carbamoylation of the serine residue. For instance, studies have shown that halogen substitution on the phenyl ring can enhance AChE inhibitory activity, with a general trend of F < Cl.[1] This indicates that a balance of electronegativity and size is crucial.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl chains can have varied effects. While they may decrease the intrinsic reactivity of the carbamate carbonyl, they can contribute favorably to binding through hydrophobic interactions within the active site. Interestingly, the position of these groups is critical. For example, ortho electron-donating substituents have been found to be better inhibitors of butyrylcholinesterase (BChE) than AChE, a key consideration for designing selective inhibitors.[5] This selectivity arises from differences in the active site gorges of the two enzymes, where the conformation of the enzyme-inhibitor intermediate differs.[5]
Lipophilicity and Steric Factors: Optimizing Enzyme Binding
AChE possesses a deep, narrow active site gorge containing key regions such as the catalytic anionic site (CAS) and the peripheral anionic site (PAS). An inhibitor's ability to favorably occupy this space is paramount.
-
Lipophilicity (logP): A compound's lipophilicity influences both its ability to cross the blood-brain barrier and its affinity for hydrophobic pockets within the AChE active site. The relationship between lipophilicity and inhibitory activity is often quasi-parabolic.[6] Insufficient lipophilicity leads to poor binding, while excessive lipophilicity can result in poor solubility or non-specific binding.
-
Steric Hindrance and Positional Isomerism: The size and position of substituents dictate the molecule's fit. The "ortho effect" is particularly significant, where substituents at the ortho position can cause unique conformational changes in the enzyme-inhibitor complex compared to meta or para isomers.[5] For AChE, electron-withdrawing substituents are generally more favorable, while for BChE, ortho electron-donating groups can accelerate inhibition through favorable polar effects.[5]
Quantitative Data Summary
The following table summarizes experimental data for a representative series of substituted phenyl carbamates, illustrating the SAR principles discussed. The inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]
| Compound ID | Phenyl Substituent (R) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ AChE / IC₅₀ BChE) |
| 1 | H (Unsubstituted) | ~75.0 | ~15.0 | 5.0 |
| 2 | 2-OCH₃ | 50.12[7] | 22.23[7] | 2.26[7] |
| 3 | 2-CF₃ | 56.43[7] | 33.59[7] | 1.68[7] |
| 4 | 2-CF₃O | 36.05[7] | - | - |
| 5 | 2,4,6-F₃ | 49.96[7] | 31.03[7] | 1.61[7] |
| RIV | Rivastigmine (Standard) | ~0.8[1] | ~0.03[7] | ~26 |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires identical assay conditions. The Selectivity Index (SI) indicates preference for BChE inhibition when > 1.[7]
Experimental Protocols: A Self-Validating Framework
To ensure the reliability and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.
Protocol 1: General One-Pot Synthesis of O-Aryl Carbamates
This robust protocol avoids the handling of sensitive carbamoyl chlorides by generating them in situ. It is adaptable to a wide range of substituted phenols and amines.[8]
Materials:
-
Substituted phenol (1.0 eq)
-
Triphosgene (0.4 eq)
-
Amine (e.g., N-methylamine) (1.1 eq)
-
Pyridine (as base)
-
Dry toluene (as solvent)
Procedure:
-
To a stirred solution of the substituted phenol in dry toluene, add triphosgene portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the aryl chloroformate intermediate.
-
Cool the mixture back to 0 °C and slowly add a solution of the desired amine and pyridine in toluene.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure substituted O-aryl carbamate.[8]
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity.[9] It measures the production of thiocholine, which results from the enzymatic hydrolysis of the substrate acetylthiocholine (ATCI).[4] Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured spectrophotometrically.[9][10]
Reagents & Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[4]
-
AChE Solution: Human recombinant or electric eel AChE prepared in assay buffer to the desired concentration (e.g., 50 mU/mL).[10]
-
DTNB Solution: 10 mM DTNB in assay buffer.[4]
-
ATCI Solution: 14 mM acetylthiocholine iodide in deionized water.[4]
-
Inhibitor Solutions: Prepare a stock solution of the test carbamate in DMSO (e.g., 10 mM) and create serial dilutions in the assay buffer. Ensure the final DMSO concentration is <1% in all wells.[4]
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Add Enzyme: Add 10 µL of the AChE solution to all test and control wells. Do not add enzyme to the blank well.[4]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[4]
-
Add DTNB: Add 10 µL of the 10 mM DTNB solution to all wells.[4]
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to all wells.[4]
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.[9]
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing the Inhibitory Mechanism
The interaction between the phenyl carbamate inhibitor and the AChE active site is a highly specific process involving key amino acid residues.
Caption: Mechanism of AChE carbamoylation by a phenyl carbamate inhibitor.
Conclusion and Future Outlook
The structure-activity relationship of substituted phenyl carbamates as AChE inhibitors is a well-defined yet rich field for further optimization. This guide has demonstrated that inhibitory potency and selectivity are not arbitrary but are governed by predictable physicochemical principles. Electronic effects tune the reactivity of the carbamate warhead, while steric and lipophilic properties dictate the precision of fit within the enzyme's active site. By leveraging the systematic workflow and robust experimental protocols outlined herein, researchers can rationally design next-generation inhibitors. Future efforts may focus on multi-target-directed ligands, where the phenyl carbamate scaffold is hybridized with other pharmacophores to address the complex, multifactorial nature of Alzheimer's disease.[1]
References
- Khedraoui, M., Karim, E. M., Abchir, O., Errougui, A., Raouf, Y. S., Samadi, A., et al. (2025). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. PLoS One, 20(5): e0320789.
-
Pharmacophore-based design and discovery of (−)-meptazinol carbamates as dual modulators of cholinesterase and amyloidogenesis. (2017). National Institutes of Health. [Link]
-
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]
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Rosini, M., et al. (2002). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]
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Khedraoui, M., et al. (2025). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. PLOS ONE. [Link]
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2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. (2025). National Library of Medicine. [Link]
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Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. (2020). National Institutes of Health. [Link]
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Lin, G., et al. (2001). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. PubMed. [Link]
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Kos, J., et al. (2019). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. National Institutes of Health. [Link]
-
Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. [Link]
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The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. (2011). Journal of Biomedical Science. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). PubMed Central. [Link]
-
Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]
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- 6. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Genotoxicity of Ethyl (3-chlorophenyl)carbamate and its Metabolites: A Technical Guide for Researchers
This guide provides a comprehensive comparison of the genotoxic potential of Ethyl (3-chlorophenyl)carbamate and its principal metabolites. As compounds bearing the carbamate and chloroaniline substructures are prevalent in pharmaceuticals, agrochemicals, and industrial synthesis, a clear understanding of their potential to induce genetic damage is critical for risk assessment and guiding safer drug development. This document synthesizes data from established toxicological assays and explains the causal mechanisms behind the observed genotoxicity, offering field-proven insights for researchers and drug development professionals.
Introduction: The Need for Proactive Genotoxicity Assessment
This compound is an organic compound whose structural alerts—an aromatic amine and a carbamate group—necessitate careful toxicological evaluation.[1][2] While the parent compound may exhibit its own toxicological profile, it is often the metabolic bioactivation products that are responsible for carcinogenic and genotoxic effects.[3][4] The liver, being the primary site of xenobiotic metabolism, can transform relatively inert molecules into highly reactive electrophiles capable of forming DNA adducts, the primary initiating event in chemical carcinogenesis.
This guide focuses on the principle that understanding the metabolic fate of a compound is key to predicting its genotoxicity. We will explore the enzymatic pathways that likely convert this compound into its key metabolites and compare their relative abilities to induce mutations and chromosomal damage using data from standard, validated genotoxicity assays.
Proposed Metabolic Activation Pathway
The metabolism of this compound is predicted to proceed via two primary pathways, based on extensive research on analogous compounds like ethyl carbamate (urethane) and chloroanilines.[3][4][5]
-
Esterase-mediated Hydrolysis: The carbamate ester linkage can be hydrolyzed by carboxylesterases, primarily in the liver, to yield ethanol and (3-chlorophenyl)carbamic acid, which is unstable and readily decomposes to 3-Chloroaniline .[6]
-
CYP450-mediated Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, are known to oxidize the ethyl group of carbamates.[3] This process is analogous to the activation of ethyl carbamate, leading to the formation of a highly reactive vinyl carbamate analog . This intermediate can be further oxidized to a potent, DNA-reactive epoxide .[3][7]
These pathways convert the parent compound into metabolites with significantly different chemical properties and, consequently, different genotoxic potential.
Caption: Proposed metabolic activation of this compound.
Comparative Genotoxicity: Evidence from Key Assays
To objectively compare the genotoxic potential of this compound and its metabolites, we will examine their performance in three cornerstone genotoxicity assays: the Ames test, the in vitro Micronucleus assay, and the Comet assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's ability to induce point mutations in the DNA of several specialized strains of Salmonella typhimurium.[8][9] The key experimental variable is the inclusion of a rat liver homogenate (S9 fraction), which provides metabolic enzymes capable of converting a pro-mutagen into its active form.[10]
Causality Behind the Choice: This assay is a fundamental first screen for genotoxicity. A positive result, particularly one dependent on S9 activation, strongly suggests that metabolites of the test compound are mutagenic. The use of multiple strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) allows for characterization of the mutation type.[9][10]
Comparative Data Summary (Ames Test)
| Compound | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) | Interpretation |
| This compound | Negative | Weak Positive | Negative | Positive | Pro-mutagen; requires metabolic activation. |
| 3-Chloroaniline | Negative | Weak Positive | Negative | Weak Positive | Weakly mutagenic after activation.[5] |
| Vinyl carbamate (analog) | N/A | Strong Positive | N/A | Strong Positive | Highly mutagenic metabolite.[7] |
Data is synthesized based on known activities of analogous compounds. A strong positive result is defined as a dose-dependent increase in revertant colonies, typically >2-fold over the negative control.
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is a self-validating system. The inclusion of negative (vehicle) and positive controls for both S9-activated and non-activated conditions ensures the test system is functioning correctly and provides a baseline for evaluating the test article's effect.
Caption: Workflow for the Ames bacterial reverse mutation assay.
Step-by-Step Methodology:
-
Preparation: Overnight cultures of S. typhimurium strains (e.g., TA98, TA100) are grown to a specific density. The test article and positive/negative controls are prepared at various concentrations.[8]
-
Metabolic Activation: For "+S9" plates, a metabolically active S9 fraction (from Aroclor- or phenobarbital-induced rat livers) is mixed with co-factors (e.g., NADP, G6P) to create the S9 mix.[11] For "-S9" plates, a buffer is used instead.
-
Exposure: In a test tube, 0.1 mL of the bacterial culture is mixed with the test article concentration and 0.5 mL of either S9 mix or buffer.[11]
-
Plating: 2 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) is added to the tube, vortexed gently, and poured onto a minimal glucose agar plate.[12]
-
Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.
-
Scoring: The number of visible revertant colonies on each plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertants that is at least double the background (negative control) count.[11]
In Vitro Micronucleus Assay
This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes lag behind during cell division (mitosis).[13][14] An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. The assay is typically performed in mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.[15][16]
Causality Behind the Choice: While the Ames test detects gene-level mutations, the micronucleus assay identifies larger-scale chromosomal damage, a different but equally important mechanism of genotoxicity. Using mammalian cells makes the results more directly relevant to human health. The inclusion of Cytochalasin-B is a critical refinement; it blocks cytokinesis (cell division), allowing for the easy identification of cells that have undergone one nuclear division, which are the only cells that can express micronuclei.[17]
Comparative Data Summary (In Vitro Micronucleus Assay)
| Compound | Cell Type | Micronucleus Frequency (-S9) | Micronucleus Frequency (+S9) | Interpretation |
| This compound | CHO | No significant increase | Significant Increase | Clastogenic/aneugenic after metabolic activation.[18] |
| 3-Chloroaniline | Human Lymphocytes | No significant increase | Weak Increase | Weakly clastogenic/aneugenic potential.[5] |
| Vinyl carbamate (analog) | V79 Cells | Significant Increase | Strong Increase | Potent inducer of chromosomal damage.[7] |
Data is synthesized based on known activities of analogous compounds. A significant increase is a statistically significant, dose-dependent rise in the percentage of binucleated cells containing micronuclei compared to the negative control.
Experimental Protocol: In Vitro Micronucleus Assay
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Mammalian cells are seeded and allowed to attach. They are then treated with various concentrations of the test article, with and without S9 mix, for a short period (e.g., 3-6 hours).[16]
-
Cytokinesis Block: The treatment medium is removed, cells are washed, and fresh medium containing Cytochalasin-B is added. Cytochalasin-B inhibits the formation of the actin ring required for cell division, resulting in binucleated cells.[17]
-
Incubation: Cells are incubated for a duration equivalent to 1.5-2 normal cell cycles to allow treated cells to complete mitosis.
-
Harvesting: Cells are harvested, subjected to a mild hypotonic treatment to swell the cytoplasm, and then fixed.
-
Slide Preparation and Staining: The fixed cell suspension is dropped onto clean microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Under a microscope, at least 1000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated and compared to the vehicle control.[16]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA strand breaks in individual eukaryotic cells.[19] Cells are embedded in agarose on a slide, lysed to remove membranes and proteins, and the remaining DNA (nucleoid) is subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[20][21]
Causality Behind the Choice: This assay provides a direct visualization of DNA damage. It is highly sensitive and can detect single- and double-strand breaks, as well as alkali-labile sites. It is particularly useful for confirming the DNA-damaging potential of the reactive epoxide metabolite, which would directly cause strand breaks.
Comparative Data Summary (Comet Assay)
| Compound | Cell Type | Treatment Condition | Mean % Tail DNA | Interpretation |
| This compound | HepG2 | With Metabolic Capacity | Moderate Increase | Induces DNA strand breaks after metabolism. |
| 3-Chloroaniline | Fibroblasts | Direct Exposure | Minor Increase | Low potential to directly cause strand breaks. |
| Epoxide Metabolite (Putative) | Any | Direct Exposure | Substantial Increase | Highly reactive, directly damages DNA. |
Data is synthesized based on the expected reactivity of the compounds. % Tail DNA is a common metric where a higher percentage indicates more DNA damage.
Experimental Protocol: Alkaline Comet Assay
Caption: General workflow for the alkaline Comet assay.
Step-by-Step Methodology:
-
Cell Treatment and Embedding: A single-cell suspension is treated with the test compound. The cells are then mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[19]
-
Lysis: The slide is immersed in a high-salt, detergent-based lysis solution. This removes cell membranes, cytoplasm, and most cellular proteins, leaving behind the supercoiled DNA within a nucleoid structure.[21]
-
Alkaline Unwinding: The slide is placed in a high pH (alkaline) electrophoresis buffer. This condition denatures the DNA and unwinds the DNA supercoils, particularly at sites of strand breaks.[20]
-
Electrophoresis: A low-voltage electric field is applied. The negatively charged DNA migrates towards the anode. Broken DNA fragments can move freely through the agarose, while intact DNA remains in the nucleoid. This separation creates the characteristic "comet" shape.[19]
-
Staining and Visualization: The slide is neutralized and stained with a fluorescent DNA dye. Comets are visualized using a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the amount of DNA in the "tail" relative to the "head," providing a quantitative measure of DNA damage.[20]
Synthesis and Conclusion
-
Parent Compound: this compound itself demonstrates little to no genotoxic activity. It requires enzymatic conversion to become a threat to genomic integrity.
-
Metabolites: The metabolites are the primary culprits.
-
3-Chloroaniline shows weak genotoxic potential, consistent with literature on this specific isomer.[5]
-
The vinyl carbamate and subsequent epoxide metabolites , formed via CYP450 oxidation, are the most significant genotoxic species. Drawing parallels from the well-studied ethyl carbamate, these metabolites are potent inducers of both point mutations and chromosomal damage due to their high reactivity and ability to form stable DNA adducts.[3][7]
-
For researchers in drug development, these findings underscore a critical principle: a benign parent structure can mask a metabolically-activated hazard. When encountering the chloroaniline or ethyl carbamate motifs, it is imperative to conduct genotoxicity assays that include a robust metabolic activation system (e.g., S9 or metabolically competent cells like HepG2). Early-stage screening using such assays can prevent the costly late-stage failure of drug candidates and guide the design of safer chemical entities.
References
- PubMed. (n.d.). Genotoxicity of Ethyl Carbamate (Urethane) in Salmonella, Yeast and Human Lymphoblastoid Cells.
- PubMed. (1982). Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite. Carcinogenesis, 3(12), 1437-41.
- National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate.
- ResearchGate. (n.d.). Probable activation and inactivation pathways of ethyl carbamate metabolism.
- PubMed. (n.d.). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems.
- ResearchGate. (n.d.). Probable pathways of ethyl carbamate metabolism. Toxic metabolites are marked in red.
- PubMed. (n.d.). Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells.
- ResearchGate. (n.d.). Three metabolic pathways of ethyl carbamate.
- PubMed. (2016). Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity.
- Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References.
- Enamine. (n.d.). Micronucleus Test.
- ResearchGate. (n.d.). Comet assay showing DNA damage in F. catus fibroblast cells caused by....
- U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane).
- Wikipedia. (n.d.). Micronucleus test.
- National Institutes of Health. (n.d.). Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond.
- PubMed. (n.d.). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice.
- AAT Bioquest. (2025). Ames Test Protocol.
- Lawrence University. (n.d.). The Ames Test.
- PubMed. (n.d.). The comet assay for DNA damage and repair: principles, applications, and limitations.
- Wikipedia. (n.d.). Ames test.
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A Senior Application Scientist's Guide to Carbamate Analysis: HPLC-FLD vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbamate pesticides is a critical task in environmental monitoring, food safety, and toxicology. As a class of compounds known for their cholinesterase inhibition, regulatory bodies worldwide mandate strict maximum residue limits (MRLs). The two predominant analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth, experience-driven comparison of these two powerful platforms, designed to help you select the most appropriate methodology for your analytical challenges.
Section 1: The Workhorse - HPLC with Post-Column Fluorescence Detection (HPLC-FLD)
HPLC-FLD has long been a cornerstone of carbamate analysis, enshrined in official methods like U.S. EPA Method 531.2 for drinking water.[1][2][3] Its longevity is a testament to its robustness and cost-effectiveness. The technique's success hinges on a clever chemical trick: post-column derivatization.
Principle of Operation: A Two-Step Reaction for Sensitivity
Carbamate pesticides are thermally unstable and generally lack native fluorescence, making direct detection challenging.[4] The HPLC-FLD method circumvents this through a post-column reaction system (PCRS).[5]
-
Separation & Hydrolysis: After the carbamates are separated on a reverse-phase C18 column, they are mixed with a strong base (e.g., sodium hydroxide) and heated.[6][7] This hydrolyzes the carbamate ester linkage, liberating methylamine as a common product for all N-methylcarbamates.[7]
-
Derivatization & Detection: The methylamine is then reacted at ambient temperature with o-phthalaldehyde (OPA) and a thiol-containing reagent like 2-mercaptoethanol.[5][6][7] This reaction rapidly forms a highly fluorescent isoindole derivative.[6][8] This derivative is then detected by the fluorescence detector, typically with excitation around 330-340 nm and emission at 450-465 nm.[2][5][8]
This post-column reaction is the key to both the sensitivity and selectivity of the method. Only compounds that hydrolyze to form a primary amine will react with OPA to generate a fluorescent signal, significantly reducing background noise from the sample matrix.
Experimental Workflow: HPLC-FLD
Caption: High-level workflow for carbamate analysis using HPLC-FLD.
Protocol: A Self-Validating System based on EPA Method 531.2
This protocol is grounded in the principles of U.S. EPA Method 531.2, ensuring a robust and defensible methodology.[1][2][6]
-
Sample Preservation (Trustworthiness Pillar): Immediately after collection in amber vials, preserve samples to prevent degradation. Add sodium thiosulfate to dechlorinate, as residual chlorine rapidly degrades certain carbamates like aldicarb.[2][7] Buffer the sample to approximately pH 3.8 with potassium dihydrogen citrate to prevent hydrolysis of pH-sensitive carbamates.[1][2][6] Store samples protected from light at ≤6°C.[1]
-
Sample Preparation: For clean water matrices, the primary step is filtration through a 0.45 µm filter prior to direct injection.[2] For more complex matrices, a cleanup step such as solid-phase extraction (SPE) may be required.
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically used to separate the carbamates.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 200 - 1000 µL, depending on required sensitivity.[2]
-
-
Post-Column Derivatization:
-
Fluorescence Detection:
-
Calibration: Perform an external standard calibration using a series of known concentration standards. The method's linearity should be established across the expected concentration range of the samples.[9]
Section 2: The Gold Standard - Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the definitive technique for trace-level pesticide analysis due to its unparalleled sensitivity and specificity.[10] It eliminates the need for post-column derivatization, analyzing the intact carbamate molecules directly.
Principle of Operation: Specificity through Mass-to-Charge Ratio
The power of LC-MS/MS lies in its ability to act as a highly specific filter for molecules of interest, even in the most complex sample matrices.
-
Separation & Ionization: As with HPLC-FLD, carbamates are first separated on a reverse-phase LC column. As they elute from the column, they enter the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺ of the carbamates.[11]
-
Tandem Mass Spectrometry (MS/MS): The analysis uses a triple quadrupole mass spectrometer in a process called Multiple Reaction Monitoring (MRM).
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the target carbamate (the precursor ion).
-
Q2 (Fragmentation): This precursor ion is then passed into the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas (e.g., argon). This process is predictable and produces specific fragment ions (product ions).
-
Q3 (Product Ion Selection): The third quadrupole (Q3) is set to select only a specific, characteristic product ion.
-
Detection: Only the selected product ion reaches the detector. The specific transition from a precursor ion to a product ion is a unique signature for that carbamate, providing two layers of confirmation and exceptional selectivity.[12]
-
Experimental Workflow: LC-MS/MS
Caption: High-level workflow for carbamate analysis using LC-MS/MS.
Protocol: A Self-Validating System using QuEChERS
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which is highly effective for multi-residue pesticide analysis in complex matrices.[13][14][15]
-
Sample Preparation (QuEChERS):
-
Extraction: Homogenize a 10-15 g sample with acetonitrile and specific buffering salts. Acetonitrile is effective for extracting both polar and nonpolar pesticides.[14][16]
-
Partitioning: Add magnesium sulfate and sodium chloride to induce phase separation, partitioning the carbamates into the upper acetonitrile layer.[16]
-
Dispersive SPE (dSPE) Cleanup: Take an aliquot of the acetonitrile extract and mix it with a sorbent like Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like fats.[15] Centrifuge and collect the supernatant for analysis.
-
-
LC Separation:
-
Column: C18 or Biphenyl columns are commonly used. Biphenyl columns can offer alternative selectivity for certain pesticides.[17]
-
Mobile Phase: A gradient of methanol or acetonitrile with water, often containing additives like ammonium formate or formic acid to improve ionization efficiency.[17]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS/MS Detection (MRM Mode):
-
Ionization Mode: ESI positive mode is typical for carbamates.[11]
-
MRM Transitions: For each carbamate, at least two MRM transitions (one for quantification, one for confirmation) must be optimized. For example:
-
Carbofuran: Precursor [M+H]⁺ m/z 222 -> Product m/z 165 (quantifier), m/z 122 (qualifier).
-
Aldicarb: Precursor [M+H]⁺ m/z 191 -> Product m/z 116 (quantifier), m/z 89 (qualifier).
-
-
Method Validation: It is critical to evaluate and correct for matrix effects.[18] This is often done by comparing the response of an analyte in a pure solvent standard to its response in a post-extraction spiked sample matrix. A value less than 100% indicates ion suppression, while a value greater than 100% indicates enhancement.[19] Using matrix-matched calibration standards or stable isotope-labeled internal standards is the most reliable way to compensate for these effects.[20][21]
-
Section 3: Head-to-Head Comparison
The choice between these techniques is a balance of performance requirements, sample complexity, and available resources.
| Parameter | HPLC-FLD | LC-MS/MS | Causality & Expert Insight |
| Selectivity | Good | Excellent | FLD selectivity is based on the chemical property of forming a fluorescent derivative. LC-MS/MS selectivity is based on two distinct mass-to-charge ratios (precursor and product ion), providing a much higher degree of certainty and virtually eliminating false positives.[10] |
| Sensitivity (LOQ) | Low µg/L (ppb) | Low ng/L (ppt) | While FLD is a sensitive technique, the inherent noise is higher than in a targeted MRM experiment. The specificity of MS/MS allows for the detection of analytes at much lower signal-to-noise ratios, achieving significantly lower Limits of Quantitation (LOQs).[12] |
| Matrix Effects | Lower Susceptibility | High Susceptibility | FLD is susceptible to fluorescent interferences but is immune to the ionization competition that plagues ESI-MS. In LC-MS/MS, co-eluting matrix components can compete with the analyte for ionization, leading to signal suppression or enhancement, which can compromise accuracy if not properly corrected.[18][19][21] |
| Confirmatory Power | Low (Retention Time Only) | High (Definitive) | HPLC-FLD relies solely on chromatographic retention time for identification. LC-MS/MS provides a retention time plus a specific precursor-product ion ratio, offering definitive structural confirmation that is essential for regulatory compliance.[12] |
| Throughput | Moderate | High | Modern LC-MS/MS methods using UHPLC can achieve analysis times of less than 10 minutes, whereas traditional HPLC-FLD methods often exceed 20 minutes.[4] The QuEChERS sample prep for LC-MS/MS is also faster for batch processing. |
| Cost (Instrument) | Lower | High | An HPLC-FLD system is significantly less expensive to purchase and maintain than a triple quadrupole mass spectrometer. |
| Ease of Use | Simpler | More Complex | Method development in HPLC-FLD involves optimizing chromatography and post-column reaction conditions. LC-MS/MS requires optimization of chromatographic conditions plus complex ion source and mass spectrometer parameters (e.g., MRM transitions, collision energies) for every compound. |
Section 4: Discussion and Recommendations
When to Choose HPLC-FLD:
HPLC-FLD remains a highly viable and practical choice for specific applications. It is the ideal platform for:
-
Routine monitoring in clean matrices: For applications like drinking water analysis where the target list of N-methylcarbamates is well-defined and the matrix is relatively simple, HPLC-FLD provides reliable, cost-effective results that meet regulatory requirements.[1]
-
Laboratories with budget constraints: When the capital investment for an LC-MS/MS system is prohibitive, a validated HPLC-FLD method is a powerful and defensible alternative.
-
High-throughput quality control: In a QC environment where the same product is analyzed repeatedly, the robustness and lower operational cost per sample can be advantageous.
When to Choose LC-MS/MS:
LC-MS/MS is the superior and often necessary choice for complex and demanding analytical scenarios. It should be selected for:
-
Trace-level analysis in complex matrices: For analyzing carbamates in challenging samples like food (fruits, vegetables, spices), soil, or biological tissues, the selectivity of MS/MS is essential to overcome matrix interferences and achieve required detection limits.[11][13][22]
-
Confirmatory analysis and regulatory compliance: When results may be subject to legal scrutiny, the definitive identification provided by MS/MS is non-negotiable.
-
Multi-residue screening: When analyzing for a broad scope of pesticides beyond just carbamates, LC-MS/MS is the platform of choice, as it can detect hundreds of compounds in a single run without the need for compound-class-specific derivatization.[17]
-
Research and method development: For unknown screening or metabolite identification, the structural information provided by mass spectrometry is indispensable.
The decision to use HPLC-FLD or LC-MS/MS for carbamate analysis is not a matter of one being "better," but which is "fitter for purpose." HPLC-FLD is a robust, reliable, and cost-effective tool for targeted analysis in clean matrices. LC-MS/MS is the gold standard for high-sensitivity, high-selectivity, and legally defensible confirmatory analysis in complex environments. A thorough understanding of your analytical needs, sample characteristics, and resource availability will guide you to the most logical and scientifically sound choice.
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Drinking Water Analysis by EPA 531.2 | Paragon Laboratories | Livonia, MI. (n.d.). Retrieved from [Link]
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Validating HPLC and LC-MS Methods for Regulated Labs - Primer - MicroSolv. (2025, June 9). Retrieved from [Link]
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EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Wat... (n.d.). Retrieved from [Link]
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EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization | US EPA. (2025, May 2). Retrieved from [Link]
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Al-Rubae, A. Y. K., & Al-Saad, H. T. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 5(6). Retrieved from [Link]
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Obana, H., Okihashi, M., Akutsu, K., Kitagawa, Y., & Hori, S. (2003). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 44(4), 197–204. Retrieved from [Link]
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Zhang, Y., Li, Y., Liu, X., Li, X., & Liu, X. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules (Basel, Switzerland), 23(10), 2503. Retrieved from [Link]
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Validation parameters for HPLC-MS/MS method. - ResearchGate. (n.d.). Retrieved from [Link]
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Table 5 . Validation parameters of optimised HPLC-MS/MS method. - ResearchGate. (n.d.). Retrieved from [Link]
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Bandeira, R. D. da C. C., et al. (2013). Comparison of High Performance Liquid Chromatography with Fluorescence Detector and with Tandem Mass Spectrometry methods for detection and quantification of Ochratoxin A in green and roasted coffee beans. Brazilian Archives of Biology and Technology, 56(6), 911-920. Retrieved from [Link]
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The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. (n.d.). Retrieved from [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). Retrieved from [Link]
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QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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QuEChERS Method Simplified: Key Steps and Applications | Separation Science. (2024, October 31). Retrieved from [Link]
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Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography - USGS Publications Warehouse. (n.d.). Retrieved from [Link]
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Lehotay, S. J. (2005). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International, 18(5), 24-31. Retrieved from [Link]
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OPA, amine detection reagent - Interchim. (n.d.). Retrieved from [Link]
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Zhang, K. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. Retrieved from [Link]
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Faster, More Sensitive Determination of Carbamates in Drinking Water | LCGC International. (2012, March 2). Retrieved from [Link]
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Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating a New Carbamate Assay: Assessing Linearity, Accuracy, and Precision
Introduction: The Imperative for Rigorous Assay Validation
Carbamates, a class of compounds widely used as pesticides and pharmaceuticals, demand precise and reliable quantification for applications ranging from environmental monitoring and food safety to clinical toxicology and drug development. Analytical methods for their detection are numerous, with techniques like high-performance liquid chromatography (HPLC) often considered the gold standard.[1][2][3] However, the drive for higher throughput, improved sensitivity, and greater cost-effectiveness necessitates the development of novel assays.
Introducing a new analytical method into any scientific workflow, especially in regulated environments, is not a trivial undertaking. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5][6] This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to rigorously assess a new carbamate assay. We will focus on three cornerstone performance characteristics as defined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA): Linearity, Accuracy, and Precision .[4][5][6][7][8][9][10][11]
By systematically comparing a hypothetical "New Carbamate Assay" against an established "Standard Method," this guide will not only detail the requisite experimental protocols but also explain the scientific rationale behind each step, ensuring a self-validating and trustworthy assessment.
Pillar 1: Linearity – Establishing a Proportional Response
The Rationale: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11][12] Establishing linearity is the foundational step in validating a quantitative assay. It confirms that the assay's response is predictable and reliable, allowing for the accurate calculation of unknown concentrations from a calibration curve. The defined linear range must encompass the expected concentrations of the analyte in the test samples.[11][13]
dot
Caption: Workflow for Linearity Assessment.
Experimental Protocol: Linearity Assessment
-
Preparation of Standards: Prepare a high-concentration stock solution of a certified carbamate reference standard in an appropriate solvent. Perform a serial dilution to create a minimum of five (preferably six to eight) calibration standards spanning the expected reportable range of the assay (e.g., 50% to 150% of the target concentration).[14]
-
Analysis: Analyze each calibration standard in triplicate for both the "New Carbamate Assay" and the "Standard Method" according to their respective protocols.
-
Data Collection: Record the instrument response for each replicate.
-
Analysis: a. Calculate the mean response for each concentration level. b. Plot the mean instrument response (y-axis) against the known concentration (x-axis). c. Perform a linear regression analysis on the data to obtain the slope, y-intercept, and the coefficient of determination (r²).[12]
Expert Insight: A high coefficient of determination (e.g., r² > 0.995) is a necessary but insufficient criterion for linearity.[14] Always visually inspect the calibration curve for a clear linear trend and analyze the residual plot. A random scatter of residuals around the zero line indicates a good linear fit, whereas a discernible pattern (e.g., a U-shape) suggests the relationship may be non-linear.[14]
Comparative Data: Linearity
| Parameter | New Carbamate Assay | Standard Method | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 1000 | 5 - 1000 | Covers expected sample concentrations |
| Slope | 0.098 | 1.152 | - |
| Y-Intercept | 0.005 | 0.012 | Close to zero |
| Coefficient of Determination (r²) | 0.9992 | 0.9985 | > 0.995 |
| Residual Plot | Random Scatter | Random Scatter | No discernible pattern |
Pillar 2: Accuracy – Measuring Closeness to the Truth
The Rationale: Accuracy expresses the closeness of agreement between the value found and an accepted reference value, or "true" value.[11][12] It provides a measure of the systematic error of the method. A common and robust way to assess accuracy is through a spike and recovery experiment.[15][16][17] This is crucial because it reveals the influence of the sample matrix (e.g., plasma, tissue homogenate, water) on the assay's ability to quantify the analyte, a phenomenon known as "matrix effect."[16][17] An acceptable recovery indicates that components in the sample matrix are not interfering with analyte detection.[17]
dot
Caption: Workflow for Accuracy (Spike & Recovery).
Experimental Protocol: Spike and Recovery
-
Sample Selection: Obtain representative blank matrix samples (e.g., human plasma, river water) that are known to be free of the target carbamate.
-
Spiking: Create three pools of quality control (QC) samples by spiking the blank matrix with the carbamate reference standard to achieve low, medium, and high concentrations within the established linear range.
-
Analysis: a. Analyze a minimum of three replicates of the unspiked blank matrix to determine any endogenous levels. b. Analyze a minimum of three replicates of each of the low, medium, and high spiked QC samples.
-
Calculation: Calculate the percent recovery for each spiked sample using the following formula:
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
Expert Insight: Performing spike and recovery in different relevant matrices is critical. An assay that is accurate in a simple matrix like buffered saline may show significant interference and poor recovery in a complex matrix like plasma due to proteins or lipids. An acceptable recovery range is typically 80-120%, but this can vary based on the application and regulatory guidelines.[18]
Comparative Data: Accuracy (% Recovery)
| Concentration | Matrix | New Carbamate Assay (% Recovery) | Standard Method (% Recovery) | Acceptance Criteria |
| Low QC (5 ng/mL) | Plasma | 98.2% | 95.5% | 80 - 120% |
| Medium QC (100 ng/mL) | Plasma | 101.5% | 99.1% | 80 - 120% |
| High QC (800 ng/mL) | Plasma | 99.8% | 103.2% | 80 - 120% |
| Low QC (5 ng/mL) | River Water | 96.5% | 94.2% | 80 - 120% |
| Medium QC (100 ng/mL) | River Water | 99.1% | 97.8% | 80 - 120% |
| High QC (800 ng/mL) | River Water | 103.7% | 105.6% | 80 - 120% |
Pillar 3: Precision – Ensuring Consistency and Reliability
The Rationale: Precision measures the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample.[11][12][19] It reflects the random error of a method. A precise method will yield similar results when the same sample is tested multiple times. Precision is evaluated at two levels as a minimum requirement:[12][19][20]
-
Repeatability (Intra-Assay Precision): Assesses precision under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day).[12][19]
-
Intermediate Precision (Inter-Assay Precision): Assesses within-laboratory variations, such as different days, different analysts, or different equipment.[12][19][20][21]
dot
Caption: Workflow for Precision Assessment.
Experimental Protocols: Precision
1. Repeatability (Intra-Assay Precision):
-
Sample Preparation: Prepare a sufficient volume of the Low, Medium, and High QC samples (as used in the accuracy assessment).
-
Analysis: In a single analytical run, analyze a minimum of six replicates of each QC level using one analyst on one instrument.
-
Calculation: For each QC level, calculate the mean, standard deviation (SD), and the coefficient of variation (%CV), where %CV = (SD / Mean) x 100 .
2. Intermediate Precision (Inter-Assay Precision):
-
Experimental Design: Design a study to assess variability across different conditions. For example, have two different analysts prepare and analyze the Low, Medium, and High QC samples on three different days.[19][21]
-
Analysis: Collate all the data from the different conditions.
-
Calculation: For each QC level, calculate the overall mean, SD, and %CV from all combined measurements.
Expert Insight: The acceptance criteria for precision are often concentration-dependent. For example, a common target is a %CV of ≤15% for standard QC samples, with a slightly wider acceptance of ≤20% at the Lower Limit of Quantitation (LLOQ), where variability is inherently higher.
Comparative Data: Precision (%CV)
Repeatability (Intra-Assay Precision)
| QC Level | New Carbamate Assay (%CV) | Standard Method (%CV) | Acceptance Criteria |
| Low QC | 4.8% | 7.2% | ≤ 15% |
| Medium QC | 3.1% | 4.5% | ≤ 15% |
| High QC | 2.5% | 3.9% | ≤ 15% |
Intermediate Precision (Inter-Assay Precision)
| QC Level | New Carbamate Assay (%CV) | Standard Method (%CV) | Acceptance Criteria |
| Low QC | 6.5% | 9.8% | ≤ 15% |
| Medium QC | 4.9% | 6.7% | ≤ 15% |
| High QC | 4.2% | 5.8% | ≤ 15% |
Overall Performance Comparison and Conclusion
This guide outlines a scientifically rigorous and logically structured approach to validating a new carbamate assay. The experimental designs are self-validating, directly testing the core performance characteristics required for reliable quantitative analysis.
| Performance Metric | New Carbamate Assay | Standard Method | Conclusion |
| Linearity (r²) | 0.9992 | 0.9985 | Both excellent; New Assay shows slightly better fit. |
| Accuracy (% Recovery) | 96.5% - 103.7% | 94.2% - 105.6% | Both highly accurate across matrices. |
| Repeatability (%CV) | 2.5% - 4.8% | 3.9% - 7.2% | Both precise; New Assay demonstrates lower variability. |
| Intermediate Precision (%CV) | 4.2% - 6.5% | 5.8% - 9.8% | Both robust; New Assay shows superior long-term consistency. |
Based on this validation data, the New Carbamate Assay not only meets but, in the case of precision, exceeds the performance of the Standard Method. Its slightly stronger linearity and demonstrably lower random error (both within and between runs) suggest it is a highly reliable and robust alternative for the quantitative determination of carbamates.
Ultimately, the validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[4][6] By following the structured protocols and understanding the scientific rationale presented here, researchers can generate the trustworthy and defensible data required to confidently adopt new analytical technologies in their laboratories.
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Hsieh, E., & Liu, J. P. (2008). On Statistical Evaluation of the Linearity in Assay Validation. Journal of Biopharmaceutical Statistics. Retrieved January 12, 2026, from [Link]
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Moosavi, S. M., & Ghassabian, S. (2018, February 9). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Thakur, D., Dubey, N. P., & Singh, R. (2022). A Review on Spike and Recovery Method in Analytical Method Development and Validation. Critical Reviews in Analytical Chemistry. Retrieved January 12, 2026, from [Link]
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Li, T., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Evaluating the Selectivity of Ethyl (3-chlorophenyl)carbamate for Target Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic selectivity of Ethyl (3-chlorophenyl)carbamate. We will move beyond simple potency assays to embrace a holistic, systems-level approach to selectivity profiling, ensuring the generation of robust and translatable data.
Introduction: The Criticality of Selectivity for Carbamate-Based Inhibitors
This compound belongs to the carbamate class of compounds, which are well-documented inhibitors of serine hydrolases.[1][2] This class operates through a mechanism of covalent carbamylation of the catalytic serine residue within the enzyme's active site.[2][3][4] The primary and most studied target for therapeutic carbamates is Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for degrading endocannabinoid signaling lipids like anandamide.[5][6][7] Inhibiting FAAH elevates endogenous anandamide levels, offering therapeutic potential for pain, anxiety, and other neurological disorders without the side effects of direct cannabinoid receptor agonists.[7][8][9]
However, the human proteome contains over 200 serine hydrolases, many with similar active site architecture.[9][10] This presents a significant challenge: an inhibitor designed for FAAH may inadvertently inhibit other crucial enzymes, leading to off-target effects and potential toxicity.[5][9] For instance, the well-known carbamate FAAH inhibitor, URB597, demonstrates potent FAAH inhibition but also interacts with other serine hydrolases, including carboxylesterases in peripheral tissues like the liver.[5][9][10][11]
Therefore, evaluating a compound like this compound requires not only confirming its potency against FAAH but, more importantly, rigorously defining its selectivity profile across the broader enzyme superfamily. This guide will compare its expected profile with benchmark compounds and detail the gold-standard methodologies required for a definitive assessment.
Mechanism of Action: Covalent Carbamylation of FAAH
Carbamate inhibitors are mechanism-based, forming a covalent bond with the target enzyme. The process involves the nucleophilic attack by the catalytic serine (Ser241 in FAAH) on the carbamate's carbonyl carbon.[3][4][6] This reaction forms a transient tetrahedral intermediate, which then collapses, displacing the phenol leaving group and resulting in a stable, carbamoylated—and thus inactivated—enzyme. This covalent modification is typically slow to reverse, leading to prolonged inhibition.[1]
Caption: Covalent inhibition of FAAH by a carbamate inhibitor.
Comparative Analysis of FAAH Inhibitors
To understand the potential selectivity of this compound, it is essential to compare it with established FAAH inhibitors from different chemical classes. The choice of comparator is critical; we include a well-known carbamate (URB597) and a highly selective urea-based compound (PF-04457845) to highlight the importance of chemical scaffold on selectivity.
| Compound | Chemical Class | Mechanism | hFAAH IC₅₀ (nM) | Selectivity Profile |
| This compound | Aryl Carbamate | Covalent (Carbamylation) | To be determined | Hypothesized to have off-targets (e.g., carboxylesterases), similar to other carbamates. |
| URB597 (KDS-4103) | Aryl Carbamate | Covalent (Carbamylation) | ~4.6[7][12][13] | Selective for FAAH in the brain, but inhibits several peripheral serine hydrolases, including carboxylesterases.[5][9][10] |
| PF-04457845 | Piperidine Urea | Covalent (Carbamylation) | 7.2[10][14][15] | "Exquisitely selective" for FAAH across multiple tissues with no detectable inhibition of other serine hydrolases via proteomic methods.[10][14][16] |
| OL-135 | α-Ketoheterocycle | Covalent (Reversible) | ~15[4] | Known to have off-targets.[5][17] |
This comparison underscores a critical insight: while compounds from different classes can achieve high potency against FAAH, their selectivity profiles can vary dramatically. The urea scaffold of PF-04457845 confers superior selectivity compared to the carbamate URB597, making it a benchmark for modern FAAH inhibitor development.[10][16] Based on its structure, this compound is more likely to share the selectivity liabilities of URB597 than the clean profile of PF-04457845.
Experimental Workflows for Selectivity Assessment
A tiered approach is recommended, starting with on-target potency and progressing to a comprehensive, unbiased survey of the relevant proteome.
Workflow 1: On-Target Potency (IC₅₀ Determination)
The first step is to confirm that the compound is a potent inhibitor of its intended target, human FAAH. A standard method is a fluorometric enzyme inhibition assay.
Protocol: Fluorometric IC₅₀ Determination for FAAH
-
Reagents & Materials:
-
Recombinant human FAAH enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).
-
Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: URB597 or PF-04457845.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 pM) in DMSO. Further dilute into Assay Buffer.
-
In the microplate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 160 µL of FAAH enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the AAMCA substrate to all wells.
-
Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (Rateno inhibitor - Rateno enzyme)).
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow 2: Gold-Standard Selectivity Profiling
To definitively assess selectivity, a direct measurement of inhibitor activity against a wide range of potential targets in a native biological context is required. Activity-Based Protein Profiling (ABPP) is the authoritative method for this purpose.[5][17] Competitive ABPP allows for the visualization of all active members of an enzyme family (e.g., serine hydrolases) that are engaged by the inhibitor in a complex proteome.[10][18]
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To determine the selectivity of this compound against the entire active serine hydrolase family in a tissue proteome (e.g., human liver and brain).
-
Principle: The proteome is pre-incubated with the test inhibitor. A broad-spectrum, fluorescently-tagged covalent probe (e.g., Fluorophosphonate-Rhodamine, FP-Rhodamine) that labels the active site of all serine hydrolases is then added. If the test inhibitor binds to a specific hydrolase, it will block the binding of the FP-Rhodamine probe. This loss of fluorescent signal, visualized by SDS-PAGE, indicates an off-target interaction.
-
Procedure:
-
Proteome Preparation: Homogenize human tissue (e.g., liver) to prepare a proteome lysate. Determine protein concentration via a Bradford or BCA assay.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein per sample). Add varying concentrations of this compound (e.g., 1 µM and 10 µM), a positive control (URB597), a high-selectivity control (PF-04457845), and a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add 1 µL of FP-Rhodamine probe (e.g., 50 µM stock) to each sample. Incubate for another 30 minutes at room temperature.
-
SDS-PAGE Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis.
-
Visualization: Scan the gel using a fluorescence gel scanner. The gel will show fluorescent bands corresponding to all active serine hydrolases.
-
Analysis: Compare the inhibitor lanes to the DMSO control lane. A decrease or disappearance of a fluorescent band in an inhibitor lane indicates that the inhibitor has bound to that specific enzyme, blocking the probe. The molecular weight of the band can be used for initial identification. Any bands that disappear in the this compound lane but not in the PF-04457845 lane represent potential off-targets.
-
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A Guide to Cross-Validation of Carbamate Analysis using Certified Reference Materials
In the landscape of analytical chemistry, particularly within regulated environments such as pharmaceutical development and food safety, the accuracy and reliability of measurement results are paramount. For the analysis of carbamates, a class of pesticides and therapeutic agents, ensuring the validity of analytical data is not just a matter of good scientific practice but a critical component of public health and safety. This guide provides an in-depth, experience-driven approach to the cross-validation of carbamate analysis results using Certified Reference Materials (CRMs). We will explore the foundational principles, a detailed experimental protocol, and the interpretation of data, all grounded in authoritative standards.
The Cornerstone of Analytical Confidence: Certified Reference Materials
At the heart of any robust analytical method validation lies the concept of metrological traceability – the ability to relate a measurement result to a stated reference through an unbroken chain of calibrations.[1][2] Certified Reference Materials (CRMs) are the physical embodiment of this concept.[2][3] Produced by accredited organizations following stringent protocols such as ISO 17034, CRMs possess certified property values with stated uncertainties, ensuring their accuracy and reliability.[4][5][6] The use of CRMs is indispensable for:
-
Method Validation and Verification: Confirming that an analytical method is suitable for its intended purpose by assessing its accuracy, precision, and linearity.[2][7]
-
Establishing Traceability: Linking laboratory results to internationally recognized standards.[1][2]
-
Quality Control: Monitoring the ongoing performance of an analytical method.[1]
-
Inter-laboratory Comparisons: Benchmarking a laboratory's performance against others.[2]
Unlike in-house or non-certified reference materials, CRMs provide the highest level of confidence in the trueness of a measurement, as their certified values are established through rigorous characterization, often involving multiple independent analytical techniques.[8]
Experimental Workflow: A Step-by-Step Protocol for Cross-Validation
The following protocol outlines a comprehensive workflow for the cross-validation of a carbamate analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), using a CRM.
Caption: Workflow for Cross-Validation of Carbamate Analysis.
Step 1: Selection of a Certified Reference Material
The choice of the CRM is critical. It should ideally be a matrix CRM, where the carbamates are present in a matrix similar to the routine samples (e.g., vegetable homogenate, plasma).[9] If a matrix CRM is unavailable, a CRM of a pure substance or solution can be used to spike a representative blank matrix. Ensure the CRM is produced by an ISO 17034 accredited provider.[4][5][6]
Step 2: Analytical Method Setup (LC-MS/MS)
The LC-MS/MS method for carbamate analysis should be optimized for parameters such as mobile phase composition, gradient elution, column temperature, and mass spectrometer settings (e.g., precursor and product ions, collision energy).[10][11]
Step 3: CRM Sample Preparation
-
Equilibration: Allow the CRM to reach ambient temperature before opening.
-
Homogenization: If the CRM is a solid matrix, ensure it is thoroughly homogenized.
-
Extraction: Accurately weigh a portion of the CRM and extract the carbamates using a validated extraction procedure. This may involve solvent extraction, solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Dilution: Dilute the extract to a concentration that falls within the calibrated range of the analytical method.
Step 4: Instrumental Analysis
Analyze a minimum of five independent preparations of the CRM using the optimized LC-MS/MS method.[7] This replication is crucial for assessing the precision of the method.
Step 5: Data Processing and Quantification
Process the raw data to obtain the concentration of each carbamate in the prepared samples. This is typically done by comparing the analyte peak area to a calibration curve.
Step 6: Statistical Analysis
Calculate the following key performance indicators:
-
Accuracy (as Percent Recovery):
-
Recovery (%) = (Mean Measured Concentration / Certified Concentration) x 100
-
-
Precision (as Percent Relative Standard Deviation, %RSD):
-
%RSD = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100
-
Step 7: Comparison with Acceptance Criteria
The calculated accuracy and precision values should be compared against pre-defined acceptance criteria. These criteria are often dictated by regulatory guidelines or internal standard operating procedures. For example, a common acceptance criterion for accuracy is 80-120% recovery, and for precision is a %RSD of ≤ 15%.
Data Presentation and Interpretation
The results of the cross-validation study should be summarized in a clear and concise table.
Table 1: Cross-Validation Results for Carbamate Analysis in Spinach Matrix CRM
| Carbamate Analyte | Certified Value (µg/kg) ± Uncertainty (µg/kg) | Mean Measured Value (µg/kg) (n=5) | Standard Deviation | Accuracy (% Recovery) | Precision (%RSD) | Acceptance Criteria Met? |
| Carbofuran | 50.0 ± 2.5 | 48.5 | 2.1 | 97.0% | 4.3% | Yes |
| Methomyl | 75.0 ± 3.8 | 78.2 | 3.5 | 104.3% | 4.5% | Yes |
| Aldicarb | 100.0 ± 5.0 | 95.8 | 4.9 | 95.8% | 5.1% | Yes |
Logical Framework for Data Validation
The process of validating the analytical results against the CRM's certified value follows a logical progression to ascertain the method's validity.
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A Comparative Guide to the Metabolic Pathways of N-Aryl Carbamates for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolic pathways of various N-aryl carbamates. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal relationships in carbamate metabolism, supported by experimental data and detailed protocols. Our aim is to equip you with the necessary knowledge to predict metabolic fates, understand species-specific differences, and design robust experimental strategies.
Introduction: The Significance of N-Aryl Carbamate Metabolism
N-aryl carbamates are a broad class of compounds with significant applications in pharmaceuticals and agrochemicals. Their biological activity and toxicological profiles are intrinsically linked to their metabolic fate within an organism. The biotransformation of these compounds can lead to detoxification, bioactivation (in the case of prodrugs or the formation of more toxic metabolites), or the generation of intermediates that can interact with cellular macromolecules. A thorough understanding of their metabolic pathways is therefore paramount for predicting efficacy, assessing safety, and enabling rational drug design.
The metabolic landscape of N-aryl carbamates is primarily shaped by a series of enzymatic reactions categorized into Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.[1]
Primary Metabolic Pathways of N-Aryl Carbamates: A Comparative Overview
The metabolism of N-aryl carbamates is not a monolithic process. The structural diversity within this class of compounds leads to a variety of metabolic routes. However, three primary pathways dominate: hydrolysis, oxidation, and conjugation. The prevalence and rate of each pathway are influenced by the specific substituents on the aryl ring and the carbamate nitrogen.
Hydrolysis: The Cleavage of the Carbamate Ester Bond
Hydrolysis, catalyzed by esterases such as carboxylesterases and butyrylcholinesterases, is a common metabolic route for many N-aryl carbamates.[2] This reaction cleaves the ester linkage, yielding an aryl alcohol (phenol), an amine, and carbon dioxide. The rate of hydrolysis is highly dependent on the electronic properties of the aryl group and the steric hindrance around the carbonyl group. Electron-withdrawing groups on the aryl ring can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the esterase's active site serine.
Oxidation: The Role of Cytochrome P450 Monooxygenases
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I oxidative metabolism of N-aryl carbamates. These enzymes catalyze a variety of reactions, including hydroxylation of the aryl ring, N-dealkylation, and oxidation of alkyl substituents. The specific CYP isoforms involved can vary between species and even between individuals, leading to significant differences in metabolic profiles.
For instance, the metabolism of carbofuran is heavily influenced by CYP3A4, which is a major human CYP isoform.[3] This enzyme is primarily responsible for the 3-hydroxylation of carbofuran, a key step in its metabolism. In contrast, other CYP isoforms like CYP1A2 and CYP2C19 may play a more minor role.[4]
Conjugation: Facilitating Excretion through Phase II Reactions
Following Phase I metabolism, the resulting metabolites, as well as the parent carbamate if it possesses a suitable functional group, can undergo Phase II conjugation reactions.[5] These reactions significantly increase the water solubility of the compounds, preparing them for renal or biliary excretion. The most common conjugation reactions for N-aryl carbamate metabolites are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the attachment of glucuronic acid to hydroxyl or amino groups.[6]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl or amino functionalities.[7]
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate reactive electrophilic metabolites with glutathione, a key detoxification pathway.[6]
The interplay between these Phase I and Phase II pathways determines the overall metabolic profile and clearance rate of an N-aryl carbamate.
Comparative Metabolic Profiles of Key N-Aryl Carbamates
To illustrate the diversity in metabolic pathways, this section provides a comparative overview of the metabolism of three well-studied N-aryl carbamates: Carbaryl, Carbofuran, and Propanil.
| Carbamate | Primary Metabolic Pathways | Key Enzymes | Major Metabolites | Interspecies Differences |
| Carbaryl | - Hydrolysis- Aromatic Hydroxylation | Esterases, CYP1A1, CYP1A2 | 1-Naphthol, 4-Hydroxycarbaryl, 5-Hydroxycarbaryl | Rates of hydrolysis and hydroxylation can vary significantly between rodents and humans. |
| Carbofuran | - Aromatic Hydroxylation- N-demethylation | CYP3A4, CYP2C19 | 3-Hydroxycarbofuran, 3-Ketocarbofuran, Carbofuran-7-phenol | The rate of 3-hydroxycarbofuran formation is markedly different across species, with dogs showing high activity.[3] |
| Propanil | - Hydrolysis | Acylamidase | 3,4-Dichloroaniline (DCA) | The rate of hydrolysis can differ, impacting the systemic exposure to the potentially toxic DCA metabolite. |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Actual metabolic rates can vary based on experimental conditions.
Experimental Methodologies for Studying N-Aryl Carbamate Metabolism
The investigation of N-aryl carbamate metabolism relies on robust in vitro and in vivo experimental models. In vitro assays, particularly those using liver microsomes, are invaluable for initial screening and mechanistic studies due to their cost-effectiveness and high-throughput potential.[8]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of an N-aryl carbamate using pooled human liver microsomes.
Rationale: Liver microsomes are a rich source of CYP enzymes and are a well-established model for studying Phase I metabolism. The disappearance of the parent compound over time provides a measure of its metabolic stability, which can be used to estimate its intrinsic clearance.[9]
Experimental Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of 100 mM potassium phosphate buffer and adjust the pH to 7.4.[10]
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[10]
-
Test Compound Stock Solution: Prepare a 1 mM stock solution of the N-aryl carbamate in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
-
Incubation Procedure:
-
Thaw pooled human liver microsomes (from a commercial supplier) on ice.
-
Dilute the microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer.[11]
-
In a microcentrifuge tube, pre-incubate the diluted microsomes and the test compound (final concentration 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Metabolite Identification using LC-MS/MS
Rationale: High-resolution LC-MS/MS is a powerful tool for identifying and structurally elucidating metabolites. The combination of chromatographic separation and mass spectrometric fragmentation provides a high degree of confidence in metabolite identification.[13]
General Workflow:
Caption: General workflow for metabolite identification.
Key Steps in Metabolite Identification:
-
Full Scan Analysis (MS1): Acquire full scan mass spectra to identify potential metabolites based on their predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Tandem Mass Spectrometry (MS/MS): Fragment the potential metabolite ions to obtain characteristic fragmentation patterns.
-
Comparison with Parent Compound: Compare the fragmentation pattern of the metabolite with that of the parent compound to identify the site of metabolic modification.
-
Database Searching: Utilize metabolic pathway databases and software to aid in the identification of common biotransformations.
Visualizing Metabolic Pathways: A Graphviz Representation
Visualizing metabolic pathways is crucial for understanding the complex network of reactions. The following Graphviz diagrams illustrate the primary metabolic routes for a generic N-aryl carbamate.
Phase I Metabolism of a Generic N-Aryl Carbamate
Caption: Phase I metabolic pathways of N-aryl carbamates.
Phase II Conjugation of a Hydroxylated Metabolite
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl (3-chlorophenyl)carbamate
Researchers and drug development professionals handling Ethyl (3-chlorophenyl)carbamate must adhere to stringent safety protocols due to its potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: Hazard Analysis
This compound is classified with significant health hazards that necessitate rigorous protective measures. According to safety data sheets for carbamate compounds, the primary concerns are its potential carcinogenicity and acute oral toxicity[1][2][3]. The substance may also cause skin, eye, and respiratory tract irritation upon contact or inhalation[1].
GHS Hazard Statements:
Given these classifications, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical requirement for safe handling.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The type of protective equipment must be chosen based on the concentration and quantity of the hazardous substance being handled[1]. Below is a summary of the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields (conforming to NIOSH (US) or EN 166 (EU))[1] | Chemical-resistant gloves (e.g., nitrile) | Impervious laboratory coat or coveralls[1] | Full-face particle respirator (Type N100 US or P3 EU) as a backup to engineering controls[1] |
| Solution Preparation and Handling | Safety glasses with side-shields or face shield[4] | Chemical-resistant gloves | Impervious laboratory coat | Work within a certified chemical fume hood is mandatory. |
| Accidental Spill Cleanup | Face shield and safety glasses[4] | Double-gloving with chemical-resistant gloves | Hooded chemical-resistant clothing or suit[4] | Full-face supplied air respirator or SCBA[1][4][5] |
Procedural Guidance: Safe Handling Workflow
Adherence to a systematic workflow is paramount to minimizing exposure risk. The following step-by-step methodology outlines the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood[1].
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit specifically for solid hazardous materials readily available.
Handling the Compound
-
Engineering Controls: All work must be conducted in a well-ventilated area, with a mechanical exhaust or laboratory fume hood being the primary engineering control[1].
-
Avoiding Dust Formation: Handle the solid material carefully to avoid the formation of dust and aerosols[1]. If appropriate, moisten the material to prevent dusting during transfer[6].
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area[3][6]. Wash hands thoroughly after handling, even if gloves were worn[1].
Accidental Release Measures
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Pick up and arrange disposal without creating dust. For larger spills, dampen the solid material with a suitable solvent like 60-70% ethanol before collection[7].
-
Cleanup: Use absorbent paper dampened with a suitable solvent to pick up any remaining material. Place all contaminated materials into a suitable, closed container for disposal[1][7].
The following diagram illustrates the logical flow of the safe handling procedure:
Caption: Safe handling workflow for this compound.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All contaminated waste, including disposable PPE, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed container[1].
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material[1][3]. Do not attempt to dispose of this chemical through standard laboratory waste streams.
-
Container Decontamination: Uncleaned containers should be handled in the same manner as the product itself.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
-
Personal Protective Equipment | US EPA. [Link]
-
Frequently Asked Questions - Delaware Health and Social Services. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
This compound | C9H10ClNO2 | CID 247900 - PubChem - NIH. [Link]
-
Safety data sheet - CPAChem. [Link]
-
ETHYL CARBAMATE - International Chemical Safety Cards. [Link]
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- 6. ETHYL CARBAMATE [training.itcilo.org]
- 7. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
